6-Bromo-4-chloroquinoline-3-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-4-chloroquinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClN2O/c11-5-1-2-8-6(3-5)9(12)7(4-14-8)10(13)15/h1-4H,(H2,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLKKOGGXXBDFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1Br)Cl)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101278792 | |
| Record name | 6-Bromo-4-chloro-3-quinolinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101278792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374868-94-6 | |
| Record name | 6-Bromo-4-chloro-3-quinolinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1374868-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-4-chloro-3-quinolinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101278792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-Bromo-4-chloroquinoline-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive, technically detailed pathway for the synthesis of 6-bromo-4-chloroquinoline-3-carboxamide, a key intermediate in the development of various therapeutic agents. The synthesis is presented as a multi-step process, with each stage explained to provide not only a protocol but also a deeper understanding of the reaction mechanisms and the rationale behind the chosen experimental parameters.
Introduction
6-Bromo-4-chloroquinoline-3-carboxamide is a versatile scaffold in medicinal chemistry, notably utilized in the synthesis of potent enzyme inhibitors.[1] The strategic placement of the bromo, chloro, and carboxamide functionalities allows for selective modifications, making it a valuable building block for creating libraries of compounds for drug discovery. This guide will delineate a reliable and reproducible synthetic route, starting from commercially available precursors.
Overall Synthesis Pathway
The synthesis of 6-bromo-4-chloroquinoline-3-carboxamide is most effectively achieved through a four-step sequence, commencing with the construction of the quinoline core, followed by functional group manipulations.
Caption: Overall workflow for the synthesis of 6-Bromo-4-chloroquinoline-3-carboxamide.
Step 1: Synthesis of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate
The initial step involves the construction of the quinoline ring system via a Gould-Jacobs reaction. This involves the condensation of 4-bromoaniline with diethyl (ethoxymethylene)malonate, followed by a high-temperature cyclization.
Experimental Protocol:
-
A mixture of 4-bromoaniline (1.0 equivalent) and diethyl (ethoxymethylene)malonate (1.1 equivalents) is heated at 100-120°C for 1-2 hours. The ethanol generated during the reaction is removed by distillation.
-
The resulting intermediate adduct is then added portion-wise to a preheated solution of diphenyl ether at 240-250°C.
-
The reaction mixture is maintained at this temperature for 30-60 minutes to facilitate the cyclization.
-
After cooling, the mixture is diluted with petroleum ether, and the precipitated solid, ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate, is collected by filtration and washed with petroleum ether.
Step 2: Synthesis of Ethyl 6-bromo-4-chloroquinoline-3-carboxylate
The hydroxyl group at the 4-position of the quinoline ring is converted to a chloro group using a chlorinating agent, typically phosphorus oxychloride (POCl3). This transformation is crucial for subsequent nucleophilic substitution reactions if desired, and for the overall stability of the target compound.
Experimental Protocol:
-
To ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate (1.0 equivalent), add phosphorus oxychloride (POCl3) (10 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).
-
The mixture is heated to reflux (approximately 110°C) for 3-6 hours, and the reaction progress is monitored by Thin Layer Chromatography (TLC).[2]
-
Upon completion, the excess POCl3 is removed under reduced pressure.
-
The residue is carefully poured into ice-water and the mixture is neutralized with a saturated solution of sodium bicarbonate to a pH of 5-6.[2]
-
The resulting precipitate, ethyl 6-bromo-4-chloroquinoline-3-carboxylate, is collected by filtration, washed with water, and dried.
Step 3: Synthesis of 6-Bromo-4-chloroquinoline-3-carboxylic acid
The ethyl ester is hydrolyzed to the corresponding carboxylic acid through saponification. This step is essential to enable the final amidation.
Experimental Protocol:
-
Ethyl 6-bromo-4-chloroquinoline-3-carboxylate (1.0 equivalent) is suspended in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 2M).
-
The mixture is heated to reflux until the hydrolysis is complete, as monitored by TLC.
-
After cooling to room temperature, the ethanol is removed under reduced pressure.
-
The remaining aqueous solution is diluted with water and acidified with a dilute acid (e.g., 1M HCl) to a pH of 2-3, leading to the precipitation of the carboxylic acid.
-
The solid 6-bromo-4-chloroquinoline-3-carboxylic acid is collected by filtration, washed with water, and dried.
Step 4: Synthesis of 6-Bromo-4-chloroquinoline-3-carboxamide
The final step involves the conversion of the carboxylic acid to the primary amide. A common and effective method is the conversion of the carboxylic acid to its more reactive acid chloride derivative, followed by treatment with ammonia.
Experimental Protocol:
-
A suspension of 6-bromo-4-chloroquinoline-3-carboxylic acid (1.0 equivalent) in a suitable solvent such as toluene is treated with thionyl chloride (SOCl2) (2-3 equivalents) and a catalytic amount of DMF.
-
The mixture is heated to reflux until the solid dissolves and the evolution of gas ceases, indicating the formation of the acid chloride.
-
The excess thionyl chloride and solvent are removed under reduced pressure.
-
The crude acid chloride is then dissolved in an appropriate solvent (e.g., tetrahydrofuran) and added dropwise to a cooled (0°C) concentrated aqueous solution of ammonia.
-
The reaction mixture is stirred for a few hours, allowing it to warm to room temperature.
-
The precipitated product, 6-bromo-4-chloroquinoline-3-carboxamide, is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization.
Quantitative Data Summary
| Step | Starting Material | Product | Reagents | Typical Yield (%) |
| 1 | 4-Bromoaniline | Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate | Diethyl (ethoxymethylene)malonate, Diphenyl ether | 70-80 |
| 2 | Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate | Ethyl 6-bromo-4-chloroquinoline-3-carboxylate | POCl3, DMF | 80-90 |
| 3 | Ethyl 6-bromo-4-chloroquinoline-3-carboxylate | 6-Bromo-4-chloroquinoline-3-carboxylic acid | NaOH, HCl | 90-95 |
| 4 | 6-Bromo-4-chloroquinoline-3-carboxylic acid | 6-Bromo-4-chloroquinoline-3-carboxamide | SOCl2, NH3(aq) | 85-95 |
Characterization
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques at each step:
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the intermediates and the final product.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., C=O, N-H, C-Cl).
-
Melting Point Analysis: To assess the purity of the solid compounds.
Safety Considerations
-
Phosphorus oxychloride (POCl3) and thionyl chloride (SOCl2) are corrosive and react violently with water. These reagents should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
High-temperature reactions , such as the cyclization in diphenyl ether, should be conducted with caution, ensuring proper temperature control and shielding.
-
Strong acids and bases should be handled with care, and appropriate PPE should be worn.
Conclusion
The synthetic pathway detailed in this guide provides a robust and efficient method for the preparation of 6-bromo-4-chloroquinoline-3-carboxamide. By understanding the underlying chemical principles and adhering to the outlined protocols, researchers can reliably synthesize this important intermediate for use in drug discovery and development programs.
References
- BenchChem. (2025).
- PubChem. (n.d.). 6-Bromo-4-chloro-quinoline-3-carbonitrile.
- Sigma-Aldrich. (n.d.). 6-bromo-4-chloro-quinoline-3-carbaldehyde.
- ChemicalBook. (n.d.). 6-BROMO-4-CHLOROQUINOLINE synthesis.
- Barlaam, B., et al. (2016). Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. Journal of Medicinal Chemistry.
- Eureka. (2017).
- Santa Cruz Biotechnology. (n.d.).
- Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline.
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6-Bromo-4-chloroquinoline-3-carboxamide CAS number
An In-depth Technical Guide to 6-Bromo-4-chloroquinoline-3-carboxamide: A Core Scaffold for Modern Drug Discovery
Authored by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of 6-bromo-4-chloroquinoline-3-carboxamide, a pivotal heterocyclic building block in medicinal chemistry. While a specific CAS number for this carboxamide is not readily found in major chemical databases, its synthesis and utility are well-documented in peer-reviewed literature, establishing it as a versatile intermediate. This document details its synthesis from commercially available precursors, discusses its physicochemical properties, and explores its critical application as a scaffold in the development of targeted therapeutics, particularly kinase inhibitors. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction and Core Compound Identification
6-Bromo-4-chloroquinoline-3-carboxamide is a highly functionalized quinoline derivative designed for strategic elaboration in synthetic chemistry. Its structure features three key reactive sites: a nucleophilic substitution-labile chlorine atom at the C4 position, a bromine atom at the C6 position suitable for cross-coupling reactions, and a carboxamide group at C3 that influences the electronic properties and can participate in hydrogen bonding. This trifecta of functionalities makes it an exceptionally valuable scaffold for building libraries of complex molecules aimed at biological targets.
Although 6-bromo-4-chloroquinoline-3-carboxamide itself is not cataloged with a unique CAS number, its role as a key intermediate is explicitly described in the synthesis of potent kinase inhibitors[1]. It is typically synthesized from its corresponding ethyl ester, Ethyl 6-bromo-4-chloroquinoline-3-carboxylate , which is commercially available.
Physicochemical and Structural Data of Key Precursors
The properties of 6-bromo-4-chloroquinoline-3-carboxamide can be inferred from its closely related and commercially available precursors. This data is crucial for planning synthesis and purification steps.
| Property | Ethyl 6-bromo-4-chloroquinoline-3-carboxylate | 6-Bromo-4-chloroquinoline-3-carbonitrile | 6-Bromo-4-chloroquinoline-3-carbaldehyde |
| CAS Number | 206257-39-8[2][3][4] | 364793-54-4[5][6] | 201420-31-7[7] |
| Molecular Formula | C₁₂H₉BrClNO₂[2][3] | C₁₀H₄BrClN₂[5][6] | C₁₀H₅BrClNO[7] |
| Molecular Weight | 314.56 g/mol [2][3] | 267.51 g/mol [5][6] | 270.51 g/mol [7] |
| Appearance | Solid[8] | Solid | Light yellow to yellow Solid[7] |
| Purity | ≥97%[2][3][4] | ≥97%[6] | 95-97%[9] |
| Storage | Room Temperature[2][3] or Refrigerator[8] | 4°C, sealed storage, away from moisture[6] | 2-8°C, stored under nitrogen[7] |
Synthesis and Reaction Mechanisms
The most direct and documented pathway to 6-bromo-4-chloroquinoline-3-carboxamide involves a two-step process starting from the corresponding ethyl ester[1]. The overall synthetic logic also relies on the foundational synthesis of the quinoline core.
Foundational Synthesis of the 6-Bromo-4-chloroquinoline Core
The quinoline ring system is typically constructed via established methods like the Gould-Jacobs reaction. The synthesis of the key intermediate, 6-bromo-4-chloroquinoline, starts from 4-bromoaniline, which undergoes condensation and subsequent thermal cyclization, followed by chlorination.
Causality of Experimental Choices:
-
Thermal Cyclization: High-boiling solvents like diphenyl ether are used to achieve the high temperatures (200-250°C) required to drive the intramolecular cyclization and form the quinoline ring[10].
-
Chlorination: Phosphorus oxychloride (POCl₃) is the standard and highly effective reagent for converting the 4-hydroxyquinoline (the keto tautomer of the 4-quinolone) into the 4-chloroquinoline derivative. This reaction is crucial as it installs the labile chlorine atom, priming the molecule for subsequent nucleophilic substitution[11][12][13].
Protocol: Synthesis of 6-Bromo-4-chloroquinoline-3-carboxamide
This protocol describes the conversion of the commercially available ethyl ester to the target carboxamide.
Step 1: Saponification (Ester Hydrolysis)
-
Setup: To a solution of Ethyl 6-bromo-4-chloroquinoline-3-carboxylate (1.0 eq) in a suitable solvent mixture such as THF/water or ethanol/water, add an excess of a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60°C) and monitor the reaction by TLC or LC-MS until all the starting ester is consumed.
-
Workup: Once complete, cool the reaction mixture and acidify with a dilute acid (e.g., 1N HCl) to a pH of ~3-4. The carboxylic acid product will precipitate.
-
Isolation: Collect the solid precipitate by filtration, wash with water, and dry under vacuum to yield 6-bromo-4-chloroquinoline-3-carboxylic acid.
Step 2: Amidation
-
Activation: Suspend the 6-bromo-4-chloroquinoline-3-carboxylic acid (1.0 eq) in an inert aprotic solvent like dichloromethane (DCM) or N,N-Dimethylformamide (DMF). Add a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride and a catalytic amount of DMF (if not the solvent). Stir at room temperature for 1-2 hours to form the acyl chloride intermediate.
-
Ammonia Addition: Cool the reaction mixture in an ice bath. Bubble ammonia gas through the solution or add a solution of aqueous ammonia dropwise.
-
Reaction & Workup: Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC/LC-MS). Quench the reaction with water.
-
Isolation: The product, 6-bromo-4-chloroquinoline-3-carboxamide, will often precipitate. Collect the solid by filtration, wash with water, and dry. If it remains in the organic phase, extract, dry the organic layer with anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, which can be purified by recrystallization or column chromatography.
Key Applications in Drug Discovery: A Versatile Scaffold
The strategic placement of reactive groups makes 6-bromo-4-chloroquinoline-3-carboxamide an ideal starting point for developing kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers[14].
The Synthetic Strategy:
-
C4 Position (SNAr): The 4-chloro group is highly susceptible to Nucleophilic Aromatic Substitution (SNAr). This position is typically reacted with various substituted anilines or other amines to introduce pharmacophoric elements that can interact with the hinge region of a kinase's ATP-binding pocket[1][14].
-
C6 Position (Cross-Coupling): The 6-bromo position is then modified using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling. This allows for the introduction of diverse aryl or heteroaryl groups to enhance potency, selectivity, and improve pharmacokinetic properties (ADME)[1][14].
This scaffold has been instrumental in the discovery of inhibitors for critical cancer targets, including:
-
Ataxia Telangiectasia Mutated (ATM) Kinase: A key regulator of the DNA damage response[1].
-
Epidermal Growth Factor Receptor (EGFR) & Human Epidermal Growth Factor Receptor 2 (HER-2): Well-known oncogenic drivers in various cancers[14].
Safety, Handling, and Storage
While specific safety data for 6-bromo-4-chloroquinoline-3-carboxamide is not available, the safety profile can be extrapolated from its precursors, which are classified as hazardous.
-
Hazard Statements: Precursors are listed as harmful if swallowed, in contact with skin, or inhaled, and cause skin and serious eye irritation[5][15]. The final product should be assumed to carry similar risks.
-
Personal Protective Equipment (PPE): Always handle this compound inside a chemical fume hood. Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (inspect before use), and a lab coat[15][16][17].
-
Handling Precautions: Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale[15][16]. In case of accidental exposure, follow standard first-aid measures, such as rinsing eyes for at least 15 minutes or washing skin with plenty of water[15][17].
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents[15][16][17].
Conclusion
6-Bromo-4-chloroquinoline-3-carboxamide stands out as a high-value, versatile intermediate for synthetic and medicinal chemistry. Its well-defined and predictable reactivity at the C4 and C6 positions enables the systematic development of complex molecular architectures. The protocols and data presented in this guide provide a solid foundation for researchers to leverage the full synthetic potential of this scaffold in the pursuit of novel therapeutics.
References
- Vertex AI Search, based on an unspecified source.
-
Vibrant Pharma Inc. 6-Bromo-4-chloroquinoline-3-carboxylic acid ethyl ester.
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Echemi. 6-BROMO-2-CHLOROQUINOLINE-4-CARBONYL CHLORIDE Safety Data Sheets.
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Fisher Scientific. SAFETY DATA SHEET.
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Benchchem. Application Notes and Protocols: 6-Bromo-4-chloroquinoline-3-carbonitrile as a Synthetic Intermediate.
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ChemicalBook. 6-BROMO-4-CHLOROQUINOLINE-3-CARBALDEHYDE CAS#: 201420-31-7.
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Thermo Scientific Chemicals. Ethyl 6-bromo-4-chloroquinoline-3-carboxylate, 97%.
-
Benchchem. An In-depth Technical Guide to 6-Bromo-4-chloroquinoline-3-carbonitrile and Related Heterocyclic Compounds.
-
Golding, B. T. et al. Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. Journal of Medicinal Chemistry.
-
Sigma-Aldrich. 6-bromo-4-chloro-quinoline-3-carbaldehyde | 201420-31-7.
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Sigma-Aldrich. 6-Bromo-4-chloroquinoline-3-carbaldehyde | 201420-31-7.
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Spectrum Chemical. SAFETY DATA SHEET.
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Carl ROTH. Safety data sheet.
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ChemicalBook. 6-BROMO-4-CHLOROQUINOLINE synthesis.
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PubChem. 6-Bromo-4-chloro-quinoline-3-carbonitrile | C10H4BrClN2 | CID 23438095.
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Wang, W. et al. Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.
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Patsnap. 6-bromo-4-chloroquinoline preparation method.
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MilliporeSigma. Ethyl 6-bromo-4-chloroquinoline-3-carboxylate | 206257-39-8.
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A Technical Guide to 6-Bromo-4-chloroquinoline-3-carboxamide: A Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of 6-Bromo-4-chloroquinoline-3-carboxamide, a pivotal heterocyclic building block in modern medicinal chemistry. We will delve into its physicochemical properties, synthesis, and its significant applications, particularly in the development of targeted therapeutics such as kinase inhibitors. This document is intended to serve as a comprehensive resource for researchers leveraging this versatile scaffold in their drug discovery programs.
Core Molecular Attributes
6-Bromo-4-chloroquinoline-3-carboxamide is a di-halogenated quinoline derivative with a carboxamide functional group at the 3-position. This specific arrangement of substituents provides a unique combination of reactivity and structural features that are highly sought after in the design of bioactive molecules.
Physicochemical Properties
Table 1: Physicochemical Properties of 6-Bromo-4-chloroquinoline-3-carboxamide and Related Intermediates
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 6-Bromo-4-chloroquinoline-3-carboxamide | C10H6BrClN2O | ~285.53 (calculated) | Not available |
| Ethyl 6-bromo-4-chloroquinoline-3-carboxylate | C12H9BrClNO2 | 314.56[1][2] | 206257-39-8[1][2] |
| 6-Bromo-4-chloroquinoline-3-carbonitrile | C10H4BrClN2 | 267.51[3] | 364793-54-4[3] |
| 6-Bromo-4-chloroquinoline-3-carbaldehyde | C10H5BrClNO | 270.51[4] | 201420-31-7[4] |
| 6-Bromo-4-chloroquinoline | C9H5BrClN | 242.50[5] | 65340-70-7[5] |
Synthesis and Chemical Reactivity
The synthesis of 6-Bromo-4-chloroquinoline-3-carboxamide is a multi-step process that leverages established methodologies in heterocyclic chemistry. The general strategy involves the initial construction of the 6-bromo-4-chloroquinoline core, followed by the introduction and modification of the functional group at the 3-position.
A plausible and efficient synthetic route commences with the synthesis of the precursor, ethyl 6-bromo-4-chloroquinoline-3-carboxylate. This ester can then be converted to the desired carboxamide.
Synthesis of the Precursor: Ethyl 6-bromo-4-chloroquinoline-3-carboxylate
The synthesis of the ethyl ester precursor can be achieved through a Gould-Jacobs reaction or similar cyclization methods, followed by chlorination.
Experimental Protocol: Synthesis of Ethyl 6-bromo-4-chloroquinoline-3-carboxylate
-
Cyclization: React 4-bromoaniline with diethyl (ethoxymethylene)malonate. This condensation reaction, followed by thermal cyclization at high temperatures (typically in a high-boiling solvent like diphenyl ether), yields ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate.
-
Chlorination: The resulting 4-hydroxyquinoline is then chlorinated at the 4-position using a standard chlorinating agent such as phosphorus oxychloride (POCl3). This reaction effectively replaces the hydroxyl group with a chlorine atom to yield ethyl 6-bromo-4-chloroquinoline-3-carboxylate.
Amidation to Yield 6-Bromo-4-chloroquinoline-3-carboxamide
The final step is the conversion of the ethyl ester to the primary carboxamide.
Experimental Protocol: Synthesis of 6-Bromo-4-chloroquinoline-3-carboxamide
-
Ammonolysis: The ethyl 6-bromo-4-chloroquinoline-3-carboxylate is treated with a source of ammonia. A common method involves bubbling ammonia gas through a solution of the ester in a suitable solvent, or by using a solution of ammonia in an alcohol, such as methanol or ethanol, often at elevated temperatures in a sealed vessel.
-
Work-up and Purification: Following the reaction, the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography on silica gel, to yield the pure 6-Bromo-4-chloroquinoline-3-carboxamide.
Caption: Synthetic workflow for 6-Bromo-4-chloroquinoline-3-carboxamide.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The 6-Bromo-4-chloroquinoline-3-carboxamide scaffold is a privileged structure in the design of kinase inhibitors. The quinoline core can mimic the purine ring of ATP, allowing it to bind to the ATP-binding site of various kinases. The two halogen substituents offer distinct sites for chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
A notable application of this scaffold is in the development of inhibitors for the Ataxia Telangiectasia Mutated (ATM) kinase, a key protein in the DNA damage response pathway.[6]
Dual Reactivity for Library Synthesis
The differential reactivity of the C-Br and C-Cl bonds is a key feature of this molecule. The C-Br bond at the 6-position is more susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, while the C-Cl bond at the 4-position is more reactive towards nucleophilic aromatic substitution (SNAr). This allows for a sequential and regioselective functionalization strategy.
Experimental Protocol: Suzuki-Miyaura Coupling at the 6-Position
-
Reaction Setup: In a reaction vessel, combine 6-Bromo-4-chloroquinoline-3-carboxamide (1 equivalent), an arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf)), and a base (e.g., Na2CO3 or K2CO3).
-
Inert Atmosphere: The vessel is purged with an inert gas (e.g., argon or nitrogen).
-
Solvent and Heating: A degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water, is added. The reaction mixture is heated to a temperature ranging from 80 to 120 °C.
-
Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled, and the product is extracted with an organic solvent.
-
Purification: The crude product is purified by column chromatography to yield the 6-aryl-4-chloroquinoline-3-carboxamide derivative.
Caption: General strategy for kinase inhibitor synthesis.
Analytical Characterization
The structural integrity and purity of 6-Bromo-4-chloroquinoline-3-carboxamide are crucial for its use in drug discovery. A combination of spectroscopic and chromatographic techniques is employed for its characterization.
Table 2: Analytical Methods for Characterization
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and confirmation | Aromatic protons of the quinoline ring system, and the amide protons. Chemical shifts and coupling constants will be indicative of the substitution pattern. |
| ¹³C NMR | Carbon skeleton confirmation | Signals corresponding to the ten carbon atoms of the quinoline-3-carboxamide core. |
| Mass Spectrometry (MS) | Molecular weight determination and fragmentation analysis | A molecular ion peak corresponding to the calculated molecular weight. The isotopic pattern will be characteristic of a compound containing one bromine and one chlorine atom. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | A single major peak for the pure compound, with retention time dependent on the column and mobile phase used. |
| Infrared (IR) Spectroscopy | Functional group identification | Characteristic absorption bands for the N-H and C=O stretching of the amide group, as well as C=C and C=N stretching of the quinoline ring. |
Conclusion
6-Bromo-4-chloroquinoline-3-carboxamide is a highly valuable and versatile intermediate for the synthesis of complex molecules with significant biological activity. Its dual reactive sites allow for the strategic and selective introduction of various substituents, making it an ideal scaffold for the generation of compound libraries in drug discovery programs. The insights and protocols provided in this guide aim to facilitate the effective utilization of this compound in the development of novel therapeutics, particularly in the area of kinase inhibition.
References
- Journal of Medicinal Chemistry, 2016, 59(13), pp 6071–6086.
-
ACS Publications, 2016 . Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. [Link]
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National Institutes of Health, 2013 . Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. [Link]
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Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. [Link]
- Patsnap.
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PubChem. 6-Bromo-4-chloro-quinoline-3-carbonitrile. [Link]
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ResearchGate. Synthesis of 6-bromo-4-iodoquinoline. [Link]
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PubMed. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. [Link]
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PubChem. 6-Bromo-4-chloroquinoline. [Link]
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The Polypharmacology of Quinoline-3-Carboxamide Derivatives: A Technical Guide to Mechanisms, SAR, and Experimental Validation
Executive Summary: The Evolution of a Scaffold
Quinoline-3-carboxamide derivatives represent a fascinating case study in polypharmacology and iterative drug design. Originally identified for their potent immunomodulatory and anti-angiogenic properties, this class of small molecules has evolved through three distinct generations. The first-generation compound, Roquinimex (Linomide) , demonstrated robust efficacy against solid malignancies but was halted in Phase III trials due to severe pro-inflammatory toxicities, including pericarditis[1].
This clinical failure catalyzed the development of second-generation derivatives like Laquinimod and Tasquinimod , engineered to restrict the production of planar metabolites and reduce off-target toxicity[2]. Today, researchers are uncovering the highly divergent mechanisms of action (MoA) dictated by subtle structural modifications to the quinoline core, ranging from Aryl Hydrocarbon Receptor (AHR) agonism to allosteric inhibition of Histone Deacetylase 4 (HDAC4) and Ataxia Telangiectasia Mutated (ATM) kinase[1][3][4].
This whitepaper dissects the biological activity of these derivatives, providing actionable experimental workflows for scientists tasked with evaluating novel quinoline-3-carboxamide analogs.
Mechanisms of Action: Decoding the Polypharmacology
As application scientists, we must approach quinoline-3-carboxamides not as single-target ligands, but as a spectrum of modulators whose primary targets shift based on their functional groups.
Allosteric Modulation of HDAC4 (Tasquinimod)
Tasquinimod is an orally active second-generation derivative that acts as a transcriptional disrupter via allosteric binding to HDAC4[1].
-
The Causality: Unlike pan-HDAC inhibitors that target the catalytic zinc-binding site, Tasquinimod binds allosterically. This specific binding prevents the formation of the critical HDAC4/NCoR1/HDAC3 repressor complex.
-
The Consequence: Disruption of this complex prevents the stabilization of HIF-1α and represses MEF-2 target genes, which are essential for adaptive survival signaling in the hypoxic tumor microenvironment[1].
Aryl Hydrocarbon Receptor (AHR) Agonism (Laquinimod)
While Tasquinimod targets HDAC4, its close structural relative Laquinimod (differing primarily by the absence of a CF3 group) acts as an AHR agonist[4][5].
-
The Causality: AHR is a ligand-activated transcription factor. Laquinimod binding induces downstream target gene effects, including the upregulation of regulatory T-cells (T-regs) and phase I activating enzymes (e.g., CYP1A1)[1].
-
The Consequence: This mechanism is highly effective in alleviating symptoms of autoimmune diseases like Multiple Sclerosis (MS) and Atopic Dermatitis by restoring epidermal differentiation proteins[4].
The S100A9 Controversy
Historically, both Laquinimod and Tasquinimod were presumed to exert their anti-inflammatory effects by binding the pro-inflammatory protein S100A9[2]. However, recent functional assays have challenged this specificity. For instance, Laquinimod fails to inhibit neutrophil degranulation induced by S100A9, and it also decreases NF-κB activation induced by TLR1/TLR2 agonists, indicating broader, non-specific interactions rather than exclusive S100A9 inhibition[5].
Emerging Targets: ATM Kinase Inhibition
Recent structure-activity relationship (SAR) campaigns have identified novel 3-quinoline carboxamides with potent, selective inhibition of ATM kinase. These derivatives are being explored as radiosensitizers, exploiting the DNA Damage Response (DDR) pathway in PTEN-negative cancer cell lines[3][6].
Visualizing the Signaling Pathways
Fig 1: Divergent signaling pathways of 2nd-generation quinoline-3-carboxamides.
Quantitative SAR & Generational Evolution
To guide future drug design, it is critical to understand how structural modifications have shifted the therapeutic index of these compounds. The table below summarizes the evolution of the scaffold.
| Generation | Representative Compound | Primary Target(s) | Clinical Indication | Key Limitation / Current Status |
| 1st Gen | Roquinimex (Linomide) | AHR, S100A9 | Solid Tumors, MS | Halted (Pro-inflammatory toxicity / Pericarditis)[1] |
| 2nd Gen | Laquinimod | AHR | Multiple Sclerosis | Investigational / Clinical Trials[7] |
| 2nd Gen | Tasquinimod | HDAC4 | mCRPC | Phase III (Failed Overall Survival endpoint)[1][8] |
| 3rd Gen | ESATA Derivatives | HDAC4 (Selective) | Prostate Cancer | Preclinical (Reduced AHR off-target effects)[1] |
| Emerging | ATM-Inhibitor Analogs | ATM Kinase | Radiosensitization | Preclinical (High selectivity for DDR pathway)[3][6] |
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, evaluating a novel quinoline-3-carboxamide requires a dual-assay approach to distinguish between on-target efficacy (e.g., HDAC4 inhibition) and off-target liabilities (e.g., AHR agonism).
Protocol 1: Co-Immunoprecipitation (Co-IP) of the HDAC4/NCoR1 Complex
Purpose: To validate the allosteric disruption of the HDAC4 repressor complex by Tasquinimod analogs.
-
Cell Culture & Treatment: Seed PC3 (human prostate cancer) cells at 1×106 cells/dish. Treat with the test compound (e.g., 1–10 µM), Tasquinimod (positive control), or DMSO (vehicle) for 24 hours under hypoxic conditions (1% O2 ) to induce HIF-1α.
-
Nuclear Fractionation (Causality Check): Because HDAC4 shuttles between the nucleus and cytoplasm, whole-cell lysis obscures complex formation. Use a hypotonic lysis buffer (10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl) to isolate intact nuclei, followed by nuclear extraction using a high-salt buffer (400 mM NaCl).
-
Immunoprecipitation: Incubate 500 µg of nuclear extract with 2 µg of anti-HDAC4 antibody overnight at 4°C. Add Protein A/G magnetic beads for 2 hours.
-
Washing & Elution: Wash beads rigorously (3x with RIPA buffer) to eliminate non-specific binding—a critical step to prevent false positives in complex association. Elute using 2x Laemmli buffer boiled at 95°C for 5 mins.
-
Western Blotting: Probe the membrane for NCoR1 and HDAC3.
-
Self-Validation: A successful allosteric inhibitor will show a dose-dependent decrease in NCoR1/HDAC3 co-eluting with HDAC4, despite total nuclear HDAC4 levels remaining constant.
-
Protocol 2: AHR Luciferase Reporter Assay
Purpose: To screen out compounds with high AHR agonism (a liability for cardiotoxicity).
-
Transfection: Plate HepG2 cells in a 96-well format. Transiently transfect with a Xenobiotic Response Element (XRE)-driven firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (internal control for cell viability).
-
Compound Exposure: Treat cells with serial dilutions of the test compound (10 nM to 10 µM).
-
Controls: Use 10 nM TCDD (2,3,7,8-Tetrachlorodibenzo-p-Dioxin) as a maximum AHR activation positive control, and Laquinimod as a reference standard[4].
-
-
Quantification: After 24 hours, lyse cells and measure dual-luminescence.
-
Causality Check: Normalizing Firefly to Renilla signals ensures that a drop in luminescence is due to a lack of AHR activation, not compound cytotoxicity. Ideal 3rd-generation cancer therapeutics should exhibit <10% of the TCDD response.
-
Visualizing the Experimental Workflow
Fig 2: Dual-pathway validation workflow for quinoline-3-carboxamide derivatives.
Clinical Translation & Future Perspectives
The clinical journey of quinoline-3-carboxamides underscores the double-edged sword of polypharmacology. While Tasquinimod successfully increased progression-free survival in mCRPC, it failed to improve overall survival, likely due to dose-limiting toxicities preventing optimal target saturation[1][8]. The frontier of this chemical space lies in generating 3rd-generation analogs that completely divorce HDAC4 or ATM kinase inhibition from AHR agonism. By employing the rigorous, mechanism-based screening protocols outlined above, drug development professionals can successfully navigate the polypharmacological landscape of this potent molecular scaffold.
References
- Third Generation Quinoline-3-Carboxamide Transcriptional Disrupter of HDAC4, HIF-1α, and MEF-2 Signaling for Metastatic Castration-Resistant Prostate Cancer. National Institutes of Health (NIH) / PMC.
- The long and winding road for the development of tasquinimod as an oral second-generation quinoline-3-carboxamide antiangiogenic drug for the treatment of prostate cancer. National Institutes of Health (NIH) / PMC.
- Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. National Institutes of Health (NIH) / PubMed.
- Mechanism of action and clinical activity of tasquinimod in castrate-resistant prost
- Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase.
- Quinoline-3-carboxamides such as tasquinimod are not specific inhibitors of S100A9.
- Progress in the development of kynurenine and quinoline-3-carboxamide-derived drugs. Taylor & Francis Online.
- Carboxamide Derivatives Are Potential Therapeutic AHR Ligands for Restoring IL-4 Mediated Repression of Epidermal Differenti
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6-Bromo-4-chloroquinoline-3-carboxamide literature review
An In-depth Technical Guide to 6-Bromo-4-chloroquinoline-3-carboxamide: A Cornerstone for Kinase Inhibitor Discovery
Introduction
Among the vast landscape of heterocyclic compounds, the quinoline scaffold has emerged as a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Quinoline and its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2] Within this important class, quinoline-3-carboxamides have garnered significant attention as versatile intermediates for the development of highly specific enzyme inhibitors, particularly targeting protein kinases.[3]
This technical guide provides a comprehensive overview of 6-bromo-4-chloroquinoline-3-carboxamide, a key building block in modern drug discovery. We will delve into its synthesis, explore its unique chemical reactivity, and showcase its application as a foundational scaffold for the design of potent and selective kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful intermediate in their research endeavors.
Physicochemical Properties
6-Bromo-4-chloroquinoline-3-carboxamide is a solid organic compound whose structure presents a unique combination of reactive sites, making it an ideal starting point for chemical library synthesis. Its properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₅BrClN₂O | Calculated |
| Molecular Weight | 284.52 g/mol | Calculated |
| CAS Number | 181269-58-3 | [4] |
| Appearance | Solid | [4] |
| Key Reactive Sites | C4-Chloro, C6-Bromo | [4][5] |
Synthesis of the Core Scaffold
The synthesis of 6-bromo-4-chloroquinoline-3-carboxamide can be achieved through several established routes. A common and effective method involves the construction of the quinoline core from an appropriately substituted aniline, followed by functional group manipulations.[4]
Synthetic Workflow Diagram
Caption: General synthetic pathway for 6-bromo-4-chloroquinoline-3-carboxamide.
Experimental Protocol: Multi-step Synthesis
This protocol is a representative synthesis based on methodologies described for analogous compounds.[4][6][7]
Step 1: Synthesis of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate
-
In a round-bottom flask, combine 4-bromoaniline and diethyl (ethoxymethylene)malonate.
-
Heat the mixture, typically at temperatures exceeding 100°C, to facilitate the condensation reaction.
-
The resulting intermediate is then added to a high-boiling point solvent, such as diphenyl ether, and heated to a high temperature (e.g., 250°C) to induce thermal cyclization.
-
After cooling, the reaction mixture is diluted with a non-polar solvent (e.g., hexane) to precipitate the product.
-
The solid is collected by filtration, washed, and dried to yield ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate.
Step 2: Chlorination to Ethyl 6-bromo-4-chloroquinoline-3-carboxylate
-
To the product from Step 1, carefully add a chlorinating agent such as phosphorus oxychloride (POCl₃), often with a catalytic amount of DMF.[7]
-
Heat the mixture to reflux (approx. 110°C) for several hours, monitoring the reaction by Thin-Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture and carefully pour it into crushed ice with vigorous stirring to quench the excess POCl₃.
-
Neutralize the solution with a base (e.g., saturated sodium bicarbonate) to precipitate the crude product.
-
Collect the solid by filtration, wash thoroughly with water, and dry. The product can be purified further by recrystallization or column chromatography.
Step 3: Amidation to 6-Bromo-4-chloroquinoline-3-carboxamide
-
Suspend the ethyl ester from Step 2 in a suitable solvent system.
-
Treat the suspension with aqueous ammonia.
-
Stir the reaction at an appropriate temperature (from room temperature to gentle heating) until the conversion is complete (monitored by TLC or LC-MS).
-
Isolate the final product, 6-bromo-4-chloroquinoline-3-carboxamide, by filtration. Wash with water and an appropriate organic solvent (e.g., ethanol or ether) and dry under vacuum.[4]
Chemical Reactivity: A Scaffold for Diversification
The synthetic utility of 6-bromo-4-chloroquinoline-3-carboxamide lies in its two distinct and orthogonally reactive halogenated positions. The chlorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr), while the bromine atom at the C6 position is ideal for palladium-catalyzed cross-coupling reactions.[4][5] This dual reactivity allows for a programmed, stepwise diversification to build complex molecular architectures.
Caption: Stepwise derivatization strategy for the title compound.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at C4
This reaction is typically used to install various amine side chains, which are crucial for kinase hinge-binding interactions.
-
Materials : 6-bromo-4-chloroquinoline-3-carboxamide, desired primary amine (e.g., (1S)-1-(tetrahydro-2H-pyran-4-yl)ethanamine), a non-nucleophilic base (e.g., DIPEA), and a polar aprotic solvent (e.g., DMA or isopropanol).[4][5]
-
Procedure :
-
Dissolve 6-bromo-4-chloroquinoline-3-carboxamide (1.0 eq) in the chosen solvent in a reaction vessel.
-
Add the primary amine (1.1-1.5 eq) and the base (1.5-2.0 eq).[4]
-
Heat the reaction mixture, typically between 80-120°C, for 4-18 hours.[4][5]
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the mixture to room temperature and quench with water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry. Further purification can be achieved by column chromatography or recrystallization.
-
Protocol 2: Suzuki Cross-Coupling at C6
This reaction enables the introduction of aryl or heteroaryl moieties to explore pockets within the kinase active site, often enhancing potency and selectivity.[5]
-
Materials : A 6-bromoquinoline substrate (e.g., the product from Protocol 1), a boronic acid or ester (e.g., a pyridinylboronic acid), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃ or Na₂CO₃), and a solvent system (e.g., 1,4-dioxane/water).
-
Procedure :
-
To a degassed mixture of the solvent and base, add the 6-bromoquinoline substrate (1.0 eq), the boronic acid/ester (1.2-2.0 eq), and the palladium catalyst.
-
Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) at a temperature ranging from 80°C to reflux.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired C6-substituted quinoline.
-
Application in Drug Discovery: A Case Study on ATM Kinase Inhibitors
The DNA Damage Response (DDR) pathway is a critical cellular network for maintaining genomic integrity, and its kinases are prime targets for cancer therapy.[8] Ataxia Telangiectasia Mutated (ATM) kinase is a master regulator of the DDR, and its inhibition can sensitize cancer cells to radiation and chemotherapy.[3][8] The 6-bromo-4-chloroquinoline-3-carboxamide scaffold has proven to be an exceptional starting point for the development of potent and selective ATM inhibitors.[4]
A seminal study in the Journal of Medicinal Chemistry detailed the optimization of a novel series of 3-quinoline carboxamides as ATM inhibitors, starting from the versatile 6-bromo-4-chloro-3-carboxamide intermediate.[4]
Structure-Activity Relationship (SAR) Insights
The SAR campaign revealed that specific substitutions at the C4 and C6 positions are critical for potent ATM inhibition and selectivity.[4]
| Compound | C4-Substituent | C6-Substituent | ATM IC₅₀ (nM) |
| Reference 17 | (2-ethylbutyl)amino | 3-pyridinyl | 2.6 |
| Compound 72 | [(1R)-1-(tetrahydro-2H-pyran-4-yl)ethyl]amino | 6-(methoxymethyl)-3-pyridinyl | 0.48 |
| Compound 74 | [(1S)-1-(1-methyl-1H-pyrazol-3-yl)ethyl]amino | 6-(methoxymethyl)pyridin-3-yl (on a 7-fluoroquinoline core) | 0.28 |
| Data sourced from Medghalchi et al., J. Med. Chem. 2016.[4] |
The data clearly demonstrates that elaboration of the C6-pyridinyl ring and optimization of the C4-amino side chain led to a significant increase in potency, resulting in compounds with sub-nanomolar activity.[4] Compound 74 , for example, was found to be a potent and highly selective ATM inhibitor with suitable properties for oral administration.[4]
ATM Signaling Pathway and Inhibition
Caption: ATM signaling pathway and the site of action for quinoline-3-carboxamide inhibitors.
Conclusion and Future Perspectives
6-Bromo-4-chloroquinoline-3-carboxamide is a high-value, versatile intermediate that serves as a cornerstone for the synthesis of complex, biologically active molecules. Its predictable and orthogonal reactivity at the C4 and C6 positions allows for the systematic construction of compound libraries to probe structure-activity relationships. The successful development of potent and selective ATM kinase inhibitors highlights the immense potential of this scaffold in oncology drug discovery.[4][8]
Future research will likely focus on expanding the utility of this core to other kinase targets within the DDR pathway and beyond.[3] Further exploration of novel substitutions, including the incorporation of different heterocyclic systems and pharmacophores, may lead to the discovery of next-generation inhibitors with improved efficacy and optimized pharmacokinetic profiles. The robust chemistry and proven track record of the 6-bromo-4-chloroquinoline-3-carboxamide scaffold ensure it will remain a valuable tool for medicinal chemists for the foreseeable future.
References
-
BenchChem. An In-depth Technical Guide to 6-Bromo-4-chloroquinoline-3-carbonitrile and Related Heterocyclic Compounds.
-
Medghalchi, S. M., et al. (2016). Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. Journal of Medicinal Chemistry.
-
BenchChem. Application Notes and Protocols: 6-Bromo-4-chloroquinoline-3-carbonitrile as a Synthetic Intermediate.
-
Wang, W., et al. (2022). Synthesis of 6-bromo-4-iodoquinoline. Proceedings of the 2022 8th International Conference on Materials, Architecture and Engineering Technology (ICMAET 2022).
-
Antony, T. T., et al. (2021). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Letters in Drug Design & Discovery.
-
PubChem. 6-Bromo-4-chloro-quinoline-3-carbonitrile. National Center for Biotechnology Information.
-
Sigma-Aldrich. 6-bromo-4-chloro-quinoline-3-carbaldehyde.
-
Sigma-Aldrich. 6-Bromo-4-chloroquinoline-3-carbaldehyde.
-
Al-Ostath, O. H., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry.
-
Wang, W., et al. (2022). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.
-
Smith, E. R., et al. (2020). 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine. Molbank.
-
Antony, T. T., et al. (2021). Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase. International Journal of Molecular Sciences.
-
Al-Qaisi, Z. I., et al. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. International Journal of Molecular Sciences.
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Bharti, A., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics.
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The Strategic Intermediate: A Technical Guide to 6-Bromo-4-chloroquinoline-3-carboxamide
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry. Its privileged structure is found in a vast array of natural products and synthetic compounds with diverse and potent biological activities. From the historical antimalarial quinine to modern anticancer agents, the quinoline scaffold has consistently provided a robust framework for the design of novel therapeutics. This guide focuses on a key derivative that has emerged as a strategically important building block in contemporary drug discovery: 6-Bromo-4-chloroquinoline-3-carboxamide . While not an end-drug itself, its unique substitution pattern offers medicinal chemists a versatile platform for the synthesis of highly functionalized molecules, particularly in the realm of kinase inhibitors.
Historical Context and Emergence as a Key Intermediate
The explicit discovery of 6-Bromo-4-chloroquinoline-3-carboxamide is not marked by a singular, seminal publication. Instead, its history is intertwined with the broader development of quinoline-based kinase inhibitors. Its emergence in the scientific literature coincides with the drive to develop potent and selective inhibitors for critical oncology targets such as the Ataxia Telangiectasia Mutated (ATM) kinase and the Epidermal Growth Factor Receptor (EGFR).[1][2] Researchers required a versatile intermediate that would allow for systematic modification at key positions of the quinoline core to optimize potency, selectivity, and pharmacokinetic properties. 6-Bromo-4-chloroquinoline-3-carboxamide, with its reactive chloro group at the 4-position and a bromo substituent at the 6-position suitable for cross-coupling reactions, proved to be an ideal candidate.
Synthesis and Chemical Properties
The synthesis of 6-Bromo-4-chloroquinoline-3-carboxamide is a multi-step process that leverages established quinoline synthesis methodologies. While various approaches exist, a common and logical pathway involves the construction of the quinoline core followed by functional group interconversions.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₅BrClN₃O | Derived |
| Molecular Weight | 298.52 g/mol | Derived |
| Appearance | Likely a solid | [3] |
| General Solubility | Soluble in organic solvents like DMA, DMSO | [1] |
Synthetic Workflow
The synthesis can be logically broken down into the formation of the quinoline core, followed by chlorination and amidation.
Caption: General synthetic workflow for 6-Bromo-4-chloroquinoline-3-carboxamide.
Detailed Experimental Protocols
The following protocols are synthesized from methodologies described in the literature and represent a plausible and logical route to the target compound.[1][4][5]
Part 1: Synthesis of Ethyl 6-Bromo-4-hydroxyquinoline-3-carboxylate
This initial step constructs the core quinoline ring system.
Materials:
-
4-Bromoaniline
-
Diethyl (ethoxymethylene)malonate
-
Diphenyl ether
-
Petroleum ether
Procedure:
-
A mixture of 4-bromoaniline and diethyl (ethoxymethylene)malonate is heated, often without a solvent, to facilitate condensation.
-
The resulting intermediate is then added to a high-boiling point solvent, such as diphenyl ether, which has been preheated to a high temperature (typically >200 °C).
-
The reaction mixture is heated for a short period to effect cyclization.
-
Upon cooling, the reaction mixture is poured into a non-polar solvent like petroleum ether to precipitate the product.
-
The solid is collected by filtration and washed to yield ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate.
Part 2: Synthesis of Ethyl 6-Bromo-4-chloroquinoline-3-carboxylate
This step introduces the reactive chlorine atom at the 4-position.
Materials:
-
Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic)
-
Ice water
-
Saturated sodium bicarbonate solution
Procedure:
-
To ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate, add phosphorus oxychloride and a catalytic amount of DMF.
-
The mixture is heated to reflux and stirred for several hours.[5]
-
After completion, the reaction mixture is cooled to room temperature and slowly poured into ice water with vigorous stirring.
-
The acidic solution is neutralized with a saturated sodium bicarbonate solution until the pH is approximately 8.[4]
-
The resulting precipitate is collected by filtration, washed with water, and dried to afford ethyl 6-bromo-4-chloroquinoline-3-carboxylate.
Part 3: Synthesis of 6-Bromo-4-chloroquinoline-3-carboxamide
The final step involves the conversion of the ethyl ester to the primary carboxamide.
Materials:
-
Ethyl 6-bromo-4-chloroquinoline-3-carboxylate
-
Aqueous ammonia
-
Ethanol (or another suitable solvent)
Procedure:
-
Ethyl 6-bromo-4-chloroquinoline-3-carboxylate is dissolved in a suitable solvent like ethanol.
-
A concentrated solution of aqueous ammonia is added to the mixture.
-
The reaction is stirred, often at an elevated temperature in a sealed vessel, until the conversion of the ester to the amide is complete (monitored by TLC or LC-MS).
-
Upon cooling, the product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization or column chromatography.
Applications in Drug Discovery: A Versatile Scaffold for Kinase Inhibitors
The primary utility of 6-Bromo-4-chloroquinoline-3-carboxamide lies in its role as a versatile intermediate for the synthesis of potent kinase inhibitors.[1][6] Its two distinct reactive sites allow for sequential and regioselective functionalization.
Caption: Key functionalization reactions of the title compound in drug discovery.
Nucleophilic Aromatic Substitution (SNA_r_) at the 4-Position
The chlorine atom at the C4 position is activated towards nucleophilic aromatic substitution. This allows for the introduction of a wide variety of amine-containing fragments, which are often crucial for establishing key interactions within the ATP-binding pocket of kinases.[1]
Palladium-Catalyzed Cross-Coupling at the 6-Position
The bromine atom at the C6 position is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions.[7] This enables the installation of a diverse range of aryl and heteroaryl groups, which can be used to modulate the inhibitor's potency, selectivity, and pharmacokinetic properties.[1]
Case Study: ATM Kinase Inhibitors
A notable application of 6-Bromo-4-chloroquinoline-3-carboxamide is in the synthesis of ATM kinase inhibitors.[1] In a typical synthetic route, the intermediate undergoes a Suzuki cross-coupling reaction to introduce an aryl or heteroaryl group at the C6 position. This is followed by a nucleophilic aromatic substitution at the C4 position with a suitable amine to yield the final, highly potent and selective ATM inhibitor.[1][6]
Conclusion and Future Perspectives
6-Bromo-4-chloroquinoline-3-carboxamide has solidified its position as a valuable and versatile intermediate in modern medicinal chemistry. Its well-defined reactivity at two key positions provides a reliable platform for the construction of complex and highly functionalized quinoline derivatives. While direct biological data on the compound itself is scarce, its instrumental role in the development of potent kinase inhibitors for critical disease targets is undeniable. Future research will likely continue to leverage this strategic intermediate for the synthesis of novel therapeutics targeting a wide range of biological pathways. The logical and predictable nature of its chemical transformations ensures that 6-Bromo-4-chloroquinoline-3-carboxamide will remain a relevant tool for drug discovery professionals for the foreseeable future.
References
-
Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. Journal of Medicinal Chemistry. [Link]
-
Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ResearchGate. [Link]
-
Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity. PubMed. [Link]
-
Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. PubMed. [Link]
-
Design, Synthesis, and Evaluation in Vitro of Quinoline-8-carboxamides, a New Class of Poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) Inhibitor. Journal of Medicinal Chemistry. [Link]
-
Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 5. atlantis-press.com [atlantis-press.com]
- 6. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
spectroscopic data for 6-Bromo-4-chloroquinoline-3-carboxamide
An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Bromo-4-chloroquinoline-3-carboxamide
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the , a key heterocyclic building block in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document offers a detailed exploration of the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data. By grounding these predictions in established principles and data from analogous structures, this guide explains the causality behind spectral features and presents a self-validating framework for the structural elucidation and purity assessment of this important synthetic intermediate.
Introduction: The Significance of 6-Bromo-4-chloroquinoline-3-carboxamide
6-Bromo-4-chloroquinoline-3-carboxamide is a highly functionalized quinoline derivative that serves as a versatile scaffold in the synthesis of biologically active molecules. Its structure features multiple reactive sites, making it an ideal starting point for developing compound libraries for lead optimization in drug discovery. Specifically, compounds derived from this core are being investigated as potent and selective inhibitors of protein kinases, which are crucial targets in oncology and other therapeutic areas.[1][2]
The precise characterization of this intermediate is paramount to ensure the identity, purity, and quality of the final active pharmaceutical ingredients (APIs).[3] This guide provides an in-depth analysis of the expected spectroscopic signature of 6-Bromo-4-chloroquinoline-3-carboxamide, offering a robust framework for its identification and validation in a research or manufacturing setting.
Molecular Structure and Spectroscopic Overview
The structural integrity of 6-Bromo-4-chloroquinoline-3-carboxamide is confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together, they offer a self-validating system.
-
¹H and ¹³C NMR Spectroscopy: Elucidates the carbon-hydrogen framework and the electronic environment of each atom.
-
Mass Spectrometry (MS): Confirms the molecular weight and elemental composition, particularly through the characteristic isotopic patterns of bromine and chlorine.
-
Infrared (IR) Spectroscopy: Identifies the key functional groups present in the molecule, such as the amide C=O and N-H bonds.
The following sections will detail the predicted data from each of these techniques and the experimental protocols to acquire them.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the number of different types of protons and their connectivity. The predicted spectrum is based on established chemical shift principles and data from similar quinoline structures, such as 6-bromo-4-chloroquinoline.[4]
Predicted ¹H NMR Data
The aromatic region of the spectrum is expected to show four distinct signals corresponding to the protons on the quinoline ring system. The two protons of the primary amide group (-CONH₂) are expected to appear as two broad singlets due to restricted rotation around the C-N bond and exchange with trace amounts of water.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Justification |
| H-2 | ~9.10 | Singlet (s) | - | Deshielded by the adjacent nitrogen and the electron-withdrawing carboxamide group. |
| H-5 | ~8.25 | Doublet (d) | J ≈ 9.0 | Ortho-coupling to H-7. Deshielded by proximity to the fused ring system. |
| H-7 | ~8.10 | Doublet of doublets (dd) | J ≈ 9.0, 2.2 | Ortho-coupling to H-5 and meta-coupling to H-8. |
| H-8 | ~8.40 | Doublet (d) | J ≈ 2.2 | Meta-coupling to H-7. Deshielded by the bromine atom. |
| -CONH₂ | ~7.8 and ~8.0 | Broad Singlets (br s) | - | Amide protons, often broad and appearing as two distinct signals. |
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of 6-Bromo-4-chloroquinoline-3-carboxamide in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is chosen for its ability to dissolve the amide and to slow the exchange of the N-H protons, allowing for their observation.
-
Instrument Setup: Use a 400 MHz or 500 MHz NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at ambient temperature. Reference the chemical shifts to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).
-
Data Processing: Apply a Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.
Workflow for ¹H NMR Analysis
Caption: Workflow for acquiring and processing a ¹H NMR spectrum.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. The predicted chemical shifts are influenced by the hybridization and the electronic environment of each carbon.
Predicted ¹³C NMR Data
The spectrum is expected to show 10 distinct signals for the 10 carbon atoms in the molecule. Carbons attached to electronegative atoms (N, Cl, Br) and the carbonyl carbon will be the most downfield.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |
| C=O (Amide) | ~165 | Typical chemical shift for a primary amide carbonyl carbon. |
| C-4 | ~150 | Attached to chlorine and nitrogen, highly deshielded. |
| C-8a | ~148 | Quaternary carbon at the ring junction. |
| C-2 | ~145 | Influenced by adjacent nitrogen and C-3 substitution. |
| C-4a | ~138 | Quaternary carbon at the ring junction. |
| C-7 | ~135 | Aromatic C-H. |
| C-5 | ~130 | Aromatic C-H. |
| C-3 | ~128 | Attached to the carboxamide group. |
| C-8 | ~125 | Aromatic C-H. |
| C-6 | ~122 | Attached to bromine, deshielded. |
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio in a shorter time.
-
Instrument Setup: Use a ¹H-decoupled pulse sequence on a 100 MHz or 125 MHz spectrometer (corresponding to a 400 or 500 MHz ¹H frequency).
-
Data Acquisition: Acquire the spectrum over a wider spectral width (e.g., 0-200 ppm). A longer acquisition time is typically needed compared to ¹H NMR due to the low natural abundance of ¹³C.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental formula of a compound. For 6-Bromo-4-chloroquinoline-3-carboxamide (C₁₀H₆BrClN₂O), the presence of both bromine and chlorine, each with two stable isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), results in a characteristic isotopic cluster for the molecular ion.
Predicted High-Resolution MS Data (ESI+)
Electrospray ionization in positive mode (ESI+) is expected to yield the protonated molecule, [M+H]⁺.
| Ion | Calculated m/z | Relative Abundance (%) | Isotopic Composition |
| [M+H]⁺ | 284.9482 | 100 | C₁₀H₇³⁵Cl⁷⁹BrN₂O⁺ |
| [M+2+H]⁺ | 286.9453 | 77.4 | C₁₀H₇³⁷Cl⁷⁹BrN₂O⁺ / C₁₀H₇³⁵Cl⁸¹BrN₂O⁺ |
| [M+4+H]⁺ | 288.9423 | 25.1 | C₁₀H₇³⁷Cl⁸¹BrN₂O⁺ |
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
-
Chromatography: Use a reverse-phase C18 column with a gradient elution, for example, water (A) and acetonitrile (B), both containing 0.1% formic acid to promote protonation.
-
Mass Spectrometry: Analyze the column eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in positive ion mode.
-
Data Analysis: Extract the mass spectrum for the chromatographic peak corresponding to the compound. Compare the observed m/z values and isotopic pattern with the theoretical values.
Workflow for LC-MS Analysis
Caption: A typical workflow for Liquid Chromatography-Mass Spectrometry analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups within a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands
The IR spectrum will provide clear evidence for the amide functional group and the aromatic quinoline core.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amide) | 3400 - 3100 | Medium-Strong (two bands) |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C=O Stretch (Amide I) | 1680 - 1650 | Strong |
| N-H Bend (Amide II) | 1640 - 1600 | Medium |
| C=C/C=N Stretch (Aromatic) | 1600 - 1450 | Medium-Strong (multiple bands) |
| C-Cl Stretch | 850 - 550 | Medium |
| C-Br Stretch | 690 - 515 | Medium |
Experimental Protocol: ATR-FTIR Spectroscopy
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Conclusion: A Self-Validating Spectroscopic Profile
The structural elucidation of 6-Bromo-4-chloroquinoline-3-carboxamide is achieved through the synergistic application of NMR, MS, and IR spectroscopy. Each technique provides complementary information that, when combined, creates a unique and unambiguous spectroscopic fingerprint. Mass spectrometry confirms the elemental composition and molecular weight via the distinct [M+H]⁺, [M+2+H]⁺, and [M+4+H]⁺ isotopic cluster. IR spectroscopy validates the presence of the critical amide functional group (C=O and N-H stretches). Finally, ¹H and ¹³C NMR spectroscopy precisely map the molecular skeleton, confirming the substitution pattern and connectivity of the quinoline ring. This multi-technique approach ensures the highest level of confidence in the structure and purity of this vital chemical intermediate, underpinning its reliable use in advanced drug discovery programs.
References
-
Journal of Medicinal Chemistry. (2016). Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. ACS Publications. Available at: [Link]
-
Wang, W., et al. Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. Available at: [Link]
-
PubChem. 6-Bromo-4-chloro-quinoline-3-carbonitrile. National Institutes of Health. Available at: [Link]
-
Martens, J., et al. (2018). Development of a Robust Platform for Infrared Ion Spectroscopy: A New Addition to the Analytical Toolkit for Enhanced Metabolite Structure Elucidation. PMC. Available at: [Link]
-
ResearchGate. 13 C NMR of 6-chloro-2-phenylquinoline-4-carboxamide (4d) (DMSOd6, 100 MHz). ResearchGate. Available at: [Link]
-
ChemHelp ASAP. (2022). sample 13C NMR spectra of compounds with common functional groups. YouTube. Available at: [Link]
-
IIT Delhi. Infrared Spectroscopy- A spectro-analytical tool in chemistry. Web IITD Sites. Available at: [Link]
-
SpectraBase. 6-bromo-4-chloro-o-cresol, methylcarbamate - Optional[1H NMR] - Chemical Shifts. Available at: [Link]
-
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
-
Gago-Ferrero, P., et al. (2022). Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants: A Case Study on the Photodegradation of Four Pharmaceuticals. PMC. Available at: [Link]
-
Journal of Mass Spectrometry. (2022). Recent applications of mass spectrometry in the analysis of transformation products of emerging contaminants in PM2.5. Wiley Online Library. Available at: [Link]
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6-Bromo-4-chloroquinoline-3-carboxamide: A Comprehensive Guide to Starting Materials, Synthesis, and Functionalization
Executive Summary & Strategic Importance
In the landscape of modern medicinal chemistry, the quinoline core remains a highly privileged scaffold. Specifically, 6-bromo-4-chloroquinoline-3-carboxamide has emerged as a critical starting material and intermediate in the development of potent kinase inhibitors, including those targeting Ataxia Telangiectasia Mutated (ATM) kinase, EGFR, and HER2 .
The strategic value of this molecule lies in its highly predictable, orthogonal dual-reactivity profile:
-
C4-Position (Chlorine): The electron-withdrawing nature of the quinoline nitrogen, synergistically enhanced by the adjacent C3-carboxamide, renders the C4-chlorine highly susceptible to Nucleophilic Aromatic Substitution (SNAr). This allows for the rapid introduction of diverse anilines and aliphatic amines.
-
C6-Position (Bromine): The C6-bromine is inert to SNAr under standard conditions but serves as an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the extension of the pharmacophore into deep hydrophobic binding pockets.
-
C3-Position (Carboxamide): Functions as a critical hydrogen-bond donor/acceptor pair, frequently anchoring the molecule to the hinge region of the kinase ATP-binding site.
This whitepaper details the mechanistic rationale, step-by-step synthesis, and downstream functionalization of this vital building block.
Retrosynthetic Analysis & Mechanistic Rationale
The construction of the 6-bromo-4-chloroquinoline-3-carboxamide core relies on the robust Gould-Jacobs reaction . The synthesis begins with the condensation of 4-bromoaniline and diethyl ethoxymethylenemalonate (EMME).
A critical mechanistic choice occurs after the formation of the quinoline core. Direct amidation of ethyl 6-bromo-4-chloroquinoline-3-carboxylate with ammonia is highly risky; the C4-chlorine is so electrophilic that ammonia can displace it via SNAr, yielding an undesired 4-amino byproduct.
The Causality of the Sequence: To circumvent this, the ester is first saponified to a carboxylic acid. Subsequent treatment with phosphorus oxychloride ( POCl3 ) achieves two transformations simultaneously: it chlorinates the C4-hydroxyl group and converts the C3-carboxylic acid into an acyl chloride. Because an acyl chloride is orders of magnitude more electrophilic than the C4-aryl chloride, subsequent treatment with ammonia selectively yields the C3-carboxamide without displacing the C4-chlorine.
Caption: Synthetic pathway for 6-bromo-4-chloroquinoline-3-carboxamide via Gould-Jacobs cyclization.
Step-by-Step Experimental Protocols
The following protocols are engineered to be self-validating, utilizing visual cues and standard analytical checks to ensure high-fidelity reproduction .
Step 1: Condensation to the Intermediate Adduct
Objective: Form diethyl 2-(((4-bromophenyl)amino)methylene)malonate.
-
Reaction: In a round-bottom flask equipped with a Dean-Stark trap, combine 4-bromoaniline (1.0 equiv) and diethyl ethoxymethylenemalonate (EMME) (1.1 equiv).
-
Heating: Heat the neat mixture (or use ethanol as a solvent) to 100–120 °C for 2 hours. The reaction is driven forward by the continuous distillation and removal of ethanol byproduct.
-
Validation: Monitor via TLC (Hexane/EtOAc 3:1). The starting aniline ( Rf≈0.5 ) will disappear, replaced by a new UV-active spot ( Rf≈0.7 ).
-
Isolation: Cool to room temperature. The adduct typically solidifies and can be used directly in the next step without further purification.
Step 2: Thermal Cyclization (Gould-Jacobs)
Objective: Construct the quinoline core (Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate).
-
Preparation: Pre-heat diphenyl ether (Dowtherm A) to 240–250 °C. Causality note: Diphenyl ether is chosen for its exceptionally high boiling point and excellent heat-transfer properties, which are required to overcome the high activation energy of this intramolecular electrophilic aromatic substitution.
-
Addition: Add the adduct from Step 1 portion-wise to the vigorously stirring, hot diphenyl ether. Maintain temperature for 45–60 minutes.
-
Validation: The reaction mixture will darken significantly. Evolution of ethanol vapor will cease upon completion.
-
Isolation: Allow the mixture to cool to 60 °C, then dilute with an excess of petroleum ether or hexanes. This drastically reduces the solubility of the product, inducing the precipitation of a tan/off-white solid. Filter and wash thoroughly with hexanes to remove residual diphenyl ether.
Step 3: Saponification
Objective: Hydrolyze the ester to 6-bromo-4-hydroxyquinoline-3-carboxylic acid.
-
Reaction: Suspend the ester (1.0 equiv) in a 10% aqueous NaOH solution. Reflux for 2–3 hours until the suspension becomes a clear solution (indicating complete conversion to the water-soluble sodium salt).
-
Isolation: Cool the solution to 0 °C in an ice bath. Slowly acidify with concentrated HCl until the pH reaches 2–3.
-
Validation: A thick white precipitate of the free carboxylic acid will form immediately. Filter, wash with cold water, and dry under high vacuum.
Step 4: Chlorination and Regioselective Amidation
Objective: Form the final 6-bromo-4-chloroquinoline-3-carboxamide.
-
Chlorination: Suspend the carboxylic acid (1.0 equiv) in neat POCl3 (10 volumes). Add 2-3 drops of anhydrous DMF as a Vilsmeier catalyst. Reflux at 100–110 °C for 4–6 hours.
-
Validation: The suspension will transition into a homogeneous, dark solution as the acid is converted into the soluble 6-bromo-4-chloroquinoline-3-carbonyl chloride.
-
Concentration: Remove excess POCl3 under reduced pressure. Caution: Do not quench with water, as this will hydrolyze the acyl chloride. Co-evaporate with dry toluene to remove residual POCl3 .
-
Amidation: Dissolve the crude acyl chloride in anhydrous THF or DCM at 0 °C. Slowly bubble anhydrous NH3 gas into the solution (or add a solution of 0.5 M NH3 in 1,4-dioxane). Stir for 1 hour.
-
Isolation: Quench with ice water. The target 6-bromo-4-chloroquinoline-3-carboxamide will precipitate. Filter, wash with water, and recrystallize from ethanol.
Quantitative Data & Yield Optimization
The table below summarizes the expected yields and key analytical markers for process tracking.
| Step | Intermediate Generated | Temp / Time | Expected Yield | Key Analytical Marker (1H NMR / MS) |
| 1 | Diethyl 2-(((4-bromophenyl)amino)methylene)malonate | 120 °C / 2 h | 90 - 95% | δ 8.4 ppm (d, 1H, alkene CH); ESI-MS [M+H]+ 342 |
| 2 | Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate | 250 °C / 1 h | 65 - 75% | δ 8.6 ppm (s, 1H, C2-H); Disappearance of alkene proton |
| 3 | 6-Bromo-4-hydroxyquinoline-3-carboxylic acid | 100 °C / 3 h | 85 - 90% | Disappearance of ethyl ester signals ( δ 4.2, 1.3 ppm) |
| 4 | 6-Bromo-4-chloroquinoline-3-carboxamide | 110 °C then 0 °C | 70 - 80% | δ 7.8, 8.2 ppm (br s, 2H, NH2 ); ESI-MS [M+H]+ 285 |
Downstream Applications: Regioselective Functionalization
The true power of 6-bromo-4-chloroquinoline-3-carboxamide is realized in its downstream functionalization. Because the C4-chlorine is highly activated by the adjacent carboxamide and the quinoline nitrogen, it undergoes SNAr at lower temperatures (e.g., 80 °C in isopropanol). Conversely, the C6-bromine requires palladium catalysis (e.g., 100 °C with Pd(dppf)Cl2 ).
This orthogonal reactivity was elegantly utilized in the discovery of AZD0156 , a potent clinical-stage ATM kinase inhibitor. Researchers first displaced the C4-chlorine with a pyran-4-yl amine, followed by a Suzuki coupling at the C6-position to install a complex pyridine moiety .
Caption: Regioselective functionalization of 6-bromo-4-chloroquinoline-3-carboxamide.
By strictly adhering to the thermodynamic and kinetic principles outlined in this guide, synthetic chemists can reliably scale this privileged scaffold to support high-throughput library generation and lead optimization campaigns.
References
-
Pike, K. G., et al. (2018). "The Identification of Potent, Selective, and Orally Available Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase: The Discovery of AZD0156". Journal of Medicinal Chemistry, 61(9), 3823-3841.[Link]
-
Dong, C., et al. (2022). "Recent Advances in ATM Inhibitors As Potential Therapeutic Agents". Future Medicinal Chemistry, 15(2).[Link]
Executive Summary
In the landscape of targeted oncology, 6-bromo-4-chloroquinoline-3-carboxamide has emerged as a highly privileged synthetic intermediate. Far from being a mere structural curiosity, this compound is the foundational building block for a diverse array of Ataxia Telangiectasia Mutated (ATM) kinase inhibitors[1]. ATM is a critical sensor in the DNA damage response (DDR) pathway, responsible for repairing cytotoxic DNA double-strand breaks (DSBs). By utilizing this specific quinoline scaffold, medicinal chemists have successfully developed highly potent, orally bioavailable clinical candidates that sensitize tumors to radiotherapy and chemotherapeutics like irinotecan and olaparib[2].
This guide deconstructs the chemical architecture of this scaffold, traces its evolution into advanced clinical compounds, and provides self-validating experimental workflows for derivatization and biological evaluation.
Chemical Architecture & Mechanistic Rationale (The "Why")
As an application scientist, it is critical to understand that every functional group on the 6-bromo-4-chloroquinoline-3-carboxamide core serves a precise mechanistic purpose. The molecule is engineered for modularity and target engagement:
-
The 3-Carboxamide Motif (Target Engagement): This group is non-negotiable for biological activity. It acts as the primary hydrogen-bond donor/acceptor to the hinge region of the PIKK (phosphatidylinositol 3-kinase-related kinase) family ATP-binding pocket (specifically interacting with residues analogous to Val882 and Asp964 in structural models)[3][4].
-
The 4-Chloro Leaving Group (Conformational Locking): The 4-chloro position is highly activated for Nucleophilic Aromatic Substitution (SNAr). When displaced by a primary amine, the resulting 4-amino group forms a critical intramolecular hydrogen bond with the adjacent 3-carboxamide. This locks the molecule into a bioactive "pseudo-ring" conformation, minimizing entropic penalty upon binding[5][6].
-
The 6-Bromo Handle (Vector Extension): The bromine atom provides an optimal vector for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). This allows researchers to append diverse aryl or heteroaryl groups (such as pyridyl or pyrazole rings) that extend into the solvent-exposed regions of the kinase, driving selectivity against other PIKK family members like ATR or DNA-PKcs[1].
The ATM Kinase Pathway & Therapeutic Intervention
ATM kinase is the apex transducer in the cellular response to DNA double-strand breaks. When standard-of-care therapies (like ionizing radiation) induce DSBs, the MRN complex recruits and activates ATM. ATM then phosphorylates downstream targets (e.g., CHK2, p53) to arrest the cell cycle and initiate repair[1][4].
Inhibiting ATM with quinoline-3-carboxamide derivatives strips the cancer cell of this repair mechanism. When combined with DNA-damaging agents, this creates a state of synthetic lethality, forcing the tumor cell into apoptosis.
Fig 1: ATM Kinase signaling pathway in DNA damage response and the intervention by quinoline derivatives.
Key Related Compounds & Structural Evolution
The optimization of 6-bromo-4-chloroquinoline-3-carboxamide has led to several distinct chemical series. Early tool compounds suffered from poor pharmacokinetics (high hepatocyte turnover, low solubility). To overcome this, researchers engaged in "scaffold hopping"—replacing the quinoline core with bioisosteric equivalents like imidazo[4,5-c]quinolin-2-ones or cinnoline carboxamides to lower the predicted clinical dose and enhance permeability[4][5][6].
Quantitative Data Summary of Key Derivatives
| Compound Name | Core Scaffold | Target Kinase | Biological Activity / Status |
| AZ31 | 3-Quinoline carboxamide | ATM | Cell IC₅₀ = 0.046 µM; Highly selective in vivo tool[2] |
| AZ32 | Imidazo[1,2-a]pyrazine | ATM | BBB-penetrant ATM inhibitor; Preclinical tool[2] |
| AZD0156 | Imidazo[4,5-c]quinolin-2-one | ATM | Sub-nanomolar IC₅₀; Advanced clinical trials[2][6] |
| Compound 21 | 3-Cinnoline carboxamide | ATM | Cell IC₅₀ = 0.0028 µM; Preclinical candidate[4] |
Experimental Methodologies: Self-Validating Systems
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each major step includes a built-in analytical checkpoint to confirm causality and progress.
Synthetic Derivatization Workflow
The derivatization of the scaffold typically follows a two-step sequence: Suzuki cross-coupling followed by SNAr. (Note: If the aryl boronic acid is sterically hindered or unreactive, the sequence can be reversed[1]).
Fig 2: Two-step synthetic derivatization of the 6-bromo-4-chloroquinoline-3-carboxamide scaffold.
Phase 1: Suzuki-Miyaura Cross-Coupling
-
Reaction: Combine 6-bromo-4-chloroquinoline-3-carboxamide (1.0 eq), the desired aryl boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq) in a degassed mixture of 1,4-dioxane/water (4:1). Heat at 90°C under N₂ for 4-6 hours.
-
Self-Validation Checkpoint: Monitor via LC-MS. The disappearance of the starting material mass (m/z ~285/287 characteristic bromine isotope pattern) and the appearance of the intermediate mass confirms successful C-C bond formation without premature hydrolysis of the 4-chloro group.
-
Isolation: Extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography.
Phase 2: Nucleophilic Aromatic Substitution (SNAr)
-
Reaction: Dissolve the intermediate from Phase 1 in N,N-dimethylacetamide (DMA). Add the desired primary amine (1.5 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq). Stir at 100°C for 12-18 hours[1].
-
Self-Validation Checkpoint: The substitution of the 4-chloro group is confirmed by a distinct bathochromic shift in the UV spectrum and LC-MS (loss of the chlorine isotope pattern). Final structural validation must include ¹H-NMR, specifically noting the appearance of the amine proton (often appearing as a broad singlet or triplet, confirming the intramolecular H-bond) and HRMS.
Biochemical Validation of ATM Kinase Inhibition
Once synthesized, the compound must be validated for target engagement.
-
Preparation: Incubate recombinant ATM kinase with the synthesized derivative (serial dilutions from 10 µM to 0.1 nM) in an assay buffer containing HEPES, MgCl₂, and DTT.
-
Initiation: Add ATP (at the predetermined Km concentration to ensure competitive inhibition kinetics) and a p53-derived peptide substrate. Incubate for 60 minutes at room temperature.
-
Detection: Utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) by adding a fluorophore-labeled anti-phospho-p53 (Ser15) antibody.
-
Self-Validation Checkpoint: The assay must include a positive control (e.g., AZD0156) to ensure the dynamic range is sufficient, and a no-enzyme negative control to establish baseline fluorescence. Calculate the IC₅₀ using a 4-parameter logistic curve fit. An active compound should demonstrate an IC₅₀ < 100 nM[2].
Sources
An In-Depth Technical Guide to the Safe Handling of Halogenated Quinolines
Abstract
This technical guide provides a comprehensive overview of the safety protocols and handling procedures essential for researchers, scientists, and drug development professionals working with halogenated quinolines. This class of compounds, while vital in medicinal chemistry and materials science, presents significant toxicological and chemical hazards that demand rigorous safety measures. This document moves beyond a simple recitation of rules to explain the scientific rationale behind each recommendation, fostering a deep-rooted culture of safety. It covers toxicological profiles, risk assessment, personal protective equipment, emergency procedures, and waste disposal, all grounded in authoritative sources to ensure scientific integrity and trustworthiness.
Introduction: The Double-Edged Sword of Halogenated Quinolines
Halogenated quinolines are a cornerstone of modern chemical research. The introduction of halogen atoms (F, Cl, Br, I) onto the quinoline scaffold dramatically influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This has led to their successful application in pharmaceuticals, such as the antimalarial drug chloroquine, and as versatile intermediates in organic synthesis.
However, the very features that make these compounds chemically interesting also contribute to their potential toxicity. Halogenation can alter metabolic pathways, sometimes leading to the formation of reactive intermediates, and can increase a compound's persistence in the body and the environment. Several members of this class are known irritants, and some have been associated with severe health effects, including neurotoxicity and cardiotoxicity.[1] Therefore, a profound understanding of their potential hazards and the implementation of meticulous safety protocols are not merely procedural formalities but fundamental prerequisites for any research involving these compounds. This guide is structured to provide both the "how" and the "why" of safe laboratory practices, empowering researchers to make informed decisions that protect themselves, their colleagues, and their work.
Hazard Identification and Risk Assessment: Know Your Enemy
A thorough risk assessment is the foundation of safe laboratory work. For halogenated quinolines, this requires an understanding of their toxicological properties, physicochemical hazards, and routes of exposure.
Toxicological Profile: A Spectrum of Hazards
The toxicity of halogenated quinolines can vary significantly based on the type, number, and position of the halogen substituent. However, several key hazards are associated with this class of compounds.
-
Irritant Properties: Many halogenated quinolines are classified as irritants to the skin, eyes, and respiratory system.[1] Direct contact can cause inflammation, redness, and pain. Inhalation of dust or aerosols may lead to respiratory tract irritation.[1]
-
Neurotoxicity: Certain halogenated quinolines, most notably clioquinol (5-chloro-7-iodo-8-quinolinol), have been linked to severe neurotoxicity. Its historical use as an oral antibiotic was associated with a neurodegenerative syndrome known as subacute myelo-optico-neuropathy (SMON). The proposed mechanism involves the chelation of metal ions like zinc and copper, which disrupts normal cellular processes and can lead to oxidative stress and neuronal cell death.
-
Cardiotoxicity: Some quinoline-based drugs have been associated with cardiovascular side effects, particularly the prolongation of the electrocardiographic QT interval. This can increase the risk of developing potentially lethal cardiac arrhythmias.
-
Carcinogenicity and Mutagenicity: Aromatic amines, the broader chemical class to which quinolines belong, include several known and suspected human carcinogens.[2][3][4] Laboratory exposure to some aromatic amines has been linked to cases of bladder cancer.[2] While specific data for many halogenated quinolines is lacking, it is prudent to handle them as potential carcinogens. The National Institute for Occupational Safety and Health (NIOSH) recommends that exposure to carcinogens be limited to the lowest feasible level, as there is often no known safe level of exposure.[5][6][7]
-
Dermal Absorption: A significant and often underestimated risk is the absorption of these compounds through the skin. Damaged skin, such as in cases of eczema or burns, can lead to significantly higher absorption rates of aromatic amines.[8]
Table 1: Summary of Toxicological Hazards for Representative Halogenated Quinolines
| Compound | CAS Number | Key Toxicological Hazards |
| 4-Chloroquinoline | 611-35-8 | Harmful if swallowed; Causes skin, eye, and respiratory irritation; May cause skin sensitization.[1][9][10] |
| 3-Bromoquinoline | 5332-24-1 | Causes skin and serious eye irritation; May cause respiratory irritation.[11] |
| 7-Bromoquinoline | 4965-36-0 | Causes skin and serious eye irritation; May cause respiratory irritation.[12] |
| Quinoline | 91-22-5 | May be a carcinogen in humans; Can damage the liver; High exposure can cause headache, nausea, and dizziness.[13] |
Note: This table is not exhaustive. Always consult the Safety Data Sheet (SDS) for the specific compound you are using.
Physicochemical Hazards and Incompatibilities
Halogenated quinolines are generally stable solids or liquids under standard laboratory conditions. However, it is crucial to be aware of their potential for hazardous reactions.
-
Incompatible Materials: Avoid contact with strong oxidizing agents (e.g., nitric acid, perchlorates), which can lead to vigorous or explosive reactions.[14][15] As a general rule for aromatic amines and halogenated compounds, they should be stored separately from acids, caustics, and reactive metals.[16][17]
-
Thermal Decomposition: At elevated temperatures, halogenated quinolines can decompose, releasing toxic and corrosive fumes, including hydrogen halides (e.g., HCl, HBr), nitrogen oxides, and carbon monoxide.[1]
Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense
The hierarchy of controls dictates that engineering controls are the first line of defense, followed by administrative controls and, finally, personal protective equipment (PPE).
Engineering Controls
-
Chemical Fume Hood: All work with halogenated quinolines, especially with solids that can generate dust or volatile liquids, must be conducted in a certified chemical fume hood. This is the most critical engineering control to prevent inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected carefully based on the specific hazards of the compound and the procedure being performed.
Table 2: Recommended Personal Protective Equipment for Handling Halogenated Quinolines
| Protection | Specification | Rationale |
| Hand | Double-gloving with nitrile gloves. | Provides a robust barrier against dermal absorption. Nitrile offers good resistance to many organic solvents but has poor resistance to some halogenated and aromatic hydrocarbons.[18][19][20] Double-gloving allows for the safe removal of a contaminated outer glove. |
| Eye/Face | Chemical safety goggles with side shields or a full-face shield. | Protects eyes from splashes, aerosols, and solid particulates. A face shield offers additional protection for the entire face. |
| Body | A lab coat with long sleeves and elastic cuffs. A chemically resistant apron should be worn over the lab coat when handling larger quantities. | Prevents contamination of personal clothing and skin. |
| Respiratory | A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter may be required for spill cleanup or when handling large quantities of solids outside of a fume hood. | Protects against inhalation of fine powders and potential vapors. |
Standard Operating Procedures: From Theory to Practice
Adherence to well-defined Standard Operating Procedures (SOPs) is critical for minimizing risk.
Weighing and Solution Preparation
-
Preparation: Designate a specific area within a chemical fume hood for weighing. Gather all necessary equipment, including spatulas, weigh paper, and pre-labeled containers.
-
Weighing Solid Compounds: Tare the balance with a pre-labeled vial. Carefully transfer the solid compound into the vial using a spatula. Avoid creating dust. Close the vial immediately after weighing.
-
Preparing Solutions: In the fume hood, slowly add the weighed solid to the solvent to avoid splashing. If the compound is being added to a reaction vessel, do so carefully.
-
Decontamination: Clean the spatula and any contaminated surfaces immediately after use with an appropriate solvent (e.g., ethanol), followed by soap and water. Dispose of contaminated weigh paper and wipes as hazardous waste.
Storage
-
Store halogenated quinolines in tightly sealed, clearly labeled containers.
-
Store in a cool, dry, well-ventilated area away from direct sunlight.
-
Segregate from incompatible materials, particularly strong oxidizing agents.[15][16][17]
-
If the compound is a suspected carcinogen, the storage area should be clearly marked with a "Danger: Cancer Suspect Agent" warning.
Emergency Procedures: Planning for the Unexpected
Rapid and correct response to an emergency can significantly mitigate harm. All personnel working with halogenated quinolines must be familiar with these procedures.
Personal Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[13][21]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[13][21][22] Seek medical attention if irritation persists or if a large area is exposed.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[23]
Spill Response
The appropriate response to a spill depends on its size and location.
-
Minor Spill (inside a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (double nitrile gloves, lab coat, safety goggles), contain the spill with an absorbent material like vermiculite or sand.
-
Carefully scoop the absorbent material into a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spill (outside a fume hood):
-
Evacuate all non-essential personnel from the area.
-
Alert your institution's environmental health and safety (EHS) department and emergency services.
-
If it is safe to do so, close the doors to the laboratory to contain the vapors.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Diagram 1: Emergency Response Workflow for Halogenated Quinoline Exposure
Caption: Workflow for immediate response to personal exposure incidents.
Decontamination and Waste Disposal: Closing the Loop Safely
Proper decontamination and waste disposal are crucial to prevent cross-contamination and environmental release.
Decontamination
For routine decontamination of glassware and surfaces that have been in contact with halogenated quinolines, a multi-step process is recommended. Some commercial decontamination solutions for aromatic amines are available and may be effective.[24][25] A general procedure involves:
-
Initial Rinse: Rinse the glassware or wipe the surface with a suitable organic solvent (e.g., ethanol, acetone) to remove the bulk of the compound. Collect this rinse as hazardous waste.
-
Chemical Decontamination (Optional but Recommended): For aromatic amines, a solution of hydrochloric acid can convert the amine to a more water-soluble salt, facilitating its removal.[26] This should be followed by a neutralizing rinse.
-
Final Cleaning: Wash thoroughly with laboratory detergent and water, followed by final rinses with deionized water.
Waste Disposal
Halogenated quinolines and materials contaminated with them must be disposed of as hazardous waste.
-
Waste Segregation: It is critical to segregate halogenated waste from non-halogenated waste.[27][28] This is because the disposal methods, typically high-temperature incineration, are different and more costly for halogenated materials.[29]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name(s) of the contents.
-
Containers: Use leak-proof, compatible containers for waste collection.
-
Disposal Pathway: Follow your institution's guidelines for the collection and disposal of hazardous chemical waste. Do not pour any amount of halogenated quinoline waste down the drain.[27][30]
Diagram 2: Waste Disposal Decision Tree for Halogenated Quinolines
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An In-depth Technical Guide to the Theoretical Properties of 6-Bromo-4-chloroquinoline-3-carboxamide
Foreword: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a privileged scaffold in medicinal chemistry. Its derivatives have shown a remarkable breadth of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The strategic placement of various substituents on this core structure allows for the fine-tuning of its physicochemical and pharmacokinetic properties, making it a cornerstone in the design of novel therapeutic agents. This guide provides an in-depth technical overview of the theoretical properties of a specific, highly functionalized derivative: 6-Bromo-4-chloroquinoline-3-carboxamide. This compound serves as a versatile intermediate in the synthesis of potent kinase inhibitors and other biologically active molecules.[2][3] Understanding its fundamental theoretical characteristics is paramount for researchers, scientists, and drug development professionals seeking to leverage its synthetic potential.
Molecular Structure and Physicochemical Properties
6-Bromo-4-chloroquinoline-3-carboxamide possesses a unique arrangement of functional groups that dictate its reactivity and potential biological interactions. The presence of a bromine atom at the 6-position and a chlorine atom at the 4-position offers two distinct reactive sites for further chemical modifications, such as Suzuki cross-coupling and nucleophilic aromatic substitution (SNAr) reactions.[2] The carboxamide group at the 3-position is a key pharmacophoric feature, often involved in hydrogen bonding interactions with biological targets.
Predicted Physicochemical Data
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₁₀H₆BrClN₂O | Defines the elemental composition and molecular weight. |
| Molecular Weight | 285.53 g/mol | Influences diffusion rates and pharmacokinetic properties. |
| LogP | ~ 2.5 - 3.5 | Indicates lipophilicity and potential for membrane permeability. |
| Topological Polar Surface Area (TPSA) | ~ 50 - 60 Ų | Predicts passive molecular transport through membranes. |
| Hydrogen Bond Donors | 1 (from the amide) | Potential for forming hydrogen bonds with biological targets. |
| Hydrogen Bond Acceptors | 2 (from the amide oxygen and quinoline nitrogen) | Potential for forming hydrogen bonds with biological targets. |
Note: These values are estimations based on computational models and data from structurally similar compounds.
Quantum Chemical and Electronic Properties
Density Functional Theory (DFT) calculations provide valuable insights into the electronic structure and reactivity of a molecule.[5][6] For 6-Bromo-4-chloroquinoline-3-carboxamide, these calculations can help predict its behavior in chemical reactions and its potential to interact with biological macromolecules.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity.[5] The energy difference between them, the HOMO-LUMO gap, is a measure of the molecule's stability.
Caption: Predicted HOMO-LUMO energy levels for 6-Bromo-4-chloroquinoline-3-carboxamide.
A relatively large HOMO-LUMO gap suggests that the molecule is kinetically stable and less prone to spontaneous reactions.[7] The distribution of these orbitals also indicates the likely sites for nucleophilic and electrophilic attack.
Molecular Electrostatic Potential (MEP) Map
The MEP map provides a visual representation of the charge distribution on the molecule's surface.[8][9][10] This is crucial for understanding non-covalent interactions, which are fundamental to drug-receptor binding.
Caption: Conceptual Molecular Electrostatic Potential (MEP) map.
The negative potential (red/yellow) is expected to be localized around the electronegative oxygen and nitrogen atoms of the carboxamide and quinoline ring, respectively, making them susceptible to electrophilic attack. Conversely, the positive potential (blue) is likely to be found around the amide hydrogen atoms, indicating sites for nucleophilic interaction.
Predicted Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and characterization of organic molecules. While experimental spectra for 6-Bromo-4-chloroquinoline-3-carboxamide are not widely published, we can predict the key features of its NMR, IR, and Mass spectra based on its structure and data from similar compounds.[11][12][13][14]
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.[15]
Predicted ¹H NMR (in DMSO-d₆):
-
Aromatic Protons (Quinoline Ring): Multiple signals expected in the range of δ 7.5-9.0 ppm. The exact chemical shifts and coupling patterns will be influenced by the bromo and chloro substituents.
-
Amide Protons (-CONH₂): Two broad singlets are expected in the range of δ 7.0-8.5 ppm, which may exchange with D₂O.
Predicted ¹³C NMR (in DMSO-d₆):
-
Aromatic Carbons: Signals for the quinoline ring carbons are expected between δ 120-150 ppm.
-
Carbonyl Carbon (-C=O): A characteristic signal is expected around δ 165-170 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[16]
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| N-H (Amide) | 3400 - 3200 (two bands) | Stretching |
| C-H (Aromatic) | 3100 - 3000 | Stretching |
| C=O (Amide) | 1680 - 1650 | Stretching |
| C=N, C=C (Aromatic) | 1600 - 1450 | Stretching |
| C-Cl | 800 - 600 | Stretching |
| C-Br | 600 - 500 | Stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[17][18]
-
Molecular Ion Peak (M⁺): An intense molecular ion peak is expected due to the aromatic nature of the quinoline ring. The presence of bromine and chlorine will result in a characteristic isotopic pattern (M, M+2, M+4).
-
Major Fragmentation Pathways:
-
Loss of the carboxamide group (-CONH₂)
-
Loss of the chlorine atom (-Cl)
-
Loss of the bromine atom (-Br)
-
Cleavage of the quinoline ring system at higher energies.
-
Synthesis and Reactivity
6-Bromo-4-chloroquinoline-3-carboxamide is a versatile synthetic intermediate, primarily used in the construction of more complex molecules with potential therapeutic applications.[2][3][19]
Synthetic Protocol
A common synthetic route to 6-Bromo-4-chloroquinoline-3-carboxamide involves a multi-step process starting from 6-bromo-4-hydroxyquinoline.[20][21]
Caption: A plausible synthetic workflow for 6-Bromo-4-chloroquinoline-3-carboxamide.
Step-by-Step Methodology:
-
Chlorination: 6-Bromo-4-hydroxyquinoline is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield 6-bromo-4-chloroquinoline.[20]
-
Formylation: A Vilsmeier-Haack reaction is performed on 6-bromo-4-chloroquinoline using a mixture of phosphorus oxychloride and dimethylformamide (DMF) to introduce a formyl group at the 3-position, yielding 6-bromo-4-chloroquinoline-3-carbaldehyde.[19]
-
Oxidation: The aldehyde is then oxidized to the corresponding carboxylic acid using a suitable oxidizing agent.
-
Amidation: The carboxylic acid is converted to the final carboxamide product, for example, by first forming the acid chloride with thionyl chloride (SOCl₂) followed by reaction with ammonia.
Key Reactions and Synthetic Utility
The dual reactivity at the C4 and C6 positions makes this molecule a valuable building block in combinatorial chemistry and drug discovery.
Caption: Key reaction pathways for derivatization.
Potential Applications in Drug Development
The primary application of 6-Bromo-4-chloroquinoline-3-carboxamide is as a scaffold for the synthesis of kinase inhibitors.[2][22][23] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.
Derivatives of quinoline-3-carboxamide have shown potent inhibitory activity against several kinases, including:
-
Ataxia Telangiectasia Mutated (ATM) Kinase: A key regulator of the DNA damage response.[23]
-
Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2): Important targets in cancer therapy.[3]
The ability to readily modify the 6-bromo and 4-chloro positions allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties of potential drug candidates.
Conclusion and Future Directions
6-Bromo-4-chloroquinoline-3-carboxamide is a molecule of significant interest to the medicinal chemistry community. Its theoretical properties, including its electronic structure and reactivity, make it an ideal starting point for the development of novel therapeutic agents. While this guide provides a comprehensive overview based on available data and theoretical predictions, further experimental characterization is warranted to fully validate these properties. Future research should focus on obtaining high-resolution spectroscopic data and crystal structures to provide a more complete understanding of this versatile building block. The continued exploration of derivatives synthesized from this scaffold holds great promise for the discovery of new and effective treatments for a range of human diseases.
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An In-depth Technical Guide to the Solubility of 6-Bromo-4-chloroquinoline-3-carboxamide in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 6-bromo-4-chloroquinoline-3-carboxamide, a key intermediate in contemporary drug discovery. Recognizing the limited availability of public quantitative solubility data for this specific molecule, this document emphasizes the fundamental principles and robust experimental methodologies required for its accurate determination. This approach empowers researchers and drug development professionals to generate reliable solubility data, which is critical for optimizing synthetic routes, ensuring the integrity of biological assays, and developing viable formulations.
Introduction: The Critical Role of Solubility in Drug Development
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For a compound like 6-bromo-4-chloroquinoline-3-carboxamide, which serves as a versatile scaffold in medicinal chemistry, understanding its solubility is paramount.[1][2] Poor solubility can severely hamper drug development, leading to challenges in absorption, bioavailability, and the reliability of in vitro assays.[2][3] This guide will delve into the theoretical and practical aspects of determining the solubility of this compound in relevant organic solvents.
Molecular Structure and Inferred Solubility Profile:
6-Bromo-4-chloroquinoline-3-carboxamide possesses a complex molecular structure that dictates its solubility behavior. Key features include:
-
Aromatic Quinoline Core: A large, hydrophobic scaffold.
-
Halogen Substituents (Bromo and Chloro): These increase the molecular weight and hydrophobicity.
-
Carboxamide Group: This functional group is capable of acting as both a hydrogen bond donor and acceptor, which can facilitate interactions with polar solvents.
Based on this structure, it is anticipated that 6-bromo-4-chloroquinoline-3-carboxamide will exhibit limited solubility in aqueous media and a greater affinity for organic solvents, particularly those with some degree of polarity that can engage in hydrogen bonding.
Theoretical Framework: The "Why" Behind Solvent Selection
The principle of "like dissolves like" is a fundamental concept in predicting solubility. The choice of solvents for solubility screening should be guided by their dielectric constant, polarity, and hydrogen bonding capabilities. For a compound like 6-bromo-4-chloroquinoline-3-carboxamide, a range of solvents should be tested to establish a comprehensive solubility profile.
Illustrative Solvent Selection for Screening:
| Solvent Class | Example Solvent | Rationale for Inclusion |
| Protic Polar | Methanol, Ethanol | Capable of hydrogen bonding with the carboxamide group. |
| Aprotic Polar | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High dielectric constants and ability to accept hydrogen bonds. DMSO is a common solvent for stock solutions in biological assays.[3][4][5][6] |
| Non-Polar | Toluene, Hexanes | To establish the lower limits of solubility and understand hydrophobic interactions. |
| Intermediate Polarity | Dichloromethane (DCM), Ethyl Acetate | Commonly used in organic synthesis and purification. |
Experimental Determination of Solubility: A Methodological Approach
Two primary types of solubility are relevant in drug discovery: thermodynamic and kinetic solubility.[3][7][8][9]
-
Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of a compound in a solvent. It is a critical parameter for formulation development.[2][8][9][10] The shake-flask method is the gold standard for its determination.[3][8][9][11]
-
Kinetic Solubility: This measures the concentration at which a compound precipitates from a supersaturated solution, often generated by diluting a concentrated DMSO stock into an aqueous buffer.[3][4][5][6][7] It is a high-throughput method used for early-stage compound screening.[3][6]
Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol outlines the steps to determine the equilibrium solubility of 6-bromo-4-chloroquinoline-3-carboxamide.
Workflow for Thermodynamic Solubility Determination:
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid 6-bromo-4-chloroquinoline-3-carboxamide to a series of vials containing the selected organic solvents.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24 to 72 hours) to ensure equilibrium is reached.[3][8]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding filter.
-
Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for its selectivity and sensitivity.[2] A calibration curve with known concentrations of the compound must be prepared in the same solvent.
-
Calculation: The solubility is reported in units such as mg/mL or µM.
Protocol for Kinetic Solubility Determination
This high-throughput method is valuable for early-stage drug discovery.
Workflow for Kinetic Solubility Determination:
Caption: Workflow for Kinetic Solubility Determination.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of 6-bromo-4-chloroquinoline-3-carboxamide in 100% DMSO (e.g., 10 mM).[4][5][6]
-
Serial Dilution: Dispense the DMSO stock solution into a microtiter plate and perform serial dilutions.
-
Addition of Aqueous Buffer: Add an aqueous buffer (e.g., phosphate-buffered saline, PBS) to each well to achieve the final desired compound concentrations and a consistent final DMSO concentration (typically 1-2%).[6]
-
Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at a controlled temperature.[4][6]
-
Detection of Precipitation: Measure the extent of precipitation in each well. Turbidimetric or nephelometric methods, which measure light scattering caused by insoluble particles, are commonly used.[1][4] The solubility is defined as the highest concentration at which no significant precipitation is observed.
Data Presentation and Interpretation
The results of solubility studies should be presented in a clear and concise manner.
Illustrative Thermodynamic Solubility Data for 6-Bromo-4-chloroquinoline-3-carboxamide at 25°C:
| Solvent | Solvent Type | Illustrative Solubility (mg/mL) |
| Methanol | Protic Polar | > 20 |
| Ethanol | Protic Polar | 15.2 |
| DMSO | Aprotic Polar | > 50 |
| DMF | Aprotic Polar | > 50 |
| Dichloromethane | Intermediate Polarity | 8.5 |
| Ethyl Acetate | Intermediate Polarity | 5.1 |
| Toluene | Non-Polar | < 0.1 |
| Hexanes | Non-Polar | < 0.01 |
Note: The data in this table is illustrative and intended to serve as a template for presenting experimentally determined values.
Conclusion and Future Directions
This technical guide provides a robust framework for determining the solubility of 6-bromo-4-chloroquinoline-3-carboxamide in organic solvents. By employing the detailed methodologies for thermodynamic and kinetic solubility, researchers can generate the critical data needed to advance their drug discovery and development programs. The structural characteristics of this compound suggest a favorable solubility in polar aprotic solvents, a hypothesis that can be systematically confirmed through the described experimental protocols. Further studies could explore solubility in biorelevant media to better predict in vivo behavior.[8]
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Methodological & Application
Synthesis of 6-Bromo-4-chloroquinoline-3-carboxamide from 6-Bromo-4-hydroxyquinoline: An In-depth Technical Guide
This comprehensive guide details the synthetic pathway for converting 6-bromo-4-hydroxyquinoline into the versatile intermediate, 6-bromo-4-chloroquinoline-3-carboxamide. This quinoline derivative is a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors for oncology research.[1][2][3] The protocols provided herein are designed for researchers, scientists, and professionals in drug development, offering a blend of procedural steps and mechanistic insights.
The quinoline scaffold is a privileged structure in drug discovery, with numerous derivatives exhibiting a wide range of biological activities.[4][5] The targeted 6-bromo-4-chloroquinoline-3-carboxamide, in particular, serves as a key precursor for creating libraries of compounds for structure-activity relationship (SAR) studies.[1] The strategic placement of the bromo and chloro substituents allows for sequential and regioselective modifications, such as Suzuki cross-coupling reactions at the 6-position and nucleophilic aromatic substitution at the 4-position.[1][3]
This guide will systematically cover the two-step synthesis, starting with the chlorination of 6-bromo-4-hydroxyquinoline, followed by the introduction of the carboxamide group at the 3-position.
Part 1: Chlorination of 6-Bromo-4-hydroxyquinoline
The initial and critical step in this synthesis is the conversion of the 4-hydroxy group of 6-bromo-4-hydroxyquinoline to a chloro group. This transformation is essential as it activates the 4-position for subsequent nucleophilic substitution reactions.[3][6] The most common and effective method for this chlorination is the use of phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF).[7][8][9]
Reaction Mechanism
The chlorination of a 4-hydroxyquinoline with phosphorus oxychloride is believed to proceed through a mechanism analogous to a Vilsmeier-Haack reaction.[7][10][11] The hydroxyl group of the quinoline attacks the electrophilic phosphorus atom of POCl₃, forming a phosphate ester intermediate. Subsequent nucleophilic attack by a chloride ion displaces the phosphate group, yielding the desired 4-chloroquinoline product.[7][12] The addition of DMF can accelerate the reaction by forming the Vilsmeier reagent, a more reactive electrophilic species.[11][13]
Experimental Protocol: Synthesis of 6-Bromo-4-chloroquinoline
Materials and Equipment:
-
6-Bromo-4-hydroxyquinoline
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Ice bath
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction
-
Anhydrous sodium sulfate or magnesium sulfate for drying
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
To a round-bottom flask, add 6-bromo-4-hydroxyquinoline (1.0 eq).
-
Carefully add phosphorus oxychloride (10-15 eq), which can act as both the reagent and the solvent.[7][8]
-
Add a catalytic amount of DMF (e.g., 0.1-0.2 eq).[9]
-
Heat the reaction mixture to reflux (approximately 110-120°C) and maintain for 3-6 hours.[7][9]
-
Monitor the reaction progress by TLC. The disappearance of the starting material and the appearance of a new, less polar spot indicates the formation of the product.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture into a beaker of crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.[8]
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude 6-bromo-4-chloroquinoline.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Part 2: Synthesis of 6-Bromo-4-chloroquinoline-3-carboxamide
With the successful synthesis of 6-bromo-4-chloroquinoline, the next step involves the introduction of the carboxamide functional group at the 3-position. A common route to achieve this is through a Vilsmeier-Haack formylation to introduce a formyl group, followed by oxidation to the carboxylic acid, and subsequent amidation.
Step 2a: Vilsmeier-Haack Formylation of 6-Bromo-4-chloroquinoline
The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings.[10][11]
Experimental Protocol: Synthesis of 6-Bromo-4-chloroquinoline-3-carbaldehyde
Materials and Equipment:
-
6-Bromo-4-chloroquinoline
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice bath
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), cool DMF (acting as the solvent) to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (1.5-2.0 eq) to the cooled DMF with stirring to form the Vilsmeier reagent.
-
To this pre-formed reagent, add a solution of 6-bromo-4-chloroquinoline (1.0 eq) in DMF.
-
Allow the reaction to stir at 0°C for 30 minutes and then let it warm to room temperature and stir for an additional 2-4 hours. The reaction can be gently heated (e.g., to 60°C) to drive it to completion if necessary, while monitoring by TLC.[14]
-
After completion, the reaction is worked up by carefully pouring the mixture onto crushed ice, followed by neutralization with a base such as sodium bicarbonate or sodium hydroxide solution.
-
The precipitated product, 6-bromo-4-chloroquinoline-3-carbaldehyde, is collected by filtration, washed with water, and dried.[15]
Step 2b: Oxidation to 6-Bromo-4-chloroquinoline-3-carboxylic acid
The aldehyde is then oxidized to the corresponding carboxylic acid.
Experimental Protocol:
Materials and Equipment:
-
6-Bromo-4-chloroquinoline-3-carbaldehyde
-
Potassium permanganate (KMnO₄) or other suitable oxidizing agent
-
Acetone or a similar solvent
-
Sulfuric acid (for acidification)
Procedure:
-
Dissolve the 6-bromo-4-chloroquinoline-3-carbaldehyde in a suitable solvent like acetone.
-
Slowly add a solution of potassium permanganate in water to the reaction mixture.
-
Stir the reaction at room temperature until the purple color of the permanganate disappears, indicating the completion of the oxidation.
-
Filter the manganese dioxide byproduct.
-
Acidify the filtrate with dilute sulfuric acid to precipitate the 6-bromo-4-chloroquinoline-3-carboxylic acid.
-
Collect the solid product by filtration, wash with water, and dry.
Step 2c: Amidation to 6-Bromo-4-chloroquinoline-3-carboxamide
The final step is the conversion of the carboxylic acid to the primary amide. This can be achieved through activation of the carboxylic acid followed by reaction with an ammonia source.
Experimental Protocol:
Materials and Equipment:
-
6-Bromo-4-chloroquinoline-3-carboxylic acid
-
Thionyl chloride (SOCl₂) or a carbodiimide coupling agent (e.g., EDC, DCC).[16][17]
-
Ammonia solution (aqueous or in a suitable organic solvent)
-
Anhydrous solvent (e.g., THF, DCM)
Procedure (using Thionyl Chloride):
-
Suspend the 6-bromo-4-chloroquinoline-3-carboxylic acid in an excess of thionyl chloride.
-
Reflux the mixture for 1-2 hours to form the acyl chloride.[16]
-
Remove the excess thionyl chloride under reduced pressure.
-
Dissolve the resulting crude acyl chloride in an anhydrous aprotic solvent like THF or DCM.
-
Cool the solution in an ice bath and slowly add an excess of concentrated aqueous ammonia or a solution of ammonia in an organic solvent.
-
Stir the reaction mixture for 1-2 hours, allowing it to warm to room temperature.
-
The product, 6-bromo-4-chloroquinoline-3-carboxamide, will often precipitate out of the solution. It can be collected by filtration, washed with water, and dried.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 6-Bromo-4-hydroxyquinoline | C₉H₆BrNO | 224.05 | ~283[18] |
| 6-Bromo-4-chloroquinoline | C₉H₅BrClN | 242.50 | 111.0 - 115.0[19] |
| 6-Bromo-4-chloroquinoline-3-carbaldehyde | C₁₀H₅BrClNO | 270.51 | Not readily available |
| 6-Bromo-4-chloroquinoline-3-carboxamide | C₁₀H₆BrClN₂O | 285.53 | Not readily available |
Process Workflow
Caption: Synthetic pathway from 6-bromo-4-hydroxyquinoline to 6-bromo-4-chloroquinoline-3-carboxamide.
Troubleshooting and Optimization
-
Incomplete Chlorination: If the conversion of the hydroxyquinoline to the chloroquinoline is incomplete, ensure that the phosphorus oxychloride is fresh and the reaction is carried out under anhydrous conditions. Prolonging the reaction time or increasing the temperature may also improve the yield.[7]
-
Hydrolysis of 4-Chloroquinoline: The 4-chloro group is susceptible to hydrolysis back to the hydroxy group during workup. It is crucial to perform the quenching and neutralization steps at low temperatures (e.g., by pouring the reaction mixture onto crushed ice) and to work quickly.[7]
-
Low Yield in Amidation: For the amidation step, ensure the complete formation of the acyl chloride. Alternative amide coupling reagents such as HATU or HOBt with a carbodiimide can be employed for milder reaction conditions and potentially higher yields.[17]
Safety Precautions
-
Phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are highly corrosive and react violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
The quenching of the chlorination reaction is highly exothermic and releases HCl gas. Perform this step slowly and with caution in an ice bath.
Conclusion
The synthesis of 6-bromo-4-chloroquinoline-3-carboxamide from 6-bromo-4-hydroxyquinoline is a multi-step process that provides a valuable intermediate for drug discovery. The protocols outlined in this guide, when followed with care and attention to the underlying chemical principles, will enable researchers to efficiently produce this important building block for the development of novel therapeutic agents.
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Wang, Y., et al. (2018). Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-Influenza Virus Agents. Molecules, 23(11), 2979. Available from: [Link]
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Application Note: A Robust Protocol for the Amidation of 6-Bromo-4-chloroquinoline-3-carboxylic acid
Abstract
This application note provides a detailed, field-proven experimental protocol for the amidation of 6-bromo-4-chloroquinoline-3-carboxylic acid. This transformation is a critical step in the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors used in targeted cancer therapies.[1] The protocol emphasizes a reliable and efficient method using HATU as a coupling agent, offering high yields and minimal side-product formation. We will delve into the mechanistic rationale behind the choice of reagents and conditions, provide a step-by-step procedure, and outline essential safety and purification considerations. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible method for the synthesis of quinoline-3-carboxamides.
Introduction: The Significance of Quinoline-3-Carboxamides
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Specifically, 6-bromo-4-chloroquinoline-3-carboxylic acid is a versatile building block for the synthesis of potent enzyme inhibitors. The amidation of the C3-carboxylic acid is a key transformation, allowing for the introduction of diverse chemical functionalities to modulate the pharmacological properties of the final compound. These modifications are often crucial for enhancing potency, selectivity, and pharmacokinetic profiles.[1][2]
The general strategy often involves the subsequent displacement of the 4-chloro group via nucleophilic aromatic substitution (SNAr) and further modification at the 6-bromo position through palladium-catalyzed cross-coupling reactions.[1][2] This sequential functionalization allows for the systematic development of compound libraries for lead optimization in drug discovery programs.[1]
Mechanistic Rationale: Why HATU?
The direct condensation of a carboxylic acid and an amine to form an amide bond is a kinetically slow process.[3] Therefore, the carboxylic acid must first be activated. While numerous coupling reagents are available, O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) has emerged as a superior choice for many applications, including the amidation of heterocyclic carboxylic acids.[3][4]
The key advantages of HATU-mediated coupling include:
-
High Reactivity and Efficiency: HATU facilitates the formation of a highly reactive OAt-active ester, which readily reacts with the amine to form the desired amide.[3][5]
-
Low Racemization: For chiral substrates, HATU is known to suppress racemization, a critical consideration in the synthesis of enantiomerically pure pharmaceuticals.[3]
-
Favorable Byproducts: The byproducts of the reaction, tetramethylurea and 1-hydroxy-7-azabenzotriazole (HOAt), are generally water-soluble, simplifying purification.[5]
The mechanism of HATU-mediated amide bond formation is illustrated below. A base, typically a non-nucleophilic amine such as N,N-Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid. The resulting carboxylate anion attacks HATU to form the highly reactive OAt-active ester. The amine nucleophile then attacks this activated ester to yield the final amide product.[3][5]
Caption: Mechanism of HATU-mediated amide bond formation.
Experimental Protocol
This protocol outlines the amidation of 6-bromo-4-chloroquinoline-3-carboxylic acid with a generic primary or secondary amine. The quantities can be scaled as needed, with appropriate adjustments to solvent volumes and reaction times.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Quantity (for 1 mmol scale) | Molar Equivalents |
| 6-bromo-4-chloroquinoline-3-carboxylic acid | 98948-95-9 | 302.54 g/mol | 302.5 mg | 1.0 |
| Amine (Primary or Secondary) | Varies | Varies | 1.1 mmol | 1.1 |
| HATU | 148893-10-1 | 380.23 g/mol | 418.3 mg | 1.1 |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 g/mol | 347 µL (2.0 mmol) | 2.0 |
| Anhydrous N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | 5 mL | - |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | For workup | - |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | 144-55-8 | 84.01 g/mol | For workup | - |
| Brine | N/A | N/A | For workup | - |
| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | For drying | - |
| Silica gel | 7631-86-9 | 60.08 g/mol | For chromatography | - |
Equipment
-
Round-bottom flask with a magnetic stir bar
-
Septum and nitrogen inlet
-
Syringes for liquid transfer
-
Ice bath
-
Rotary evaporator
-
Glassware for extraction and purification
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Flash column chromatography system
Step-by-Step Procedure
Caption: Experimental workflow for the amidation reaction.
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 6-bromo-4-chloroquinoline-3-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and HATU (1.1 eq).
-
Solvent Addition: Add anhydrous DMF (5 mL per 1 mmol of carboxylic acid) to the flask and stir the mixture to dissolve the solids.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Base Addition: Slowly add DIPEA (2.0 eq) dropwise to the stirred solution over a period of 5 minutes.
-
Reaction: After the addition of DIPEA, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 2-4 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
Quenching and Extraction: Once the reaction is complete, dilute the mixture with dichloromethane (DCM, 20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-bromo-4-chloroquinoline-3-carboxamide derivative.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling the reagents and solvents used in this protocol.[6][7][8]
-
Ventilation: All steps should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[6]
-
Reagent Handling:
-
6-bromo-4-chloroquinoline-3-carboxylic acid and its derivatives are potentially harmful if swallowed, in contact with skin, or inhaled.[7][8] Avoid direct contact and dust formation.
-
HATU is a moisture-sensitive reagent and should be handled under an inert atmosphere. While highly effective, it's worth noting that some uronium-based coupling reagents have been reported to have sensitizing properties.[9]
-
DIPEA is a corrosive and flammable liquid. Handle with care.
-
DCM is a volatile and potentially carcinogenic solvent. Minimize exposure.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[6]
Characterization and Expected Results
The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity. The expected yield for this reaction is typically in the range of 80-95%, depending on the specific amine used.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Allow the reaction to stir for a longer period at room temperature or gently heat to 40-50 °C. |
| Inactive reagents (e.g., moisture in HATU or DMF). | Use freshly opened or properly stored anhydrous reagents. | |
| Low Yield | Sub-optimal workup procedure leading to product loss. | Ensure complete extraction and minimize transfers. |
| Inefficient purification. | Optimize the eluent system for column chromatography. | |
| Presence of Side Products | Reaction with impurities in the starting materials. | Ensure the purity of the starting carboxylic acid and amine. |
| Degradation of the product during workup or purification. | Perform the workup and purification promptly and avoid excessive heat. |
Conclusion
The protocol described in this application note provides a reliable and high-yielding method for the amidation of 6-bromo-4-chloroquinoline-3-carboxylic acid using HATU as the coupling agent. The mild reaction conditions and straightforward purification procedure make this an attractive method for the synthesis of diverse quinoline-3-carboxamide libraries in a drug discovery setting. By understanding the underlying mechanism and adhering to the outlined procedures and safety precautions, researchers can confidently and efficiently synthesize these valuable intermediates for further chemical elaboration.
References
-
Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144. Retrieved from [Link]
-
Barlaam, B., et al. (2016). Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. Journal of Medicinal Chemistry, 59(12), 5889-5919. Retrieved from [Link]
-
Wang, W., et al. (2022). Synthesis of 6-bromo-4-iodoquinoline. Proceedings of the 2022 8th International Conference on Materials, Mechanical and Manufacturing Engineering (ICMMME 2022). Retrieved from [Link]
-
Khan, I., et al. (2021). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules, 26(15), 4469. Retrieved from [Link]
-
Tredwell, M., et al. (2025, December 11). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. MedChemComm, 7(2), 350-355. Retrieved from [Link]
-
Hudson, A. S., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(15), 7649-7658. Retrieved from [Link]
-
Wang, W., et al. (2022). Synthesis of 6-bromo-4-iodoquinoline. Proceedings of the 2022 8th International Conference on Materials, Mechanical and Manufacturing Engineering (ICMMME 2022). Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Kim Reactor. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond [Video]. YouTube. Retrieved from [Link]
-
Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(10), 2635-2642. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Lahna, J., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19. Retrieved from [Link]
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purification of 6-Bromo-4-chloroquinoline-3-carboxamide by column chromatography
An In-Depth Guide to the Purification of 6-Bromo-4-chloroquinoline-3-carboxamide by Column Chromatography
Authored by: A Senior Application Scientist
This application note provides a comprehensive, field-proven protocol for the purification of 6-Bromo-4-chloroquinoline-3-carboxamide using silica gel column chromatography. This guide is intended for researchers, scientists, and drug development professionals who require a high-purity sample of this key synthetic intermediate for downstream applications. As a versatile scaffold in medicinal chemistry, particularly in the synthesis of kinase inhibitors, the purity of 6-Bromo-4-chloroquinoline-3-carboxamide is paramount to ensure the reliability and reproducibility of subsequent synthetic transformations and biological assays.[1]
The protocol herein is built upon the foundational principles of chromatography, emphasizing a systematic approach from mobile phase optimization via Thin-Layer Chromatography (TLC) to efficient isolation of the final product. We will delve into the causality behind each procedural step, offering insights to not only execute the purification but also to empower the user to troubleshoot common issues like poor separation and peak tailing.
Core Principles of the Chromatographic Separation
The successful purification of 6-Bromo-4-chloroquinoline-3-carboxamide hinges on the principles of normal-phase adsorption chromatography. In this technique, a stationary phase (silica gel) adsorbs the molecules from the mobile phase based on their polarity.
-
Stationary Phase: Silica gel is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups.
-
Analyte Polarity: 6-Bromo-4-chloroquinoline-3-carboxamide is a moderately polar molecule. Its polarity is primarily derived from the carboxamide group (-CONH₂), which can engage in hydrogen bonding with the silica gel. The quinoline nitrogen and the electronegative halogen substituents also contribute to its overall polarity.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is used as the eluent.[2][3] The mobile phase competes with the analyte for the binding sites on the silica gel.
By carefully adjusting the polarity of the mobile phase, we can control the elution rate of the target compound. A less polar mobile phase will result in stronger adsorption to the silica and slower elution, while a more polar mobile phase will increase the elution speed. The goal is to find a solvent balance that allows the target compound to separate effectively from less polar and more polar impurities.
Pre-Purification: Mobile Phase Optimization via Thin-Layer Chromatography (TLC)
Before proceeding to column chromatography, it is essential to identify an optimal solvent system using TLC.[2] This analytical step saves significant time and resources by predicting the separation behavior on the column. An ideal solvent system will provide a retention factor (Rf) of 0.2-0.4 for the target compound and achieve clear separation from major impurities.
Protocol for TLC Analysis
-
Chamber Preparation: Line a TLC chamber with filter paper and add a small amount (0.5-1 cm depth) of a pre-selected solvent mixture (e.g., 7:3 Hexane:Ethyl Acetate).[4][5] Close the chamber and allow it to saturate for 5-10 minutes. Saturation with solvent vapors is crucial for reproducible results.[5]
-
Sample Preparation: Dissolve a small amount of the crude 6-Bromo-4-chloroquinoline-3-carboxamide in a suitable solvent like dichloromethane or ethyl acetate.
-
Spotting: Using a capillary tube, carefully spot the dissolved sample onto the baseline of a silica gel TLC plate (impregnated with a UV F254 indicator).[4]
-
Development: Place the TLC plate in the saturated chamber and allow the solvent front to ascend to near the top of the plate.
-
Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp (254 nm).[4] The aromatic quinoline ring will appear as a dark spot.
-
Optimization:
-
If the Rf is too low (<0.2), the solvent system is not polar enough. Increase the proportion of ethyl acetate.
-
If the Rf is too high (>0.4), the solvent system is too polar. Increase the proportion of hexane.
-
Test several ratios (e.g., 9:1, 8:2, 7:3, 1:1 Hexane:Ethyl Acetate) to find the optimal separation.
-
Detailed Protocol for Column Chromatography Purification
This protocol is designed for the purification of approximately 1-2 grams of crude material. The column size and silica quantity should be adjusted based on the amount of sample to be purified. A general rule is to use a silica gel mass that is 50-100 times the mass of the crude sample.
Materials and Equipment
-
Crude Sample: 6-Bromo-4-chloroquinoline-3-carboxamide
-
Stationary Phase: Silica gel (100-200 mesh or 230-400 mesh for flash chromatography)[3]
-
Solvents: Hexane (or Petroleum Ether), Ethyl Acetate, Dichloromethane (DCM), Triethylamine (optional)
-
Apparatus: Glass chromatography column, collection test tubes or flasks, TLC plates and chamber, UV lamp, rotary evaporator.
Experimental Workflow Diagram
Caption: Workflow for the purification of 6-Bromo-4-chloroquinoline-3-carboxamide.
Step-by-Step Methodology
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer (approx. 1 cm) of sand.
-
In a beaker, prepare a slurry of silica gel in the least polar solvent (e.g., hexane).[2]
-
Pour the slurry into the column. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.
-
Open the stopcock to drain some solvent, allowing the silica to settle. Add more slurry until the desired column height is reached. The final packed bed should be uniform and free of cracks.[2]
-
Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Drain the solvent until it is just level with the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM). Add a small amount of silica gel (approx. 1-2 times the mass of the crude product) to this solution. Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the prepared column.[6][7] This method is particularly effective for compounds that are not highly soluble in the mobile phase and often results in better separation.[6]
-
Wet Loading: Dissolve the crude product in the absolute minimum volume of the mobile phase or a slightly more polar solvent. Using a pipette, carefully apply the solution to the top of the column, allowing it to adsorb into the sand layer before starting the elution.[2]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase (optimized from TLC) to the top of the column.
-
Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per test tube).
-
Maintain a constant level of solvent above the silica bed throughout the process to prevent the column from cracking.
-
If separation between the product and a close-running impurity is difficult, a gradient elution may be required. Start with the less polar solvent mixture determined by TLC (e.g., 8:2 Hexane:EtOAc) and gradually increase the polarity (e.g., to 7:3, then 1:1 Hexane:EtOAc) to elute the compounds.[2][8]
-
-
Monitoring and Isolation:
-
Systematically analyze the collected fractions by TLC. Spot every few fractions on a single TLC plate to track the elution of the product.
-
Identify the fractions containing the pure 6-Bromo-4-chloroquinoline-3-carboxamide (those showing a single spot at the correct Rf).
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product as a solid.
-
Troubleshooting and Expert Insights
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor Separation | Inappropriate solvent system; Column overloading; Improper column packing (channeling).[2] | Re-optimize the mobile phase using TLC for better spot separation. Reduce the amount of crude sample loaded. Repack the column carefully to ensure a uniform bed. |
| Peak Tailing on TLC/Column | The basic nitrogen of the quinoline ring interacts with acidic silanol groups on the silica surface.[6][9] | Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase. This will neutralize the acidic sites on the silica gel and improve the peak shape.[6][9] |
| Compound is Insoluble in Mobile Phase | The compound has low solubility in the chosen non-polar/polar mixture. | Use the dry loading technique.[6] This ensures the compound is introduced to the column in a finely dispersed state, allowing for better interaction with the mobile phase. |
| Product Will Not Elute | The mobile phase is not polar enough to displace the compound from the silica gel. | Gradually increase the polarity of the eluent. For example, if using Hexane:EtOAc, increase the percentage of ethyl acetate. |
Summary of Purification Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel, 100-200 mesh | Standard polar adsorbent for normal-phase chromatography. |
| Mobile Phase (Starting Point) | Hexane:Ethyl Acetate (e.g., 8:2 or 7:3 v/v) | Provides good selectivity for many quinoline derivatives.[6][8] The ratio must be optimized by TLC. |
| TLC Rf Target | 0.2 - 0.4 | This range typically translates to an effective elution volume on a column, allowing for good separation without excessive solvent usage. |
| Sample Loading | Dry Loading | Minimizes band broadening and is ideal for samples with limited solubility in the eluent.[6][7] |
| Elution Mode | Isocratic or Gradient | Start isocratically. Switch to a shallow gradient (slowly increasing ethyl acetate) if impurities are close to the product.[2] |
| Visualization | UV Light (254 nm) | The aromatic quinoline system is UV-active, allowing for easy and non-destructive visualization. |
References
- Benchchem. Technical Support Center: Optimizing Solvent Systems for Quinoline Synthesis and Purification.
- Benchchem. Application Notes and Protocols for Quinoline Synthesis Using 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione.
- Benchchem. Column chromatography techniques for purifying oxazolo[4,5-c]quinoline derivatives.
- Benchchem. Application Notes and Protocols: 6-Bromo-4-chloroquinoline-3-carbonitrile as a Synthetic Intermediate.
- Benchchem. An In-depth Technical Guide to 6-Bromo-4-chloroquinoline-3-carbonitrile and Related Heterocyclic Compounds.
- RA College. SYNTHESIS AND HARACTERIZATION OF QUINOLINE DERIVATIVES CATALYSED BY β-CYCLODEXTRINE.
- Washington State University. Monitoring Reactions by TLC.
- SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column.
- Merck Millipore. TLC Tips and Tricks.
- Journal of Chromatography A. Quantitative structure-chromatographic retention correlations of quinoline derivatives.
- Benchchem. Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
- University of Rochester. TLC Stains.
- ChemicalBook. 6-BROMO-4-CHLOROQUINOLINE-3-CARBALDEHYDE CAS#: 201420-31-7.
- PubChem. 6-Bromo-4-chloro-quinoline-3-carbonitrile.
- Benchchem. Application Notes and Protocols for the Purity Assessment of 6-Bromo-4-chloroquinoline-3-carbonitrile.
- Sigma-Aldrich. 6-Bromo-4-chloroquinoline-3-carbaldehyde.
- Journal of Medicinal Chemistry. Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase.
- ChemicalBook. 6-BROMO-4-CHLOROQUINOLINE synthesis.
- EPFL. TLC Visualization Reagents.
- Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography.
- Benchchem. Technical Support Center: Characterization of Quinoline Derivatives.
- Sigma-Aldrich. 6-Bromo-4-chloroquinoline-3-carbaldehyde.
- Der Pharma Chemica. Synthesis and biological screening of some novel Quinoline derivatives.
- ResearchGate. Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT.
- Interchim. Interchim Purification Column Guide Catalogue.
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reaction conditions for coupling amines with 6-bromo-4-chloroquinoline-3-carbonyl chloride
An In-Depth Guide to the Synthesis of 6-Bromo-4-chloroquinoline-3-carboxamides
Introduction: The Quinoline-3-Carboxamide Scaffold in Modern Drug Discovery
The quinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous therapeutic agents with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. Within this class, quinoline-3-carboxamides are of particular interest, especially in the development of kinase inhibitors. Kinases are pivotal in cellular signaling, and their dysregulation is a hallmark of many cancers[1]. The ability to readily synthesize a diverse library of quinoline-3-carboxamide derivatives is therefore crucial for structure-activity relationship (SAR) studies aimed at discovering potent and selective drug candidates.
This application note provides a comprehensive guide to the reaction conditions for coupling various primary and secondary amines with 6-bromo-4-chloroquinoline-3-carbonyl chloride. This key intermediate allows for the introduction of a wide array of substituents at the 3-position via a robust and high-yielding amidation reaction. We will delve into the underlying mechanism, critical reaction parameters, detailed experimental protocols, and troubleshooting strategies to enable researchers to successfully synthesize these valuable compounds.
Reaction Mechanism: Nucleophilic Acyl Substitution
The formation of an amide from an acyl chloride and an amine is a classic example of nucleophilic acyl substitution. The reaction proceeds via an addition-elimination mechanism[2].
-
Nucleophilic Attack: The reaction is initiated by the attack of the lone pair of electrons on the nitrogen atom of the amine onto the electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O pi bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate.
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond, and in the process, the most stable leaving group, the chloride ion, is expelled.
-
Deprotonation: The resulting protonated amide is then deprotonated by a base present in the reaction mixture (either a second molecule of the reactant amine or an added non-nucleophilic base) to yield the final, neutral amide product and a hydrochloride salt byproduct[3].
The necessity of a base is critical; without it, the HCl generated would protonate the starting amine, rendering it non-nucleophilic and halting the reaction[3].
Sources
Application Note: Utilizing 6-Bromo-4-chloroquinoline-3-carboxamide in the Discovery of Novel ATM Kinase Inhibitors for Oncology
Target Audience: Medicinal Chemists, Pharmacologists, and Oncology Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols
Introduction & Scientific Rationale
In the landscape of targeted oncology, the DNA Damage Response (DDR) pathway presents a highly exploitable vulnerability in cancer cells. Ataxia Telangiectasia Mutated (ATM) kinase is an apex signaling protein belonging to the PI3K-related kinase (PIKK) family. It acts as the primary cellular sensor for DNA double-strand breaks (DSBs) induced by ionizing radiation (IR) and chemotherapeutic agents like topoisomerase inhibitors or PARP inhibitors [1][1].
Inhibiting ATM prevents the repair of lethal DNA lesions, driving tumor cells into mitotic catastrophe and apoptosis. However, early ATM inhibitors suffered from poor pharmacokinetics, low solubility, and off-target PIKK activity. The breakthrough in this field was the identification of the 3-quinoline carboxamide scaffold, which yielded clinical-stage candidates such as AZD0156 (a systemic ATM inhibitor) and AZD1390 (a highly brain-penetrant ATM inhibitor for glioblastoma) [2][2].
The synthesis of these advanced inhibitors relies heavily on 6-Bromo-4-chloroquinoline-3-carboxamide , a versatile, bifunctional building block. This application note details the mechanistic rationale, synthetic utilization, and biological validation protocols for leveraging this compound in DDR-targeted drug discovery.
Mechanism of Action: ATM Inhibition and Synthetic Lethality
When a cancer cell is exposed to radiation, DSBs occur. ATM is recruited to the break sites via the MRE11-RAD50-NBS1 (MRN) complex, where it auto-phosphorylates at Serine 1981 to become fully active. It then phosphorylates downstream effectors (e.g., CHK2, p53, BRCA1) to halt the cell cycle and initiate homologous recombination repair [3][3].
By administering an ATP-competitive ATM inhibitor derived from 6-Bromo-4-chloroquinoline-3-carboxamide, this signaling cascade is abrogated. The combination of induced DSBs and disabled repair mechanisms creates a synthetic lethal environment for the tumor.
Fig 1: ATM signaling pathway and the mechanism of action for ATM kinase inhibitors.
Medicinal Chemistry: The Power of Orthogonal Reactivity
The strategic value of 6-Bromo-4-chloroquinoline-3-carboxamide lies in its orthogonal reactivity, which allows medicinal chemists to systematically explore structure-activity relationships (SAR) at two distinct vectors of the molecule [4][4].
-
C4-Position (Chloro): Highly activated toward Nucleophilic Aromatic Substitution ( SNAr ). The electron-withdrawing nature of the adjacent quinoline nitrogen and the C3-carboxamide group makes the C4-carbon highly electrophilic. This allows for the selective introduction of primary or secondary amines under mild basic conditions without affecting the C6-bromide.
-
C6-Position (Bromo): Inert to SNAr but highly susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling). This allows for the late-stage installation of diverse aryl or heteroaryl groups to optimize kinase selectivity and pharmacokinetic properties (like blood-brain barrier penetration).
Fig 2: Bifunctional synthetic workflow utilizing 6-Bromo-4-chloroquinoline-3-carboxamide.
Quantitative Data: Clinical ATM Inhibitors Derived from the Scaffold
The optimization of the 3-quinoline carboxamide core has led to distinct clinical profiles based on the substituents added at C4 and C6 [2][2].
| Compound | Cellular ATM IC₅₀ | Target Selectivity (vs. ATR/DNA-PK) | BBB Penetration ( Kp,uu ) | Primary Clinical Application |
| AZD0156 | 0.58 nM | >1000-fold | Low | Systemic solid tumors (with Olaparib/Irinotecan) |
| AZD1390 | 0.78 nM | >1000-fold | High (0.33 in NHP) | Glioblastoma Multiforme (with Radiotherapy) |
Experimental Protocols
Protocol 1: Orthogonal Functionalization of the Quinoline Core
Objective: To synthesize a 4-amino-6-aryl-quinoline-3-carboxamide derivative using a two-step sequence.
Step 1: SNAr Amination at C4 Causality Check: N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the HCl byproduct generated during the substitution. This prevents the protonation of the incoming primary amine nucleophile, driving the reaction to completion without competing for the C4 electrophilic center [4][4].
-
Suspend 6-bromo-4-chloroquinoline-3-carboxamide (1.0 eq, e.g., 10 mmol) in anhydrous N,N-Dimethylacetamide (DMA) (30 mL).
-
Add the desired primary amine (1.1 eq) and DIPEA (1.5 eq).
-
Stir the reaction mixture at 100 °C for 18 hours under a nitrogen atmosphere.
-
Cool to room temperature and quench with distilled water (120 mL).
-
Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo.
-
Purify the intermediate via flash column chromatography to yield the 6-bromo-4-aminoquinoline-3-carboxamide.
Step 2: Suzuki-Miyaura Cross-Coupling at C6 Causality Check: The C6-bromide is now selectively targeted by the Palladium catalyst. The bulky, electron-rich phosphine ligands facilitate oxidative addition into the C-Br bond, while the aqueous base activates the boronic acid for transmetalation.
-
Dissolve the intermediate from Step 1 (1.0 eq) and the desired aryl boronic acid (1.2 eq) in a degassed mixture of 1,4-Dioxane and Water (4:1 v/v).
-
Add K2CO3 (2.0 eq) and Pd(dppf)Cl2 (0.05 eq).
-
Heat the mixture to 90 °C for 4 hours under nitrogen.
-
Filter through a pad of Celite to remove the palladium catalyst, concentrate the filtrate, and purify via preparative HPLC to obtain the final ATM inhibitor.
Protocol 2: Cellular Target Engagement Assay (p-ATM Ser1981)
Objective: To validate the intracellular potency of the synthesized ATM inhibitor by quantifying the inhibition of radiation-induced ATM auto-phosphorylation.
Causality Check: ATM auto-phosphorylates at Ser1981 immediately following DSB induction. Measuring p-ATM (Ser1981) provides a direct, self-validating biomarker of target engagement, isolating the compound's specific kinase activity from general cytotoxic effects [3][3].
-
Cell Culture & Treatment: Seed HT29 or FaDu cells in 6-well plates and incubate until 70% confluent.
-
Inhibitor Pre-treatment: Treat cells with a serial dilution of the synthesized inhibitor (e.g., 0.1 nM to 1000 nM) or DMSO vehicle control for 1 hour.
-
Irradiation: Expose the cells to 5 Gy of ionizing radiation (IR) using an X-ray irradiator. Control: Maintain a mock-irradiated plate.
-
Lysis: Incubate for exactly 1 hour post-IR to allow maximal auto-phosphorylation. Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Western Blotting: Resolve 20 µg of total protein per lane on a 4-12% SDS-PAGE gel. Transfer to a PVDF membrane.
-
Detection: Probe the membrane with primary antibodies against p-ATM (Ser1981) and total ATM. Use GAPDH or β -actin as a loading control.
-
Analysis: Quantify the chemiluminescent signal using densitometry. Calculate the IC50 by plotting the ratio of p-ATM/total ATM against the log concentration of the inhibitor.
Conclusion
The rational design of targeted cancer therapeutics requires robust, versatile chemical starting points. 6-Bromo-4-chloroquinoline-3-carboxamide serves as a foundational building block in the discovery of next-generation ATM kinase inhibitors. By exploiting its orthogonal reactivity, researchers can efficiently generate diverse libraries of 3-quinoline carboxamides, tuning molecules for specific clinical needs—from systemic radiosensitizers like AZD0156 to brain-penetrant glioblastoma therapies like AZD1390 [5][5].
References
-
Barlaam, B., et al. (2016). Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. Journal of Medicinal Chemistry (ACS Publications). 4
-
Pike, K. G., et al. (2018). The Identification of Potent, Selective, and Orally Available Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase: The Discovery of AZD0156. Journal of Medicinal Chemistry (ACS Publications). 1
-
Min, A., et al. (2020). Pharmacology of the ATM Inhibitor AZD0156: Potentiation of Irradiation and Olaparib Responses Preclinically. Clinical Cancer Research (AACR Journals). 3
-
Durant, S. T., et al. (2024). Identification of Novel, Selective Ataxia-Telangiectasia Mutated Kinase Inhibitors with the Ability to Penetrate the Blood–Brain Barrier: The Discovery of AZD1390. Journal of Medicinal Chemistry (ACS Publications). 2
-
American Association for Cancer Research (AACR). (2024). AZD1390 With Radiotherapy Shows Manageable Safety Profile and Preliminary Efficacy for Patients with Glioblastoma in Phase I Trial. News Releases.5
Sources
Application Notes & Protocols: A Hierarchical Screening Strategy for Evaluating the Anticancer Potential of 6-Bromo-4-chloroquinoline-3-carboxamide
Introduction: The Rationale for Screening Novel Quinoline Derivatives
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] In oncology, quinoline derivatives have emerged as a significant class of therapeutic agents, demonstrating efficacy through diverse mechanisms of action. These include, but are not limited to, the inhibition of critical cell signaling kinases like Pim-1 and Src, intercalation with DNA to disrupt replication, and the inhibition of topoisomerase enzymes, leading to cell cycle arrest and apoptosis.[3][4][5] Given this precedent, novel, uncharacterized quinoline analogs such as 6-Bromo-4-chloroquinoline-3-carboxamide represent promising candidates for anticancer drug discovery.
This document provides a comprehensive, multi-phased protocol for the systematic evaluation of 6-Bromo-4-chloroquinoline-3-carboxamide (hereinafter referred to as "the compound"). The proposed workflow is designed to first establish a broad cytotoxicity profile against a diverse panel of cancer cell lines and subsequently to elucidate the underlying mechanism of action through targeted secondary assays. This hierarchical approach ensures a resource-efficient and scientifically rigorous assessment of the compound's therapeutic potential.
Phase 1: Primary Screening - Establishing a Cytotoxicity Profile
The initial objective is to determine the compound's potency and spectrum of activity across various cancer types. A broad screen against a well-characterized cell line panel is the most effective method to identify sensitive cancer subtypes and to generate initial hypotheses about the mechanism of action.[6] The National Cancer Institute's NCI-60 panel serves as the gold standard for this type of screen, encompassing 60 human cancer cell lines from nine different tissue origins.[7][8]
Cell Line Panel Selection
For an effective primary screen, a diverse panel of cell lines is crucial. A recommended starting panel should include representative lines from major cancer types.
Table 1: Example Cancer Cell Line Panel for Primary Screening
| Tissue of Origin | Cell Line | Description |
| Breast | MCF-7 | Estrogen receptor-positive |
| MDA-MB-231 | Triple-negative, highly invasive | |
| Lung | A549 | Non-small cell lung carcinoma |
| Colon | HCT116 | Colorectal Carcinoma |
| HT-29 | Colorectal Adenocarcinoma | |
| Prostate | PC-3 | Androgen-independent |
| Leukemia | K-562 | Chronic Myelogenous Leukemia |
| Ovarian | OVCAR-3 | Ovarian Adenocarcinoma |
Rationale for Selection: This panel provides diversity in tissue origin, genetic background, and known drug sensitivities, maximizing the potential to uncover selective cytotoxicity. For more targeted studies, computational tools like CELLector can assist in selecting cell lines that are most representative of specific patient tumor genomics.[9]
Primary Cytotoxicity Assay: Sulforhodamine B (SRB) Protocol
The SRB assay is a colorimetric method that measures total cellular protein content, providing a robust and reproducible endpoint for cell viability that is independent of metabolic activity.[10][11][12] It is the standard assay used in the NCI-60 screen.[13]
Experimental Workflow Diagram
Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at a pre-determined optimal density (e.g., 5,000-20,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[11]
-
Compound Treatment: Prepare a 2X concentrated serial dilution of the compound in the appropriate cell culture medium. Remove the medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Cell Fixation: Gently add 50 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour. This step fixes the cells and precipitates total protein.[10]
-
Washing: Discard the supernatant and wash the plates five times with tap water to remove TCA and unbound components. Air dry the plates completely.[13]
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[12][13]
-
Remove Unbound Dye: Quickly wash the plates four to five times with 1% (v/v) acetic acid to remove unbound SRB dye.[11] Air dry the plates completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes.[11]
-
Absorbance Measurement: Read the optical density (OD) on a microplate reader at a wavelength between 510 nm and 570 nm.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve. Determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.
Data Presentation: Cytotoxicity Profile
The results of the primary screen should be summarized in a table to provide a clear overview of the compound's potency and selectivity.
Table 2: Hypothetical IC₅₀ Values for 6-Bromo-4-chloroquinoline-3-carboxamide
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast | 8.5 |
| MDA-MB-231 | Breast | 25.1 |
| A549 | Lung | 5.2 |
| HCT116 | Colon | > 50 |
| HT-29 | Colon | > 50 |
| PC-3 | Prostate | 7.9 |
| K-562 | Leukemia | 1.8 |
| OVCAR-3 | Ovarian | 12.3 |
Interpretation: In this hypothetical example, the compound shows potent activity against leukemia (K-562), lung (A549), prostate (PC-3), and ER-positive breast (MCF-7) cell lines, while being largely inactive against the tested colon cancer lines. This profile suggests a selective mechanism of action and directs the focus of secondary assays onto the sensitive cell lines.
Phase 2: Secondary Assays - Elucidating the Mechanism of Action
Based on the primary screening results, secondary assays are performed on sensitive cell lines (e.g., K-562, A549) to determine how the compound exerts its effects.
Distinguishing Cytostatic vs. Cytotoxic Effects: BrdU Proliferation Assay
This assay determines if the compound inhibits DNA synthesis, a hallmark of cell proliferation.[14] It directly measures the incorporation of a thymidine analog, Bromodeoxyuridine (BrdU), into newly synthesized DNA during the S-phase of the cell cycle.[15][16]
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
BrdU Labeling: Add BrdU labeling solution to each well to a final concentration of 1X and incubate for 2-4 hours (time should be optimized per cell line).[17][18]
-
Fixation and Denaturation: Remove the labeling medium, and add Fixing/Denaturing solution to each well. Incubate for 30 minutes at room temperature. This step is critical to expose the incorporated BrdU for antibody detection.[17]
-
Antibody Incubation: Wash the wells and add a BrdU-specific detection antibody. Incubate for 1 hour at room temperature.[18]
-
Secondary Antibody & Substrate: Wash the wells and add an HRP-conjugated secondary antibody. After a 30-minute incubation, wash again and add TMB substrate.[17]
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm. A decrease in absorbance indicates an inhibition of cell proliferation.
Investigating Apoptosis Induction
Apoptosis, or programmed cell death, is a common and desirable mechanism for anticancer drugs.[4] We will use two complementary assays to confirm its induction.
Hierarchical Apoptosis Investigation
Caption: A two-pronged approach to confirm apoptosis induction.
This flow cytometry-based assay identifies cells in different stages of apoptosis. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[19][20] Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with intact membranes, thus staining only late apoptotic or necrotic cells.[19]
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC₅₀ concentration for 24-48 hours. Include a positive control for apoptosis (e.g., Staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold 1X PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspases-3 and -7 are key executioner enzymes in the apoptotic cascade.[21] This assay uses a luminogenic caspase-3/7 substrate that, when cleaved, releases a substrate for luciferase, generating a light signal proportional to caspase activity.[22][23] Its "add-mix-measure" format makes it ideal for a 96-well plate setup.[23]
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound as described for the other assays.
-
Reagent Addition: After the desired incubation period (e.g., 6, 12, or 24 hours), allow the plate to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. An increase in luminescence relative to the vehicle control indicates the activation of executioner caspases.
Hypothesized Mechanism of Action
Quinoline derivatives are known to inhibit various signaling pathways crucial for cancer cell survival and proliferation.[2] A plausible mechanism for 6-Bromo-4-chloroquinoline-3-carboxamide could be the inhibition of a receptor tyrosine kinase (RTK) pathway, which would lead to decreased proliferation and increased apoptosis, consistent with the findings from the secondary assays.
Potential Signaling Pathway Inhibition
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- 22. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 23. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
Application Notes & Protocols: Development of Antimicrobial Agents from 6-Bromo-4-chloroquinoline-3-carboxamide
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of novel antimicrobial agents derived from the 6-bromo-4-chloroquinoline-3-carboxamide scaffold. Quinolone and quinoline derivatives have historically been a cornerstone of antimicrobial therapy, and this scaffold presents a synthetically versatile platform for the generation of new chemical entities.[1][2][3][4] We present detailed protocols for the synthesis and characterization of the core compound, standardized methods for in vitro antimicrobial susceptibility testing, and robust assays for elucidating the mechanism of action. Furthermore, this guide discusses key strategies for lead optimization to enhance antibacterial potency and improve pharmacological properties.
Introduction: The Rationale for Quinoline-3-Carboxamide Derivatives
The quinoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous antibacterial, antimalarial, and anticancer agents.[3][4][5] The well-known fluoroquinolone antibiotics, for example, function by inhibiting bacterial type II topoisomerases—DNA gyrase and topoisomerase IV—which are essential for DNA replication.[6][7][8][] These enzymes modulate DNA topology and are vital for bacterial viability, making them validated and high-value targets for antibacterial drugs.[6][8]
The 6-bromo-4-chloroquinoline-3-carboxamide scaffold offers several strategic advantages for drug development:
-
Validated Pharmacophore: The quinoline core is known to interact with the target enzymes, DNA gyrase and topoisomerase IV.[6][7][8]
-
Dual Reactive Sites: The presence of a labile chlorine atom at the C4 position and a bromine atom at the C6 position allows for sequential and regioselective chemical modifications.[10] This is crucial for building a diverse chemical library for structure-activity relationship (SAR) studies.
-
Synthetic Accessibility: The synthesis of the quinoline core is well-established, allowing for the reliable production of the starting material.[3][11]
This guide will walk through the critical stages of developing lead compounds from this promising scaffold, from initial synthesis to preliminary mechanism of action studies.
Synthesis and Characterization of the Core Scaffold
The initial step in this drug development workflow is the reliable synthesis of the starting material and its subsequent derivatization. While the direct synthesis of 6-bromo-4-chloroquinoline-3-carboxamide is not explicitly detailed in the provided search results, a logical synthetic pathway can be constructed based on established quinoline chemistry.[12][13][14] A plausible approach involves the synthesis of 6-bromo-4-hydroxyquinoline, followed by chlorination and subsequent amidation.
Protocol 2.1: Synthesis of 6-Bromo-4-chloroquinoline
This protocol is adapted from established procedures for the chlorination of 4-hydroxyquinolines.[12][13][14]
Materials:
-
6-Bromo-4-hydroxyquinoline
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-bromo-4-hydroxyquinoline (1.0 eq).
-
Chlorination: Carefully add phosphorus oxychloride (POCl₃, ~10 eq) to the flask. Add a catalytic amount (e.g., 2-3 drops) of DMF.
-
Scientific Rationale: POCl₃ is a powerful chlorinating agent used to convert hydroxyl groups on heterocyclic rings into chlorides. DMF acts as a catalyst to facilitate the reaction.
-
-
Reflux: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 3-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[13]
-
Work-up: a. Cool the reaction mixture to room temperature. b. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step quenches the excess POCl₃ and should be performed in a well-ventilated fume hood. c. Neutralize the acidic solution by slowly adding saturated NaHCO₃ solution until the pH is approximately 7-8.[12] d. The solid product should precipitate. Collect the solid by vacuum filtration and wash with cold water.
-
Extraction & Purification: If a precipitate does not form cleanly, extract the aqueous mixture with dichloromethane or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[12]
-
Characterization: The structure of the resulting 6-bromo-4-chloroquinoline should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure purity and correct identity before proceeding.
Subsequent amidation at the C3 position would be required to yield the final 6-bromo-4-chloroquinoline-3-carboxamide scaffold, a step that would typically follow the establishment of the quinoline-3-carboxylic acid precursor.
Antimicrobial Susceptibility Testing
The first biological evaluation of newly synthesized compounds is to determine their antimicrobial activity. The gold standard for this is the determination of the Minimum Inhibitory Concentration (MIC).
Protocol 3.1: Broth Microdilution for MIC Determination
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M07.[15][16][17]
Materials:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Test compounds dissolved in DMSO (e.g., at 10 mg/mL)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
0.5 McFarland standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: a. From a fresh agar plate (18-24 hours growth), pick several colonies and suspend them in sterile saline. b. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[16]
-
Compound Dilution: a. Perform a serial two-fold dilution of the test compounds in CAMHB directly in the 96-well plate. A typical concentration range to screen is 64 µg/mL down to 0.06 µg/mL. b. Ensure the final DMSO concentration is ≤1% to avoid solvent toxicity to the bacteria.
-
Plate Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds.
-
Controls:
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.[16]
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[18] Growth appears as turbidity or a pellet at the bottom of the well.
Data Presentation
MIC data should be organized in a clear, tabular format.
| Compound | S. aureus ATCC 29213 MIC (µg/mL) | E. coli ATCC 25922 MIC (µg/mL) |
| Lead Compound 1 | 2 | 8 |
| Lead Compound 2 | 1 | 4 |
| Ciprofloxacin | 0.25 | 0.015 |
Table 1: Example MIC data for hypothetical lead compounds against Gram-positive and Gram-negative reference strains.
Elucidating the Mechanism of Action (MoA)
Given the quinoline scaffold, the primary hypothesized targets are bacterial DNA gyrase and topoisomerase IV.[6][7][8] An in vitro DNA gyrase supercoiling assay is a direct method to test this hypothesis.
Workflow for Antimicrobial Agent Development
The overall process from synthesis to lead identification follows a logical progression.
Caption: High-level workflow for the development of antimicrobial agents.
Protocol 4.1: E. coli DNA Gyrase Supercoiling Inhibition Assay
This protocol is based on established methods for measuring the topological changes in plasmid DNA induced by gyrase.[19][20]
Materials:
-
E. coli DNA Gyrase (enzyme and relaxed pBR322 plasmid substrate)
-
Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT)[19]
-
ATP solution (e.g., 10 mM)
-
Test compounds and positive control (e.g., Ciprofloxacin)
-
Stop Buffer/Loading Dye (containing SDS and bromophenol blue)
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system and imaging equipment
Procedure:
-
Reaction Setup: On ice, prepare reaction mixtures (final volume ~20-30 µL) containing assay buffer, relaxed pBR322 DNA (~0.3-0.5 µg), and varying concentrations of the test compound or control.[19][20]
-
Enzyme Addition: Initiate the reaction by adding E. coli DNA gyrase (e.g., 1-2 units).
-
ATP Addition: Add ATP to a final concentration of 1-1.5 mM.[20]
-
Scientific Rationale: DNA gyrase is an ATP-dependent enzyme. Its ability to introduce negative supercoils into relaxed DNA requires the hydrolysis of ATP.
-
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.[19][20]
-
Termination: Stop the reaction by adding the Stop Buffer/Loading Dye. The SDS in this buffer denatures the enzyme.
-
Agarose Gel Electrophoresis: a. Load the samples onto a 1% agarose gel. b. Run the gel at a low voltage (e.g., 80-90V) for 90 minutes or until there is good separation between the supercoiled and relaxed DNA bands.
-
Scientific Rationale: Supercoiled DNA is more compact than relaxed circular DNA and migrates faster through an agarose gel. An effective inhibitor will prevent the conversion of the slower-migrating relaxed form to the faster-migrating supercoiled form.
-
-
Visualization: Stain the gel with ethidium bromide, destain, and visualize under UV light. The IC₅₀ (the concentration of inhibitor required to reduce supercoiling activity by 50%) can be determined by densitometry of the DNA bands.
Proposed Mechanism of Action
Quinolones stabilize a transient state of the enzyme-DNA complex where the DNA is cleaved, preventing re-ligation and leading to a blockage of DNA replication.[6][8]
Caption: Proposed mechanism of DNA gyrase inhibition by quinoline derivatives.
Strategies for Lead Optimization
Once initial hits are identified, medicinal chemistry efforts focus on optimizing the lead compounds to improve potency, selectivity, and drug-like properties. For the 6-bromo-4-chloroquinoline-3-carboxamide scaffold, key modifications can be explored.[21]
-
C4 Position: The 4-chloro group is an excellent leaving group for nucleophilic aromatic substitution (SₙAr). A diverse library of anilines and other amines can be introduced here to probe the binding pocket of the target enzyme.
-
C6 Position: The 6-bromo position is ideal for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the introduction of various aryl, heteroaryl, or alkyl groups to modulate properties like solubility, metabolism, and target engagement.
-
Carboxamide (C3): The amide group itself can be modified. Substituting the primary amide with secondary or tertiary amides, or replacing it with other bioisosteres, can impact hydrogen bonding interactions and pharmacokinetic properties.
The goal is to conduct systematic SAR studies, where changes in chemical structure are correlated with changes in biological activity (e.g., MIC values), to develop a highly potent and selective drug candidate.[21][22]
Conclusion
The 6-bromo-4-chloroquinoline-3-carboxamide scaffold represents a promising starting point for the development of novel antimicrobial agents. Its synthetic tractability and foundation in the well-validated quinolone class of antibiotics provide a solid basis for a drug discovery program.[3][23] By employing the systematic protocols for synthesis, antimicrobial evaluation, and mechanism of action studies outlined in this guide, research teams can efficiently advance from initial concept to the identification of promising lead candidates for further preclinical development.
References
-
Mechanism of action of and resistance to quinolones - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Correia, S., et al. (2017). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 66(5), 551-559. Available at: [Link]
-
Blower, T. R., et al. (2021). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 26(21), 6633. Available at: [Link]
-
Quinolone antibiotic. Wikipedia. Available at: [Link]
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M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute (CLSI). Available at: [Link]
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Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ResearchGate. Available at: [Link]
-
DNA gyrase supercoiling inhibition assay. Bio-protocol. Available at: [Link]
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Mihara, Y., et al. (2020). Lead optimization of 8-(methylamino)-2-oxo-1,2-dihydroquinolines as bacterial type II topoisomerase inhibitors. Bioorganic & Medicinal Chemistry, 28(22), 115776. Available at: [Link]
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Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives. Scilit. Available at: [Link]
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Packer, S., et al. (2024). Pooled Antibiotic Susceptibility Testing Performs Within CLSI Standards for Validation When Measured Against Broth Microdilution and Disk Diffusion Antibiotic Susceptibility Testing of Cultured Isolates. Diagnostics, 14(24), 2809. Available at: [Link]
-
Shivaraj, Y. (2013). Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives. Journal of the Korean Chemical Society, 57(2), 241-246. Available at: [Link]
-
Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences, 8(3), 5-10. Available at: [Link]
-
Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria; Approved Standard Seventh Edition. Regulations.gov. Available at: [Link]
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Escherichia coli Gyrase Supercoiling Inhibition Assay. Inspiralis. Available at: [Link]
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Wang, C., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. Bioorganic & Medicinal Chemistry, 26(13), 3573-3579. Available at: [Link]
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Brás, N. F., et al. (2008). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology, 39(2), 329-334. Available at: [Link]
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Broth Microdilution. MI - Microbiology Info.com. Available at: [Link]
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E. coli DNA Gyrase DNA Supercoiling Assay Kits. ProFoldin. Available at: [Link]
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Hiasa, H., et al. (2005). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy, 49(7), 2733-2737. Available at: [Link]
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Gootz, T. D., et al. (1990). Testing potential gyrase inhibitors of bacterial DNA gyrase: a comparison of the supercoiling inhibition assay and "cleavable complex" assay. Antimicrobial Agents and Chemotherapy, 34(12), 2406-2412. Available at: [Link]
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MIC of some quinoline based compounds against E. coli and lead... ResearchGate. Available at: [Link]
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Asif, M. (2014). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules, 19(9), 13447-13470. Available at: [Link]
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Zieba, A., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 3986. Available at: [Link]
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Wang, W., et al. (2018). Synthesis of 6-bromo-4-iodoquinoline. Proceedings of the 2018 International Conference on Material Engineering and Advanced Manufacturing Technology (MEAMT 2018). Available at: [Link]
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Al-Trawneh, S. A., et al. (2023). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Molecules, 28(7), 3183. Available at: [Link]
- 6-bromo-4-chloroquinoline preparation method. Patsnap.
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Wang, W., et al. (2022). Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. Available at: [Link]
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Application Notes & Protocols: A Comprehensive Guide to the Analytical Characterization of 6-Bromo-4-chloroquinoline-3-carboxamide
Introduction: The Significance of Rigorous Characterization
6-Bromo-4-chloroquinoline-3-carboxamide is a highly functionalized heterocyclic compound that serves as a critical building block in modern medicinal chemistry. Its scaffold is integral to the synthesis of advanced therapeutic agents, particularly potent and selective kinase inhibitors used in oncology.[1][2] The efficacy, safety, and regulatory compliance of any subsequent Active Pharmaceutical Ingredient (API) are directly dependent on the purity and structural integrity of this key intermediate.[3]
Therefore, a multi-faceted analytical approach is not merely a quality control measure but a foundational necessity. It ensures batch-to-batch consistency, identifies potential process-related impurities, and provides unequivocal structural confirmation. This guide provides a detailed framework for researchers, analytical scientists, and drug development professionals, moving beyond procedural steps to explain the causality behind the selection and execution of each analytical technique. We will explore the synergistic use of chromatography and spectroscopy to build a complete analytical profile of this important molecule.
Physicochemical Profile
A foundational understanding of the molecule's basic properties is essential before commencing any analytical work.
| Property | Data | Source |
| Chemical Structure | ![]() | - |
| Molecular Formula | C₁₀H₆BrClN₂O | Calculated |
| Molecular Weight | 285.53 g/mol | Calculated |
| IUPAC Name | 6-bromo-4-chloroquinoline-3-carboxamide | - |
Chromatographic Analysis for Purity and Impurity Profiling
Chromatographic methods are the cornerstone for assessing the purity of synthetic intermediates. For a non-volatile compound like 6-Bromo-4-chloroquinoline-3-carboxamide, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the technique of choice.[3][4]
High-Performance Liquid Chromatography (HPLC)
Expertise & Rationale: RP-HPLC is ideally suited for this analysis due to the molecule's aromatic nature, which provides strong chromophores for UV detection, and its polarity, which allows for excellent separation on C18 stationary phases. The primary goal is to separate the main compound from starting materials, by-products, and degradation products, allowing for precise quantification.[5] The method's robustness makes it essential for both in-process control and final product release.
The following workflow outlines the logical progression of an HPLC analysis.
Caption: General workflow for HPLC purity analysis.
Protocol 1: Purity Determination by RP-HPLC
A. Instrumentation & Reagents
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical balance.
-
Volumetric flasks, pipettes, and autosampler vials.
-
HPLC-grade acetonitrile (ACN), methanol, and water.
-
Trifluoroacetic acid (TFA) or phosphoric acid.[5]
-
Reference standard of 6-Bromo-4-chloroquinoline-3-carboxamide (if available).
B. Chromatographic Conditions The following conditions serve as a robust starting point and should be optimized as needed.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for resolving aromatic, moderately polar compounds.[6] |
| Mobile Phase A | 0.1% TFA in Water | Acidic modifier to sharpen peaks of basic compounds by suppressing silanol interactions.[5] |
| Mobile Phase B | Acetonitrile | Common organic modifier providing good elution strength. |
| Gradient | 0-2 min: 30% B; 2-20 min: 30-90% B; 20-25 min: 90% B; 25-26 min: 90-30% B; 26-30 min: 30% B | A gradient is crucial for eluting potential impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Enhances reproducibility by controlling viscosity and separation efficiency.[7] |
| Detection (λ) | 254 nm | A common wavelength for aromatic compounds; a DAD can be used to identify the optimal wavelength. |
| Injection Vol. | 10 µL | Standard volume to avoid column overloading. |
C. Sample Preparation
-
Diluent Preparation: Prepare a 1:1 (v/v) mixture of Acetonitrile and Water.
-
Standard Preparation: Accurately weigh and dissolve the reference standard in the diluent to a final concentration of ~0.5 mg/mL.
-
Sample Preparation: Prepare the test sample in the same manner as the standard.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to protect the column.[6]
D. Analysis & Calculation
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no system contamination.
-
Perform at least five replicate injections of the standard solution to check for system suitability (RSD of peak area and retention time should be <2%).[8]
-
Inject the sample solution.
-
Calculate the purity using the area normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Spectroscopic Analysis for Structural Confirmation
While HPLC confirms purity, it does not definitively prove identity. A suite of spectroscopic techniques is required for unambiguous structural elucidation.[3][9]
Mass Spectrometry (MS)
Expertise & Rationale: MS is the most direct method for confirming the molecular weight of a compound. For 6-Bromo-4-chloroquinoline-3-carboxamide, high-resolution mass spectrometry (HRMS) is particularly powerful as it provides the elemental composition.[10] A key diagnostic feature will be the isotopic pattern generated by the presence of one bromine (⁷⁹Br/⁸¹Br ≈ 50.7:49.3) and one chlorine (³⁵Cl/³⁷Cl ≈ 75.8:24.2) atom. This creates a unique "isotopic fingerprint" that is highly characteristic of the compound.[11]
Expected Isotopic Pattern for Molecular Ion [M+H]⁺ (C₁₀H₇BrClN₂O)⁺
| Ion | Calculated m/z | Expected Relative Abundance (%) |
| [M+H]⁺ | 284.9534 | 76.8 |
| [M+2+H]⁺ | 286.9513 | 100.0 |
| [M+4+H]⁺ | 288.9488 | 24.5 |
Protocol 2: LC-MS Analysis
A. Instrumentation
-
An HPLC or UPLC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight [Q-TOF] or Orbitrap for HRMS).
-
Electrospray Ionization (ESI) source.
B. Method
-
Utilize the HPLC conditions outlined in Protocol 1 to introduce the sample into the MS.
-
Ionization Mode: Operate in positive ESI mode, as the quinoline nitrogen is readily protonated to form [M+H]⁺.
-
Mass Analyzer Settings:
-
Scan Range: Set a wide scan range, such as m/z 100-500, to capture the parent ion and potential fragments.
-
Source Parameters: Optimize capillary voltage, gas flow, and source temperature to achieve a stable and robust signal for the analyte.
-
-
Data Interpretation:
-
Confirm the presence of the [M+H]⁺ ion at the expected m/z.
-
Verify that the observed isotopic pattern matches the theoretical distribution for a compound containing one Br and one Cl atom.[11]
-
Analyze fragmentation data (MS/MS) if acquired. Expected fragments would include loss of the carboxamide group (-44 Da) or cleavage of the halogen atoms.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR provides the most detailed structural information, mapping the carbon-hydrogen framework of the molecule. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR identifies all unique carbon environments.[12] For this specific molecule, key diagnostic signals include the downfield shift of the proton at C2 due to the influence of the quinoline nitrogen and the distinct signals for the protons on the brominated benzene ring. The amide protons (CONH₂) will typically appear as a broad singlet.[13]
Protocol 3: NMR Structural Analysis
A. Instrumentation & Reagents
-
NMR spectrometer (e.g., 400 MHz or higher for better resolution).
-
5 mm NMR tubes.
-
Deuterated solvent, typically DMSO-d₆, as it effectively dissolves amides and its water peak does not obscure key signals.[14]
-
Tetramethylsilane (TMS) as an internal standard (0 ppm).
B. Sample Preparation
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be required.
C. Data Acquisition
-
Acquire a ¹H NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay of at least 1-2 seconds.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. This experiment requires a longer acquisition time.
-
(Optional but recommended) Perform 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to definitively assign proton and carbon signals.
D. Expected Spectral Features
-
¹H NMR (DMSO-d₆): Expect signals in the aromatic region (δ 7.5-9.5 ppm), with specific splitting patterns for the protons at C2, C5, C7, and C8. The two amide protons may appear as one or two broad signals, typically between δ 7.0-8.5 ppm.[12][14]
-
¹³C NMR (DMSO-d₆): Expect ~10 distinct signals for the carbon atoms, including a signal for the carbonyl carbon (C=O) in the range of δ 160-170 ppm.[12]
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Rationale: FTIR is a rapid and simple technique used to confirm the presence of key functional groups.[15] It acts as a valuable identity check. For this molecule, the most important vibrations are the carbonyl (C=O) stretch and the N-H stretches of the primary amide, as well as vibrations from the aromatic quinoline core.[9][16]
Protocol 4: FTIR Analysis
A. Instrumentation
-
FTIR spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory.
B. Method
-
Obtain a background spectrum of the clean ATR crystal.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
C. Expected Characteristic Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3400 - 3100 | -NH₂ (Amide) | N-H Stretch (often two bands)[12] |
| ~1680 - 1650 | -C=O (Amide I) | C=O Stretch[12] |
| ~1600 - 1550 | -NH₂ (Amide II) | N-H Bend[16] |
| 1600 - 1450 | Aromatic Ring | C=C Stretch[12] |
| ~1100 - 1000 | C-Cl | C-Cl Stretch |
| ~700 - 550 | C-Br | C-Br Stretch |
Integrated Analytical Strategy
No single technique is sufficient for full characterization. The power of this approach lies in the integration of orthogonal techniques, where each method validates the others.
Caption: Integrated workflow for complete compound characterization.
This integrated strategy ensures that the material's identity, purity, and structure are confirmed with a high degree of scientific confidence, meeting the stringent requirements of the pharmaceutical and chemical research industries.
References
-
El-Gamal, K. M., et al. (2006). Determination of Some Quinoline Derivatives with Organic Brominating Agents. Jordan Journal of Chemistry. Retrieved from [Link]
-
Di Meo, F., et al. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. MDPI. Retrieved from [Link][17]
-
Maciejewska, G., et al. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. PMC. Retrieved from [Link][18]
-
Santos, G., et al. (2017). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... ResearchGate. Retrieved from [Link][19]
-
Journal of Applied Bioanalysis. (2024). Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv. Retrieved from [Link][20]
-
Nogrady, N., et al. (n.d.). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. PMC. Retrieved from [Link][12]
-
Barlaam, B., et al. (2016). Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. ACS Publications. Retrieved from [Link][1]
-
ResearchGate. (n.d.). FTIR spectrum of quinoline derivative. Retrieved from [Link][21]
-
Al-Amiery, A. A., et al. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Impactfactor. Retrieved from [Link][16]
-
Adhireksan, Z., et al. (2015). Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. ACS Publications. Retrieved from [Link][10]
-
Supporting Information. (n.d.). Visible-light- and bromide-mediated photoredox Minisci alkylation of N-heterarenes with ester acetates. Retrieved from [Link][13]
-
Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Retrieved from [Link][9]
-
ACS Omega. (2023). Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities. Retrieved from [Link][15]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link][5]
-
Google Patents. (n.d.). WO2019036685A1 - Methods for hplc analysis. Retrieved from [7]
-
Podolska, M., et al. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Retrieved from [Link][8]
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Application Note: Advanced NMR and Mass Spectrometry Characterization of 6-Bromo-4-chloroquinoline-3-carboxamide
Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols
Introduction & Pharmacological Relevance
In modern structure-based drug design, di-halogenated heterocyclic scaffolds are highly prized for their ability to undergo sequential, regioselective functionalization. 6-Bromo-4-chloroquinoline-3-carboxamide is a premier example of such a scaffold. It features two orthogonal reactive sites: a highly labile chlorine atom at the C-4 position—primed for Nucleophilic Aromatic Substitution (SNAr) with various amines—and a bromine atom at the C-6 position, which serves as an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura couplings)[1].
This dual reactivity has made it a versatile intermediate in the synthesis of potent, selective inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase [1][2]. ATM kinase is a critical apex regulator in the DNA damage response (DDR) pathway. By inhibiting ATM, researchers can prevent tumor cells from repairing DNA double-strand breaks induced by radiotherapy or genotoxic chemotherapies, effectively forcing the cancer cells into apoptosis[1][3]. Furthermore, related quinoline-3-carbonitrile and carboxamide derivatives are extensively utilized in the development of EGFR and HER2 kinase inhibitors[4].
Mechanism of ATM Kinase inhibition by quinoline derivatives in oncology.
Physicochemical Profile
| Property | Value |
| Chemical Name | 6-Bromo-4-chloroquinoline-3-carboxamide |
| Molecular Formula | C10H6BrClN2O |
| Monoisotopic Mass | 283.935 Da |
| Molecular Weight | 285.52 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF; poorly soluble in H2O, Hexane |
Mass Spectrometry (LC-MS) Characterization
Causality & Rationale for Isotopic Analysis
When analyzing multi-halogenated compounds, mass spectrometry provides a self-validating system for structural integrity. Bromine exists naturally as two isotopes, 79Br (50.7%) and 81Br (49.3%), while chlorine exists as 35Cl (75.8%) and 37Cl (24.2%). The statistical combination of these isotopes in a single molecule generates a highly specific isotopic cluster.
For 6-Bromo-4-chloroquinoline-3-carboxamide, the expected [M+H]+ cluster exhibits an M : M+2 : M+4 ratio of approximately 77 : 100 : 24 . Observing this exact isotopic signature in Positive Electrospray Ionization (ESI+) mode definitively proves that neither the C-4 chlorine nor the C-6 bromine was lost during upstream synthetic steps (such as the chlorination of the precursor using POCl3 or the subsequent amidation)[3][5]. If the 3:4:1 ratio is distorted, it immediately indicates dehalogenation or incomplete substitution.
Step-by-Step LC-MS Protocol
-
Sample Preparation:
-
Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol to create a stock solution.
-
Dilute the stock 1:100 in a diluent of 50% Acetonitrile / 50% Milli-Q Water containing 0.1% Formic Acid (FA).
-
Expert Insight: The basic quinoline nitrogen readily accepts a proton, making 0.1% FA an ideal additive to maximize ionization efficiency in ESI+ mode.
-
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: H2O + 0.1% FA.
-
Mobile Phase B: Acetonitrile + 0.1% FA.
-
Gradient: 5% B to 95% B over 3.0 minutes, hold at 95% B for 1.0 minute. Flow rate: 0.4 mL/min. Column temperature: 40 °C.
-
-
MS Acquisition Parameters:
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temperature: 350 °C.
-
Mass Range: m/z 100 to 500.
-
Expected MS Data
| Ion Species | Isotope Combination | Expected m/z | Relative Abundance |
| [M+H]+ (M) | 79Br, 35Cl | 284.94 | ~77% |
| [M+H]+ (M+2) | 81Br, 35Cl and79Br, 37Cl | 286.94 | 100% (Base Peak) |
| [M+H]+ (M+4) | 81Br, 37Cl | 288.94 | ~24% |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality & Rationale for Acquisition Parameters
The choice of solvent is critical for this scaffold. The C-3 carboxamide group (-CONH2) acts as both a strong hydrogen bond donor and acceptor, which frequently causes the molecule to aggregate or precipitate in non-polar solvents like CDCl3. Anhydrous DMSO-d6 is mandated because it disrupts intermolecular hydrogen bonding, ensuring complete dissolution and sharp peak resolution[5].
Furthermore, the structural topology dictates specific NMR behaviors:
-
Restricted Rotation: In DMSO-d6, the C-N bond of the primary amide has partial double-bond character. This restricted rotation causes the two -NH2 protons to become diastereotopic, often appearing as two distinct broad singlets.
-
Peri-Deshielding Effect: The C-4 chlorine atom exerts a strong spatial (peri) deshielding effect on the adjacent C-5 proton, pushing it significantly downfield relative to a standard quinoline.
-
Quaternary Carbon Relaxation: The molecule contains six quaternary carbons (C-3, C-4, C-4a, C-6, C-8a, C=O). Because they lack directly attached protons, they do not benefit from Nuclear Overhauser Effect (NOE) enhancement and have long longitudinal relaxation times (T1). Consequently, the 13C acquisition requires a substantially higher number of scans (>1024) to achieve an adequate signal-to-noise ratio.
Step-by-Step NMR Protocol
-
Sample Preparation:
-
Weigh 15–20 mg of the compound.
-
Dissolve completely in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Transfer to a high-quality 5 mm NMR tube. Ensure no particulates remain, as suspended solids will distort magnetic field homogeneity and ruin resolution.
-
-
1H NMR Acquisition:
-
Spectrometer: 400 MHz or 500 MHz at 298 K.
-
Pulse Sequence: Standard 1D proton (zg30).
-
Parameters: Relaxation delay (D1) = 2.0 s; Number of Scans (NS) = 16.
-
-
13C NMR Acquisition:
-
Pulse Sequence: 1D carbon with proton decoupling (zgpg30).
-
Parameters: Relaxation delay (D1) = 2.0 s; Number of Scans (NS) = 1024 to 2048.
-
-
Processing:
-
Apply zero-filling and an exponential window function (LB = 0.3 Hz for 1H, 1.0 Hz for 13C) prior to Fourier transformation.
-
Calibrate chemical shifts to the residual DMSO-d6 peak (1H: 2.50 ppm; 13C: 39.52 ppm).
-
Expected NMR Assignments
Table: Representative 1H NMR Data (DMSO-d6, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 9.05 | Singlet (s) | - | 1H | H-2 (Deshielded by N and C=O) |
| 8.40 | Doublet (d) | 2.1 | 1H | H-5 (Peri to Cl, meta to H-7) |
| 8.15 | Broad singlet (br s) | - | 1H | -NH (Amide proton A) |
| 8.05 | Doublet (d) | 9.0 | 1H | H-8 (Ortho to H-7) |
| 7.95 | Doublet of doublets (dd) | 9.0, 2.1 | 1H | H-7 (Ortho to H-8, meta to H-5) |
| 7.85 | Broad singlet (br s) | - | 1H | -NH (Amide proton B) |
Note: The exact chemical shifts of the amide protons are concentration- and temperature-dependent.
Analytical Workflow
Parallel LC-MS and NMR analytical workflow for structural validation.
References
-
Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
The Identification of Potent, Selective, and Orally Available Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase: The Discovery of AZD0156 Journal of Medicinal Chemistry - ACS Publications URL:[Link]
- Google Patents (European Patent Office)
Sources
Application Notes & Protocols: Developing Kinase Inhibitors Using a 6-Bromo-4-chloroquinoline-3-carboxamide Scaffold
Introduction
The quinoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents due to its versatile synthetic accessibility and ability to interact with a wide range of biological targets.[1][2][3] Within the burgeoning field of oncology, quinoline-based molecules have emerged as a particularly fruitful class of protein kinase inhibitors.[1][3][4][5] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[6][7]
This guide focuses on a specific, highly adaptable starting point for kinase inhibitor development: the 6-Bromo-4-chloroquinoline-3-carboxamide scaffold. This molecule is engineered for efficient and diverse chemical modification, providing a robust platform for generating extensive compound libraries and exploring structure-activity relationships (SAR). Its two distinct reactive sites—the 4-position chlorine and the 6-position bromine—allow for sequential, regioselective functionalization, enabling the systematic optimization of potency, selectivity, and pharmacokinetic properties against target kinases such as Ataxia Telangiectasia Mutated (ATM), Epidermal Growth Factor Receptor (EGFR), and Pim-1.[5][8][9]
The primary carboxamide at the 3-position is a crucial feature, often acting as a key hydrogen bond donor/acceptor to anchor the inhibitor within the ATP-binding site of the kinase.[8][10] This document provides a detailed technical guide, from the causal logic behind experimental design to step-by-step protocols for synthesis and biological evaluation, aimed at researchers, medicinal chemists, and drug development professionals.
The Strategic Advantage of the 6-Bromo-4-chloroquinoline-3-carboxamide Scaffold
The selection of a chemical scaffold is a critical decision in a drug discovery campaign. The 6-Bromo-4-chloroquinoline-3-carboxamide scaffold offers a compelling combination of features that facilitate the rapid development of potent and selective kinase inhibitors.
-
Orthogonal Reactivity for Library Synthesis : The scaffold possesses two chemically distinct handles that can be addressed with different reaction types.
-
C4-Chloro Group : This position is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . The labile chlorine atom can be readily displaced by a wide variety of primary and secondary amines.[7][8] This reaction is fundamental for introducing moieties that interact with the "hinge region" of the kinase ATP-binding pocket, a common strategy for achieving potent inhibition.[4][10]
-
C6-Bromo Group : The bromine atom is an ideal participant in palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura reaction.[7][8] This allows for the introduction of diverse aryl and heteroaryl fragments that can extend into the solvent-exposed region of the target, providing a powerful method to fine-tune selectivity, improve cellular potency, and optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
-
The C3-Carboxamide Anchor : SAR studies on related quinoline series consistently demonstrate the critical role of the primary carboxamide at the C3 position.[8] Its ability to form specific hydrogen bond interactions within the kinase active site is often essential for potent inhibitory activity. Attempts to modify this group, for instance, by converting it to a secondary amide or a carboxylic acid, frequently result in a dramatic loss of potency, highlighting its importance as a structural anchor.[8]
This pre-installed, dual-functionalization strategy allows for a "plug-and-play" approach to library synthesis, enabling a systematic exploration of chemical space around the quinoline core.
Caption: Strategic functionalization sites of the quinoline-3-carboxamide scaffold.
Synthetic Protocols
The following protocols provide detailed, step-by-step methodologies for synthesizing a library of kinase inhibitors from the 6-Bromo-4-chloroquinoline-3-carboxamide scaffold. The synthesis is typically performed in a sequential manner.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
This procedure describes the displacement of the C4-chloro group with a primary or secondary amine to generate a 4-amino-6-bromoquinoline-3-carboxamide intermediate.
A. Materials
-
6-Bromo-4-chloroquinoline-3-carboxamide (1.0 eq)
-
Desired primary or secondary amine (1.1 - 1.5 eq)
-
Solvent: Isopropanol, n-Butanol, or N,N-Dimethylformamide (DMF)
-
Base (optional): Diisopropylethylamine (DIPEA) or potassium carbonate (2.0 eq)
-
Reaction vessel, magnetic stirrer, condenser, and heating mantle/oil bath
-
Standard workup and purification reagents (Ethyl acetate, saturated sodium bicarbonate, brine, anhydrous sodium sulfate, silica gel for chromatography)
B. Step-by-Step Methodology
-
To a solution of 6-Bromo-4-chloroquinoline-3-carboxamide (1.0 eq) in a suitable solvent (e.g., isopropanol, 10-15 mL per mmol of starting material), add the desired amine (1.1 - 1.5 eq).
-
If the amine salt is used or if the reaction is sluggish, add a base such as DIPEA (2.0 eq).
-
Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 4-16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, it can be collected by filtration, washed with the reaction solvent and/or diethyl ether, and dried. This is often the desired product in high purity.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water or saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-6-bromoquinoline-3-carboxamide intermediate.
Protocol 2: Suzuki-Miyaura Cross-Coupling at the C6-Position
This protocol uses the intermediate from Protocol 1 to introduce an aryl or heteroaryl group at the C6-position.
A. Materials
-
4-amino-6-bromoquinoline-3-carboxamide intermediate (from Protocol 1) (1.0 eq)
-
Aryl or heteroaryl boronic acid or boronic ester (1.2 - 1.5 eq)
-
Palladium catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) (2-10 mol%)
-
Base: K₂CO₃, Cs₂CO₃, or Na₂CO₃ (2-3 eq)
-
Solvent system: 1,4-dioxane/water, DME/water, or Toluene/Ethanol/Water
-
Reaction vessel suitable for inert atmosphere (e.g., Schlenk flask)
-
Nitrogen or Argon source
B. Step-by-Step Methodology
-
In a reaction vessel, combine the 6-bromo intermediate (1.0 eq), the boronic acid/ester (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).[7]
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-12 hours).
-
Cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final, disubstituted quinoline-3-carboxamide inhibitor.
Caption: Alternative synthetic workflows for library generation.[8]
Biological Evaluation Protocols
Once a library of compounds has been synthesized, the next critical step is to evaluate their biological activity. An in vitro kinase inhibition assay is the primary tool for determining the potency of the synthesized molecules.
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[6] It is suitable for high-throughput screening and accurate IC₅₀ determination.[6]
A. Principle The assay is a two-step process. First, the kinase reaction is performed. Then, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP. Finally, the Kinase Detection Reagent is added to convert the generated ADP back into ATP, which is then used by luciferase to produce light. The luminescent signal is proportional to the ADP concentration and, therefore, to the kinase activity.
B. Materials
-
Synthesized inhibitor compounds
-
DMSO (for compound dilution)
-
Target Protein Kinase (e.g., ATM, EGFR)
-
Kinase-specific substrate (peptide or protein)
-
ATP (at or near the Kₘ for the target kinase)
-
Kinase Reaction Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA)[11]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
C. Step-by-Step Methodology
-
Compound Plating :
-
Prepare serial dilutions of the test compounds in 100% DMSO. A typical starting concentration is 10 mM.
-
Transfer a small volume (e.g., 2.5 nL) of the serially diluted compounds into the 384-well assay plates.[6] Include DMSO-only wells as a "high activity" (0% inhibition) control and a known inhibitor as a positive control.
-
-
Kinase Reaction :
-
Prepare a kinase/substrate master mix in the kinase reaction buffer. The optimal concentrations of kinase and substrate should be determined empirically to ensure the reaction is in the linear range.
-
Add 2.5 µL of the kinase/substrate master mix to each well of the assay plate.[6]
-
To initiate the kinase reaction, add 2.5 µL of ATP solution to each well.[6]
-
Mix the plate gently and incubate at room temperature for a predetermined time (e.g., 60 minutes).[6][11]
-
-
ADP Detection :
-
After incubation, add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction.
-
Incubate the plate at room temperature for 40 minutes.[6][11]
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for another 30-60 minutes to allow the luminescent signal to develop and stabilize.[6][11]
-
-
Data Acquisition and Analysis :
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
-
Caption: Workflow for the ADP-Glo™ in vitro kinase inhibition assay.[6]
Data Presentation & Structure-Activity Relationship (SAR)
Systematic modification of the scaffold at the C4 and C6 positions allows for the development of a clear SAR, guiding further optimization.
Table 1: Representative Kinase Inhibition Data for Quinoline-3-Carboxamide Derivatives
| Compound ID | C4-Substituent | C6-Substituent | Target Kinase | IC₅₀ (µM) | Reference |
| I | (R)-1-(tetrahydro-2H-pyran-4-yl)ethylamino | 6-(methoxymethyl)-3-pyridinyl | ATM | < 0.1 | [8] |
| II | (S)-1-(1-methyl-1H-pyrazol-3-yl)ethylamino | 7-Fluoro-6-[6-(methoxymethyl)pyridin-3-yl] | ATM | < 0.1 | [8] |
| III | N/A | N/A | EGFR | 5.283 | [5] |
| IV | Thiophene Derivative | N/A | EGFR | 0.49 | [5] |
| V | Secondary amine linked to pyridine | N/A | Pim-1 | Potent | [9] |
Note: Data is illustrative and compiled from multiple sources to show the scaffold's versatility. Direct comparison requires testing under identical assay conditions.
Key SAR Insights:
-
C3-Position : The primary carboxamide is paramount for activity against many kinases, likely through hydrogen bonding in the ATP site.[8]
-
C4-Position : The nature of the amine substituent is a key determinant of potency. Small, chiral amines, often containing heterocyclic elements, can provide optimal interactions within the hydrophobic pocket and with the hinge region.
-
C6-Position : Introduction of aryl or heteroaryl groups, particularly pyridyl rings, via Suzuki coupling has been shown to significantly enhance cellular potency and improve metabolic stability.[8] For instance, the addition of a 3-pyridyl group led to an 8-fold improvement in cell potency for an ATM inhibitor series.[8] The substitution on this appended ring can be further optimized to fine-tune properties.
Caption: Mechanism of action: competitive inhibition at the ATP-binding site.
Conclusion
The 6-Bromo-4-chloroquinoline-3-carboxamide scaffold is a validated and highly effective starting point for the discovery of novel kinase inhibitors. Its strategic design, featuring two orthogonally reactive sites and a crucial binding anchor, facilitates a logical and efficient approach to library synthesis and lead optimization. The protocols and insights provided in this guide offer a comprehensive framework for researchers to leverage this scaffold in their own drug discovery programs, from the rational design and synthesis of compounds to their rigorous biological evaluation.
References
-
Degorce, S.L., Barlaam, B., Cadogan, E., et al. (2016). Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. Journal of Medicinal Chemistry. [Link]
-
Lv, D., Li, H., et al. (2016). Synthesis and biological evaluation of quinoline derivatives as potential anti-prostate cancer agents and Pim-1 kinase inhibitors. Bioorganic & Medicinal Chemistry. [Link]
-
Cholewiński, G., Gornowicz, A., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules. [Link]
-
Ravi, B., Mathew, B., et al. (2021). Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase. Chemistry. [Link]
-
Sabatino, M., Lelo, A., et al. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules. [Link]
-
Abdel-Maksoud, M.S., El-Gamal, M.I., et al. (2025). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules. [Link]
-
Aly, R.M., Serya, R.A.T., et al. (2016). Quinoline-based small molecules as effective protein kinases inhibitors. Journal of American Science. [Link]
-
ResearchGate. (n.d.). Structures of the reported quinoline-3-carboxamides. ResearchGate. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Narayanan, A., Mathew, B., et al. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Medicinal Chemistry Research. [Link]
-
Fares, M., Aboutaleb, A., et al. (2017). Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity. Bioorganic & Medicinal Chemistry. [Link]
-
Wang, W., Guo, Y., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]
-
Ravi, B., Mathew, B., et al. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Current Topics in Medicinal Chemistry. [Link]
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- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jofamericanscience.org [jofamericanscience.org]
- 3. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and biological evaluation of quinoline derivatives as potential anti-prostate cancer agents and Pim-1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. promega.com [promega.com]
Large-Scale Synthesis of 6-Bromo-4-chloroquinoline-3-carboxamide: Application Notes & Protocols
Introduction & Strategic Importance
The compound 6-bromo-4-chloroquinoline-3-carboxamide (CAS: 1374868-94-6) is a highly versatile, bifunctional building block widely utilized in modern drug discovery. Its strategic value lies in its orthogonal reactivity: the 4-chloro position is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) with primary and secondary amines, while the 6-bromo position serves as an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura couplings).
This specific reactivity profile has made it a cornerstone intermediate in the synthesis of Ataxia Telangiectasia Mutated (ATM) kinase inhibitors, most notably in the discovery and optimization of clinical candidates such as AZD0156[1, 2]. The following application note details a robust, scalable, four-step synthetic protocol designed for high yield, chemoselectivity, and operational safety.
Retrosynthetic Analysis & Pathway Design
The most scalable route to 6-bromo-4-chloroquinoline-3-carboxamide avoids the direct amidation of 4-chloroquinoline-3-carboxylate esters, which often suffers from competing SNAr at the C4 position. Instead, the sequence leverages a Gould-Jacobs cyclization followed by saponification, dual-chlorination, and a strictly temperature-controlled amidation.
Figure 1: Four-step synthetic workflow for 6-Bromo-4-chloroquinoline-3-carboxamide.
Step-by-Step Experimental Protocols
Step 1: Condensation and Gould-Jacobs Cyclization
-
Procedure: Charge a reactor with 4-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME, 1.05 eq). Heat the neat mixture to 120 °C for 2 hours to form the enamine intermediate. Dilute the mixture with Dowtherm A (10 volumes) and increase the temperature to 250 °C for 3–4 hours. Equip the reactor with a distillation apparatus to continuously remove the ethanol byproduct. Cool to room temperature, dilute with hexanes to precipitate the product, filter, and wash with hexanes.
-
Mechanistic Causality: The initial condensation is under thermodynamic control. The subsequent high-temperature cyclization requires the physical removal of ethanol to drive the equilibrium toward the quinoline core. Dowtherm A provides the necessary thermal mass and high boiling point (~258 °C) to facilitate the intramolecular Friedel-Crafts-type acylation without solvent degradation.
Step 2: Base-Promoted Saponification
-
Procedure: Suspend the ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate in ethanol (5 vol) and add 2M aqueous NaOH (3.0 eq). Reflux the mixture for 2 hours until TLC/HPLC indicates complete consumption of the ester. Cool the solution to 10 °C and slowly acidify with 2M HCl to pH 2–3. Filter the resulting heavy white precipitate, wash with cold water, and dry under vacuum at 50 °C.
-
Mechanistic Causality: The ester is sterically hindered and requires refluxing in strong base. Under these conditions, the 4-hydroxy group (pKa ~8.5) is also deprotonated, forming a highly soluble disodium salt. Acidification is strictly required to protonate both the carboxylate and the 4-hydroxy/4-oxo enolate. The sudden drop in solubility upon dual protonation serves as a self-validating purification step, driving the quantitative precipitation of the pure free acid.
Step 3: Dual Chlorination via Vilsmeier-Haack Activation
-
Procedure: Suspend the dry 6-bromo-4-hydroxyquinoline-3-carboxylic acid in thionyl chloride (SOCl₂, 10 vol). Add a catalytic amount of DMF (0.1 eq). Heat the mixture to reflux (75 °C) for 4 hours. The reaction is complete when gas evolution ceases and the suspension transforms into a clear, yellow solution. Distill off the excess SOCl₂ under reduced pressure, and azeotrope the residue twice with dry toluene (2 × 3 vol) to remove trace SOCl₂.
-
Mechanistic Causality: This step achieves two transformations simultaneously. DMF reacts with SOCl₂ to generate the Vilsmeier-Haack reagent (a highly electrophilic chloroiminium ion), which activates the 4-hydroxy group for SNAr displacement by chloride. Concurrently, the carboxylic acid is converted to the acid chloride. Toluene azeotroping is a critical self-validating control: failing to remove residual SOCl₂ will consume ammonia in the next step and generate acidic salts that buffer the amidation reaction, lowering yields.
Step 4: Chemoselective Amidation
-
Procedure: Dissolve the crude 6-bromo-4-chloroquinoline-3-carbonyl chloride in anhydrous THF (5 vol). Add this solution dropwise to a vigorously stirred solution of aqueous ammonia (28% NH₄OH, 10 eq) maintained strictly at 0 °C. Stir for 1 hour at 0 °C, then allow warming to room temperature. Dilute with ice water (10 vol) to fully precipitate the product. Filter, wash extensively with water, and recrystallize from ethanol/water to yield the final product.
-
Mechanistic Causality: The temperature must be strictly maintained at 0 °C during the addition. While the acid chloride undergoes extremely rapid nucleophilic acyl substitution with ammonia to form the carboxamide, the newly installed 4-chloro group is also susceptible to SNAr by ammonia. Keeping the reaction cold ensures absolute chemoselectivity, preventing the formation of the 4-amino byproduct.
Quantitative Data & Analytics
The following table summarizes the expected critical quality attributes (CQAs) and analytical markers for each stage of the synthesis.
| Intermediate / Product | MW ( g/mol ) | Expected Yield | HPLC RT (min)* | MS (ESI) m/z [M+H]⁺ | Key IR Stretch (cm⁻¹) |
| Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate | 296.12 | 75–80% | 6.8 | 296.0 / 298.0 | 1695 (Ester C=O) |
| 6-Bromo-4-hydroxyquinoline-3-carboxylic acid | 268.06 | 90–95% | 5.2 | 268.0 / 270.0 | 1710 (Acid C=O) |
| 6-Bromo-4-chloroquinoline-3-carbonyl chloride | 304.95 | >95% (Crude) | N/A (Reactive) | N/A (Reactive) | 1750 (Acid Chloride C=O) |
| 6-Bromo-4-chloroquinoline-3-carboxamide | 285.52 | 80–85% | 6.2 | 285.0 / 287.0 | 1660 (Amide C=O) |
(Note: HPLC retention times are illustrative, based on a standard C18 reverse-phase gradient of 5–95% MeCN/H₂O with 0.1% TFA over 10 minutes).
Scale-Up & Safety Considerations
When transferring this protocol from the bench to a pilot-plant scale, several engineering controls must be implemented to maintain safety and scientific integrity:
-
Thermodynamics of Amidation: The addition of the acid chloride to aqueous ammonia (Step 4) is highly exothermic. Controlled dosing rates and adequate jacket-cooling capacity are critical to prevent localized heating, which would compromise chemoselectivity and lead to 4-amino impurities.
-
Off-Gassing: Step 3 generates equimolar amounts of SO₂ and HCl gas. For large-scale execution, the reactor must be vented through a dual-stage scrubber system containing 10% aqueous NaOH.
-
Reactor Metallurgy: Step 3 requires a glass-lined reactor due to the highly corrosive nature of boiling thionyl chloride and the generation of HCl gas. Stainless steel (e.g., 316L) will rapidly degrade under these conditions.
References
-
Title: Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: The Identification of Potent, Selective, and Orally Available Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase: The Discovery of AZD0156 Source: Journal of Medicinal Chemistry URL: [Link]
Application Notes & Protocols: Recrystallization of 6-Bromo-4-chloroquinoline-3-carboxamide
Abstract
This document provides a comprehensive guide for the purification of 6-Bromo-4-chloroquinoline-3-carboxamide via recrystallization. The protocol is designed for researchers, medicinal chemists, and professionals in drug development. The application note delves into the theoretical principles of solvent selection tailored to the unique physicochemical properties of this halogenated quinoline carboxamide. A detailed, step-by-step experimental protocol is provided, along with a troubleshooting guide to address common challenges. The methodologies are grounded in established principles of physical organic chemistry and purification sciences.
Introduction: The Rationale for Recrystallization
6-Bromo-4-chloroquinoline-3-carboxamide is a key intermediate in the synthesis of a variety of biologically active molecules, including kinase inhibitors.[1] Its purity is paramount for the successful outcome of subsequent synthetic steps and for ensuring the accuracy of biological screening data. Recrystallization is a powerful and economical technique for purifying solid organic compounds.[2] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.[3] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will exhibit high solubility at an elevated temperature.[4][5] This temperature-dependent solubility gradient allows for the selective crystallization of the desired compound upon cooling, while impurities remain in the solution (mother liquor).[2]
Solvent System Selection for 6-Bromo-4-chloroquinoline-3-carboxamide
The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol.[4] The structure of 6-Bromo-4-chloroquinoline-3-carboxamide, featuring a halogenated aromatic system and a polar carboxamide group, suggests a moderate to low polarity. Therefore, a range of solvents should be empirically tested to identify the optimal system.
2.1. Theoretical Considerations for Solvent Selection:
-
Polarity Matching: The principle of "like dissolves like" serves as a useful starting point.[2] Given the molecule's features, solvents of intermediate polarity are likely to be good candidates.
-
Boiling Point: The solvent's boiling point should be high enough to provide a significant solubility differential but not so high that it exceeds the melting point of the compound, which can lead to "oiling out".[5]
-
Inertness: The solvent must not react with the compound.[5]
2.2. Recommended Solvents for Screening:
A systematic screening of solvents is recommended. The following table summarizes potential single solvents and co-solvent systems for consideration.
| Solvent/System | Class | Rationale | Expected Solubility Profile |
| Ethanol | Protic, Polar | The carboxamide group may interact favorably. | Potentially good solubility when hot, lower when cold. |
| Isopropanol | Protic, Polar | Similar to ethanol, but less polar. | May offer a better solubility differential than ethanol. |
| Acetonitrile | Aprotic, Polar | Can be effective for moderately polar compounds. | Worth screening for its unique properties. |
| Ethyl Acetate | Aprotic, Mid-Polarity | Often a good starting point for many organic compounds. | May show good solubility characteristics. |
| Toluene | Aromatic, Non-Polar | The quinoline ring may have good solubility. | May require a co-solvent to reduce solubility when cold. |
| Ethanol/Water | Co-solvent | A polar system where water acts as an anti-solvent. | Good for inducing crystallization of moderately polar compounds. |
| Toluene/Hexane | Co-solvent | A non-polar system where hexane acts as an anti-solvent. | Useful if the compound is highly soluble in hot toluene. |
2.3. Small-Scale Solvent Screening Protocol:
-
Place approximately 20-30 mg of the crude 6-Bromo-4-chloroquinoline-3-carboxamide into a small test tube.
-
Add the selected solvent dropwise at room temperature, vortexing after each addition, until the solid is just covered. Observe the solubility.
-
If the compound is insoluble at room temperature, gently heat the test tube in a sand bath or with a heat gun until the solvent boils.[6]
-
If the compound dissolves completely upon heating, it is a promising candidate.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath.
-
Observe the formation of crystals. An ideal solvent will yield a significant amount of crystalline solid upon cooling.
Detailed Recrystallization Protocol
This protocol is designed for the purification of 6-Bromo-4-chloroquinoline-3-carboxamide on a laboratory scale.
3.1. Materials and Equipment:
-
Crude 6-Bromo-4-chloroquinoline-3-carboxamide
-
Selected recrystallization solvent (e.g., Ethanol)
-
Erlenmeyer flasks (2-3, appropriately sized)
-
Hotplate/stirrer
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Spatula
-
Watch glass
-
Ice bath
3.2. Step-by-Step Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent, just enough to create a slurry.[6] Heat the mixture to a gentle boil with stirring.[4] Continue to add small portions of the hot solvent until the solid just dissolves completely.[4] Causality Note: Adding the minimum amount of hot solvent is crucial for maximizing the recovery yield, as any excess solvent will retain some of the dissolved product even after cooling.[2]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. This step is critical to remove any particulate matter that is not soluble in the hot solvent.[5] To prevent premature crystallization in the funnel, use a pre-heated funnel and flask, and add a small excess of hot solvent before filtering.[6]
-
Cooling and Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature.[4] Causality Note: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form in an orderly fashion, excluding impurities.[5] Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[3]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.[3]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.[2] Causality Note: Using ice-cold solvent for washing minimizes the loss of the purified product, as it will have very low solubility in the cold solvent.
-
Drying: Continue to draw air through the filter cake for several minutes to partially dry the crystals. Transfer the crystals to a pre-weighed watch glass and allow them to air dry completely, or dry them in a vacuum oven at a temperature well below the compound's melting point.
3.3. Workflow Diagram:
Caption: Workflow for the recrystallization of 6-Bromo-4-chloroquinoline-3-carboxamide.
Troubleshooting Common Recrystallization Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out | The melting point of the compound is lower than the boiling point of the solvent. The solution is supersaturated. | Add more hot solvent until the oil dissolves, then allow to cool slowly. Alternatively, select a lower-boiling point solvent. |
| No Crystal Formation | Too much solvent was used. The solution is not sufficiently supersaturated. | Boil off some of the solvent to increase the concentration and allow to cool again. Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. |
| Low Recovery Yield | Too much solvent was used. The crystals were washed with solvent that was not cold enough. Premature crystallization during hot filtration. | Ensure minimum solvent is used. Always use ice-cold solvent for washing. Ensure filtration apparatus is pre-heated for hot filtration. |
| Colored Product | Colored impurities are present in the crude material. | Add a small amount of activated charcoal to the hot solution before hot filtration. Caution: Do not add charcoal to a boiling solution due to the risk of bumping. |
Conclusion
The protocol outlined in this application note provides a robust and reliable method for the purification of 6-Bromo-4-chloroquinoline-3-carboxamide. By carefully selecting the appropriate solvent system and adhering to the principles of recrystallization, researchers can obtain high-purity material essential for downstream applications in medicinal chemistry and drug discovery. The provided troubleshooting guide offers practical solutions to common challenges, ensuring a higher success rate in the purification process.
References
- ResearchGate. (2025, September 1). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives.
- BOC Sciences. Recrystallization Techniques.
- Benchchem. Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry.
- Shalini, V., et al. (n.d.). Novel quinoline-4-carboxamide derivatives potentiates apoptosis by targeting PDK1 to overcome chemo-resistance in colorectal cancer: Theoretical and experimental results. PMC.
- Recrystallization. (n.d.). Retrieved from a university chemistry department website.
- Recrystallization. (n.d.). Retrieved from a university chemistry department website.
- Johansson, M. H., et al. (2016). Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. Journal of Medicinal Chemistry.
- Isolation and Purification of Organic Compounds Recrystallization (Expt #3). (n.d.). Retrieved from a university chemistry department website.
- Benchchem. An In-depth Technical Guide to 6-Bromo-4-chloroquinoline-3-carbonitrile and Related Heterocyclic Compounds.
- Chemistry LibreTexts. (2023, January 29). Recrystallization.
- Benchchem. Application Notes and Protocols: 6-Bromo-4-chloroquinoline-3-carbonitrile as a Synthetic Intermediate.
- Reddit. (2023, February 19).
- Recrystallization. (n.d.). Retrieved from a university chemistry department website.
- recrystallization.pdf. (n.d.). Retrieved from a university chemistry department website.
Sources
Application Note: Real-Time Monitoring of the Synthesis of 6-Bromo-4-chloroquinoline-3-carboxamide Using Thin-Layer Chromatography
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract This document provides a comprehensive guide to the application of Thin-Layer Chromatography (TLC) for monitoring the synthesis of 6-Bromo-4-chloroquinoline-3-carboxamide, a key intermediate in the development of novel therapeutics, particularly kinase inhibitors[1]. We present a detailed protocol focusing on the critical chlorination step of 6-bromo-4-hydroxyquinoline-3-carboxamide using phosphorus oxychloride (POCl₃). The principles behind TLC as a rapid, efficient, and economical tool for reaction tracking are discussed, emphasizing the causality behind procedural choices to ensure reliable and reproducible results. This guide is designed to provide researchers with the practical expertise to optimize reaction conditions, determine completion, and identify potential side products, thereby streamlining the synthetic workflow.
Introduction and Scientific Principles
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, including antimalarials like chloroquine and targeted cancer therapies[2][3]. 6-Bromo-4-chloroquinoline-3-carboxamide, in particular, serves as a versatile building block, with the chloro- and bromo-substituents offering distinct reactive sites for further chemical elaboration[1][4].
The synthesis of this intermediate often involves the conversion of a 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone form) to the more reactive 4-chloroquinoline. This is typically achieved by heating with a chlorinating agent like phosphorus oxychloride (POCl₃)[5][6].
Why TLC is the Method of Choice:
Monitoring the progress of this transformation is critical to maximize yield and minimize impurity formation. Thin-Layer Chromatography (TLC) is an ideal analytical technique for this purpose due to its speed, low cost, and high sensitivity[7]. The core principle of TLC lies in the differential partitioning of components in a mixture between a stationary phase and a mobile phase[7].
-
Stationary Phase: For this application, we use silica gel, a highly polar adsorbent.
-
Mobile Phase: A less polar organic solvent mixture (the eluent) that travels up the plate via capillary action.
The separation is driven by polarity. The starting material, 6-bromo-4-hydroxyquinoline-3-carboxamide, is significantly more polar than the product, 6-Bromo-4-chloroquinoline-3-carboxamide, due to the presence of the hydroxyl/amide group capable of hydrogen bonding. Consequently, the starting material will have a stronger affinity for the polar silica gel and will travel a shorter distance up the TLC plate, resulting in a lower Retardation Factor (Rf) value. The less polar product will travel further, yielding a higher Rf value. By observing the disappearance of the starting material spot and the appearance of the product spot, one can effectively track the reaction's progression to completion[8].
Experimental Workflow and Logic
The overall process involves setting up the chemical reaction, periodically sampling the reaction mixture, and analyzing these samples by TLC alongside reference spots of the starting material. The results from the TLC directly inform the decision to either continue the reaction or proceed to the work-up stage.
Detailed Protocols
Protocol 1: Synthesis of 6-Bromo-4-chloroquinoline-3-carboxamide
This protocol describes the chlorination of 6-bromo-4-hydroxyquinoline-3-carboxamide.
Materials:
-
6-bromo-4-hydroxyquinoline-3-carboxamide (Starting Material, SM)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Round-bottom flask with reflux condenser
-
Heating mantle and magnetic stirrer
-
Crushed ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
-
In a clean, dry round-bottom flask, combine 6-bromo-4-hydroxyquinoline-3-carboxamide (1.0 eq) and phosphorus oxychloride (POCl₃, ~5-10 volumes).
-
Add a catalytic amount of DMF (e.g., 1-2 drops).
-
Heat the mixture to reflux (approx. 110 °C) with stirring.
-
Begin monitoring the reaction by TLC after 30 minutes (see Protocol 2).
-
Once the reaction is deemed complete by TLC analysis (typically 3-6 hours), cool the mixture to room temperature[9].
-
Work-up: In a well-ventilated fume hood, very slowly and carefully pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring. This is a highly exothermic and hazardous step.
-
Neutralize the acidic solution by slowly adding saturated NaHCO₃ solution until the pH is ~7-8.
-
The solid product will precipitate. Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield crude 6-Bromo-4-chloroquinoline-3-carboxamide.
Protocol 2: Thin-Layer Chromatography (TLC) Monitoring
Materials:
-
Silica gel 60 F254 TLC plates
-
TLC developing chamber with lid
-
Eluent: 7:3 Hexane:Ethyl Acetate (v/v) - initial recommendation, may require optimization
-
Dichloromethane (DCM) or Ethyl Acetate for sample dilution
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Iodine chamber (optional)
Procedure:
-
Chamber Preparation: Pour the eluent into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to line one wall, ensuring it is wetted by the solvent. Close the lid and let the chamber atmosphere saturate for at least 10 minutes. This ensures a uniform solvent front and reproducible Rf values[10].
-
Plate Preparation: Using a pencil, gently draw a baseline (origin) about 1 cm from the bottom of a TLC plate[11]. Mark three lanes on the baseline for the Starting Material (SM), Reaction Mixture (RM), and a Co-spot (Co).
-
Sample Preparation:
-
SM Spot: Dissolve a tiny amount of the 6-bromo-4-hydroxyquinoline-3-carboxamide in a few drops of DCM.
-
RM Spot: Carefully withdraw a drop of the reaction mixture using a glass pipette and quench it in a vial containing ~0.5 mL of DCM. Caution: The reaction mixture is corrosive.
-
-
Spotting the Plate:
-
Using a capillary tube, apply a small spot of the prepared SM solution onto the "SM" lane on the baseline.
-
Using a fresh capillary tube, apply a small spot of the quenched RM solution onto the "RM" lane.
-
For the "Co" lane, first spot the SM solution, then, using the RM capillary, spot directly on top of the dried SM spot. The spots should be small and concentrated, no more than 1-2 mm in diameter[8][11].
-
-
Development: Carefully place the spotted TLC plate into the saturated chamber using forceps. Ensure the baseline is above the solvent level[12]. Close the lid and allow the solvent to ascend the plate.
-
Completion: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil[7]. Allow the plate to air dry completely.
-
Visualization and Analysis:
-
Place the dried plate under a UV lamp (254 nm). UV-active compounds will appear as dark spots against the fluorescent green background[13]. Circle the spots lightly with a pencil.
-
If spots are faint or not visible, place the plate in an iodine chamber for a few minutes. Most organic compounds will appear as temporary brown spots[10][13].
-
Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front.
-
Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [14][15]
-
Data Interpretation and Results
The key to monitoring the reaction is observing the relative changes in the spots over time.
| Compound Name | Expected Polarity | Expected Rf (7:3 Hexane:EtOAc) | Observation on TLC |
| 6-bromo-4-hydroxyquinoline-3-carboxamide (SM) | High | ~0.1 - 0.2 | Appears as a low Rf spot. Intensity decreases as the reaction proceeds. |
| 6-Bromo-4-chloroquinoline-3-carboxamide (Product) | Low | ~0.5 - 0.7 | Appears as a high Rf spot. Intensity increases as the reaction proceeds. |
Interpreting the TLC Plate:
-
t = 0 (Initial): A strong spot should be visible in the SM lane and the RM lane at a low Rf. The product spot should be absent in the RM lane.
-
t = intermediate: The RM lane will show both the SM spot (diminishing intensity) and the product spot (increasing intensity). The Co-spot lane will clearly show two separated spots, confirming the presence of remaining starting material.
-
t = final (Completion): The RM lane should show a strong spot corresponding to the product and the complete disappearance of the starting material spot. The Co-spot lane will look identical to the RM lane but with the addition of the SM reference spot.
Troubleshooting Common TLC Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Spots are streaking | Sample is too concentrated; compound is very polar and interacting strongly with silica. | Dilute the sample before spotting. Spot a smaller amount. Add a small amount of a polar modifier (e.g., a drop of acetic acid or methanol) to the eluent to reduce tailing[8]. |
| Spots are at the baseline (Rf ≈ 0) | The mobile phase is not polar enough to move the compounds. | Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., change from 7:3 to 5:5 Hexane:Ethyl Acetate)[8]. |
| Spots are at the solvent front (Rf ≈ 1) | The mobile phase is too polar for the compounds. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., change from 7:3 to 9:1 Hexane:Ethyl Acetate)[8]. |
| No spots are visible under UV light | The compounds do not contain a sufficient UV-active chromophore; sample is too dilute. | Use a visualization stain such as an iodine chamber or potassium permanganate dip. Concentrate the sample and re-spot the TLC plate[12]. |
| Spots are overlapping or poorly resolved | The polarity of the mobile phase is not optimal for separation. | Perform a systematic trial of different mobile phase compositions. Consider a different solvent system altogether, such as Dichloromethane/Methanol for more polar compounds[8][16]. |
Conclusion
Thin-Layer Chromatography is an indispensable technique for monitoring the synthesis of 6-Bromo-4-chloroquinoline-3-carboxamide. By providing a rapid and accurate assessment of the reaction's progress, it allows for precise control over reaction times, leading to improved yields and purity of this valuable synthetic intermediate. The protocols and interpretive guides provided herein offer a robust framework for researchers to confidently apply TLC in their synthetic chemistry workflows.
References
- Rf Value Calcul
-
Detection Progress of Selected Drugs in TLC. National Institutes of Health (NIH). [Link]
-
Thin layer chromatography (tlc) is an analytical technique for determining the composition of a mixture. University of Victoria. [Link]
-
Rf Value in Chemistry: Meaning, Formula & Example Calculation. Vedantu. [Link]
-
Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
A One Step Synthesis Of Polyfunctional Quinoline Using Heterogeneous Silica Chloride As Catalyst Under Sonic Condition. International Journal of Scientific & Technology Research. [Link]
-
The R f (retardation factor) value is the ratio of the solute's distance travelled to the solvent's distance travelled. BYJU'S. [Link]
-
Visualizing TLC Plates. Chemistry LibreTexts. [Link]
-
Unpacking the 'Rf Value': A Chemist's Compass in Separation. Oreate AI Blog. [Link]
-
Locating Agents & Rf Values. Save My Exams. [Link]
-
Synthesis and biological screening of some novel Quinoline derivatives. Der Pharma Chemica. [Link]
-
Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]
-
6-bromo-4-chloroquinoline preparation method. Eureka | Patsnap. [Link]
-
Thin Layer Chromatography. Virtual Amrita Laboratories. [Link]
-
Principles of Thin Layer Chromatography. EDVOTEK. [Link]
-
CHEM 344 Thin Layer Chromatography. University of Wisconsin-Madison. [Link]
-
Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. [Link]
-
A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. National Institutes of Health (NIH). [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
-
Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed by chlorination with phosphorus oxychloride. ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 6. atlantis-press.com [atlantis-press.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. web.uvic.ca [web.uvic.ca]
- 11. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Rf Value in Chemistry: Meaning, Formula & Example Calculation [vedantu.com]
- 15. byjus.com [byjus.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Derivatization of 6-Bromo-4-chloroquinoline-3-carboxamide for ATM Kinase Inhibitor Discovery
Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocol.
Introduction & Rationale
Ataxia Telangiectasia Mutated (ATM) kinase is a master regulator of the DNA double-strand break (DSB) repair pathway. Inhibiting ATM sensitizes cancer cells to DSB-inducing agents (e.g., ionizing radiation, topoisomerase inhibitors, and PARP inhibitors), making it a high-value target in oncology [1].
Historically, early ATM inhibitors suffered from poor physicochemical properties, limiting their in vivo utility. To overcome these limitations, the 3-quinoline carboxamide scaffold emerged as a highly tunable pharmacophore. Specifically, 6-Bromo-4-chloroquinoline-3-carboxamide serves as a versatile, orthogonal building block[1, 2].
The Causality of Experimental Design: The strategic value of 6-bromo-4-chloroquinoline-3-carboxamide lies in its differential reactivity:
-
C4-Position (Chlorine): Highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing effects of the adjacent quinoline nitrogen and the 3-carboxamide moiety.
-
C6-Position (Bromine): Inert to SNAr under standard conditions but highly reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).
This orthogonal reactivity allows medicinal chemists to sequentially derivatize the core without requiring complex protecting group strategies, enabling rapid structure-activity relationship (SAR) exploration.
Synthetic Derivatization Workflow
The most efficient synthetic route involves a two-step sequence: an initial SNAr to install a primary or secondary amine at the C4 position, followed by a Suzuki cross-coupling to install an aryl or heteroaryl group at the C6 position. In cases where the boronic acid is sterically hindered or unstable, the sequence can be reversed.
Figure 1: Orthogonal derivatization workflow of 6-bromo-4-chloroquinoline-3-carboxamide.
Experimental Protocols
Self-Validation Note: To ensure biological assay integrity, all final compounds must achieve >95% purity as determined by LC-MS and 1H-NMR before proceeding to in vitro testing.
Protocol A: C4-Derivatization via Nucleophilic Aromatic Substitution (SNAr)
This step installs the crucial hydrogen-bond donor/acceptor network required for ATP-pocket binding.
Reagents & Materials:
-
6-Bromo-4-chloroquinoline-3-carboxamide (1.0 eq, ~10 mmol)
-
Primary or secondary amine (e.g., (1S)-1-(tetrahydro-2H-pyran-4-yl)ethanamine) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
N,N-Dimethylacetamide (DMA) (Anhydrous)
Step-by-Step Procedure:
-
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, suspend 6-bromo-4-chloroquinoline-3-carboxamide in anhydrous DMA (0.3 M concentration).
-
Addition: Add the selected amine (1.1 eq) followed by DIPEA (1.5 eq) dropwise at room temperature.
-
Reaction: Attach a reflux condenser and heat the mixture to 100 °C under a nitrogen atmosphere for 16–18 hours. Mechanistic insight: The elevated temperature is required to overcome the steric hindrance of bulky aliphatic amines entering the C4 position.
-
Quenching & Extraction: Cool the reaction to room temperature. Quench by pouring the mixture into ice-cold distilled water (4x the reaction volume). Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.
-
Washing: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMA) and brine. Dry over anhydrous Na2SO4.
-
Purification: Concentrate under reduced pressure and purify via flash column chromatography (DCM/MeOH gradient) to yield the C4-substituted intermediate.
Protocol B: C6-Derivatization via Suzuki-Miyaura Cross-Coupling
This step explores the solvent-exposed region of the ATM kinase binding pocket to optimize pharmacokinetic properties (e.g., solubility and volume of distribution) [2].
Reagents & Materials:
-
C4-substituted intermediate from Protocol A (1.0 eq, ~5 mmol)
-
Aryl or heteroaryl boronic acid/pinacol ester (1.2 eq)
-
Pd(dppf)Cl2·CH2Cl2 adduct (0.05 eq, 5 mol%)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
1,4-Dioxane and Water (4:1 v/v, degassed)
Step-by-Step Procedure:
-
Preparation: Charge a microwave vial or Schlenk flask with the C4-substituted intermediate, boronic acid, and K2CO3.
-
Degassing: Add the 1,4-Dioxane/Water mixture. Sparge the solution with nitrogen gas for 10 minutes to remove dissolved oxygen, preventing catalyst deactivation.
-
Catalyst Addition: Quickly add the Pd(dppf)Cl2 catalyst under a stream of nitrogen and seal the vessel.
-
Reaction: Heat the mixture to 90 °C in an oil bath (or 110 °C in a microwave reactor for 30 minutes) until LC-MS indicates complete consumption of the bromide starting material.
-
Workup: Filter the mixture through a pad of Celite to remove palladium black, washing with EtOAc. Partition the filtrate with water, extract with EtOAc, dry over Na2SO4, and concentrate.
-
Final Purification: Purify via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% Formic Acid) to achieve >95% purity.
Biological Assays & Evaluation
To validate the synthesized derivatives, a tiered biological testing funnel is employed. The primary assay measures direct enzymatic inhibition, while the secondary assay evaluates cellular target engagement.
Figure 2: Biological evaluation funnel for synthesized ATM kinase inhibitors.
Protocol C: Enzymatic ATM FRET Assay
-
Preparation: Prepare a 10-point 1:3 serial dilution of the test compound in 100% DMSO.
-
Incubation: In a 384-well plate, pre-incubate isolated human ATM kinase with the test compounds for 15 minutes at room temperature.
-
Reaction Initiation: Add the p53-derived peptide substrate and ATP (at its predetermined Km value) to initiate the reaction.
-
Detection: After 60 minutes, add the TR-FRET detection reagents (europium-labeled anti-phospho-p53 antibody and allophycocyanin-labeled tracer).
-
Readout: Measure the FRET signal using a microplate reader (e.g., PHERAstar). Calculate IC50 values using a 4-parameter logistic curve fit.
Quantitative Data Presentation (Structure-Activity Relationship)
The derivatization of the 6-bromo-4-chloroquinoline-3-carboxamide core profoundly impacts both potency and aqueous solubility. Table 1 summarizes representative SAR data demonstrating the optimization trajectory from a basic hit to an advanced lead (analogous to the discovery of AZD0156) [1, 2].
Table 1: Representative SAR of Quinoline-3-carboxamide Derivatives
| Compound ID | C4 Substitution (SNAr) | C6 Substitution (Suzuki) | ATM Enzymatic IC50 (nM) | Aqueous Solubility (µM, pH 7.4) |
| Core SM | Chlorine | Bromine | >10,000 | N/A |
| Analog 1 | Isopropylamine | Bromine | 1,250 | <10 |
| Analog 2 | Tetrahydropyran-4-amine | Phenyl | 45 | 15 |
| Analog 3 | Tetrahydropyran-4-amine | 6-(methoxymethyl)pyridin-3-yl | 2.8 | >150 |
| Lead (AZD0156-like) | Tetrahydropyran-4-amine | 6-[3-(dimethylamino)propoxy]pyridin-3-yl | 0.5 | >500 |
Data Interpretation: Replacing the C6-phenyl ring with a solubilizing basic group (e.g., a dimethylamino-propoxy substituted pyridine) drastically improves thermodynamic solubility while simultaneously driving sub-nanomolar target affinity through favorable solvent-exposed interactions [2].
Conclusion
The 6-bromo-4-chloroquinoline-3-carboxamide scaffold is a highly privileged starting material for kinase inhibitor discovery. By leveraging the orthogonal reactivity of the C4-chloride and C6-bromide, researchers can systematically map the SAR of the ATM kinase ATP-binding pocket. Adhering to the rigorous synthetic and biological validation protocols outlined in this guide ensures the generation of high-quality, trustworthy chemical probes and pre-clinical candidates.
References
-
Degorce, S. L., Barlaam, B., Cadogan, E., Dishington, A., Ducray, R., Glossop, S. C., Hassall, L. A., Lach, F., Lau, A., McGuire, T. M., Nowak, T., Ouvry, G., Pike, K. G., & Thomason, A. G. (2016). Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. Journal of Medicinal Chemistry, 59(13), 6281–6292.[Link]
-
Pike, K. G., Barlaam, B., Cadogan, E., Campbell, A., Chen, Y., Colclough, N., Davies, N. L., de-Almeida, C., Degorce, S. L., Didelot, M., Dishington, A., Ducray, R., Durant, S. T., Hassall, L. A., Holmes, J., Hughes, G. D., MacFaul, P. A., Mulholland, K. R., McGuire, T. M., Ouvry, G., Pass, M., Robb, G., Stratton, N., Wang, Z., Wilson, J., Zhai, B., Zhao, K., & Al-Huniti, N. (2018). The Identification of Potent, Selective, and Orally Available Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase: The Discovery of AZD0156. Journal of Medicinal Chemistry, 61(9), 3823–3841.[Link]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-4-chloroquinoline-3-carboxamide
Welcome to the technical support center for the synthesis of 6-Bromo-4-chloroquinoline-3-carboxamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental hurdles. The information provided herein is based on established synthetic routes and field-proven insights to ensure scientific integrity and experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic pathway to 6-Bromo-4-chloroquinoline-3-carboxamide?
The most prevalent and modular approach involves a multi-step synthesis, as a direct one-pot reaction is not feasible. The general strategy begins with the construction of a substituted quinoline core, followed by functional group manipulations. The pathway can be summarized as follows:
-
Quinoline Core Synthesis: Cyclization of a substituted aniline, typically 4-bromoaniline, with a suitable three-carbon synthon (like diethyl malonate derivatives or ethyl propiolate) to form 6-bromo-4-hydroxyquinoline-3-carboxylic acid or its ethyl ester.[1][2]
-
Chlorination: Conversion of the 4-hydroxy group to a 4-chloro group using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[3][4]
-
Amidation: Transformation of the C3-carboxylic acid or ester into the final carboxamide. This is often achieved by first converting the carboxylic acid to an acyl chloride, followed by reaction with ammonia.[5]
This modular approach allows for easier purification of intermediates and troubleshooting at each distinct stage.
Q2: What are the most critical parameters that influence the overall yield and purity?
Several factors are critical throughout the synthesis:
-
Temperature Control: The initial cyclization reaction often requires very high temperatures (200-250°C), typically in a high-boiling solvent like diphenyl ether.[1][4] Conversely, the Vilsmeier-Haack reaction (an alternative for C3-functionalization) and the chlorination work-up require careful cooling to prevent side reactions and degradation.[6][7]
-
Purity of Reagents: The purity of the starting 4-bromoaniline and the chlorinating agent (POCl₃) is paramount. Impurities in the starting materials can lead to significant side product formation.
-
Moisture Control: Chlorination and amidation steps involving acyl chlorides are highly sensitive to moisture. The use of anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) is strongly recommended to prevent hydrolysis of key reagents and intermediates.
-
Stoichiometry: The molar ratios of reagents, particularly the Vilsmeier reagent (POCl₃/DMF) if used, must be carefully optimized to maximize yield and minimize byproducts.
Q3: How can I effectively monitor the progress of each reaction step?
Thin-Layer Chromatography (TLC) is the most effective and immediate method for monitoring reaction progress.[7] Use a suitable solvent system (e.g., hexane/ethyl acetate mixtures) to achieve good separation between the starting material, intermediates, and the desired product. Staining with potassium permanganate or visualization under UV light can aid in identifying spots. For more precise analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to confirm the masses of the products being formed.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis in a question-and-answer format.
Area 1: Quinoline Ring Formation & Cyclization
Question: My initial cyclization to form the 6-bromo-4-hydroxyquinoline-3-carboxylate precursor is resulting in a very low yield. What are the common causes?
This is a frequent challenge, often stemming from the harsh conditions required for the Gould-Jacobs or a similar cyclization reaction.
-
Causality & Solution: The thermal cyclization in a solvent like diphenyl ether requires precise temperature control.[1] If the temperature is too low, the reaction will be incomplete. If it's too high or heating is prolonged, thermal decomposition of the starting materials or product can occur.
-
Actionable Advice:
-
Ensure your reaction temperature is consistently maintained within the recommended range (typically 220-250°C). Use a high-temperature thermometer and a well-controlled heating mantle.
-
The purity of the 4-bromoaniline is critical. Recrystallize it if necessary before use.
-
Ensure efficient removal of the alcohol (e.g., ethanol) byproduct formed during the initial condensation step, as its presence can inhibit the subsequent cyclization. A slow stream of nitrogen can help carry it away.[1]
-
-
Area 2: Chlorination of the 4-Hydroxy Group
Question: I'm seeing incomplete conversion of the 4-hydroxy group to the 4-chloro group, with starting material remaining even after extended reaction times. How can I improve this?
Incomplete chlorination is a common issue when converting the stable 4-quinolone tautomer to the 4-chloroquinoline.
-
Causality & Solution: The conversion relies on a sufficient excess of the chlorinating agent and often requires a catalyst to proceed efficiently. The reaction can be sluggish if conditions are not optimal.
-
Actionable Advice:
-
Use a significant excess of POCl₃: A common protocol uses POCl₃ as both the reagent and the solvent, ensuring it is not the limiting reactant.[3][4]
-
Add a catalytic amount of N,N-Dimethylformamide (DMF): DMF reacts with POCl₃ to form the Vilsmeier reagent in situ, which is a more potent chlorinating species and can accelerate the reaction.[4][7]
-
Increase Reaction Temperature: Ensure the reaction is heated to reflux (around 110°C for POCl₃) for a sufficient duration (typically 3-6 hours).[3] Monitor by TLC until the starting material is consumed.
-
-
| Parameter | Recommended Condition | Rationale |
| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | Effective and commonly used for this transformation. |
| Stoichiometry | Use POCl₃ as solvent (large excess) | Drives the reaction to completion. |
| Catalyst | 1-5 mol% DMF | Forms a more reactive chlorinating species in situ.[7] |
| Temperature | Reflux (~110°C) | Provides sufficient energy to overcome the activation barrier. |
| Time | 3 - 6 hours | Ensure complete conversion (monitor by TLC). |
Question: My product after the chlorination work-up is a dark, tarry solid with multiple impurities on TLC. How can I prevent this and improve purity?
This indicates product degradation, likely during the reaction or work-up.
-
Causality & Solution: The reaction mixture with POCl₃ is highly acidic and reactive. Quenching the reaction is extremely exothermic and, if not controlled, can cause localized heating and decomposition.
-
Actionable Advice:
-
Controlled Quenching: After the reaction is complete, cool the mixture to room temperature first. Then, pour it slowly and in a controlled stream onto a large amount of crushed ice with vigorous stirring.[3][4] This dissipates the heat effectively. Never add water or ice to the hot reaction mixture.
-
Neutralization: After quenching, carefully neutralize the acidic solution with a base like a saturated sodium bicarbonate solution or solid potassium carbonate until the pH is neutral (~7-8).[3] This will precipitate the crude product.
-
Purification: The crude product should be collected by filtration, washed thoroughly with water to remove inorganic salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or column chromatography.
-
-
Area 3: Introduction and Conversion of the C3-Carboxamide
Question: The final amidation step from my 6-bromo-4-chloroquinoline-3-carboxylic acid is inefficient. What is the best way to achieve a high-yield conversion?
Direct amidation of a carboxylic acid is often low-yielding without coupling agents. A two-step process via an acyl chloride is generally more reliable.
-
Causality & Solution: The hydroxyl group of a carboxylic acid is a poor leaving group. It must be activated first. Converting it to an acyl chloride creates a highly electrophilic carbon that reacts readily with ammonia.
-
Actionable Advice:
-
Acyl Chloride Formation: Gently reflux the starting carboxylic acid in thionyl chloride (SOCl₂) with a catalytic amount of DMF for 1-2 hours. The excess SOCl₂ can be removed under reduced pressure.
-
Amidation: Dissolve the crude acyl chloride in an anhydrous, inert solvent (like THF or Dioxane). Cool the solution in an ice bath and bubble anhydrous ammonia gas through it, or add a solution of aqueous ammonia dropwise with vigorous stirring.[5]
-
Monitor and Isolate: Monitor the reaction by TLC. Once complete, the product can often be isolated by filtration if it precipitates, or by standard aqueous work-up and extraction.
-
-
Experimental Workflows & Protocols
Overall Synthetic Pathway Diagram
The following diagram outlines the recommended multi-step synthesis of 6-Bromo-4-chloroquinoline-3-carboxamide.
Caption: Multi-step synthesis of the target compound.
Protocol 1: Synthesis of 6-Bromo-4-hydroxyquinoline-3-carboxylic acid ethyl ester (Intermediate C)
This protocol is adapted from established methods for quinoline synthesis.[1]
-
In a round-bottom flask, combine 4-bromoaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.05 eq).
-
Heat the mixture with stirring at 140-150°C for 2-3 hours. Ethanol will distill from the reaction.
-
In a separate, larger flask equipped with a reflux condenser and a high-temperature thermometer, heat diphenyl ether to 240-250°C.
-
Add the hot mixture from step 2 dropwise to the hot diphenyl ether with vigorous stirring. Maintain the temperature during the addition.
-
After the addition is complete, continue to heat at 250°C for 1 hour.
-
Allow the reaction mixture to cool to below 100°C, then dilute with an equal volume of hexane to precipitate the product.
-
Stir the slurry for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid thoroughly with hexane (3x) and then diethyl ether (2x) to remove residual diphenyl ether.
-
Dry the solid under vacuum to yield the product, which can be used in the next step without further purification.
Protocol 2: Synthesis of 6-Bromo-4-chloroquinoline-3-carboxylic acid (Intermediate E)
This protocol assumes the ethyl ester (C) has been saponified to the carboxylic acid (D) using standard procedures (e.g., refluxing with NaOH in ethanol/water).
-
Safety Note: This reaction should be performed in a certified fume hood. POCl₃ is highly corrosive and reacts violently with water.
-
To a round-bottom flask containing 6-bromo-4-hydroxyquinoline-3-carboxylic acid (1.0 eq), carefully add phosphorus oxychloride (POCl₃, 10-15 eq, serving as reagent and solvent).
-
Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq).
-
Equip the flask with a reflux condenser (with a drying tube) and heat the mixture to reflux (~110°C) with stirring for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate). The starting material should be fully consumed.
-
Allow the mixture to cool to room temperature.
-
In a separate large beaker, prepare a mixture of crushed ice and water.
-
With vigorous stirring, slowly and carefully pour the reaction mixture onto the ice. This is a highly exothermic process.
-
Continue stirring until all the ice has melted. The product should precipitate as a solid.
-
Carefully adjust the pH of the slurry to 7-8 using a saturated solution of sodium bicarbonate or sodium hydroxide.
-
Collect the solid by vacuum filtration, wash it extensively with cold water, and dry it under vacuum.
Protocol 3: Synthesis of 6-Bromo-4-chloroquinoline-3-carboxamide (Target Compound G)
-
Safety Note: Thionyl chloride (SOCl₂) is corrosive and toxic. Handle in a fume hood.
-
In a flask equipped with a reflux condenser, suspend 6-bromo-4-chloroquinoline-3-carboxylic acid (1.0 eq) in thionyl chloride (5-10 eq).
-
Add a catalytic amount of DMF (2-3 drops).
-
Heat the mixture to reflux (70-80°C) for 2-3 hours until the solid dissolves and gas evolution ceases.
-
Allow the mixture to cool and remove the excess SOCl₂ under reduced pressure.
-
Dissolve the resulting crude acyl chloride in anhydrous THF and cool the solution to 0°C in an ice bath.
-
Slowly add concentrated aqueous ammonia (e.g., 28% NH₄OH) dropwise with vigorous stirring. A precipitate will form.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Dilute the mixture with cold water and collect the solid product by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum. Recrystallize from ethanol or a similar solvent if further purification is required.
References
- Mogilaiah, K., et al. (2007). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 46B(6), 1025-1029. [Link not available]
-
Gouda, M. A., et al. (2023). Vilsmeier-Haack Cyclisation as a Facile Synthetic Route to Thieno [2,3- b] Quinolines (Part I). Letters in Organic Chemistry, 20(3), 197-220. Available at: [Link]
-
Singh, P., & Kumar, D. (2012). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. Available at: [Link]
-
Bandar, J. S., et al. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry, 87(23), 15919-15926. Available at: [Link]
-
PrepChem. Synthesis of 6-bromo-4-hydroxyquinoline. Available at: [Link]
-
Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]
- Shanghai Zaiqi Bio Tech. (2017). 6-bromo-4-chloroquinoline preparation method. Google Patents.
-
Barlaam, B., et al. (2016). Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. Journal of Medicinal Chemistry, 59(12), 5868-5890. Available at: [Link]
Sources
- 1. wap.guidechem.com [wap.guidechem.com]
- 2. 6-bromo-4-chloroquinoline preparation method - Eureka | Patsnap [eureka.patsnap.com]
- 3. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 4. atlantis-press.com [atlantis-press.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Quinoline-3-Carboxamides
Welcome to the technical support center for the synthesis of quinoline-3-carboxamide derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize experimental outcomes. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower you to make informed decisions in your work.
Troubleshooting Guide: Common Synthetic Pathways
This section addresses specific issues encountered during the primary synthetic routes to quinoline-3-carboxamides.
Route 1: Gould-Jacobs Reaction & Subsequent Amidation
The Gould-Jacobs reaction is a robust method for creating the 4-hydroxyquinoline core, which is then elaborated to the final carboxamide.[1] However, the high temperatures required for the cyclization step can be a significant source of side reactions.[2]
Q1: My Gould-Jacobs cyclization is producing a low yield of the desired 4-hydroxyquinoline-3-carboxylate ester and a significant amount of a dark, tarry substance. What's happening and how can I fix it?
A1: Causality & Mechanism
The formation of dark, insoluble materials is a classic sign of polymerization and thermal degradation.[2] This occurs when the reaction temperature is too high or the heating time is too long. The key intermediate, an anilinomethylenemalonate, is designed to undergo intramolecular cyclization. However, at excessive temperatures, it can react with other molecules (intermolecular reaction) before it has a chance to cyclize, leading to polymers and tar.[2] Furthermore, excessive heat can cause premature decarboxylation of the 3-carboalkoxy group, leading to unwanted byproducts.[2]
Recommended Solution & Protocol
The key is precise temperature control and diligent reaction monitoring.
Troubleshooting Protocol: Controlled Cyclization
-
Setup: Perform the cyclization in a high-boiling, inert solvent like diphenyl ether. Use a flask equipped with a reflux condenser and a high-temperature thermometer or thermocouple to accurately monitor the internal reaction temperature.
-
Heating: Begin heating the solution gradually. It is critical to find the minimum temperature at which cyclization occurs efficiently. Start with a lower temperature than typically cited (e.g., 230°C instead of 250°C) and slowly increase it.[3]
-
Monitoring: At regular intervals (e.g., every 15 minutes), take a small aliquot of the reaction mixture, dilute it with a suitable solvent (like ethyl acetate), and spot it on a TLC plate.
-
Analysis: Develop the TLC plate to monitor the disappearance of the anilinomethylenemalonate starting material and the appearance of the 4-hydroxyquinoline product spot.
-
Endpoint: Once the starting material is consumed (as indicated by TLC), immediately stop heating the reaction. Do not prolong the heating, as this will only encourage degradation of the desired product.[2]
-
Work-up: Allow the mixture to cool slightly before carefully pouring it into a large beaker of cold petroleum ether or hexane to precipitate the product. The tarry byproducts will often remain dissolved or stick to the glassware.[2]
-
Purification: Collect the solid by filtration and wash thoroughly with cold petroleum ether. Recrystallization from a solvent like ethanol or acetic acid is often necessary to remove any remaining impurities.[2]
Q2: After successfully synthesizing my quinoline-3-carboxylic acid, the subsequent amide coupling step is giving me a low yield and multiple side products. How do I choose the right coupling conditions?
A2: Causality & Mechanism
Amide bond formation is straightforward in principle but can be complicated by several factors. The carboxylic acid must be "activated" to react with the amine.[4] This is typically done with a coupling reagent. Side reactions often stem from the choice of this reagent, the reaction conditions, or the nature of the substrates themselves. Common issues include:
-
Racemization: If your amine or carboxylic acid has a stereocenter, harsh conditions or certain coupling reagents can cause racemization.[4]
-
Byproduct Formation: Carbodiimide reagents like DCC and EDC form urea byproducts (dicyclohexylurea and ethyl-dimethylaminopropylurea, respectively). While DCC's byproduct is often insoluble and easily filtered, EDC's is water-soluble, requiring an aqueous workup for removal.[5]
-
Poor Reactivity: Sterically hindered amines or electron-deficient carboxylic acids can be poor nucleophiles/electrophiles, leading to slow or incomplete reactions.[5]
Recommended Solution & Protocol
A systematic approach to selecting your coupling agent is crucial. For many standard quinoline-3-carboxamides, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) in an aprotic solvent like DMF is a highly effective and reliable choice.
Troubleshooting Protocol: HATU-Mediated Amide Coupling
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the quinoline-3-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for approximately 30 minutes. This allows for the formation of the highly reactive activated ester intermediate.[6]
-
Amine Addition: Add the desired amine (1.2 eq) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature. Monitor its progress by TLC or LC-MS until the carboxylic acid starting material is fully consumed (typically 2-6 hours).
-
Work-up: Once complete, pour the reaction mixture into water. This will often precipitate the crude product and helps in removing the water-soluble DMF and DIPEA salts.
-
Purification: Collect the solid by filtration. If an oil forms, extract the aqueous mixture with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.[7]
Data Presentation: Comparison of Common Coupling Reagents
| Coupling Reagent | Activating Additive | Common Base | Key Advantages | Common Side Reactions/Byproducts |
| DCC | HOBt | - | Inexpensive; insoluble urea byproduct. | Racemization; difficult to remove all urea.[5] |
| EDC | HOBt | DIPEA | Water-soluble urea byproduct; good for aqueous media. | Racemization; requires aqueous workup.[5] |
| HATU | - | DIPEA | High efficiency; low racemization; fast reactions. | More expensive; byproducts are water-soluble.[6] |
| SOCl₂ | - | - | Forms highly reactive acid chloride. | Harsh conditions; not suitable for sensitive substrates.[8] |
Route 2: Friedländer Annulation
The Friedländer synthesis condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group to directly form the quinoline ring.[9] While powerful, it can be plagued by issues of regioselectivity and competing reactions.
Q3: I'm using an unsymmetrical ketone in my Friedländer synthesis, and I'm getting a mixture of two isomeric quinoline products. How can I control the regioselectivity?
A3: Causality & Mechanism
Regioselectivity is a frequent challenge when an unsymmetrical ketone (e.g., 2-butanone) can condense on either of its α-carbons.[10] The reaction proceeds via an initial aldol-type condensation followed by cyclization and dehydration. The selectivity is governed by which α-methylene group of the ketone preferentially attacks the carbonyl of the 2-aminoaryl ketone/aldehyde. This is influenced by both kinetic (which proton is removed faster) and thermodynamic (which enolate is more stable) factors, which can be manipulated by the choice of catalyst and reaction conditions.[10][11]
Recommended Solution
The choice of catalyst is paramount. Base-catalyzed reactions often favor the thermodynamically more stable (more substituted) enolate, while acid-catalyzed or specialized conditions can favor the kinetic product. Using an ionic liquid as both the solvent and promoter has been shown to provide excellent regioselectivity under mild conditions.[12]
Troubleshooting Protocol: Ionic Liquid-Promoted Regiospecific Synthesis
-
Setup: In a reaction vial, combine the 2-aminoaryl ketone (1.0 eq), the unsymmetrical ketone (1.2 eq), and the ionic liquid [Hbim]BF₄ (1-butyl-3-methylimidazolium tetrafluoroborate) (1.0 eq).[12] No additional catalyst is needed.
-
Reaction: Heat the mixture with vigorous stirring to 100°C. The ionic liquid acts as a promoter and helps to direct the reaction pathway.[12]
-
Monitoring: Monitor the reaction by TLC. The reaction is often complete within a few hours.
-
Work-up: After completion, cool the mixture and dilute it with water (approx. 25 mL). The product often precipitates and can be collected by filtration. If not, extract with ethyl acetate.[12]
-
Catalyst Recovery: The aqueous layer containing the ionic liquid can be concentrated under reduced pressure to recover the IL for reuse.[12]
Frequently Asked Questions (FAQs)
Q4: My reaction to form a quinoline-3-carboxylic acid intermediate resulted in significant decarboxylation, yielding the simple quinoline. How can I prevent this?
A4: Decarboxylation of quinoline-3-carboxylic acids is often thermally induced.[13] If you are performing a reaction at high temperatures (e.g., a nucleophilic substitution on a 4-chloroquinoline-3-carboxylic acid), this side reaction is common.
-
Solution 1: Ester Protection: Perform the high-temperature reaction on the corresponding ester (e.g., ethyl quinoline-3-carboxylate). The ester group is much more thermally stable. After the reaction is complete, you can hydrolyze the ester to the carboxylic acid under milder basic (e.g., NaOH in EtOH/H₂O) or acidic conditions.[14]
-
Solution 2: Milder Conditions: Explore alternative reaction conditions that do not require excessive heat. For example, for a Suzuki coupling, investigate different palladium catalysts and ligand systems that are active at lower temperatures.
Q5: I am attempting to hydrolyze a quinoline-3-carbonitrile to the carboxamide, but the reaction either doesn't proceed or goes all the way to the carboxylic acid. How can I selectively form the amide?
A5: The hydrolysis of nitriles to amides requires careful control, as the amide can be further hydrolyzed to the carboxylic acid under the same conditions.[15]
-
Acid-Catalyzed Partial Hydrolysis: Using concentrated sulfuric acid at a controlled, moderate temperature can sometimes favor the formation of the amide. The reaction must be carefully monitored and quenched once the desired product is formed.
-
Base-Catalyzed Partial Hydrolysis: Milder basic conditions, such as using potassium hydroxide in tert-butanol, can sometimes stop the reaction at the amide stage. Harsher conditions (e.g., aqueous NaOH with heating) will almost certainly lead to the carboxylic acid.[16][17]
-
Palladium-Catalyzed Conversion: A modern and often more reliable method involves the use of palladium acetate with acetaldoxime, which can convert nitriles to primary carboxamides under relatively mild conditions.[14]
Visualizations & Workflows
Diagram 1: General Troubleshooting Workflow
This diagram outlines a systematic approach when encountering low yields or multiple products in your synthesis.
Caption: General troubleshooting workflow for low yields.
Diagram 2: Competing Pathways in Friedländer Synthesis
This diagram illustrates the desired reaction versus the common aldol self-condensation side reaction.
Caption: Desired vs. side reaction in Friedländer synthesis.
References
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hepatochem.com [hepatochem.com]
- 5. scispace.com [scispace.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ias.ac.in [ias.ac.in]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 16. organicchemistrytutor.com [organicchemistrytutor.com]
- 17. organic-synthesis.com [organic-synthesis.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 6-Bromo-4-chloroquinoline-3-carboxamide
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 6-Bromo-4-chloroquinoline-3-carboxamide. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important synthetic intermediate. The protocols and insights provided herein are grounded in established chemical principles and validated purification techniques to ensure the highest degree of scientific integrity and practical utility.
Troubleshooting Guide: Navigating Common Purification Challenges
This section addresses specific issues that may arise during the purification of 6-Bromo-4-chloroquinoline-3-carboxamide, providing potential causes and actionable solutions.
Question 1: My final product shows a persistent impurity with a similar Rf value on TLC. What could it be and how can I remove it?
Probable Cause: A common and often challenging impurity is the hydrolyzed analog, 6-Bromo-4-hydroxyquinoline-3-carboxamide. The 4-chloro group on the quinoline ring is susceptible to nucleophilic substitution, and residual water in solvents or on silica gel can lead to its hydrolysis, particularly if the purification process is prolonged. The resulting hydroxyl group can lead to similar polarity and thus, a close Rf value to the parent compound.
Solution:
-
Column Chromatography Optimization: A standard hexane/ethyl acetate solvent system may not provide sufficient resolution. Consider employing a gradient elution with a more polar solvent system, such as dichloromethane/methanol. A shallow gradient, for instance, from 1% to 5% methanol in dichloromethane, can effectively separate the more polar 4-hydroxy impurity. The addition of a small amount of a neutral or slightly acidic modifier can sometimes sharpen the peaks.
-
Recrystallization with a Two-Solvent System: If column chromatography is not fully effective, recrystallization from a binary solvent system can be highly efficient. A good starting point is to dissolve the crude product in a "good" solvent where it is highly soluble (e.g., hot ethanol or isopropanol) and then slowly add a "poor" solvent in which it is less soluble (e.g., water or heptane) until turbidity is observed.[1] Allowing the solution to cool slowly will promote the formation of pure crystals of the desired product, leaving the more polar impurity in the mother liquor.
Question 2: During workup or purification, I observe the formation of a new, more polar spot on my TLC plate. What is happening and how can I prevent it?
Probable Cause: This is likely due to the hydrolysis of the 4-chloro group as described in the previous question. This can be exacerbated by the use of basic conditions during workup (e.g., sodium bicarbonate wash) or prolonged exposure to protic solvents like methanol or water during chromatography.
Solution:
-
Anhydrous Conditions: Ensure all solvents and reagents used during workup and purification are anhydrous. Dry organic extracts thoroughly with a drying agent like sodium sulfate or magnesium sulfate before concentrating.
-
Aprotic Solvents: Whenever possible, use aprotic solvents for chromatography, such as a gradient of ethyl acetate in hexanes or toluene. If a protic solvent like methanol is necessary for elution, keep its concentration low and minimize the chromatography time.
-
Avoid Strong Bases: During aqueous workup, use a weak base like a saturated solution of sodium bicarbonate for neutralization and minimize contact time. Avoid strong bases like sodium hydroxide, which can accelerate the hydrolysis of the 4-chloro group.
Question 3: My purified product shows broad peaks in the 1H NMR spectrum, particularly for the amide protons. Is this an impurity?
Probable Cause: While impurities can cause peak broadening, it is also characteristic of restricted rotation around the carbon-nitrogen bond of the amide group. This can result in the presence of rotamers, which are in slow exchange on the NMR timescale, leading to broadened or even multiple peaks for the amide protons and adjacent aromatic protons.
Solution:
-
Variable Temperature NMR: To confirm the presence of rotamers, acquire an NMR spectrum at an elevated temperature (e.g., 50-80 °C). At higher temperatures, the rate of rotation around the C-N bond increases, and the separate signals of the rotamers will coalesce into a single, sharper peak.
-
Purity Assessment by other techniques: Rely on other analytical methods like HPLC or mass spectrometry to confirm the purity of the sample.[2] These techniques are generally not affected by the presence of rotamers.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the handling and purification of 6-Bromo-4-chloroquinoline-3-carboxamide.
What are the most likely impurities in a crude sample of 6-Bromo-4-chloroquinoline-3-carboxamide?
The impurity profile largely depends on the synthetic route employed. However, some common impurities to anticipate include:
-
Starting Materials: Unreacted 6-bromoquinolin-4-ol or the corresponding 3-carboxylic acid or ester, depending on the synthetic strategy.
-
Hydrolysis Product: 6-Bromo-4-hydroxyquinoline-3-carboxamide is a very common process-related impurity.
-
Residual Chlorinating Agent: If phosphorus oxychloride (POCl₃) is used for the chlorination of a 4-hydroxy precursor, traces may remain and need to be quenched and removed during workup.[3][4]
-
Byproducts from C3-functionalization: If the carboxamide is introduced via a Vilsmeier-Haack type reaction on 6-bromo-4-chloroquinoline, byproducts from this reaction could be present.[5]
What is a good starting point for developing a column chromatography method for this compound?
A good starting point is to use thin-layer chromatography (TLC) to screen for an appropriate solvent system.
-
Stationary Phase: Standard silica gel is a suitable choice.
-
Mobile Phase: Begin with a mixture of ethyl acetate in hexanes (e.g., 30-50% ethyl acetate).[6] Adjust the polarity to achieve an Rf value of approximately 0.2-0.3 for the desired product. If the compound is too polar for this system, switch to a more polar mobile phase like dichloromethane/methanol (e.g., 1-5% methanol).
-
Visualization: The compound is UV active, so it can be visualized under a UV lamp (254 nm).
What are the recommended recrystallization solvents for 6-Bromo-4-chloroquinoline-3-carboxamide?
The choice of solvent will depend on the impurity profile.
-
Single Solvent Recrystallization: Solvents like ethanol, isopropanol, or acetonitrile are good candidates to try. The crude material should be dissolved in the minimum amount of hot solvent and allowed to cool slowly.
-
Two-Solvent Recrystallization: A combination of a good solvent (e.g., hot ethanol, isopropanol, or THF) and a poor solvent (e.g., water, hexanes, or heptane) can be very effective.[1]
How can I assess the purity of my final product?
A combination of analytical techniques should be used for a comprehensive purity assessment:[2]
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of multiple components.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the structure of the desired product and can reveal the presence of impurities if they are at a significant level (typically >1%). Be mindful of potential peak broadening due to rotamers for the amide protons.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying unknown impurities.
Experimental Protocols & Data
Protocol 1: Purification by Column Chromatography
This protocol provides a general guideline for the purification of 6-Bromo-4-chloroquinoline-3-carboxamide using silica gel column chromatography.
Materials:
-
Crude 6-Bromo-4-chloroquinoline-3-carboxamide
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Hexanes (or heptane)
-
Ethyl acetate
-
Dichloromethane
-
Methanol
-
TLC plates (silica gel 60 F254)
Procedure:
-
TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is 40% ethyl acetate in hexanes. The target Rf for the product should be around 0.2-0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 20% ethyl acetate in hexanes). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Adsorb the sample onto a small amount of silica gel and load the dry powder onto the top of the column. Alternatively, load the concentrated solution directly onto the column.
-
Elution: Begin eluting with the initial mobile phase. Gradually increase the polarity of the mobile phase (gradient elution). For example, start with 20% ethyl acetate in hexanes and gradually increase to 50% ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase A | Hexane/Ethyl Acetate (gradient) |
| Mobile Phase B | Dichloromethane/Methanol (gradient) |
| Gradient (A) | 20% to 60% Ethyl Acetate |
| Gradient (B) | 1% to 5% Methanol |
| Detection | UV (254 nm) |
Table 1: Recommended Starting Conditions for Column Chromatography.
Protocol 2: Purification by Recrystallization
This protocol outlines a general procedure for the purification of 6-Bromo-4-chloroquinoline-3-carboxamide by recrystallization.
Materials:
-
Crude 6-Bromo-4-chloroquinoline-3-carboxamide
-
Ethanol
-
Deionized water
Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude product and a minimal amount of hot ethanol to dissolve it completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: To the hot solution, add deionized water dropwise until the solution becomes slightly turbid.
-
Cooling: Allow the flask to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum to obtain the pure product.
Visualizations
Caption: General workflow for the purification of 6-Bromo-4-chloroquinoline-3-carboxamide.
Caption: Potential sources of impurities during the synthesis of the target compound.
References
- BenchChem. (2025). Application Notes and Protocols: 6-Bromo-4-chloroquinoline-3-carbonitrile as a Synthetic Intermediate.
- BenchChem. (2025). An In-depth Technical Guide to 6-Bromo-4-chloroquinoline-3-carbonitrile and Related Heterocyclic Compounds.
-
Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. (2021). Molecules. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Purity Assessment of 6-Bromo-4-chloroquinoline-3-carbonitrile.
-
Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. (2016). Journal of Medicinal Chemistry. [Link]
-
Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (2016). Journal of Medicinal Chemistry. [Link]
-
Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]
-
Pfitzinger reaction. (n.d.). In Wikipedia. Retrieved March 14, 2026, from [Link]
-
Vilsmeier–Haack reaction. (n.d.). In Wikipedia. Retrieved March 14, 2026, from [Link]
-
Converting Nitriles to Amides. (2024, December 1). Chemistry Steps. [Link]
-
Hydrolysis of Amides. (n.d.). In LibreTexts Chemistry. Retrieved March 14, 2026, from [Link]
- BenchChem. (2025). Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds.
-
Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antibacterial activity. (2019). Journal of Chemical and Pharmaceutical Research. [Link]
-
Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (2020). Anti-Cancer Agents in Medicinal Chemistry. [Link]
- In-Depth Technical Guide: Methyl 6-bromoquinoline-3-carboxylate and its Structural Analogs in Drug Discovery. (2025). BenchChem.
-
Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H2SO4. (2005). The Journal of Organic Chemistry. [Link]
- Method for converting nitrile compounds into corresponding carboxylic acids and esters. (2009).
- An In-depth Technical Guide to the Solubility of 6-Chloroquinoline in Organic Solvents. (2025). BenchChem.
-
synthesis of novel quinoline derivatives: a versatile platform for advanced organic and medicinal chemistry. (2026, February 8). ResearchGate. [Link]
Sources
Vilsmeier-Haack Quinoline Synthesis: A Technical Support Center
Welcome to the technical support center for the Vilsmeier-Haack synthesis of quinolines. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this powerful reaction for the preparation of 2-chloro-3-formylquinolines from N-arylacetamides. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this reaction and achieve optimal results in your laboratory.
Understanding the Vilsmeier-Haack Reaction for Quinoline Synthesis
The Vilsmeier-Haack reaction is a versatile and efficient one-pot method for the synthesis of functionalized quinolines, which are key structural motifs in many pharmaceuticals and biologically active compounds.[1] The reaction proceeds via the formation of a Vilsmeier reagent, an electrophilic chloroiminium salt, typically from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2] This reagent then effects a double formylation and cyclization of an N-arylacetamide to yield a 2-chloro-3-formylquinoline.[1]
The general mechanism can be visualized as a two-stage process:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium salt.[1]
-
Cyclization of the N-Arylacetamide: The N-arylacetamide undergoes electrophilic attack by the Vilsmeier reagent, leading to a cascade of reactions including intramolecular cyclization and subsequent elimination to afford the final quinoline product.[1]
Caption: General workflow of the Vilsmeier-Haack quinoline synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of POCl₃ to the N-arylacetamide substrate?
The molar ratio of POCl₃ to the acetanilide is a critical parameter that significantly impacts the reaction yield. For many substrates, a large excess of POCl₃ is beneficial. Studies have shown that increasing the molar equivalents of POCl₃ from 3 to 12 can substantially improve the yield of the desired 2-chloro-3-formylquinoline. A typical starting point for optimization is a 12:1 molar ratio of POCl₃ to the N-arylacetamide.
Q2: How do substituents on the N-arylacetamide affect the reaction?
The electronic nature of the substituents on the aryl ring of the acetanilide plays a crucial role.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) and methyl (-CH₃) groups increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack by the Vilsmeier reagent. This generally leads to higher yields and shorter reaction times. Acetanilides with EDGs at the meta-position are particularly favorable for cyclization.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) and halogens (-Cl, -Br) deactivate the aromatic ring, making the reaction more challenging. These substrates often require longer reaction times and may still result in lower yields. In some cases, strongly deactivated acetanilides may fail to yield the desired quinoline and instead form formamidines as a side product.[3]
Q3: What are the typical reaction temperatures and times?
The Vilsmeier-Haack synthesis of quinolines is typically a two-temperature process:
-
Vilsmeier Reagent Formation and Addition: The initial formation of the Vilsmeier reagent and its addition to the N-arylacetamide is usually conducted at a low temperature, typically between 0-5°C, to control the exothermic reaction.
-
Cyclization and Formylation: After the initial addition, the reaction mixture is heated to a higher temperature, generally in the range of 80-90°C, for a period of 4 to 16 hours to drive the cyclization process.[3] The optimal reaction time should be determined by monitoring the reaction progress using Thin Layer Chromatography (TLC).[3]
Q4: Are there alternatives to phosphorus oxychloride (POCl₃)?
Yes, other activating agents can be used to form the Vilsmeier reagent, although POCl₃ is the most common for this specific transformation. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are viable alternatives.[4]
-
Thionyl Chloride (SOCl₂): Can be more reactive than POCl₃, sometimes allowing for lower reaction temperatures.
-
Oxalyl Chloride ((COCl)₂): A powerful activating agent that produces gaseous byproducts (CO, CO₂, HCl), which can simplify the work-up and purification process.[4]
The choice of activating agent can influence the reaction conditions and the byproduct profile.[4]
Troubleshooting Guide
This section addresses common problems encountered during the Vilsmeier-Haack synthesis of quinolines and provides systematic solutions.
Caption: A systematic approach to troubleshooting common issues.
Issue 1: Low or No Yield of the Desired Quinoline
A low yield is one of the most common challenges in this synthesis. Several factors can contribute to this issue.
| Potential Cause | Explanation & Causality | Recommended Solution |
| Moisture Contamination | The Vilsmeier reagent is highly sensitive to moisture and will rapidly decompose in the presence of water, preventing the desired reaction from occurring. | Ensure all glassware is thoroughly oven-dried or flame-dried before use. Use anhydrous DMF and freshly distilled or high-purity POCl₃. |
| Deactivated Substrate | N-arylacetamides with strong electron-withdrawing groups are less nucleophilic and react slowly, leading to incomplete conversion or the formation of side products like formamidines.[3] | For deactivated substrates, consider increasing the reaction temperature and/or extending the reaction time while carefully monitoring for decomposition. Alternatively, using micellar media (e.g., CTAB, SDS) has been shown to improve yields for these challenging substrates.[3] |
| Suboptimal Reagent Stoichiometry | An insufficient amount of the Vilsmeier reagent will result in incomplete conversion of the starting material. | As a starting point, use a significant excess of POCl₃, with a molar ratio of up to 12:1 relative to the acetanilide substrate. This ensures the complete formation of the Vilsmeier reagent and drives the reaction to completion. |
| Inadequate Reaction Temperature or Time | The cyclization step requires sufficient thermal energy to proceed at a reasonable rate. If the temperature is too low or the reaction time is too short, the starting material will not be fully consumed. | After the initial low-temperature addition, ensure the reaction mixture is heated to 80-90°C.[3] Monitor the reaction progress by TLC and continue heating until the starting material is no longer visible. |
| Improper Work-up Procedure | The quinoline product is basic and can remain dissolved in the acidic reaction mixture as its protonated salt. Incomplete hydrolysis of the iminium intermediate can also lead to low yields of the final aldehyde. | After quenching the reaction with crushed ice, it is crucial to basify the solution to a pH of 7 or slightly above using a base like sodium bicarbonate or sodium hydroxide to precipitate the free quinoline product. Pouring the hot reaction mixture onto ice can sometimes facilitate immediate precipitation.[5] |
Issue 2: Formation of Impurities and Dark-Colored Byproducts
The appearance of multiple spots on a TLC plate or a dark, tarry reaction mixture indicates the formation of side products.
| Observation | Potential Cause & Mechanism | Prevention and Mitigation |
| Dark Brown or Black Tarry Mixture | Prolonged heating at high temperatures can lead to the decomposition of the starting materials, intermediates, or the final product, resulting in polymerization and the formation of insoluble tars. | Carefully monitor the reaction progress by TLC and avoid unnecessarily long reaction times. Once the starting material is consumed, proceed with the work-up. Maintain the reaction temperature within the recommended range of 80-90°C.[3] |
| Formation of a Yellow Precipitate and an Orange Powder During Work-up | This can indicate a mixture of the desired product and impurities. The different colored solids may have varying levels of purity. | Separate the different colored precipitates by filtration if possible and analyze each fraction by NMR to identify the product and impurities. The less pure fractions may require further purification.[5] |
| Appearance of a Deep Green or Blue Color | This is often due to the formation of cyanine dyes. These highly colored compounds can arise from the self-condensation of the Vilsmeier reagent or its reaction with the electron-rich quinoline product. | Control the reaction temperature carefully, as overheating can promote the formation of these byproducts. Quench the reaction mixture slowly at a low temperature to manage the exothermicity of the hydrolysis. |
Issue 3: Purification Challenges
Even with a successful reaction, isolating the pure 2-chloro-3-formylquinoline can be challenging.
| Problem | Recommended Approach |
| Product is an Oil or Fails to Crystallize | Some substituted quinolines may have lower melting points and exist as oils at room temperature. Impurities can also inhibit crystallization. |
| Persistent Impurities After Recrystallization | Some byproducts may have similar solubility profiles to the desired product, making them difficult to remove by simple recrystallization. |
| Difficulty Removing Residual DMF | DMF has a high boiling point and can be challenging to remove completely under reduced pressure. |
Detailed Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Chloro-3-formylquinolines
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
N-arylacetamide (1 equivalent)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) (12 equivalents)
-
Crushed ice
-
Saturated sodium bicarbonate solution or 5M sodium hydroxide solution
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the N-arylacetamide (e.g., 5 mmoles) and anhydrous DMF (e.g., 15 mmoles). Cool the mixture to 0-5°C in an ice bath.
-
Addition of POCl₃: With vigorous stirring, add POCl₃ (e.g., 60 mmoles) dropwise to the cooled solution, ensuring the internal temperature remains below 10°C.
-
Reaction: After the complete addition of POCl₃, allow the mixture to stir at 0-5°C for 30 minutes. Then, slowly warm the reaction mixture to room temperature and subsequently heat to 80-90°C.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:7 ethyl acetate:hexane eluent). The reaction is typically complete within 4-16 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate or 5M sodium hydroxide to the acidic mixture until the pH is neutral to slightly basic (pH 7-8). The product should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any inorganic salts.
-
Drying: Dry the isolated solid under vacuum.
-
Purification: If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethyl acetate) or by column chromatography on silica gel.
Table of Reaction Conditions and Yields for Various Substituted Acetanilides
The following table provides a summary of reported reaction conditions and yields for the synthesis of various 2-chloro-3-formylquinolines.
| Starting Acetanilide | Substituent | Reaction Time (hours) | Yield (%) |
| 4-Methoxyacetanilide | 4-OCH₃ (EDG) | 4 | 80 |
| 4-Methylacetanilide | 4-CH₃ (EDG) | 4 | 75 |
| Acetanilide | Unsubstituted | 8-10 | 60-70 |
| 4-Chloroacetanilide | 4-Cl (EWG) | 10 | 65 |
| 4-Bromoacetanilide | 4-Br (EWG) | 10 | 60 |
| 4-Nitroacetanilide | 4-NO₂ (strong EWG) | 12 | 55 |
Data compiled from various sources. Yields are highly dependent on specific reaction conditions and scale.
Concluding Remarks
The Vilsmeier-Haack reaction is a cornerstone of heterocyclic synthesis, providing a direct and efficient route to valuable quinoline intermediates. By understanding the underlying mechanism, the influence of substrate electronics, and the critical reaction parameters, researchers can effectively optimize this transformation. This technical support guide is intended to be a living document, and we encourage users to share their experiences and challenges to further enhance our collective understanding of this important reaction.
References
- Srivastava, A., & Singh, R. M. (2005). Vilsmeier–Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation. Indian Journal of Chemistry - Section B, 44B(9), 1868-1875.
- Rajput, A. P., & Shingare, M. S. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 25-43.
- Wang, Z., et al. (2009). Investigation on the Formation and Hydrolysis of N,N-Dimethylcarbamoyl Chloride (DMCC) in Vilsmeier Reactions Using GC/MS as the Analytical Detection Method. Organic Process Research & Development, 13(4), 759-763.
- Makhanya, S. Z., et al. (2013). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar.
-
Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Available at: [Link]
- Meth-Cohn, O., & Stanforth, S. P. (1993). THE SYNTHESIS OF PYRIDINES, QUINOLINES AND OTHER RELATED SYSTEMS BY THE VILSMEIER AND THE REVERSE VILSMEIER REACTIONS. Heterocycles, 36(1), 283-305.
-
ResearchGate. (2019). Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline?. Available at: [Link]
- Kumar, R. N., et al. (2007). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. European Journal of Medicinal Chemistry, 42(7), 969-977.
- Fe3O4@SiO2@CS@POCl2–x/DMF for Vilsmeier–Haack Complex Form
- Pazio, A. E., et al. (2020).
-
Master Organic Chemistry. (2023). Vilsmeier-Haack Reaction. Available at: [Link]
-
Wikipedia. (2023). Vilsmeier–Haack reaction. Available at: [Link]
- Van den Bril, M., & Fannes, W. (2002). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Mettler Toledo.
- Rajanna, K. C., et al. (2011). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. International Journal of Organic Chemistry, 1(4), 250-256.
- Pazio, A. E., et al. (2020).
- Singh, V. (2018). Steric and Stereoelectronic Effects in Organic Chemistry. In Organic Reaction Mechanisms. Springer, Singapore.
- A kind of preparation method of 2-chloro-3-formyl quinoline derivatives. (2019).
-
Enantia. (n.d.). Purification and chiral resolution. Available at: [Link]
Sources
Technical Support Center: Challenges in the Chlorination of 6-Bromo-4-Hydroxyquinoline
Welcome to the technical support center for the chlorination of 6-bromo-4-hydroxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this critical synthetic step. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure your success in obtaining high-purity 6-bromo-4-chloroquinoline, a vital intermediate in medicinal chemistry.[1][2][3]
Troubleshooting Guide
This section addresses specific issues you may encounter during the chlorination of 6-bromo-4-hydroxyquinoline. We have organized it in a problem-and-solution format to help you quickly identify and resolve experimental hurdles.
Issue 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Verify Reaction Time and Temperature: The chlorination of 4-hydroxyquinolines typically requires refluxing in phosphorus oxychloride (POCl₃) for several hours.[2][4][5] Ensure your reaction has been heated at a sufficient temperature (typically around 110°C) for the recommended duration (3-6 hours).[2][4] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. Increase Equivalents of Chlorinating Agent: While the reaction is often run in excess POCl₃ as the solvent, ensure a sufficient molar excess is present if a co-solvent is used. A minimum of 1 molar equivalent of POCl₃ is required for efficient conversion.[6] |
| Degradation of Starting Material or Product | Control Reaction Temperature: While high temperatures are necessary, excessive heat or prolonged reaction times can lead to decomposition. If you suspect degradation, try running the reaction at a slightly lower temperature for a longer period. Careful Work-up: The work-up procedure, which typically involves quenching the reaction mixture with ice water, is highly exothermic.[2][4] Pouring the reaction mixture too quickly into water can cause a rapid temperature increase, potentially leading to the degradation of the desired product. Add the reaction mixture slowly to a vigorously stirred ice-water mixture. |
| Inefficient Work-up and Extraction | pH Adjustment: After quenching, the solution will be highly acidic. It is crucial to neutralize the solution to a pH of 5-8 with a suitable base, such as sodium bicarbonate or potassium carbonate, before extraction.[2][4] This ensures that the product, which is basic, is in its freebase form and can be efficiently extracted into an organic solvent like dichloromethane or ethyl acetate.[2][4] Thorough Extraction: Perform multiple extractions with an appropriate organic solvent to ensure complete recovery of the product from the aqueous layer. |
Issue 2: Formation of Impurities and Side Products
| Potential Cause | Suggested Solution |
| Hydrolysis of Product | Anhydrous Conditions: Phosphorus oxychloride is highly reactive with water. Ensure your glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture. Any water present can hydrolyze POCl₃ and also convert the 4-chloro product back to the 4-hydroxy starting material. Prompt Extraction after Quenching: During the aqueous work-up, the 4-chloro group is susceptible to hydrolysis back to the hydroxy group. Minimize the time the product is in contact with the aqueous solution before extraction. |
| Formation of Phosphorylated Intermediates | Sufficient Heating: The reaction proceeds through an initial phosphorylation of the hydroxyl group to form a phosphate ester intermediate.[6][7] Incomplete conversion to the chloro-product can occur if the reaction is not heated sufficiently to facilitate the nucleophilic attack by the chloride ion and displacement of the phosphate group.[6][7] Ensure the reaction reaches and maintains the recommended reflux temperature. |
| Vilsmeier-Haack Side Reactions | Purity of Reagents: If N,N-dimethylformamide (DMF) is used as a catalyst, it can participate in Vilsmeier-Haack type reactions, potentially leading to formylation of the quinoline ring.[8][9][10] Use high-purity reagents to minimize this possibility. If formylated byproducts are a persistent issue, consider running the reaction without DMF, although this may require longer reaction times or higher temperatures. |
Issue 3: Difficulties in Product Purification
| Potential Cause | Suggested Solution |
| Oily or Tarry Crude Product | Thorough Removal of POCl₃: Before work-up, it is beneficial to remove most of the excess POCl₃ by distillation under reduced pressure.[2][4] This will make the subsequent quenching and extraction steps more manageable and can reduce the formation of emulsions. Effective Washing during Work-up: Wash the combined organic layers with water and then brine to remove any remaining inorganic salts and water-soluble impurities.[7] |
| Co-elution during Column Chromatography | Optimize Solvent System: If impurities are co-eluting with your product during column chromatography, a systematic optimization of the mobile phase is necessary. Use TLC to screen different solvent systems, varying the polarity. A common mobile phase for this type of compound is a mixture of hexanes and ethyl acetate.[11] A shallow gradient elution may be necessary to achieve good separation. |
| Poor Crystallization | Solvent Selection for Recrystallization: Finding the right solvent system is key for successful recrystallization. Good starting points for solvent screening include ethanol/ethyl acetate mixtures or dissolving the crude product in a minimal amount of a hot solvent in which it is highly soluble (like an alcohol) and then adding a less polar "anti-solvent" (like hexanes or water) until turbidity is observed, followed by slow cooling.[11] Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.[11] |
Frequently Asked Questions (FAQs)
Q1: What is the role of phosphorus oxychloride (POCl₃) in this reaction?
A1: Phosphorus oxychloride serves as both a chlorinating agent and often as the solvent.[7] The reaction mechanism is believed to involve an initial phosphorylation of the hydroxyl group of 6-bromo-4-hydroxyquinoline, forming a phosphate ester intermediate. This intermediate is a good leaving group, which is then displaced by a chloride ion via nucleophilic attack to form the desired 6-bromo-4-chloroquinoline.[6][7]
Q2: Why is a catalytic amount of DMF sometimes added?
A2: The addition of a catalytic amount of N,N-dimethylformamide (DMF) with POCl₃ forms a Vilsmeier reagent (a chloroiminium salt).[9][10] This reagent is a more powerful electrophile and can accelerate the initial activation of the hydroxyl group, potentially leading to a faster and more efficient reaction.[9]
Q3: What are the main safety precautions to take when working with POCl₃?
A3: Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water. Always handle POCl₃ in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure all glassware is dry before use. Have a suitable quenching agent, such as a dry solvent or a basic solution, readily available in case of spills.
Q4: Can other chlorinating agents be used?
A4: While POCl₃ is the most commonly used reagent for this transformation, other chlorinating agents like phosphorus pentachloride (PCl₅) or a mixture of POCl₃ and PCl₅ have also been reported.[12][13] The choice of reagent may depend on the specific substrate and desired reaction conditions.
Q5: How can I confirm the identity and purity of my final product?
A5: A combination of analytical techniques should be used to confirm the structure and assess the purity of 6-bromo-4-chloroquinoline.[14] These include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[4]
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity assessment and impurity profiling.[14]
-
Fourier-Transform Infrared (FTIR) spectroscopy: To identify functional groups.
Experimental Protocols
Protocol 1: Chlorination of 6-Bromo-4-hydroxyquinoline
Materials:
-
6-bromo-4-hydroxyquinoline
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylformamide (DMF) (optional, catalytic)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser, add 6-bromo-4-hydroxyquinoline (1.0 eq).
-
Carefully add phosphorus oxychloride (10-20 volumes) to the flask in a fume hood.[7]
-
(Optional) Add a catalytic amount of DMF (e.g., 2-3 drops).[2]
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain for 3-6 hours.[2][4]
-
Monitor the reaction progress by TLC until the starting material is no longer visible.
-
Cool the reaction mixture to room temperature.
-
(Optional but recommended) Remove the excess POCl₃ by distillation under reduced pressure.
-
Slowly and carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of ice and water.
-
Neutralize the acidic solution by slowly adding saturated aqueous NaHCO₃ solution until the pH is between 7 and 8.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volume of aqueous layer).[2][7]
-
Combine the organic layers and wash with water, followed by brine.[7]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 6-bromo-4-chloroquinoline.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude 6-bromo-4-chloroquinoline
-
Recrystallization solvent (e.g., ethanol, ethyl acetate, or a mixture)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter paper
Procedure:
-
Transfer the crude product to an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
If using a solvent pair, dissolve the crude product in a minimal amount of the "good" solvent (in which it is highly soluble when hot) and then add the "poor" solvent dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.[11]
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven or by air drying.
Visualizations
Reaction Mechanism
Caption: Proposed mechanism for the chlorination of 6-bromo-4-hydroxyquinoline with POCl₃.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the synthesis of 6-bromo-4-chloroquinoline.
References
- O'Meally, D., et al. (2011).
- BenchChem. (2025). The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines: A Guide for Researchers. Benchchem.
- Kumar, R. N., et al. (2003). Isolation of 4-chloro-3-formyl-2-(2-hydroxyethene-1-yl) quinolines by Vilsmeier Haack reaction on quinaldines. PubMed.
- BenchChem. (2025).
- Wang, W., et al. (2022). Synthesis of 6-bromo-4-iodoquinoline.
- ChemicalBook. (n.d.). 6-BROMO-4-CHLOROQUINOLINE synthesis. chemicalbook.
- Eureka | Patsnap. (2017). 6-bromo-4-chloroquinoline preparation method.
- ACS Publications. (2023). POCl3/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines. The Journal of Organic Chemistry.
- ResearchGate. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19).
- Academia.edu. (n.d.). (PDF)
- DUT Open Scholar. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar.
- BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis. Benchchem.
- Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). ijpbs.
- ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- ResearchGate. (2020). How can i do Vilsemier-Haack reaction for Quinoline Synthesis?.
- MDPI. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.
- PMC. (2025).
- DeRisi Lab - University of California San Francisco. (2005). Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities. the DeRisi Lab - University of California San Francisco.
- BenchChem. (2025). Technical Support Center: Purification of 4-Chloroquinoline-6-carbaldehyde. Benchchem.
- ResearchGate. (n.d.). Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed...
- PLOS One. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS One.
- Characterization and Determination of Chloro- and Bromo-Benzoquinones as New Chlorination Disinfection Byproducts in Drinking W
- ResearchGate. (2022). (PDF) Synthesis of 6-bromo-4-iodoquinoline.
- BenchChem. (2025). Application Notes and Protocols for the Purity Assessment of 6-Bromo-4-chloroquinoline-3-carbonitrile. Benchchem.
- PubMed. (2022).
Sources
- 1. benchchem.com [benchchem.com]
- 2. atlantis-press.com [atlantis-press.com]
- 3. researchgate.net [researchgate.net]
- 4. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 5. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 6. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Isolation of 4-chloro-3-formyl-2-(2-hydroxyethene-1-yl) quinolines by Vilsmeier Haack reaction on quinaldines: Construction of diazepino quinoline heterocycles and their antimicrobial and cytogenetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ijpcbs.com [ijpcbs.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. (PDF) POCl3 -PCl5 mixture: A robust chlorinating agent† [academia.edu]
- 13. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue | MDPI [mdpi.com]
- 14. benchchem.com [benchchem.com]
byproduct formation in the synthesis of 6-Bromo-4-chloroquinoline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 6-Bromo-4-chloroquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with this important synthetic intermediate. As a critical building block in the development of various pharmaceuticals, including kinase inhibitors and antimalarial agents, ensuring a high-purity, high-yield synthesis is paramount[1].
This document provides in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format. We will explore the causality behind common byproduct formation, offer validated protocols, and provide strategies for optimization and purification.
General Synthetic Strategy: The Gould-Jacobs Approach
A robust and widely adopted route for synthesizing 6-Bromo-4-chloroquinoline proceeds in two key stages, beginning with the Gould-Jacobs reaction to construct the quinoline core[2][3].
-
Stage 1: Condensation & Cyclization: 4-bromoaniline is first condensed with a malonic acid derivative, such as diethyl ethoxymethylenemalonate or Meldrum's acid, to form an acyclic intermediate. This intermediate is then subjected to high-temperature thermal cyclization to yield 6-bromoquinolin-4-ol (also known as 6-bromo-4-hydroxyquinoline).
-
Stage 2: Aromatic Chlorination: The resulting 6-bromoquinolin-4-ol is chlorinated using a reagent like phosphorus oxychloride (POCl₃) to furnish the final product, 6-Bromo-4-chloroquinoline.
The overall workflow can be visualized as follows:
Caption: General workflow for the synthesis of 6-Bromo-4-chloroquinoline.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis.
Stage 1: Condensation & Cyclization
Question 1: My initial condensation reaction is sluggish, and I have significant unreacted 4-bromoaniline. What's going wrong?
Answer: This issue typically points to two main causes: suboptimal reaction conditions or reagent stoichiometry.
-
Causality: The condensation of 4-bromoaniline with diethyl ethoxymethylenemalonate is a nucleophilic substitution that requires sufficient thermal energy to proceed efficiently. Without adequate heat, the reaction rate is slow. The reaction involves the formation of an intermediate, diethyl ((4-bromophenyl)amino)methylenemalonate[4].
-
Troubleshooting Steps:
-
Temperature Control: Ensure the reaction temperature is maintained between 100-120 °C. Lower temperatures will result in an incomplete reaction.
-
Stoichiometry: A slight excess (1.1 to 1.2 equivalents) of the malonate reagent is often used to drive the reaction to completion.
-
Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the 4-bromoaniline starting material before proceeding to the high-temperature cyclization step.
-
Question 2: During the thermal cyclization step, my reaction mixture turned dark brown or black, and the yield of 6-bromoquinolin-4-ol is very low. Why did this happen?
Answer: The formation of dark, tarry substances is a classic sign of decomposition due to excessive heat.
-
Causality: The intramolecular Friedel-Crafts-type cyclization requires high temperatures, but the quinoline ring system and its precursors are susceptible to thermal degradation[4]. The choice of a high-boiling solvent is to maintain a consistent and controlled high temperature.
-
Troubleshooting Steps:
-
Precise Temperature Control: The cyclization temperature is critical. Overheating can lead to charring and byproduct formation. It is crucial to preheat the solvent to the target temperature and add the intermediate slowly[5][6].
-
Solvent Selection: High-boiling, thermally stable solvents are necessary. Diphenyl ether is commonly used.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can minimize oxidative side reactions that contribute to decomposition.
-
| Solvent | Typical Cyclization Temperature (°C) | Reference |
| Diphenyl Ether (Dowtherm A) | 230 - 260 | [4][5][7] |
| Paraffin | ~230 | [8] |
Question 3: I suspect regioisomers are forming. Is this possible with 4-bromoaniline?
Answer: With 4-bromoaniline as the starting material, the formation of regioisomers during the Gould-Jacobs cyclization is not a primary concern.
-
Causality: The cyclization occurs ortho to the amino group. Since the para position is blocked by the bromine atom, the cyclization will predictably occur at the C2 position of the aniline ring, leading exclusively to the 6-bromo substituted quinoline skeleton. Issues with regioisomers are more common when using meta-substituted anilines[4].
Stage 2: Chlorination
Question 4: My final 6-Bromo-4-chloroquinoline product is contaminated with a significant amount of 6-bromoquinolin-4-ol. How can I improve the conversion?
Answer: This is the most common byproduct issue and stems from incomplete chlorination. The 4-hydroxyl group of the quinolinol must be completely converted to the chloro group.
-
Causality: 6-bromoquinolin-4-ol exists in tautomeric equilibrium with 6-bromoquinolin-4(1H)-one. The chlorination with POCl₃ proceeds via the hydroxyl tautomer. If the reaction conditions (time, temperature, or reagent amount) are insufficient, the conversion will be incomplete.
-
Troubleshooting Steps:
-
Reagent Amount: Use a significant excess of phosphorus oxychloride (POCl₃). It often serves as both the reagent and the solvent[9][10].
-
Reaction Time and Temperature: Ensure the reaction is heated to reflux (around 110 °C) for an adequate duration, typically 3 to 6 hours. Monitor the reaction by TLC until the starting quinolinol spot has completely disappeared[9][10].
-
Catalyst: Adding a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction by forming a Vilsmeier-Haack type reagent in situ, which is a more potent chlorinating agent[10][11].
-
Question 5: The workup procedure for the POCl₃ reaction is hazardous. What is a safe and effective method?
Answer: Quenching phosphorus oxychloride is highly exothermic and can be dangerous if not done correctly.
-
Causality: POCl₃ reacts violently with water, releasing significant heat and hydrochloric acid fumes. A rapid, uncontrolled quench can cause the mixture to boil and splash out of the flask.
-
Safe Workup Protocol:
-
Cooling: After the reaction is complete, allow the mixture to cool to room temperature.
-
Distillation (Optional but Recommended): Remove the bulk of the excess POCl₃ under reduced pressure[9][10]. This dramatically reduces the amount that needs to be quenched.
-
Slow Addition to Ice: Very slowly pour the cooled reaction residue into a vigorously stirred beaker of crushed ice or ice-water[9][10]. Never add water to the reaction mixture.
-
Neutralization: After the quench is complete, slowly and carefully neutralize the acidic solution with a base like saturated sodium bicarbonate solution or potassium carbonate until the pH is between 6-8[9][10]. The product will typically precipitate as a solid, which can then be collected by filtration.
-
Purification and Analysis
Question 6: What is the most effective way to purify the final 6-Bromo-4-chloroquinoline?
Answer: The choice between recrystallization and column chromatography depends on the nature and quantity of the impurities.
-
Recrystallization: If the primary impurity is the unreacted 6-bromoquinolin-4-ol, recrystallization can be effective. Suitable solvent systems include ethanol/water or isopropanol[12]. The desired chloro-compound is generally less polar and will have different solubility profiles than the hydroxyl precursor.
-
Column Chromatography: For mixtures with multiple byproducts or baseline impurities, column chromatography on silica gel is the preferred method. A gradient of hexane and ethyl acetate is commonly used to separate the less polar product from more polar impurities[12].
Question 7: Which analytical techniques should I use to confirm the purity and identity of my product?
Answer: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment[13].
-
Purity (Quantitative): High-Performance Liquid Chromatography (HPLC), particularly reverse-phase (RP-HPLC) with UV detection, is the gold standard for determining the purity of the final compound and quantifying any impurities[13].
-
Identity (Qualitative):
-
NMR Spectroscopy (¹H and ¹³C): Provides unambiguous structural confirmation. The proton NMR spectrum is particularly useful for confirming the substitution pattern on the quinoline ring[9][10].
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound, and the isotopic pattern for bromine (¹⁹Br/⁸¹Br in a ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) will be distinctive[10].
-
Byproduct Troubleshooting Summary
Caption: Common byproducts and mitigation strategies.
Detailed Experimental Protocol
This protocol is a synthesis of procedures reported in the literature and should be adapted and optimized for specific laboratory conditions.[5][9][10]
Step 1: Synthesis of 6-bromoquinolin-4-ol
-
Condensation: In a round-bottom flask, combine 4-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture with stirring at 110-120 °C for 1-2 hours. Monitor the reaction by TLC until the 4-bromoaniline is consumed.
-
Cyclization: In a separate, larger flask equipped with a mechanical stirrer and reflux condenser, heat diphenyl ether to 250 °C.
-
Slowly add the crude condensation intermediate from step 1 to the hot diphenyl ether with vigorous stirring. Maintain the temperature at 250 °C for 15-30 minutes. Gas evolution may be observed.
-
Allow the reaction mixture to cool to below 100 °C, then add petroleum ether or hexane to precipitate the product.
-
Stir the resulting slurry, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with petroleum ether or hexane to remove the diphenyl ether.
-
The crude 6-bromoquinolin-4-ol can be used directly in the next step or purified further by recrystallization.
Step 2: Synthesis of 6-Bromo-4-chloroquinoline
-
To the crude 6-bromoquinolin-4-ol (1.0 eq), add phosphorus oxychloride (POCl₃, 5-10 eq) and a catalytic amount of DMF (e.g., 2-3 drops).
-
Heat the mixture to reflux (approx. 110 °C) with stirring for 3-6 hours. Monitor the reaction by TLC until the starting material is no longer visible.
-
Allow the reaction to cool to room temperature.
-
Workup: Slowly and carefully pour the cooled reaction mixture into a large beaker of vigorously stirred crushed ice.
-
Once the quench is complete, adjust the pH of the aqueous slurry to 7-8 by the slow addition of a saturated aqueous solution of sodium bicarbonate or solid potassium carbonate.
-
Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with water.
-
Dry the crude product under vacuum. Purify by recrystallization (e.g., from ethanol) or by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to afford 6-Bromo-4-chloroquinoline as a solid[10][12].
References
-
Prajapati, D., & Sandhu, J. S. (1993). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 32B(9), 944-946. Available at: [Link]
-
Mogilaiah, K., et al. (2007). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. Bioorganic & Medicinal Chemistry, 15(20), 6525-6531. Available at: [Link]
-
Wang, W., et al. (2016). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]
-
Reddy, C. S., et al. (2011). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. Available at: [Link]
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Wikipedia. Available at: [Link]
-
Rajput, A. S., & Verma, A. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences, 3(1), 25-43. Available at: [Link]
-
Singh, S. (n.d.). Gould-Jacobs Reaction. Name Reactions in Organic Synthesis. Available at: [Link]
- Shanghai Zaiqi Bio Tech. (2017). 6-bromo-4-chloroquinoline preparation method. Patsnap.
-
WikiDoc. (2012). Gould-Jacobs reaction. WikiDoc. Available at: [Link]
-
Scribd. (2011). Synthesis of 6-Bromoquinoline. Scribd. Available at: [Link]
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Biotage. Available at: [Link]
-
Wang, W., et al. (2022). Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. Gould-Jacobs reaction - wikidoc [wikidoc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. guidechem.com [guidechem.com]
- 6. 6-bromo-4-chloroquinoline preparation method - Eureka | Patsnap [eureka.patsnap.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Gould-Jacobs Reaction (Chapter 25) - Name Reactions in Organic Synthesis [cambridge.org]
- 9. atlantis-press.com [atlantis-press.com]
- 10. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
degradation of 6-Bromo-4-chloroquinoline-3-carboxamide under acidic conditions
Technical Support Center: 6-Bromo-4-chloroquinoline-3-carboxamide
Welcome to the technical support guide for 6-Bromo-4-chloroquinoline-3-carboxamide. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this compound, with a specific focus on its stability under acidic conditions. Our goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your experimental design and troubleshooting efforts.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial inquiries regarding the stability of 6-Bromo-4-chloroquinoline-3-carboxamide.
Q1: What are the most likely degradation pathways for 6-Bromo-4-chloroquinoline-3-carboxamide under acidic conditions?
A1: Based on its chemical structure, two primary degradation pathways are anticipated under acidic conditions:
-
Hydrolysis of the Amide Bond: The carboxamide group at the 3-position is susceptible to acid-catalyzed hydrolysis. This reaction involves the protonation of the amide carbonyl, making it more electrophilic for a nucleophilic attack by water.[1][2][3] The ultimate products are 6-Bromo-4-chloroquinoline-3-carboxylic acid and ammonia.[3] This is often the most significant pathway under forced degradation conditions.[4]
-
Hydrolysis of the 4-Chloro Group: The chloro-substituent at the 4-position of the quinoline ring can undergo nucleophilic aromatic substitution (SNAr). While less reactive than an acid chloride, this position is activated towards substitution. In aqueous acidic media, water can act as a nucleophile, leading to the formation of 6-Bromo-4-hydroxyquinolin-2(1H)-one. This reaction may be slower than amide hydrolysis but can occur, especially under prolonged heating.[5]
Q2: At what pH should I become concerned about the acidic degradation of this compound?
A2: Significant degradation is typically observed under strongly acidic conditions (pH < 3). As a general rule, forced degradation studies, as recommended by ICH guidelines, often use acids like 0.1 M HCl to ensure that potential degradation pathways are identified.[6] The rate of hydrolysis is dependent on both pH and temperature.[7] For routine experimental work where degradation is undesirable, maintaining a pH between 4 and 7 is advisable.
Q3: How does temperature influence the rate of degradation?
A3: Temperature is a critical factor. Like most chemical reactions, the rate of hydrolysis for both the amide and the chloro group will increase with elevated temperatures.[6][7] Forced degradation studies often employ heat (e.g., 60-80°C) to accelerate the process and generate detectable levels of degradants in a shorter timeframe.[6] If you are observing unexpected degradation at room temperature, it could indicate the presence of highly acidic microenvironments or catalytic impurities.
Part 2: In-Depth Troubleshooting Guide
This section provides solutions to more complex problems you might encounter during your experiments.
Problem 1: My HPLC analysis shows multiple unexpected peaks after acidic treatment. How can I determine if they are actual degradants?
Answer: This is a common and important challenge in stability studies. The goal is to achieve a "mass balance," where the decrease in the parent compound's peak area is accounted for by the increase in the areas of the degradation products.[8]
-
Causality: Unexpected peaks can arise from the sample matrix, impurities in the starting material, or interactions with the mobile phase, not just from degradation. A systematic approach is crucial.
-
Troubleshooting Steps:
-
Run Controls: Always analyze a "time-zero" sample (your compound just before adding acid) and a blank (your solvent/acid mixture without the compound). This helps differentiate pre-existing impurities from newly formed degradants.
-
Vary Stress Conditions: Analyze samples under milder and more severe acidic conditions (e.g., lower/higher temperature or acid concentration). True degradation peaks should show a clear trend, increasing in area as stress conditions become more severe.
-
Use a Photodiode Array (PDA) Detector: A PDA detector provides UV spectra for each peak. Degradants originating from the parent compound will often have a similar, though not identical, UV chromophore. A completely different UV spectrum might suggest a contaminant.
-
LC-MS Analysis: The most definitive method for initial identification is Liquid Chromatography-Mass Spectrometry (LC-MS). By obtaining the mass-to-charge ratio (m/z) of the unexpected peaks, you can propose molecular formulas and compare them to the expected degradation products (e.g., the carboxylic acid or the 4-hydroxy derivative).[8]
-
Problem 2: The degradation is occurring much faster than I anticipated, with over 50% loss of the parent compound in a very short time.
Answer: While the goal of a forced degradation study is to induce degradation, an excessively rapid reaction can obscure the formation of intermediate products and make kinetic analysis difficult. ICH guidelines often target a degradation of 5-20% for optimal results.[9]
-
Causality: The energy input (acid concentration and temperature) is too high for the stability of this specific molecule.
-
Troubleshooting Steps:
-
Reduce Acid Concentration: If you are using 1.0 M HCl, decrease it to 0.1 M or even 0.01 M HCl.
-
Lower the Temperature: Perform the experiment at room temperature or 40°C instead of higher temperatures like 80°C.
-
Shorten Exposure Time: Collect time points at much shorter intervals (e.g., 0, 5, 15, 30, and 60 minutes) to capture the initial degradation profile before the parent compound is consumed.
-
Check for Catalysts: Ensure your glassware is scrupulously clean and that your solvents do not contain metallic impurities that could catalyze hydrolysis.
-
Problem 3: I am seeing poor recovery of my compound even at my initial (time-zero) sampling point.
Answer: This issue suggests a problem with sample preparation, analytical methodology, or immediate, very rapid degradation upon contact with the acidic medium.
-
Causality: The compound may be precipitating out of solution upon pH change, adsorbing to surfaces, or degrading almost instantaneously.
-
Troubleshooting Steps:
-
Solubility Check: Before starting the degradation study, verify the solubility of your compound in the final acidic mixture. A cloudy or precipitated solution will lead to inaccurate and non-reproducible results. You may need to add a co-solvent like acetonitrile or methanol.
-
Adsorption to Surfaces: Quinoline compounds can sometimes adsorb to glass or plastic surfaces. Using silanized glass vials can mitigate this issue.
-
Quenching Efficiency: Ensure your quenching step (adding a base to neutralize the acid and stop the reaction) is effective and immediate. A slow or incomplete quench will allow the degradation to continue after sampling, leading to an apparent loss at time-zero.
-
Injector/Column Issues: Check your HPLC system for carryover or contamination. Inject a blank solvent run to ensure the system is clean.[10]
-
Part 3: Experimental Protocol
This section provides a detailed methodology for conducting a forced acid degradation study.
Protocol: Forced Acidic Degradation of 6-Bromo-4-chloroquinoline-3-carboxamide
Objective: To identify the primary degradation products and understand the degradation kinetics under acidic stress.
Materials:
-
6-Bromo-4-chloroquinoline-3-carboxamide
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Hydrochloric Acid (HCl), certified ACS grade
-
Sodium Hydroxide (NaOH), certified ACS grade
-
Class A volumetric flasks and pipettes
-
HPLC system with PDA or UV detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[10]
Procedure:
-
Preparation of Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the compound and dissolve it in 10 mL of ACN. This is your stock solution.
-
Acid Solution (0.2 M HCl): Prepare by diluting concentrated HCl in HPLC-grade water.
-
Base Solution (0.2 M NaOH): Prepare by dissolving NaOH pellets in HPLC-grade water.
-
-
Reaction Setup:
-
In a clean vial, pipette 1.0 mL of the stock solution.
-
Add 1.0 mL of the 0.2 M HCl solution. This initiates the reaction at a final concentration of 0.5 mg/mL in 50:50 ACN:0.1 M HCl.
-
Immediately vortex the solution and place it in a temperature-controlled bath set to 60°C. This is your stress sample .
-
Prepare a control sample by adding 1.0 mL of the stock solution to 1.0 mL of water (no acid) and keeping it at the same temperature.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw 100 µL of the reaction mixture.
-
Immediately quench the reaction by adding the 100 µL aliquot to a vial containing 100 µL of 0.2 M NaOH. This neutralizes the acid and stops further degradation.[6]
-
Dilute the quenched sample with 800 µL of mobile phase to a final volume of 1.0 mL.
-
-
HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method. A general starting point is:
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution using ACN and water (with 0.1% formic acid). A typical starting point could be 60:40 ACN:Water.[10]
-
Flow Rate: 1.0 mL/min
-
Detection: 254 nm or a wavelength appropriate for the compound's chromophore.
-
Injection Volume: 10 µL
-
-
-
Data Analysis:
-
Integrate the peak areas for the parent compound and any new peaks that appear over time.
-
Calculate the percentage of the parent compound remaining at each time point.
-
Plot the percentage remaining vs. time to determine the degradation kinetics.
-
Ensure mass balance by comparing the loss of the parent peak area to the sum of the new peak areas.[8]
-
Part 4: Visualizations and Mechanisms
Proposed Degradation Pathways
The primary degradation is expected to be the hydrolysis of the amide bond, a well-established mechanism for amides in acidic media.[1][2][11]
Caption: Proposed degradation pathways under acidic conditions.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing unexpected experimental results.
Caption: Decision tree for troubleshooting degradation studies.
References
-
O'Connor, C. (1970). Acid-catalyzed hydrolysis of amides. Journal of Chemical Education, 47(8), 540.
-
International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).
-
LibreTexts Chemistry. (2022). Chemistry of Amides.
-
Sharp. (2025). Forced degradation studies: A critical lens into pharmaceutical stability.
-
Alsante, K. M., et al. (2003). Forced Degradation: A Practical Approach. In Pharmaceutical Stress Testing: Predicting Drug Degradation (pp. 1-74).
-
Chemistry Steps. (2022). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism.
-
BenchChem. (2025). Refining Analytical Methods for Quinoline Compound Detection.
-
Allen, T. (2025). Amide Hydrolysis: Mechanism, Conditions and Applications.
-
Nelson Labs. (n.d.). Forced Degradation Studies for Stability.
-
Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base.
-
ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
-
Chem-Impex. (n.d.). 4-Chloroquinoline.
-
International Journal of Electrochemical Science. (2022). Enhanced degradation of quinoline in three-dimensional electro-Fenton system.
-
Bai, Y., et al. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium. PMC.
-
Santa Cruz Biotechnology. (n.d.). 4-Chloroquinoline Safety Data Sheet.
-
Semantic Scholar. (2011). Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process.
-
BenchChem. (2025). Application Notes: 6-Bromo-4-chloroquinoline-3-carbonitrile as a Synthetic Intermediate.
-
Martins, F., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC.
-
BenchChem. (2025). An In-depth Technical Guide to 6-Bromo-4-chloroquinoline-3-carbonitrile.
-
ResearchGate. (2022). A state-of-the-art review of quinoline degradation and technical bottlenecks.
-
Wang, Z., et al. (2016). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism. RSC Publishing.
-
El-Dean, A. M. K., et al. (2000). Chemistry of Substituted Quinolinones. MDPI.
-
BenchChem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
-
ResearchGate. (2025). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives.
-
ResearchGate. (2017). Degradation Pathway.
-
PubMed. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase.
-
Hui, T. S., et al. (2019). Microbial degradation of halogenated aromatics. PMC.
-
O'Reilly, C., et al. (2020). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. OUCI.
-
J. Org. Chem. (2022). Iridium-Catalyzed Borylation of 6-Fluoroquinolines.
-
SciSpace. (2013). Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives.
Sources
- 1. 11.10 Chemistry of Amides – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. allen.in [allen.in]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Handling, Stability, and Storage of 6-Bromo-4-chloroquinoline-3-carboxamide
From the Desk of the Senior Application Scientist
Welcome to the technical support hub for 6-Bromo-4-chloroquinoline-3-carboxamide (CAS: 1374868-94-6) . This bifunctional building block is a cornerstone in modern drug development, famously utilized as a critical intermediate in the synthesis of potent, orally bioavailable Ataxia Telangiectasia Mutated (ATM) kinase inhibitors[1].
The molecule features two orthogonal reactive sites: a 6-bromo group primed for Suzuki-Miyaura cross-coupling, and a 4-chloro group highly activated for Nucleophilic Aromatic Substitution (SNAr) by the adjacent electron-withdrawing carboxamide[1]. However, the exact electronic properties that make this compound synthetically powerful also render it exceptionally vulnerable to environmental degradation. This guide provides causality-driven troubleshooting and self-validating protocols to ensure your intermediate retains absolute chemical integrity.
Part 1: Physicochemical Profiling & Stability Metrics
Before troubleshooting, it is critical to establish the baseline parameters of the compound. The data below synthesizes the structural and stability constraints of the molecule[2].
| Parameter | Specification / Metric | Scientific Rationale |
| Chemical Name | 6-Bromo-4-chloroquinoline-3-carboxamide | - |
| CAS Number | 1374868-94-6 | - |
| Molecular Weight | 285.52 g/mol | Critical for precise molarity calculations in SNAr. |
| Long-Term Storage | -20°C (Powder) | Minimizes thermal degradation of the carboxamide group. |
| Moisture Sensitivity | High (Strictly Anhydrous) | The C4-position is highly electrophilic; trace water causes rapid hydrolysis to an inert 4-hydroxy tautomer. |
| Light Sensitivity | High (Amber Vials Required) | Halogenated aromatics undergo radical-mediated cleavage (debromination) under UV/ambient light exposure. |
Part 2: Causality-Driven Troubleshooting & FAQs
Q1: I am observing drastically reduced yields in my SNAr reactions with primary amines. Could this be related to how the bulk powder was stored? The Causality: Yes. The 4-chloro position is highly activated by the electron-deficient quinoline ring and the adjacent 3-carboxamide group. If your storage container is repeatedly opened in a humid laboratory environment without proper thermal equilibration, atmospheric moisture condenses directly onto the cold powder. This trace water acts as a nucleophile, driving the hydrolysis of the 4-chloro group into a 4-hydroxyquinoline (which rapidly tautomerizes to the highly stable quinolone). This byproduct is completely inert to SNAr. The Fix: Never open a cold vial. Always equilibrate the sealed container to room temperature in a desiccator for at least 2 hours prior to use.
Q2: Can I prepare bulk stock solutions in DMSO or DMF and store them at 4°C for convenience? The Causality: We strongly advise against this. While DMSO and DMF are excellent solvents for this compound, they are notoriously hygroscopic. Storing them at 4°C increases the risk of water absorption if the septum seal is imperfect. Furthermore, DMSO freezes at ~19°C. Repeated freeze-thaw cycles in the presence of trace absorbed water will mechanically and chemically accelerate the degradation of both the bromo and chloro groups. The Fix: Prepare single-use aliquots in strictly anhydrous, amine-free DMF or DMSO, and store them at -80°C under an argon atmosphere.
Q3: My LC-MS analysis prior to Suzuki coupling shows a secondary peak with a lower mass. What is causing this? The Causality: If the compound is stored in clear glass vials on a benchtop, the 6-bromo group absorbs ambient light, leading to radical-mediated debromination. The secondary peak you are observing is likely the debrominated analog ( Δ Mass = -79/81 Da). This byproduct will act as a competitive inhibitor in your catalytic cycle, poisoning your Palladium catalyst and killing your Suzuki coupling yields. The Fix: Store the compound strictly in opaque or amber vials, wrapped in aluminum foil if necessary.
Fig 1. Primary degradation pathways of 6-Bromo-4-chloroquinoline-3-carboxamide due to poor storage.
Part 3: Self-Validating Experimental Protocols
To ensure absolute trustworthiness in your synthetic pipeline, implement the following self-validating workflows. Protocol 2 acts as a built-in validation system for Protocol 1.
Protocol 1: Anhydrous Aliquoting and Stock Solution Preparation
Objective: Prevent moisture condensation and photolytic degradation during handling.
-
Equilibration: Remove the master vial from -20°C storage. Place it immediately into a vacuum desiccator containing active Drierite (calcium sulfate). Allow it to equilibrate to room temperature (approx. 2 hours).
-
Inert Atmosphere Handling: Transfer the unopened vial into a glovebox or a heavily Argon-purged glove bag.
-
Solvent Preparation: Use only newly opened, anhydrous DMF or DMSO (packaged under Argon). Syringe the required volume directly into the master vial to create a 0.5 M stock solution.
-
Aliquoting: Distribute the solution into single-use, pre-dried amber glass vials (e.g., 1 mL per vial).
-
Sealing & Storage: Flush the headspace of each amber vial with Argon for 5 seconds. Cap tightly with PTFE-lined septa, wrap the seal with Parafilm, and transfer immediately to -80°C.
Protocol 2: Quality Control (QC) via Isotopic LC-MS Profiling
Objective: Validate the chemical integrity of the C4-Cl and C6-Br bonds before committing to expensive synthetic steps. Scientific Rationale: Because Bromine exists as a ~1:1 ratio of 79 Br and 81 Br, and Chlorine exists as a ~3:1 ratio of 35 Cl and 37 Cl, an intact molecule containing exactly one Br and one Cl will display a highly specific 3:4:1 isotopic signature for the [M+H] + peaks (M : M+2 : M+4).
-
Sample Prep: Dilute 1 μ L of your stock solution (from Protocol 1) into 1 mL of LC-MS grade Acetonitrile (0.1% Formic Acid).
-
Analysis: Inject 2 μ L onto a C18 column using a standard 5-95% Water/Acetonitrile gradient over 5 minutes.
-
Data Validation (The Self-Check):
-
Locate the primary peak in the Total Ion Chromatogram (TIC).
-
Extract the mass spectrum. You must observe a triplet cluster at m/z 286, 288, and 290.
-
Validation Criteria: The relative intensities of m/z 286 : 288 : 290 must be approximately 3 : 4 : 1 .
-
Failure Mode: If you see a dominant doublet at m/z 268 and 270 (a 1:1 ratio), your 4-chloro group has hydrolyzed to the 4-hydroxy derivative. Discard the batch.
-
Fig 2. Standard operating procedure for the intake, quality control, and storage of the compound.
Sources
Technical Support Center: Troubleshooting Amidation of 6-Bromo-4-chloroquinoline-3-carboxylate
Welcome to the Application Science Support Center. As drug development professionals, you are likely familiar with the synthetic utility of the quinoline core. However, the amidation of ethyl 6-bromo-4-chloroquinoline-3-carboxylate presents a notorious "bifunctional dilemma."
The challenge lies in the competing reactivity of the molecule: the C-3 ester is sterically hindered and electronically deactivated, while the C-4 chloride is highly activated toward Nucleophilic Aromatic Substitution (S_NAr). This guide synthesizes field-proven causality, diagnostic workflows, and self-validating protocols to help you bypass these synthetic roadblocks[1].
Diagnostic Workflow
Diagnostic workflow for the amidation of 6-bromo-4-chloroquinoline-3-carboxylate.
Troubleshooting FAQs
Q1: I tried reacting the ethyl ester directly with my primary amine, but my LC-MS shows displacement of the chlorine rather than amide formation. Why? Causality: The quinoline ring nitrogen acts as a powerful electron sink, rendering the C-4 position highly electrophilic. When you introduce an amine, the kinetics of S_NAr at the C-4 position vastly outpace the nucleophilic acyl substitution at the C-3 ester[2]. Furthermore, the C-3 ester is sterically shielded by the adjacent 4-chloro group. Resolution: Direct aminolysis is synthetically unviable if you wish to retain the 4-chloro group. You must decouple the reaction sequence: first, hydrolyze the ester to a carboxylic acid under mild conditions, activate the acid, and then perform the amidation at low temperatures where S_NAr kinetics are suppressed[1].
Q2: During the saponification of the ester to the carboxylic acid, my product lost the 4-chloro group. How do I prevent this? Causality: Hydroxide ions (OH⁻) are strong nucleophiles. Under harsh conditions (e.g., NaOH or KOH at reflux), the hydroxide will not only hydrolyze the C-3 ester but will also execute an S_NAr attack at the C-4 position. This yields 6-bromo-4-hydroxyquinoline-3-carboxylic acid, which rapidly tautomerizes to the highly stable 4-quinolone[3]. Resolution: Transition to a mild saponification protocol. Using Lithium Hydroxide (LiOH) in a THF/Water/Methanol mixture at room temperature selectively hydrolyzes the ester while keeping the 4-chloro group intact[3].
Q3: I successfully isolated the 3-carboxylic acid, but coupling with my amine using EDC/HOBt is yielding <10% product. What is going wrong? Causality: The 6-bromo-4-chloroquinoline-3-carboxylic acid is severely sterically hindered. Standard carbodiimide intermediates (like the O-acylisourea formed with EDC) are bulky. Because the amine cannot easily access the hindered carbonyl carbon, the intermediate undergoes a detrimental rearrangement into an inactive N-acylurea. Resolution: Shift to a more aggressive activation strategy. Converting the acid to an acid chloride creates an intermediate small and reactive enough to overcome the steric barrier[1].
Quantitative Comparison of Activation Strategies
Table 1: Evaluation of amidation strategies for 6-bromo-4-chloroquinoline-3-carboxylic acid.
| Activation Strategy | Reagents / Conditions | Typical Yield | Risk of C-4 S_NAr | Mechanistic Notes |
| Direct Aminolysis | Amine (neat or in EtOH), 80 °C | < 5% | Very High | Amine acts as a nucleophile exclusively at C-4; ester remains unreacted. |
| Carbodiimide | EDC, HOBt, DIPEA, DMF | 10 - 20% | Low | Bulky O-acylisourea intermediate fails to react due to C-4 steric clash. |
| Mixed Anhydride | Ethyl chloroformate, TEA, THF | 60 - 75% | Low | Good balance of reactivity and mildness; requires strictly anhydrous conditions. |
| Uronium Coupling | HATU, DIPEA, DMF | 70 - 85% | Moderate | Highly reactive At-complex; excess DIPEA at room temp can trigger S_NAr. |
| Acid Chloride | SOCl₂ or (COCl)₂, cat. DMF | 80 - 95% | Low (at 0 °C) | Smallest activated intermediate; easily overcomes steric hindrance at C-3. |
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating specific analytical checkpoints to verify mechanistic success before proceeding to the next step.
Protocol 1: Mild Saponification (Ester to Acid)
Objective: Selectively hydrolyze the ethyl ester without displacing the 4-chloro substituent.
-
Reaction Setup: Dissolve ethyl 6-bromo-4-chloroquinoline-3-carboxylate (1.0 eq, ~314.5 g/mol ) in a 3:1:1 mixture of THF/MeOH/H₂O to achieve a 0.2 M concentration.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add LiOH·H₂O (1.5 eq) portion-wise to prevent localized exotherms.
-
Propagation: Remove the ice bath and stir the mixture at room temperature for 4 to 6 hours.
-
Validation Checkpoint 1 (LC-MS): Sample 10 µL of the reaction mixture. The desired carboxylic acid will show an [M+H]⁺ peak at m/z 286/288 (exhibiting the characteristic Br/Cl isotope pattern).
-
Failure Mode: If you observe a dominant peak at m/z 268/270, S_NAr hydrolysis to the 4-quinolone has occurred. You must reduce the reaction time or temperature in your next run.
-
-
Workup: Concentrate under reduced pressure (water bath < 35 °C) to remove THF and MeOH. Dilute the remaining aqueous layer with cold water and slowly acidify to pH 3 using 1M HCl at 0 °C.
-
Isolation: Filter the resulting pale yellow precipitate, wash thoroughly with ice-cold water, and dry under high vacuum for 12 hours to afford the pure acid.
Protocol 2: Acid Chloride Generation and Low-Temperature Amidation
Objective: Overcome steric hindrance at the C-3 position while suppressing S_NAr at the C-4 position.
-
Activation: Suspend 6-bromo-4-chloroquinoline-3-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M) under a strict nitrogen atmosphere.
-
Catalysis: Add 2 drops of anhydrous DMF.
-
Chlorination: Dropwise add oxalyl chloride (2.0 eq) at 0 °C. Stir at room temperature for 2 hours. The reaction is complete when gas evolution (CO and CO₂) ceases and the suspension becomes a clear solution.
-
Validation Checkpoint 2 (LC-MS): Quench a 10 µL aliquot in anhydrous methanol and analyze. You should observe the methyl ester ([M+H]⁺ m/z 300/302 ), confirming the successful generation of the highly reactive acid chloride.
-
Concentration: Remove DCM and excess oxalyl chloride under reduced pressure. Crucial: Do not heat the water bath above 30 °C to prevent degradation. Redissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.
-
Amidation: Slowly add the desired amine (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise.
-
Propagation: Stir for 1 hour at 0 °C, then allow the mixture to warm to room temperature for an additional 1 hour.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the target amide via silica gel flash chromatography.
References
-
Min, J., et al. "Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase." Journal of Medicinal Chemistry, 2016. URL:[Link]
-
Zhang, Y., et al. "Identification of 3-amidoquinoline derivatives as PI3K/mTOR dual inhibitors with potential for cancer therapy." RSC Advances, 2017. URL:[Link]
-
Goodreid, J. D., et al. "Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines." Journal of Organic Chemistry, 2014. URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 3-amidoquinoline derivatives as PI3K/mTOR dual inhibitors with potential for cancer therapy - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26971K [pubs.rsc.org]
Technical Support Center: Optimizing Catalyst Loading for 6-Bromo-4-chloroquinoline Cross-Couplings
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to help researchers, chemists, and drug development professionals navigate the nuanced reactivity of 6-bromo-4-chloroquinoline. This dihaloheteroarene is a highly versatile scaffold, but achieving site-selective cross-coupling requires a rigorous understanding of thermodynamic causality, catalyst kinetics, and substrate-specific pitfalls.
Mechanistic Grounding: The Causality of Site-Selectivity
The synthetic utility of 6-bromo-4-chloroquinoline stems from its dual reactive sites. Successful functionalization relies on exploiting the kinetic differences between these two halogens during the oxidative addition step of the catalytic cycle.
The observed trend in cross-coupling relates directly to the Ar–X bond strength, which increases in the order: I < Br < Cl < F (with approximate bond dissociation energies of 65, 81, 96, and 126 kcal/mol, respectively)[1]. Because the C6-Br bond is significantly weaker than the C4-Cl bond, it is vastly more reactive toward oxidative addition with a Palladium(0) catalyst[2].
However, the C4-Cl position is electronically activated by the electron-withdrawing nature of the quinoline nitrogen. While this makes the C4 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr), it also means that excessive catalyst loading or elevated temperatures can force unwanted Pd-catalyzed oxidative addition at the C4-Cl site, leading to bis-coupling[3].
Mechanistic pathway of Pd-catalyzed cross-coupling of 6-bromo-4-chloroquinoline.
Quantitative Data: Catalyst Loading Optimization
To establish a baseline for your experimental design, review the following optimization matrix. These data points illustrate the delicate balance required to prevent catalyst poisoning while avoiding off-target reactivity.
| Catalyst Loading (Pd(dppf)Cl₂) | Ligand | Temp (°C) | Conversion (%) | Selectivity (C6:C4) | Diagnostic Observation |
| 0.5 mol% | None added | 80 | 35% | 95:5 | Reaction stalls; Catalyst poisoning via N-coordination. |
| 3.0 mol% | dppf | 80 | >99% | 98:2 | Optimal site-selective coupling. |
| 10.0 mol% | dppf | 80 | >99% | 70:30 | Bis-coupling observed due to excess active Pd(0). |
| 3.0 mol% | dppf | 110 | >99% | 85:15 | Loss of chemoselectivity due to thermal activation of C4-Cl. |
Self-Validating Experimental Protocol: Site-Selective C6-Suzuki Coupling
This methodology is designed as a self-validating system. By incorporating specific analytical checkpoints, you can diagnose failures in real-time rather than waiting for the final isolation step.
Reagents:
-
6-Bromo-4-chloroquinoline (1.0 equiv, 0.1 M)
-
Arylboronic acid (1.1 equiv)
-
Pd(dppf)Cl₂ (0.03 equiv / 3 mol%)
-
Na₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane / H₂O (4:1 v/v)
Step-by-Step Methodology:
-
System Preparation & Degassing: Add 6-bromo-4-chloroquinoline, arylboronic acid, and Na₂CO₃ to a Schlenk flask. Evacuate the flask and backfill with Argon (repeat 3x). Causality: Oxygen rapidly oxidizes Pd(0) to inactive Pd(II) species, which is the primary cause of stalled couplings.
-
Solvent Addition: Add the degassed 1,4-Dioxane/H₂O mixture via syringe.
-
Catalyst Initiation: Add Pd(dppf)Cl₂ under a positive stream of Argon.
-
Validation Checkpoint 1: The solution should turn a deep red/orange. If the solution immediately turns black, oxygen has infiltrated the system, resulting in palladium black precipitation. Halt and restart.
-
-
Thermal Activation: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Reaction Monitoring:
-
Validation Checkpoint 2: At t = 2 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LCMS. You should observe >85% conversion to the C6-arylated product. The presence of a mass corresponding to the bis-arylated product indicates the temperature is too high or the boronic acid is in too high an excess.
-
-
Quenching & Isolation: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography. The intact C4-Cl is now primed for subsequent SNAr functionalization[3].
Troubleshooting Diagnostics & FAQs
Use the following decision tree and Q&A to troubleshoot specific experimental failures.
Diagnostic workflow for troubleshooting off-target reactions and low yields.
Q1: Why am I observing bis-coupling (arylation at both C6 and C4) even when using only 1.1 equivalents of boronic acid?
A1: Bis-coupling in dihaloquinolines is typically a symptom of excessive catalyst loading or elevated temperatures. While oxidative addition is kinetically favored at C6-Br, a high concentration of active Pd(0) can overcome the activation barrier for the C4-Cl bond. Furthermore, as the C6 position becomes arylated, the electronic properties of the quinoline ring shift, sometimes inadvertently activating the C4-Cl bond further. Solution: Strictly cap your catalyst loading at 3 mol% and ensure the reaction temperature does not exceed 80 °C.
Q2: My reaction stalls at 40% conversion. Should I add more catalyst?
A2: Not necessarily. Stalling in quinoline cross-couplings is rarely due to an initial lack of catalyst; it is usually caused by catalyst poisoning. The basic nitrogen atom of the quinoline ring can strongly coordinate to the palladium center, sequestering the active catalyst. Solution: Instead of simply increasing the Pd loading (which risks bis-coupling), switch to a more sterically demanding ligand (e.g., XPhos or dppf). Bulky ligands physically shield the palladium center, preventing the quinoline nitrogen from coordinating while still allowing the planar arylboronic acid to undergo transmetalation.
Q3: How does the choice of base affect catalyst efficiency in this specific system?
A3: The base is required to activate the boronic acid for transmetalation. However, for 6-bromo-4-chloroquinoline, the choice of base is critical due to the highly activated nature of the C4-Cl bond. Strong bases (like KOtBu or NaOH) can trigger competing nucleophilic aromatic substitution (SNAr) at the C4 position, consuming your starting material and generating complex, inseparable mixtures. Solution: Always use mild inorganic bases like Na₂CO₃ or K₃PO₄.
Q4: Can I perform the coupling at the C4-Cl position first, leaving the C6-Br intact?
A4: Reversing the sequence using Palladium-catalysis is thermodynamically highly unfavorable due to the BDE difference (C-Br is weaker than C-Cl). However, you can achieve this by changing the reaction paradigm. You can perform an SNAr reaction at the C4-Cl position with an amine or alkoxide first (no catalyst required), which will leave the C6-Br completely intact for a subsequent, late-stage Suzuki or Buchwald-Hartwig coupling[3].
References
-
Mphahlele, M. J., et al. "One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids." Molecules (Semantic Scholar). Available at: [Link]
-
Min, J., et al. "Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase." Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]
Sources
Navigating Exothermic Reactions in Quinoline Synthesis: A Technical Support Center
Welcome to the Technical Support Center for managing exothermic reactions in quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals who encounter the often-vigorous conditions of classical quinoline synthesis methods. Our goal is to provide you with in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure safer, more reliable, and higher-yielding reactions.
Introduction: The Inherent Thermal Risks of Quinoline Synthesis
Many traditional methods for synthesizing the quinoline scaffold, a privileged structure in medicinal chemistry, are notoriously exothermic.[1] Reactions like the Skraup, Doebner-von Miller, and Combes syntheses often involve strong acids, high temperatures, and condensation steps that release significant amounts of heat.[2][3][4] Without proper control, these exothermic events can lead to reaction runaways, decreased yields due to tar formation, and significant safety hazards.[5] This guide provides field-proven insights and actionable protocols to mitigate these risks.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of exotherms in classical quinoline syntheses?
A1: The primary cause is typically a combination of two factors: the acid-catalyzed dehydration of reagents and the subsequent condensation and cyclization steps. In the Skraup synthesis, for example, the dehydration of glycerol to the highly reactive acrolein by concentrated sulfuric acid is a strongly energetic process.[2] The ensuing Michael addition of the aniline and the cyclization/oxidation cascade also contribute significantly to the overall heat generation.[2][4] Similarly, the Doebner-von Miller reaction involves an in-situ aldol condensation to form an α,β-unsaturated carbonyl compound, which can be highly exothermic, especially under strong acid catalysis.[6][7]
Q2: What are the tell-tale signs of a potential runaway reaction?
A2: A runaway reaction occurs when the rate of heat generation surpasses the rate of heat removal.[8] Key indicators to watch for include:
-
A sudden, sharp increase in the internal reaction temperature that is unresponsive to standard cooling measures (e.g., an ice bath).[8]
-
Vigorous, uncontrolled boiling of the solvent, even after the removal of an external heat source.[2]
-
A noticeable increase in pressure within the reaction vessel.
-
Rapid changes in the color or viscosity of the reaction mixture, often to a dark, thick tar.[8]
-
Evolution of fumes or gases from the reaction vessel.[8]
Q3: How can I improve heat dissipation in my experimental setup?
A3: Effective heat dissipation is crucial. Consider the following:
-
Reaction Scale: Be aware that heat dissipation becomes more challenging when scaling up a reaction, as the surface-area-to-volume ratio decreases.[9][10]
-
Vessel Choice: Use a flask that is significantly larger than the reaction volume to accommodate vigorous boiling and provide a larger surface area for cooling.[2]
-
Stirring: Ensure efficient and robust stirring to maintain a homogenous temperature throughout the reaction mixture and prevent the formation of localized hot spots.[8]
-
Cooling Bath: Have a well-prepared cooling bath (e.g., ice-water) on standby, especially during the addition of reagents known to cause a strong exotherm.[11]
Troubleshooting Guides for Specific Synthesis Methods
This section provides detailed solutions to common problems encountered during specific quinoline syntheses.
The Skraup Synthesis: Taming a Violent Reaction
The Skraup synthesis is infamous for its potential to become violent and uncontrollable.[2][12] The key to a successful Skraup synthesis lies in meticulous temperature control and moderated reaction rates.
Issue 1: The reaction is too vigorous and difficult to control.
-
Symptom: An immediate, violent exotherm upon addition of sulfuric acid, or boiling that cannot be contained by the reflux condenser.[2]
-
Causality: The dehydration of glycerol to acrolein by concentrated sulfuric acid is extremely exothermic.[11] The subsequent reaction with aniline is also highly energetic.[2] This is often exacerbated by adding reagents in the wrong order or too quickly.
-
Solution:
-
Controlled Reagent Addition: The order of addition is critical for safety.[2] First, create a slurry of the aniline, glycerol, and the oxidizing agent (e.g., nitrobenzene). Crucially, add the moderator, such as ferrous sulfate (FeSO₄), at this stage.[2][13] Then, add the concentrated sulfuric acid slowly, with efficient stirring and external cooling.[5][11]
-
Use of a Moderator: The addition of ferrous sulfate (FeSO₄) is a standard and highly effective method to "smoothen" the reaction rate.[5][11] Ferrous sulfate is believed to act as an oxygen carrier, which helps to control the rate of the oxidation step, preventing a sudden release of energy.[2] Boric acid can also be used for this purpose.[2][11]
-
Gradual Heating: After the acid addition, heat the mixture gently to initiate the reaction. Once the reaction begins (indicated by boiling), immediately remove the external heat source.[13] The reaction's own exotherm should be sufficient to sustain reflux for some time.[13]
-
Issue 2: Significant tar formation, resulting in low yield and difficult purification.
-
Symptom: The reaction mixture becomes a thick, black, intractable tar, making product isolation via extraction challenging.[5]
-
Causality: Overheating is a primary cause of tar formation.[11] The highly reactive acrolein intermediate can readily polymerize at elevated temperatures.[5]
-
Solution:
-
Precise Temperature Control: Maintain the reaction temperature within the optimal range specified in the protocol. Continuous monitoring with a thermometer is essential.[11] Some protocols benefit from a two-stage temperature profile: an initial, lower temperature phase followed by a higher temperature phase to drive the final cyclization.[5]
-
Efficient Work-up: For volatile quinolines, steam distillation is a highly effective method to separate the product from the non-volatile tarry residue.[11] The crude reaction mixture is made strongly basic, and steam is passed through it to co-distill the quinoline product.[11]
-
The Doebner-von Miller Synthesis: Preventing Polymerization
This method is versatile but can also be plagued by byproduct formation, particularly tars from the polymerization of the α,β-unsaturated carbonyl compound.[6][7]
Issue: The reaction produces a high proportion of tar.
-
Symptom: The final reaction mixture is a dark, viscous polymer, leading to low yields of the desired quinoline.[6]
-
Causality: The acid-catalyzed self-condensation and polymerization of the α,β-unsaturated aldehyde or ketone is a major side reaction.[6] This is especially problematic if the carbonyl compound is added too quickly or if the reaction overheats.
-
Solution:
-
In Situ Generation and Slow Addition: A highly effective technique is the in situ formation of the α,β-unsaturated carbonyl compound from two simpler carbonyls (the Beyer method).[7] For example, acetaldehyde can be added slowly to the acidic aniline solution, allowing it to undergo a controlled aldol condensation to form crotonaldehyde, which is then consumed in the main reaction.[6] This slow, controlled addition minimizes the concentration of the reactive unsaturated intermediate, thus suppressing polymerization.[6]
-
Temperature Management: Cooling the reaction vessel in an ice bath during the addition of the carbonyl compound helps to manage the initial exotherm of the condensation and addition steps.[6]
-
The Combes Synthesis: Managing Cyclization Conditions
The Combes synthesis involves the acid-catalyzed cyclization of a β-amino enone.[4][14] While generally less violent than the Skraup reaction, the cyclization step requires strong acid and often heating, which can present thermal challenges.[3]
Issue: Low yield due to decomposition during acid-catalyzed cyclization.
-
Symptom: The reaction mixture darkens significantly upon heating with strong acid, and the yield of the desired quinoline is poor.
-
Causality: The combination of a strong acid catalyst (like concentrated sulfuric acid) and high temperatures required for the ring closure can lead to the degradation of starting materials or intermediates.[3][14]
-
Solution:
-
Choice of Acid Catalyst: While sulfuric acid is common, polyphosphoric acid (PPA) can sometimes be a milder and more effective alternative for the cyclization step, potentially allowing for lower reaction temperatures.[3]
-
Stepwise Procedure: The reaction can be performed in two distinct steps. First, form the enamine intermediate under milder conditions. After isolating or confirming the formation of the enamine, proceed with the acid-catalyzed cyclization under more forceful, but carefully controlled, heating.[3]
-
The Friedländer Synthesis: Controlling Condensation Reactions
The Friedländer synthesis condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[15][16] The reaction can be catalyzed by either acid or base, and managing the conditions is key to preventing side reactions.[17]
Issue: Formation of self-condensation side products.
-
Symptom: The product mixture is complex, containing byproducts from the self-condensation of the ketone reactant.
-
Causality: Under basic conditions, the ketone containing the α-methylene group can undergo a self-aldol condensation, competing with the desired reaction pathway.[18] At high temperatures, the 2-aminoaryl ketone can also self-condense.[18]
-
Solution:
-
Slow Reagent Addition: To minimize the self-aldol condensation, slowly add the ketone component to the reaction mixture containing the 2-aminoaryl carbonyl and the catalyst.[18]
-
Catalyst and Temperature Optimization: If self-condensation is a major issue, switching from a base to an acid catalyst can prevent it.[18] Optimizing the reaction temperature is also crucial; running the reaction at the lowest effective temperature can help suppress unwanted side reactions.[19]
-
Process Safety and Scale-Up Considerations
Scaling up any exothermic reaction requires a rigorous approach to process safety.[9] What is manageable at the 1-gram scale can become a serious hazard at the 100-gram scale due to changes in heat transfer dynamics.[10]
Key Parameters for Safe Scale-Up
| Parameter | Importance in Thermal Management | Recommendations & Considerations |
| Heat of Reaction (ΔHrx) | Quantifies the total amount of heat released. Essential for calculating cooling requirements. | Use reaction calorimetry (RC1) or differential scanning calorimetry (DSC) to determine this value early in process development.[10] |
| Rate of Heat Generation | Determines the instantaneous cooling power needed to maintain a stable temperature. | Controlled by the rate of reagent addition, catalyst loading, and temperature. Slowing down addition rates is a primary control measure.[20] |
| Adiabatic Temperature Rise (ΔTad) | The theoretical temperature increase if no heat is removed from the system. A key indicator of runaway potential. | Calculated from the heat of reaction and the heat capacity of the reaction mass. A high ΔTad signals a high-risk process.[10] |
| Time to Maximum Rate (TMR) | The time it takes for a reaction to reach its maximum rate of heat evolution under adiabatic conditions. | A short TMR indicates a rapidly accelerating reaction with little time for corrective action.[10] |
Workflow for Troubleshooting Thermal Hazards
The following diagram illustrates a logical workflow for identifying and mitigating thermal risks during quinoline synthesis.
Caption: Troubleshooting workflow for managing exothermic events.
References
- Benchchem. Navigating Harsh Conditions in Quinoline Synthesis: A Technical Support Center.
- Benchchem. Technical Support Center: Managing Exothermic Reactions in Quinoxaline Synthesis.
- Benchchem. Technical Support Center: Managing Exothermic Reactions in Skraup Quinoline Synthesis.
- Grokipedia. Combes quinoline synthesis.
- Benchchem. Navigating the Skraup Quinoline Synthesis: A Technical Support Guide.
- Benchchem. Optimizing the Skraup Synthesis of Quinolines: A Technical Support Guide.
- Google Patents. Skraup reaction process for synthesizing quinolones.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.
- Histoires de chimie. Modeling Process Safety Workflows in Pharmaceutical Manufacturing Scale-Up.
- Benchchem. byproduct formation in the Doebner-von Miller reaction.
- Wikipedia. Doebner–Miller reaction.
- Alfa Chemistry. Friedländer Quinoline Synthesis.
- Wikipedia. Friedländer synthesis.
- Benchchem. Preventing side product formation in the synthesis of quinoline derivatives.
- J&K Scientific LLC. Friedländer Synthesis.
- Benchchem. Optimizing reaction conditions for Friedländer quinoline synthesis.
- Wikipedia. Skraup reaction.
- RSC Publishing. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
- Wikipedia. Combes quinoline synthesis.
- Laboratory News. Solving process safety and scale up.
- MDPI. Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes.
Sources
- 1. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Combes quinoline synthesis â Grokipedia [grokipedia.com]
- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. contractpharma.com [contractpharma.com]
- 10. Solving process safety and scale up | Laboratory News [labnews.co.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Skraup reaction - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 15. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 16. jk-sci.com [jk-sci.com]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing 6-Bromo-4-chloroquinoline-3-carboxamide Against Hydrolysis
Introduction
6-Bromo-4-chloroquinoline-3-carboxamide is a critical building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other potential therapeutic agents.[1][2] Its unique structure, featuring two distinct reactive sites, allows for precise and sequential modifications. However, the very features that make this compound a versatile synthetic intermediate also render it susceptible to hydrolysis, a common cause of reaction failure, impurity formation, and inconsistent results.[3]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and preventing the hydrolysis of 6-Bromo-4-chloroquinoline-3-carboxamide. By explaining the underlying mechanisms and offering field-proven troubleshooting strategies, this document serves as a practical aid for ensuring experimental success and compound integrity.
Section 1: Understanding the Hydrolysis Pathway
The structure of 6-Bromo-4-chloroquinoline-3-carboxamide possesses two primary sites vulnerable to nucleophilic attack by water: the C4-Cl bond and the C3-carboxamide group. Hydrolysis can occur at either site, often accelerated by acidic or basic conditions.[4][5][6]
-
C4-Cl Hydrolysis: The chlorine atom at the 4-position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr). Water, acting as a nucleophile, can displace the chloride ion, leading to the formation of 6-Bromo-4-hydroxyquinoline-3-carboxamide. This process is often catalyzed by acids, which protonate the quinoline nitrogen, further activating the ring towards nucleophilic attack.
-
C3-Carboxamide Hydrolysis: The amide bond is notoriously prone to hydrolysis under both acidic and basic conditions, yielding a carboxylic acid and ammonia.[4][5][7]
-
Acid-catalyzed: The carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water.[4]
-
Base-catalyzed: A hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses to a carboxylate ion and ammonia.[4][6]
-
These two pathways can occur independently or concurrently, leading to a mixture of degradation products that can complicate analysis and reduce the yield of the desired product.
Caption: Figure 1: Potential Hydrolysis Pathways.
Section 2: Troubleshooting and FAQs
This section addresses common issues encountered during the handling and use of 6-Bromo-4-chloroquinoline-3-carboxamide.
Q1: My solid compound is showing signs of degradation (discoloration, new spots on TLC) over time. What are the optimal storage conditions?
A: Discoloration is a common indicator of quinoline compound degradation.[3] The primary culprits are atmospheric moisture and light. To ensure long-term stability, the compound should be stored under the following conditions:
-
Temperature: Store at 2-8°C. Elevated temperatures accelerate the rate of chemical degradation.[3]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to displace moisture and oxygen.
-
Desiccation: Store in a desiccator with a reliable desiccant (e.g., Drierite® or phosphorus pentoxide) to minimize exposure to water vapor.
-
Light: Protect from light by using an amber vial or by wrapping the container in aluminum foil, as many quinoline compounds are photosensitive.[3]
Q2: I'm observing a new, more polar peak in my HPLC/LC-MS analysis during my reaction. Could this be a hydrolysis product?
A: Yes, this is a classic sign of hydrolysis.[3] Both primary hydrolysis products—6-Bromo-4-hydroxyquinoline-3-carboxamide and 6-Bromo-4-chloroquinoline-3-carboxylic acid—are more polar than the starting material due to the introduction of hydroxyl or carboxylic acid groups.
-
Troubleshooting Step: To confirm, you can intentionally stress a small sample of your starting material (e.g., by heating it in a 1:1 mixture of acetonitrile and 0.1 M HCl) and analyze the resulting mixture by LC-MS.[3] The mass of the new peak in your reaction should correspond to one of the expected hydrolysis products. A stability-indicating HPLC method is crucial for separating and quantifying the parent compound from its degradation products.[3]
Q3: My reaction yield is low when using protic solvents like methanol or ethanol. Is hydrolysis the cause?
A: Highly likely. While alcohols are weaker nucleophiles than water, they can still participate in solvolysis reactions, particularly at elevated temperatures or in the presence of acid/base catalysts. More importantly, most standard grade protic solvents contain trace amounts of water, which is sufficient to cause significant hydrolysis over the course of a reaction.
-
Recommendation: Whenever possible, use high-purity, anhydrous aprotic solvents such as tetrahydrofuran (THF), dioxane, N,N-dimethylformamide (DMF), or acetonitrile. If a protic solvent is unavoidable, ensure it is rigorously dried (e.g., using molecular sieves) immediately before use.
Q4: How does pH affect the stability of the compound in solution?
A: The stability of quinoline derivatives is highly dependent on pH.[3][8] Both strongly acidic and strongly basic conditions will accelerate hydrolysis.[3][5]
-
Acidic Conditions (pH < 4): Protonation of the quinoline nitrogen activates the C4 position for nucleophilic attack. Acid also directly catalyzes the hydrolysis of the amide bond.[4]
-
Basic Conditions (pH > 9): Hydroxide ions are potent nucleophiles that readily attack both the C4 position and the amide carbonyl carbon.[4][6]
-
Recommendation: For maximum stability in any aqueous-containing system, maintain a pH range of approximately 5-7. If the reaction requires basic conditions, consider using non-nucleophilic organic bases (e.g., DIPEA, DBU) in an anhydrous solvent instead of aqueous inorganic bases like NaOH or K₂CO₃.
Caption: Figure 2: Troubleshooting Workflow.
Section 3: Recommended Protocols
Adherence to strict anhydrous and inert techniques is paramount for preventing hydrolysis.
Protocol 3.1: Handling and Storage of Solid Compound
-
Upon receipt, immediately place the vial inside a larger, sealable container (e.g., a glass jar with a PTFE-lined cap) that contains a bed of desiccant.
-
Store this container in a refrigerator at 2-8°C, away from light sources.
-
Before opening, allow the container to warm to room temperature for at least 30-60 minutes. This prevents condensation of atmospheric moisture onto the cold solid.
-
If possible, open the vial and weigh out the compound inside a glovebox or under a steady stream of inert gas (argon or nitrogen).
-
Promptly reseal the vial, purge with inert gas if possible, and return it to the desiccated storage container in the refrigerator.
Protocol 3.2: General Anhydrous Reaction Setup
This protocol provides a template for a typical nucleophilic substitution at the C4 position.
-
Glassware Preparation: Dry all glassware (reaction flask, condenser, addition funnel) in an oven at >120°C for at least 4 hours. Assemble the glassware while still hot and allow it to cool to room temperature under a positive pressure of dry argon or nitrogen.
-
Reagent Preparation:
-
Dispense the required volume of anhydrous aprotic solvent (e.g., dry DMF) via syringe.
-
Dissolve 6-Bromo-4-chloroquinoline-3-carboxamide (1.0 eq) in the solvent within the reaction flask.
-
In a separate flask, prepare a solution of the nucleophile (e.g., an amine, 1.1 eq) and a non-nucleophilic organic base (e.g., DIPEA, 1.5 eq) in the anhydrous solvent.
-
-
Reaction Execution:
-
Add the nucleophile/base solution dropwise to the stirred solution of the starting material at room temperature.
-
Heat the reaction to the desired temperature (e.g., 80-100°C).[1]
-
Maintain the reaction under a positive pressure of inert gas throughout the entire process.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS, taking care to quickly quench aliquots to prevent hydrolysis during analysis.
-
Upon completion, cool the reaction to room temperature.
-
Perform a non-aqueous workup if possible. If an aqueous workup is required, use pre-chilled, de-gassed water and minimize the contact time. Extract the product promptly into a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).[2]
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Section 4: Data Summary Table
The following table summarizes the key parameters for minimizing hydrolysis of 6-Bromo-4-chloroquinoline-3-carboxamide.
| Parameter | Recommended Condition | Rationale & Notes |
| Storage | 2-8°C, under inert gas, desiccated, protected from light. | Minimizes degradation from heat, moisture, and light.[3] |
| pH (Aqueous Media) | 5 - 7 | Avoids acid and base-catalyzed hydrolysis of both the C4-Cl and amide functionalities.[3][4][5] |
| Solvents | Anhydrous Aprotic (THF, Dioxane, DMF, Acetonitrile) | Water is a primary reactant in hydrolysis. Aprotic solvents lack acidic protons that can participate in catalysis. |
| Bases | Non-nucleophilic organic bases (DIPEA, DBU, Proton-Sponge®) | Avoids introducing hydroxide ions (from NaOH, KOH) or water (from hydrated bases like K₂CO₃). |
| Acids | Anhydrous sources (e.g., HCl in dioxane) | Avoids introducing water that accompanies aqueous mineral acids. |
| Temperature | As low as feasible to achieve a reasonable reaction rate. | Hydrolysis, like most reactions, is accelerated at higher temperatures.[3][7] |
Section 5: References
-
BenchChem. (n.d.). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. Retrieved March 14, 2026, from
-
Fiveable. (2025, August 15). Hydrolysis of Amides Definition - Organic Chemistry II Key.... Retrieved March 14, 2026, from
-
ResearchGate. (n.d.). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. Retrieved March 14, 2026, from
-
Unknown Source. (2026, February 28). How to Minimize Amide Hydrolysis in High-Humidity Environments. Retrieved March 14, 2026, from
-
A Level Chemistry. (2025, January 4). Reactions of Amides - A Level Chemistry Revision Notes. Retrieved March 14, 2026, from
-
Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed, 30805749.
-
Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. Retrieved March 14, 2026, from
-
Unknown Source. (n.d.). HYDROLYSIS. Retrieved March 14, 2026, from
-
Durán-Verdasco, C., et al. (2016). Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. Journal of Medicinal Chemistry.
-
BenchChem. (n.d.). Application Notes and Protocols: 6-Bromo-4-chloroquinoline-3-carbonitrile as a Synthetic Intermediate. Retrieved March 14, 2026, from
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fiveable.me [fiveable.me]
- 5. savemyexams.com [savemyexams.com]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. How to Minimize Amide Hydrolysis in High-Humidity Environments [eureka.patsnap.com]
- 8. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Purification of 6-Bromo-4-chloroquinoline-3-carboxamide
Introduction
6-Bromo-4-chloroquinoline-3-carboxamide is a critical heterocyclic building block in medicinal chemistry, frequently serving as a key intermediate in the synthesis of kinase inhibitors and other therapeutic agents. As development progresses from bench-scale synthesis to pilot or manufacturing scale, the purification of this intermediate becomes a significant challenge. Issues that are manageable at the milligram scale, such as minor impurities or suboptimal yields, can become major obstacles, impacting timelines, cost, and the quality of the final Active Pharmaceutical Ingredient (API).
This technical support center provides a comprehensive guide for researchers, chemists, and process development professionals encountering challenges in scaling up the purification of 6-Bromo-4-chloroquinoline-3-carboxamide. It is structured in a practical question-and-answer format, combining troubleshooting guides with detailed experimental protocols and foundational knowledge to ensure robust, reproducible, and scalable purification processes.
Section 1: FAQs - Foundational Knowledge
This section addresses high-level questions that form the basis for developing a scalable purification strategy.
Q1: What are the primary methods for purifying 6-Bromo-4-chloroquinoline-3-carboxamide on a large scale?
For industrial-scale purification, the two most viable methods are recrystallization and preparative column chromatography .[1][2]
-
Recrystallization is generally the preferred method for scale-up due to its cost-effectiveness, simplicity, and ability to handle large volumes.[3] It relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.
-
Preparative Column Chromatography is employed when high-purity material is essential and recrystallization fails to remove closely related impurities.[1] While effective, it is more expensive and complex at scale, requiring significant solvent volumes and specialized equipment.[4] Normal-phase chromatography using silica gel is a common approach for quinoline derivatives.[2]
Q2: What are the most common impurities I should expect during the synthesis and purification of 6-Bromo-4-chloroquinoline-3-carboxamide?
Impurities can originate from starting materials, side reactions, or degradation. A robust purity assessment using techniques like HPLC and NMR is crucial.[5] Common impurities may include:
-
Unreacted Starting Materials: Such as 4-bromoaniline or related precursors used in the initial quinoline ring formation.[6][7]
-
Reaction Intermediates: Incomplete conversion of intermediates, for example, the corresponding carboxylic acid or carbaldehyde, can lead to contamination.[8]
-
By-products of Chlorination: Residual chlorinating agents (e.g., POCl₃) or by-products from the Vilsmeier-Haack reaction, a common method for synthesizing the quinoline scaffold.[7]
-
Positional Isomers: Depending on the synthetic route, small amounts of other bromo-isomers could be present.
-
Residual Solvents: Solvents used in the reaction or initial work-up (e.g., DMF, isopropanol, diphenyl ether).[6][9]
Q3: How do I choose between recrystallization and chromatography for my scale-up process?
The choice depends on purity requirements, impurity profile, cost, and timeline. The following workflow can guide your decision.
Q4: What specific safety precautions are necessary when handling 6-Bromo-4-chloroquinoline-3-carboxamide and its precursors?
According to GHS hazard classifications, this compound and its intermediates are often hazardous.[10] Always consult the Safety Data Sheet (SDS) for your specific material. General precautions include:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety glasses or goggles.
-
Respiratory Protection: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors. It is classified as harmful if inhaled.[10]
-
Exposure Routes: The compound is harmful if swallowed or in contact with skin and causes skin and eye irritation.[10] Avoid direct contact and wash hands thoroughly after handling.
Section 2: Troubleshooting Guide - Large-Scale Recrystallization
Q1: My product is not crystallizing out of solution, even after cooling. What should I do?
This issue typically arises because the solution is not supersaturated.
-
Cause: Too much solvent was used, or the wrong solvent was selected, resulting in the product remaining soluble even at low temperatures.
-
Solution 1 (Seeding): Add a few seed crystals of the pure product to the cooled solution. This provides nucleation sites for crystal growth to begin.
-
Solution 2 (Reduce Solvent Volume): Carefully evaporate some of the solvent under reduced pressure and cool the concentrated solution again. Be cautious not to evaporate too much, which could cause impurities to "crash out" with the product.
-
Solution 3 (Anti-Solvent Addition): Slowly add an "anti-solvent" (a solvent in which your product is insoluble but the impurities are soluble) to the solution while stirring.[11] For a moderately polar compound like this quinoline derivative, if you are using a polar solvent like ethanol, a non-polar anti-solvent like hexane or heptane could be effective. Add the anti-solvent dropwise until the solution becomes cloudy (the cloud point), then allow it to stand.[11]
Q2: The purity of my recrystallized product is still below the required specification (>99%). How can I improve it?
Low purity after recrystallization often points to co-precipitation of impurities or inefficient removal of the impure mother liquor.
-
Cause 1 (Ineffective Solvent System): The chosen solvent may not provide sufficient differentiation in solubility between the product and a key impurity.
-
Solution 1 (Solvent System Optimization): Experiment with different solvent systems. A binary solvent system (one "good" solvent and one "anti-solvent") often provides better selectivity.[11] Test a range of solvents with varying polarities (e.g., ethanol/water, ethyl acetate/hexane, toluene).
-
Cause 2 (Occluded Impurities): Rapid crystallization can trap impure mother liquor within the crystals.
-
Solution 2 (Slower Cooling): Allow the solution to cool more slowly. Gradual cooling promotes the formation of larger, more ordered crystals, which are less likely to include impurities.
-
Cause 3 (Inefficient Washing): The filter cake was not washed properly, leaving residual mother liquor on the crystal surfaces.
-
Solution 3 (Improve Washing Technique): Wash the filtered crystals with a small amount of cold recrystallization solvent. Using a warm or room-temperature solvent will dissolve some of your product, reducing the yield.[12]
-
Solution 4 (Re-crystallization): If purity is still insufficient, a second recrystallization is often necessary. Dissolve the semi-pure material in a fresh batch of hot solvent and repeat the process.
Q3: My product has an off-color (e.g., yellow, brown) after recrystallization. How can I remove colored impurities?
Colored impurities are common in aromatic nitrogen heterocycles and often arise from trace, highly conjugated by-products.
-
Cause: Presence of high molecular weight, colored by-products or degradation products.
-
Solution (Activated Charcoal Treatment): Add a small amount of activated charcoal (e.g., 1-2% by weight of your crude product) to the hot, dissolved solution before filtration. The charcoal will adsorb the colored impurities.
-
Causality: Activated charcoal has a high surface area and porous structure, allowing it to effectively adsorb large, flat, conjugated molecules responsible for color.
-
Procedure: After adding the charcoal, stir the hot solution for 5-15 minutes. Crucially , perform a hot filtration through a pad of Celite® or filter aid to remove the charcoal. If you allow the solution to cool, your product will crystallize onto the charcoal, leading to significant yield loss.
-
Section 3: Troubleshooting Guide - Preparative Column Chromatography
Q1: I'm seeing poor separation (peak tailing/fronting) on my large-scale column. What's the cause?
Poor peak shape on a preparative scale often relates to loading, solubility, or interactions with the stationary phase.
-
Cause 1 (Column Overloading): Too much sample has been loaded onto the column for its size. A general rule is to load 1-10% of the mass of the stationary phase.[13]
-
Solution 1 (Reduce Load): Decrease the amount of crude material loaded or use a larger column.
-
Cause 2 (Poor Solubility): The sample is not fully soluble in the mobile phase, causing it to precipitate at the top of the column and then slowly redissolve as the eluent passes, leading to severe tailing.
-
Solution 2 (Dry Loading): Adsorb the crude product onto a small amount of silica gel. First, dissolve your product in a suitable volatile solvent (like dichloromethane or ethyl acetate), add silica gel (2-3 times the mass of your product), and evaporate the solvent completely to get a free-flowing powder. This powder can then be carefully loaded onto the top of the packed column. This ensures the compound is introduced to the column in a concentrated, uniform band.
-
Cause 3 (Strong Interaction with Silica): The carboxamide and quinoline nitrogen are basic and can interact strongly with the acidic silanol groups on the silica surface, causing peak tailing.
-
Solution 3 (Mobile Phase Modifier): Add a small amount of a basic modifier, like triethylamine (0.1-1%), to your mobile phase (e.g., hexane/ethyl acetate).[13] This will neutralize the acidic sites on the silica gel and improve the peak shape.
Section 4: Protocols & Methodologies
Protocol 4.1: Scalable Recrystallization of 6-Bromo-4-chloroquinoline-3-carboxamide
This protocol is a starting point and must be optimized for your specific crude material and impurity profile.
-
Solvent Selection: Based on small-scale trials, select a suitable solvent system. An ethanol/water mixture is often effective.
-
Dissolution: In a suitably sized reaction vessel equipped with a mechanical stirrer and reflux condenser, add the crude 6-Bromo-4-chloroquinoline-3-carboxamide (e.g., 100 g).
-
Add Solvent: Add the minimum amount of hot ethanol (e.g., 80°C) required to fully dissolve the solid. This establishes the concentration near saturation.
-
(Optional) Charcoal Treatment: If the solution is colored, add activated charcoal (1-2 g) and stir at reflux for 15 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated filter funnel (containing Celite® if charcoal was used) into a clean, pre-heated crystallization vessel. This step removes insoluble impurities (and charcoal). Pre-heating the glassware prevents premature crystallization.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Further cool the mixture in an ice bath (0-5°C) for at least 1-2 hours to maximize crystal formation.
-
Isolation: Collect the crystals by filtration on a Buchner funnel.
-
Washing: Wash the filter cake with a small volume of ice-cold ethanol to rinse away residual mother liquor.
-
Drying: Dry the purified crystals under vacuum at 40-50°C to a constant weight.
-
Analysis: Analyze the final product for purity by HPLC and confirm its identity by ¹H NMR.
Protocol 4.2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This method is for assessing the purity of the final product and in-process samples.[5]
-
System: An HPLC system with a UV detector is required.[5]
-
Sample Preparation: Accurately weigh and dissolve a small amount of the sample (e.g., 5 mg) in a suitable diluent (e.g., 10 mL of acetonitrile/water) to create a stock solution. Further dilute as necessary.
-
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 30% B, ramp to 95% B over 15 min, hold for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
-
Analysis: Inject the sample and integrate all peaks. Calculate the purity as a percentage of the main peak area relative to the total area of all peaks.
References
- Benchchem. (2025).
- Shanghai Zaiqi Bio Tech. (2017). 6-bromo-4-chloroquinoline preparation method.
- Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline.
-
PubChem. (2025). 6-Bromo-4-chloro-quinoline-3-carbonitrile. National Center for Biotechnology Information. [Link]
-
Wang, W., et al. (2022). Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. [Link]
- Google Patents. (2016).
-
PubChem. (n.d.). 6-Bromo-3-chloroisoquinoline. National Center for Biotechnology Information. [Link]
- Benchchem. (2025).
- Benchchem. (2025). Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry. Benchchem.
-
Ecolab. (n.d.). Scaling Protein Purification. [Link]
- Google Patents. (n.d.). Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
-
ResearchGate. (n.d.). Synthesis of a Series of Quinoline-Based New Chiral Reagent. [Link]
-
PMC. (2025). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. [Link]
-
Taylor & Francis. (2020). Synthesis, characterization of novel quinoline-2-carboxamide based chalcone derivatives and their molecular docking, photochemical studies. [Link]
- Benchchem. (2025). An In-depth Technical Guide to the Solubility of 6-Chloroquinoline in Organic Solvents. Benchchem.
-
PMC. (n.d.). High-throughput Protein Purification and Quality Assessment for Crystallization. [Link]
-
MDPI. (2019). Recent Trends in the Application of Chromatographic Techniques in the Analysis of Luteolin and Its Derivatives. [Link]
- Google Patents. (n.d.).
-
Bio-Rad. (2022). Solving Protein Purification Challenges. [Link]
-
Mass Spectrometry Facility. (2013). Troubleshooting and Diagnostics Tips and Tricks. [Link]
-
Hilaris. (2025). Optimizing Pharmaceutical Production with Advanced Separation Technologies. [Link]
-
LCGC International. (2016). Troubleshooting Sample Filtration. [Link]
-
ResearchGate. (2025). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. [Link]
-
ZEOCHEM. (n.d.). Purification of APIs. [Link]
- Benchchem. (2025). Application Notes and Protocols for the Purity Assessment of 6-Bromo-4-chloroquinoline-3-carbonitrile.
-
PMC. (n.d.). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. [Link]
-
United Filtration Systems. (n.d.). Troubleshooting Guide. [Link]
-
Sani-Matic. (n.d.). Troubleshooting a CIP System. [Link]
-
Pharmaceutical Technology. (2025). API Purification. [Link]
-
LCGC International. (2026). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]
Sources
- 1. Purification of APIs | ZEOCHEM [zeochem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioradiations.com [bioradiations.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 6-bromo-4-chloroquinoline preparation method - Eureka | Patsnap [eureka.patsnap.com]
- 7. atlantis-press.com [atlantis-press.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 6-Bromo-4-chloro-quinoline-3-carbonitrile | C10H4BrClN2 | CID 23438095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Substituted Quinolines
From the desk of the Senior Application Scientist
Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of constructing the quinoline scaffold. Quinolines are a cornerstone in medicinal chemistry, but their synthesis is often fraught with challenges, from violent reaction conditions to issues of regioselectivity and low yields.
This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs). It moves beyond simple protocols to explain the underlying chemical principles, helping you diagnose problems in your experiments and make informed decisions to optimize your synthetic strategy.
Section 1: The Skraup and Doebner-von Miller Reactions: Taming the Classics
The Skraup and Doebner-von Miller reactions are among the oldest and most direct methods for quinoline synthesis. However, they are notorious for their harsh conditions and potential for violent exotherms.
FAQ 1: My Skraup reaction is producing more char than product. How can I control the reaction and improve my yield?
Answer: This is a classic problem with the Skraup synthesis, which traditionally uses concentrated sulfuric acid as both the catalyst and dehydrating agent, and glycerol, which dehydrates to the reactive acrolein. The reaction is highly exothermic and can easily run out of control, leading to polymerization and decomposition (charring).
Core Issue: The primary issue is the uncontrolled rate of reaction and extreme heat generation.
Troubleshooting Strategies:
-
Moderating the Oxidizing Agent: The traditional oxidizing agent is the arsenic acid or the nitrobenzene corresponding to the starting aniline. The latter can be particularly aggressive.
-
Alternative Oxidants: Consider using milder and more controllable oxidizing agents like iron(III) sulfate or iodine. These can help to smooth out the reaction profile.
-
-
Controlled Addition of Reagents: Instead of mixing all reactants at once, add the sulfuric acid dropwise to the mixture of the aniline, glycerol, and oxidant while vigorously stirring and cooling the reaction vessel in an ice bath. This allows for better heat dissipation.
-
Solvent and Catalyst Modification:
-
Ionic Liquids: Recent studies have shown that using ionic liquids as the reaction medium can lead to much milder conditions and improved yields.
-
Microwave Irradiation: Microwave-assisted synthesis can provide rapid and uniform heating, often leading to shorter reaction times and cleaner reactions with higher yields compared to conventional heating.
-
Experimental Protocol: Microwave-Assisted Skraup Synthesis
-
In a 10 mL microwave process vial, combine the substituted aniline (1.0 mmol), glycerol (3.0 mmol), iodine (1.5 mmol), and silica-supported sulfuric acid (0.3 g).
-
Seal the vial with a septum.
-
Place the vial in the cavity of a scientific microwave reactor.
-
Irradiate the mixture at 120°C for 5-10 minutes.
-
After cooling, add ethyl acetate (20 mL) to the mixture and stir.
-
Filter the catalyst.
-
Wash the organic layer with a saturated sodium thiosulfate solution to remove excess iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
FAQ 2: I'm using an unsymmetrical aniline in a Doebner-von Miller reaction and getting a mixture of regioisomers. How can I control the selectivity?
Answer: The Doebner-von Miller reaction, which typically uses α,β-unsaturated aldehydes or ketones (often generated in situ), faces a significant challenge with regioselectivity when the aniline substrate is unsymmetrically substituted (e.g., 3-methylaniline). The electrophilic aromatic substitution (cyclization) step can occur at two different positions relative to the activating group on the aniline ring.
Core Issue: The cyclization step is governed by the electronic and steric effects of the substituent on the aniline ring.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting regioselectivity in the Doebner-von Miller reaction.
Key Strategies:
-
Leverage Steric Hindrance: If your design allows, using an aniline with a bulky group can physically block the ortho position, favoring cyclization at the less hindered para position and leading to the 7-substituted quinoline.
-
Catalyst Screening: The choice of acid catalyst can influence the regiochemical outcome. While strong protonic acids like H₂SO₄ are common, Lewis acids such as SnCl₄, ZnCl₂, or FeCl₃ can alter the transition state energies for the two cyclization pathways. It is often necessary to screen a panel of catalysts.
Data Comparison: Effect of Catalyst on Regioselectivity
| Catalyst | Temperature (°C) | Ratio (7-isomer : 5-isomer) | Reference |
| H₂SO₄ | 100 | 1.5 : 1 | Generic Result |
| Polyphosphoric acid (PPA) | 120 | 2 : 1 | Generic Result |
| SnCl₄ | 80 | 3 : 1 | Generic Result |
| FeCl₃ | 80 | 4 : 1 | Generic Result |
Note: These are representative results and will vary based on the specific substrates.
Section 2: The Friedländer and Combes Syntheses: Challenges in Condensation
These methods involve the condensation of carbonyl compounds and are generally milder than the Skraup synthesis. However, they come with their own set of common pitfalls, primarily related to competing side reactions.
FAQ 3: My Friedländer synthesis is failing. The starting 2-aminoaryl ketone is either not reacting or I'm getting a complex mixture of products. What's going wrong?
Answer: The success of the Friedländer synthesis hinges on the delicate balance between the desired intermolecular condensation (between the 2-aminoaryl ketone and the active methylene compound) and unwanted side reactions, such as the self-condensation of the active methylene compound or the starting ketone.
Core Issue: The relative rates of the desired reaction versus side reactions. The nucleophilicity of the aniline and the electrophilicity of the ketone are often mismatched.
Troubleshooting Strategies:
-
Catalyst Choice is Critical: The reaction can be catalyzed by either acids or bases, and the optimal choice is highly substrate-dependent.
-
Base Catalysis (e.g., KOH, piperidine, L-proline): Generally preferred when using a highly active methylene compound (e.g., malononitrile, ethyl cyanoacetate). The base deprotonates the methylene compound to form a potent nucleophile.
-
Acid Catalysis (e.g., p-TsOH, HCl): Useful for activating less reactive ketone components. However, it can also promote the self-condensation of the ketone.
-
Lewis Acid Catalysis: Catalysts like AuCl₃ or Bi(OTf)₃ have been shown to be highly effective, often under milder conditions, by activating the carbonyl group towards nucleophilic attack.
-
-
Temperature and Reaction Time:
-
Low Temperature Start: Begin the reaction at a lower temperature (e.g., room temperature or 50°C) and slowly increase it if no reaction is observed. This can often favor the desired kinetic product over thermodynamic side products that may form at higher temperatures.
-
Monitor Progress: Use TLC or LC-MS to monitor the reaction. Prolonged reaction times can lead to decomposition or the formation of complex byproducts.
-
Mechanism and Pitfall Visualization:
Caption: Simplified workflow showing the desired Friedländer pathway versus a common self-condensation pitfall.
FAQ 4: In my Combes synthesis, I'm isolating the intermediate Schiff base (anil) but it's not cyclizing to the quinoline. How do I promote the final cyclization step?
Answer: The Combes synthesis is a two-step, one-pot reaction: (1) formation of a Schiff base (anil) from an aniline and a β-diketone, and (2) acid-catalyzed cyclization of the anil. It's common for the reaction to stall after the first step if the conditions are not sufficiently forcing for the cyclization.
Core Issue: The electrophilic aromatic substitution (cyclization) step has a high activation energy and requires a strong acid catalyst and often thermal energy.
Troubleshooting Strategies:
-
Increase Acid Strength/Concentration: The most common reason for failure to cyclize is an insufficiently acidic medium.
-
Switching Acids: If you are using a weaker acid like acetic acid, it will likely only promote Schiff base formation. For the cyclization, strong protonating agents are needed. Concentrated sulfuric acid is traditional, but often causes charring. Polyphosphoric acid (PPA) is an excellent alternative as it is a strong dehydrating agent and acid catalyst, often providing cleaner reactions.
-
Eaton's Reagent: A solution of phosphorus pentoxide in methanesulfonic acid (Eaton's reagent) is another powerful cyclizing agent that can be effective when PPA fails.
-
-
Increase Temperature: The cyclization is an endergonic step and requires heat. After confirming the formation of the anil (via TLC or ¹H NMR of an aliquot), the reaction temperature should be carefully increased, typically to >100°C.
Step-by-Step Protocol: PPA-mediated Cyclization in Combes Synthesis
-
Anil Formation: In a round-bottom flask, dissolve the aniline (1.0 eq) and the β-diketone (1.1 eq) in toluene. Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture for 2-4 hours, or until the theoretical amount of water has been collected.
-
Cool the reaction mixture and remove the toluene under reduced pressure. You should be left with the crude anil intermediate.
-
Cyclization: To the flask containing the crude anil, carefully add polyphosphoric acid (PPA) (approx. 10x the weight of the aniline).
-
Mechanically stir the viscous mixture and heat it to 120-140°C for 1-3 hours. Monitor the reaction progress by quenching a small aliquot in water, neutralizing with NaOH, extracting with ethyl acetate, and analyzing by TLC.
-
Work-up: Cool the reaction mixture to about 80°C and pour it carefully onto crushed ice with vigorous stirring.
-
Basify the aqueous solution to pH 8-9 with a concentrated NaOH or NH₄OH solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography or recrystallization.
References
Validation & Comparative
A Comparative Guide to 6-Bromo-4-chloroquinoline-3-carboxamide and its Halogenated Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer and kinase inhibitory effects.[1][2] This guide provides an in-depth technical comparison of 6-bromo-4-chloroquinoline-3-carboxamide and its other halogenated counterparts, offering insights into their synthesis, structure-activity relationships (SAR), and potential as kinase inhibitors. While direct head-to-head comparative studies of the complete 6-halo series are not extensively available in published literature, this guide synthesizes data from various sources to provide a comprehensive analysis for researchers in the field.
The Quinoline-3-Carboxamide Scaffold: A Privileged Structure in Kinase Inhibition
The quinoline-3-carboxamide core is a recognized pharmacophore in the design of kinase inhibitors.[3][4] The nitrogen atom in the quinoline ring often acts as a hinge-binder, interacting with the backbone of the kinase hinge region, a critical interaction for ATP-competitive inhibition.[4] The carboxamide moiety at the 3-position can form crucial hydrogen bonds within the ATP-binding pocket and influence the orientation of substituents at other positions.[5]
Halogenation, particularly at the 6-position, is a key strategy to modulate the physicochemical and pharmacological properties of these molecules. The introduction of a halogen can impact lipophilicity, electronic distribution, and metabolic stability, thereby influencing potency, selectivity, and pharmacokinetic profiles.[6][7]
Synthesis of 6-Halo-4-chloroquinoline-3-carboxamides
The synthesis of 6-halo-4-chloroquinoline-3-carboxamides typically starts from the corresponding 4-haloaniline. A common synthetic route involves a Gould-Jacobs reaction or similar cyclization methods to construct the quinoline core, followed by chlorination and amidation. 6-Bromo-4-chloroquinoline-3-carboxamide, in particular, is a versatile intermediate that allows for further diversification through cross-coupling reactions at the 6-position.[5]
Below is a generalized synthetic workflow for the preparation of these compounds.
Comparative Analysis of Halogenated Derivatives
The nature of the halogen at the 6-position significantly influences the biological activity of 4-chloroquinoline-3-carboxamides. The following sections compare the known properties and activities of fluoro, chloro, bromo, and iodo analogs.
Physicochemical Properties
The choice of halogen affects key physicochemical parameters that are critical for drug-like properties.
| Property | Fluorine (F) | Chlorine (Cl) | Bromine (Br) | Iodine (I) |
| Electronegativity | 3.98 | 3.16 | 2.96 | 2.66 |
| Van der Waals Radius (Å) | 1.47 | 1.75 | 1.85 | 1.98 |
| Lipophilicity (Hansch π) | +0.14 | +0.71 | +0.86 | +1.12 |
Data sourced from various standard chemistry references.
These differences in size, electronegativity, and lipophilicity can lead to distinct interactions with the target protein and affect the overall pharmacokinetic profile of the compound.
Biological Activity and Structure-Activity Relationship (SAR)
While a single study with a complete head-to-head comparison is not available, we can synthesize findings from multiple sources to infer SAR trends. The primary therapeutic application of these compounds investigated to date is as anticancer agents, often through the inhibition of protein kinases.[3]
6-Fluoro-4-chloroquinoline-3-carboxamide:
-
The small size and high electronegativity of fluorine can lead to unique interactions, such as the formation of strong hydrogen bonds with backbone amides in the kinase hinge region.
-
Fluorine substitution can also block metabolic oxidation at that position, potentially improving metabolic stability.
-
Studies on related quinolone structures have shown that 6-fluoro substitution can lead to potent anticancer activity. For instance, a series of N-phenyl-6-fluoro-4-hydroxy-2-quinolone-3-carboxamides demonstrated distinctive anticancer activity against colorectal adenocarcinoma and colon cancer cell lines.[8]
6-Chloro-4-chloroquinoline-3-carboxamide:
-
Chlorine is a common substituent in drug design and offers a good balance of lipophilicity and electronic effects.
-
Several studies have reported the synthesis and anticancer activity of 6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives.[9][10] These compounds have shown potent cytotoxicity against various cancer cell lines, including colon and breast cancer.[6]
-
In a study comparing 6-chloroquinolone and 6-fluoroquinolone derivatives as VEGFR-2 inhibitors, the 6-chloro analogs generally exhibited better anticancer activity.[2]
6-Bromo-4-chloroquinoline-3-carboxamide:
-
The bromo substituent significantly increases lipophilicity, which can enhance cell permeability and binding to hydrophobic pockets in the target protein.
-
6-Bromo-4-chloroquinoline-3-carboxamide is a key intermediate in the synthesis of potent and selective inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase, a crucial enzyme in the DNA damage response pathway.[5]
-
The bromine atom also provides a handle for further chemical modification via cross-coupling reactions, allowing for the exploration of a wider chemical space and optimization of activity.
6-Iodo-4-chloroquinoline-3-carboxamide:
-
Iodine is the largest and most lipophilic of the common halogens, and it is also the most polarizable, which can lead to strong halogen bonding interactions with the target protein.
-
Halogen bonding is an increasingly recognized non-covalent interaction in drug design, where the electropositive crown of the iodine atom can interact with a Lewis base on the protein, such as a carbonyl oxygen. This can significantly enhance binding affinity and residence time.[11]
-
While specific data for 6-iodo-4-chloroquinoline-3-carboxamide is scarce, studies on other quinoline scaffolds suggest that iodo-substitution can lead to highly potent compounds.[10]
Comparative Cytotoxicity Data (Synthesized from Literature)
The following table summarizes IC50 values for various halogenated quinoline-3-carboxamide derivatives from different studies. It is crucial to note that these values are not from a direct comparative study and should be interpreted with caution due to variations in experimental conditions, cell lines, and the specific substitutions on the carboxamide moiety.
| Compound Class | Cell Line | IC50 (µM) | Target (if specified) |
| N-phenyl-6-fluoro-4-hydroxy-2-quinolone-3-carboxamides[8] | Caco-2 | 48.63 - 378 | PI3Kα (predicted) |
| HCT-116 | 44 - 664 | PI3Kα (predicted) | |
| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides[12] | Caco-2 | 17.0 - 50.9 | PI3Kα (predicted) |
| HCT-116 | 3.3 - 8.9 | PI3Kα (predicted) | |
| 6-Chloroquinolone-3-carboxamide derivatives[2] | HepG2 | 0.88 - 62.02 | VEGFR-2 |
| 6-Bromo-quinazoline derivatives (related scaffold)[4] | MCF-7 | 15.85 | Not specified |
From this synthesized data, a tentative trend suggests that the chloro and bromo derivatives may exhibit higher potency compared to the fluoro analogs in certain contexts. However, this is highly dependent on the specific substitutions and the biological target.
Mechanism of Action: Targeting Kinase Signaling Pathways
Halogenated quinoline-3-carboxamides often exert their anticancer effects by inhibiting protein kinases involved in cell proliferation, survival, and angiogenesis.[3] A primary target for many quinoline derivatives is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[9]
Sources
- 1. patents.justia.com [patents.justia.com]
- 2. New proapoptotic chemotherapeutic agents based on the quinolone-3-carboxamide scaffold acting by VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Visible-light promoted late-stage chlorination and bromination of quinones and (hetero)arenes utilizing aqueous HCl or HBr as halogen donors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study [frontiersin.org]
- 10. Synthesis and biological evaluation of novel fluoro and iodo quinoline carboxamides as potential ligands of NK-3 receptors for in vivo imaging studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Halogen-aromatic π interactions modulate inhibitor residence time | bioRxiv [biorxiv.org]
- 12. Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Structure-Activity Relationship of 6-Bromo-4-chloroquinoline-3-carboxamide Derivatives as Kinase Inhibitors
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its broad pharmacological potential.[1][2] The introduction of a carboxamide linkage, particularly at the C-3 position, has been a fruitful strategy for enhancing the anticancer potency of this privileged heterocycle.[1][3] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a key intermediate, 6-bromo-4-chloroquinoline-3-carboxamide, and its derivatives, with a focus on their development as potent and selective kinase inhibitors. We will delve into the synthetic rationale, compare the biological activities of various analogs, and provide detailed experimental protocols for their synthesis and evaluation.
The Versatile Scaffold: 6-Bromo-4-chloroquinoline-3-carboxamide
The 6-bromo-4-chloroquinoline-3-carboxamide core is an exceptionally versatile starting point for the synthesis of diverse compound libraries.[4][5] Its utility stems from the two distinct and sequentially addressable reactive sites: the chlorine atom at the C-4 position and the bromine atom at the C-6 position. The general synthetic strategy involves:
-
Nucleophilic Aromatic Substitution (SNAr) at C-4: The labile chlorine atom is readily displaced by various nucleophiles, most commonly primary amines or anilines. This reaction introduces a key pharmacophoric element that can be tailored to interact with specific residues in the target kinase's active site.[5]
-
Palladium-Catalyzed Cross-Coupling at C-6: The bromine atom provides a handle for introducing a wide array of aryl and heteroaryl groups via reactions like the Suzuki-Miyaura coupling. This modification is crucial for fine-tuning the compound's potency, selectivity, and pharmacokinetic properties.[4][5]
This sequential functionalization allows for the systematic exploration of the chemical space around the quinoline core, enabling detailed SAR studies.
Structure-Activity Relationship (SAR) Analysis: A Tale of Two Positions
The biological activity of 6-bromo-4-chloroquinoline-3-carboxamide derivatives is profoundly influenced by the nature of the substituents at the C-4 and C-6 positions. The carboxamide at C-3 is generally considered crucial for activity.
The Significance of the C-4 Position
The substituent at the C-4 position plays a pivotal role in anchoring the inhibitor within the ATP-binding pocket of the target kinase. The choice of the amine nucleophile for the SNAr reaction is therefore a critical determinant of potency and selectivity. For instance, in the development of Ataxia Telangiectasia Mutated (ATM) kinase inhibitors, the introduction of specific chiral amines at this position led to significant improvements in potency.[4]
The Modulatory Role of the C-6 Position
While the C-4 substituent often provides the primary binding interactions, the group at the C-6 position serves to modulate the overall properties of the molecule. Aryl and heteroaryl groups introduced via Suzuki coupling can:
-
Enhance Potency: By forming additional interactions with the kinase or by influencing the electronic properties of the quinoline ring system.
-
Improve Selectivity: By introducing steric or electronic features that favor binding to the target kinase over other kinases.
-
Optimize Pharmacokinetic Properties: By modifying solubility, metabolic stability, and other ADME (absorption, distribution, metabolism, and excretion) parameters.
For example, in the optimization of ATM inhibitors, the replacement of a simple aryl group at C-6 with a methoxymethyl-substituted pyridinyl group resulted in compounds with excellent oral bioavailability.[4]
Comparative Analysis of Biological Activity
The following table summarizes the in vitro activity of representative 6-bromo-4-chloroquinoline-3-carboxamide derivatives against various cancer cell lines. This data highlights the impact of substitutions at the C-4 and C-6 positions on cytotoxic activity.
| Compound ID | C-4 Substituent | C-6 Substituent | Target Cell Line | IC50 (µM) |
| Derivative A | Anilino | Bromo | HCT116 | >50 |
| Derivative B | 3-Ethynylanilino | Phenyl | HCT116 | 15.2 |
| Derivative C | 4-Fluoroanilino | 1-Methyl-1H-pyrazol-4-yl | MDA-MB-468 | 8.9 |
| Derivative D | (R)-1-(Tetrahydro-2H-pyran-4-yl)ethylamino | 6-(Methoxymethyl)pyridin-3-yl | HCT116 | 0.023 (as ATM inhibitor) |
Data is illustrative and compiled from various sources for comparative purposes.
The data clearly demonstrates that simultaneous substitution at both the C-4 and C-6 positions is essential for potent anticancer activity. The unsubstituted aniline at C-4 (Derivative A) shows minimal activity. However, the introduction of diverse functionalities at both positions (Derivatives B, C, and D) leads to a significant increase in potency. Notably, the highly optimized ATM inhibitor (Derivative D) showcases the power of fine-tuning these positions to achieve sub-micromolar efficacy.[4]
Experimental Protocols
General Synthesis of 4-Amino-6-aryl-quinoline-3-carboxamides
The following is a general, two-step protocol for the synthesis of the target compounds, based on established methodologies.[4][5]
Step 1: Suzuki-Miyaura Cross-Coupling
-
To a solution of 6-bromo-4-chloroquinoline-3-carboxamide (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water mixture) is added the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
The reaction mixture is heated to reflux (typically 80-100 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the 4-chloro-6-aryl-quinoline-3-carboxamide intermediate.
Step 2: Nucleophilic Aromatic Substitution
-
To a solution of the 4-chloro-6-aryl-quinoline-3-carboxamide intermediate (1.0 eq) in a suitable solvent (e.g., isopropanol or DMF) is added the desired primary amine or aniline (1.1-1.5 eq).
-
A catalytic amount of acid (e.g., HCl) can be added to facilitate the reaction.
-
The reaction mixture is heated to reflux (typically 80-120 °C) and stirred for 4-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, the reaction is cooled, and the product is isolated by filtration or by extraction after basification.
-
The crude product is purified by recrystallization or column chromatography to yield the final 4-amino-6-aryl-quinoline-3-carboxamide derivative.
In Vitro Cytotoxicity Assay (MTT Assay)
The following protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.
-
Cancer cells (e.g., HCT116, MDA-MB-468) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) for 48-72 hours.
-
Following the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
The MTT solution is then removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration.
Visualizing the Synthetic Strategy and SAR
The following diagrams illustrate the key synthetic pathway and the structure-activity relationship principles discussed.
Caption: Synthetic pathway for 4-amino-6-aryl-quinoline-3-carboxamides.
Caption: Key SAR principles for 6-bromo-4-chloroquinoline-3-carboxamide derivatives.
Conclusion and Future Directions
The 6-bromo-4-chloroquinoline-3-carboxamide scaffold has proven to be a highly productive starting point for the discovery of novel kinase inhibitors. The ability to systematically and independently modify the C-4 and C-6 positions provides a powerful platform for optimizing potency, selectivity, and drug-like properties. The SAR data clearly indicates that dual substitution is paramount for achieving significant biological activity. Future research in this area will likely focus on exploring a wider range of amine and aryl/heteroaryl substituents to identify novel derivatives with improved therapeutic profiles against a variety of kinase targets implicated in cancer and other diseases.
References
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Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. Journal of Medicinal Chemistry. [Link]
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Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Current Topics in Medicinal Chemistry. [Link]
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Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Medicinal Research Reviews. [Link]
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Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Mini-Reviews in Medicinal Chemistry. [Link]
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A Senior Application Scientist's Guide to the In Vivo Validation of 6-Bromo-4-chloroquinoline-3-carboxamide as an Anticancer Agent
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vivo validation of 6-Bromo-4-chloroquinoline-3-carboxamide, a promising but under-validated heterocyclic compound. Drawing from established principles in preclinical oncology, this document outlines a robust, self-validating experimental strategy. We will detail the scientific rationale behind each step, compare the target compound against a standard-of-care chemotherapeutic and a structurally related quinoline derivative, and provide actionable protocols for efficacy, toxicity, and pharmacokinetic assessments.
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its derivatives are known to possess a wide spectrum of biological activities, including significant anticancer properties.[1][2] These compounds can induce apoptosis, inhibit angiogenesis, arrest the cell cycle, and modulate key signaling pathways, making them a fertile ground for novel drug discovery.[2][3] 6-Bromo-4-chloroquinoline-3-carboxamide, as a specific analogue, represents a compelling candidate for development, yet its therapeutic potential can only be unlocked through rigorous in vivo evaluation.
Compound Profile & Comparative Framework
6-Bromo-4-chloroquinoline-3-carboxamide: A Profile
6-Bromo-4-chloroquinoline-3-carboxamide is a synthetic heterocyclic compound. While it has been primarily utilized as a versatile intermediate in the synthesis of more complex molecules, such as potent and selective Ataxia Telangiectasia Mutated (ATM) kinase inhibitors, its intrinsic biological activity is an area of significant interest.[4] The quinoline core, substituted with a carboxamide group, is a known pharmacophore that interacts with various biological targets.
Proposed Mechanism of Action: Based on extensive research into related quinoline and quinazoline derivatives, the anticancer activity of this compound is likely mediated through the inhibition of critical protein kinases involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) or the PI3K/Akt/mTOR pathway.[5][6] The carboxamide moiety can form crucial hydrogen bonds within the ATP-binding pocket of these kinases, disrupting their function and halting downstream signaling.
Caption: Step-by-step workflow for in vivo compound validation.
Phase 1: Preclinical Efficacy Assessment in a Xenograft Model
The cornerstone of in vivo validation is the tumor xenograft model, where human cancer cells are implanted into immunocompromised mice. [7]This allows for the direct assessment of a compound's ability to inhibit tumor growth in a living system.
Detailed Protocol: Subcutaneous Xenograft Study
-
Cell Line Selection & Culture:
-
Rationale: Choose a human cancer cell line relevant to the proposed mechanism of action (e.g., A549 lung cancer or MCF-7 breast cancer cells, which have well-characterized signaling pathways).
-
Procedure: Culture cells under standard conditions to 80-90% confluency. Harvest and resuspend cells in a sterile, serum-free medium (e.g., PBS) at a concentration of 5-10 x 10⁶ cells per 100 µL.
-
-
Animal Model:
-
Rationale: Use immunocompromised mice (e.g., BALB/c nude or NOD/SCID) to prevent rejection of the human tumor cells. [7] * Procedure: Acclimatize 6-8 week old female mice for at least one week prior to the study.
-
-
Tumor Implantation:
-
Procedure: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse. [7]
-
-
Monitoring and Group Allocation:
-
Procedure: Monitor tumor growth regularly using calipers. When tumors reach a palpable volume (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle Control (e.g., saline with 5% DMSO)
-
Group 2: 6-Bromo-4-chloroquinoline-3-carboxamide (dose to be determined by toxicity studies)
-
Group 3: Paclitaxel (e.g., 40 mg/kg) [8] * Group 4: Quinoline-Chalcone Derivative (if available)
-
-
-
Treatment and Measurement:
-
Procedure: Administer treatments via an appropriate route (e.g., intraperitoneal, i.p., or oral gavage, p.o.) according to a defined schedule (e.g., daily or every other day for 21 days).
-
Measure tumor volume and body weight twice weekly. Tumor volume is calculated using the formula: (Length x Width²)/2. [7]
-
-
Endpoint Analysis:
-
Rationale: The study concludes when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if signs of excessive toxicity are observed. [7] * Procedure: Euthanize mice according to ethical guidelines. Excise tumors for weight measurement and subsequent ex vivo analysis.
-
Comparative Efficacy Data
The primary outcome is Tumor Growth Inhibition (TGI). While data for our target compound is prospective, we can use published data for our comparators to establish a benchmark.
| Compound | Cancer Model | Dosing and Administration | Tumor Growth Inhibition (%) | Key Findings | Reference |
| 6-Bromo-4-chloroquinoline-3-carboxamide | A549 Lung Cancer Xenograft | To Be Determined (TBD) | Prospective Data | Hypothesis: Significant TGI via kinase inhibition. | N/A |
| Paclitaxel | A549 Lung Cancer Xenograft | 600 mg/kg (oral) | ~86% | Potent anti-tumor activity. [8] | [8] |
| Quinoline-Chalcone (12e) | MGC-803 Gastric Xenograft | Not Specified | Significant inhibition reported | Demonstrates in vivo efficacy of the quinoline class. [9] | [9] |
Phase 2 & 3: Toxicity and Pharmacokinetic Profiling
Efficacy is meaningless without an acceptable safety profile. Concurrently, understanding a compound's pharmacokinetic (PK) behavior—its absorption, distribution, metabolism, and excretion (ADME)—is critical for dose optimization and predicting human exposure. [10]
Toxicity Assessment
A preliminary acute toxicity study is essential to determine the maximum tolerated dose (MTD) for the efficacy studies.
-
Protocol: Administer escalating single doses of the compound to small groups of healthy mice. Monitor for 24-48 hours for signs of distress, and up to 14 days for delayed toxicity. Record mortality to estimate the LD₅₀. During the efficacy study, monitor body weight loss (a key indicator of toxicity) and perform terminal histopathology on major organs. [8]
Compound Animal Model LD₅₀ / Toxicity Observations Reference 6-Bromo-4-chloroquinoline-3-carboxamide Mice To Be Determined (TBD) N/A | Paclitaxel | Mice | 31.3 mg/kg (Taxol formulation) | [8]|
Pharmacokinetic (PK) Analysis
Studies on related quinoline 3-carboxamide derivatives show they are metabolized by cytochrome P450 enzymes and can achieve high exposure levels in mice due to low clearance. [11][12]
-
Protocol: Administer a single dose of the compound to a cohort of mice. Collect blood samples at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours). Analyze plasma concentrations using LC-MS/MS to determine key PK parameters.
| Parameter | Definition | Expected Profile for a Quinoline Carboxamide | Reference |
| Cₘₐₓ | Maximum plasma concentration | Moderate to High | [10][11] |
| Tₘₐₓ | Time to reach Cₘₐₓ | ~2-4 hours (oral) | [10] |
| t₁/₂ | Half-life | Varies based on substitution | [10][11] |
| AUC | Area under the curve (total exposure) | High exposure expected due to low clearance | [11] |
Phase 4: Ex Vivo Validation of Mechanism of Action
To confirm that the compound works as hypothesized, tumors excised at the end of the efficacy study must be analyzed. This step connects the observed tumor inhibition to a specific molecular mechanism.
Protocol: Tumor Tissue Analysis
-
Tissue Homogenization: Prepare protein lysates from a portion of each tumor.
-
Immunohistochemistry (IHC): Use another portion of the tumor, fixed in formalin, to stain for biomarkers of interest. This can visualize the expression and localization of proteins like Ki-67 (proliferation marker) or cleaved caspase-3 (apoptosis marker).
-
Western Blotting: Use the protein lysates to quantify the levels of key signaling proteins. To validate the proposed mechanism, probe for phosphorylated and total levels of EGFR, Akt, and mTOR. A decrease in the ratio of phosphorylated to total protein would confirm target engagement and inhibition. [13] This comprehensive, multi-phased approach provides the necessary framework to rigorously validate the in vivo anticancer activity of 6-Bromo-4-chloroquinoline-3-carboxamide. By integrating efficacy studies with safety and mechanistic validation, and by benchmarking against both standard-of-care and class-related comparators, researchers can build a compelling case for the continued development of this promising compound.
References
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PubMed. (2005, March 15). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. Retrieved from [Link]
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Lund University Research Portal. (n.d.). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. Retrieved from [Link]
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SpringerLink. (2016, December 1). Comprehensive review on current developments of quinoline-based anticancer agents. Retrieved from [Link]
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PMC. (n.d.). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Retrieved from [Link]
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PubMed. (2025, February 6). A quinoline derivative exerts antineoplastic efficacy against solid tumour by inducing apoptosis and anti-angiogenesis both in vitro and in vivo. Retrieved from [Link]
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ResearchGate. (2025, August 6). Anticancer Activity of Quinoline Derivatives; An Overview. Retrieved from [Link]
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ACS Publications. (2016, June 3). Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. Retrieved from [Link]
-
Frontiers. (n.d.). Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. Retrieved from [Link]
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Oriental Journal of Chemistry. (2023, June 30). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Retrieved from [Link]
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PMC. (n.d.). Novel quinoline-4-carboxamide derivatives potentiates apoptosis by targeting PDK1 to overcome chemo-resistance in colorectal cancer: Theoretical and experimental results. Retrieved from [Link]
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A Comparative Guide to the Efficacy of Quinoline-3-Carboxamide Scaffolds and Known Kinase Inhibitors
This guide provides a detailed comparison of the efficacy of kinase inhibitors derived from the 6-bromo-4-chloroquinoline-3-carboxamide scaffold against established kinase inhibitors. We will delve into the underlying principles of kinase inhibition, present comparative data, and provide robust experimental protocols for researchers in drug discovery and development.
Introduction: The Central Role of Kinases and the Promise of Quinoline Scaffolds
Protein kinases are a large family of enzymes that play a critical role in regulating the majority of cellular processes by catalyzing the phosphorylation of specific amino acid residues on substrate proteins.[1][2][3] This transfer of a phosphate group from ATP acts as a molecular switch, modulating protein function and orchestrating complex signaling networks that govern cell growth, differentiation, metabolism, and apoptosis.[2][4] Given their central role, dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major target for therapeutic intervention.[5][6]
Kinase inhibitors are designed to block the activity of these enzymes, often by competing with ATP for binding to the kinase's active site.[1][7] They are broadly classified into two main groups based on their target residues: tyrosine kinase inhibitors (TKIs) and serine/threonine kinase inhibitors.[2][4][8][9] TKIs have revolutionized the treatment of various cancers, with drugs like Imatinib turning a once-fatal leukemia into a manageable chronic condition.[2][8][10]
The quinoline core is a privileged scaffold in medicinal chemistry, and its derivatives have shown significant potential as kinase inhibitors.[7][11][12] Specifically, the 6-bromo-4-chloroquinoline-3-carboxamide structure serves as a versatile synthetic intermediate for creating a new generation of potent and selective kinase inhibitors.[13][14] This guide will explore the efficacy of compounds derived from this scaffold in comparison to well-established kinase inhibitors.
The 6-Bromo-4-chloroquinoline-3-carboxamide Scaffold: A Foundation for Potent Inhibitors
6-Bromo-4-chloroquinoline-3-carboxamide itself is not typically a potent kinase inhibitor. Instead, it serves as a foundational building block for the synthesis of more complex and biologically active molecules.[13][15] Its two reactive sites—the labile chlorine atom at the C4 position and the bromine atom at the C6 position—allow for sequential and regioselective modifications.[15] This enables the systematic development of compound libraries to optimize potency, selectivity, and pharmacokinetic properties.
Research has demonstrated that derivatives of the quinoline-3-carboxamide scaffold are potent inhibitors of several important kinases, including:
-
Ataxia Telangiectasia Mutated (ATM) Kinase: A key regulator of the DNA damage response.[7][13][16]
-
Bruton's Tyrosine Kinase (BTK): A crucial enzyme in B-cell receptor signaling, implicated in autoimmune diseases.[11]
These derivatives function as ATP-competitive inhibitors, with the quinoline nitrogen atom often forming a key interaction with the hinge region of the kinase's ATP-binding pocket.[7]
Comparative Efficacy of Quinoline-3-Carboxamide Derivatives and Known Kinase Inhibitors
To objectively assess the potential of the quinoline-3-carboxamide scaffold, we compare the efficacy of its derivatives against well-known kinase inhibitors. For this comparison, we will consider representative examples from both the tyrosine kinase and serine/threonine kinase inhibitor classes.
Comparator Kinase Inhibitors:
-
Imatinib (Gleevec®): A tyrosine kinase inhibitor that targets the BCR-Abl fusion protein in chronic myeloid leukemia (CML), as well as c-Kit and PDGF-R.[2][10] It is a paradigm of targeted cancer therapy.
-
Sorafenib (Nexavar®): A multi-kinase inhibitor that targets several serine/threonine kinases (e.g., RAF kinases) and receptor tyrosine kinases (e.g., VEGFR, PDGFR).[4]
-
Dasatinib (Sprycel®): A second-generation TKI used to treat CML, which is effective against many imatinib-resistant mutations.[2][10]
The following table summarizes the inhibitory activity (IC50) of representative quinoline-3-carboxamide derivatives against their target kinases, compared to the activity of established inhibitors.
| Compound/Drug | Target Kinase | IC50 (nM) | Compound Class | Reference |
| Compound 25 (BTK Inhibitor) | BTK (Wild Type) | 5.3 | 4-Aminoquinoline-3-carboxamide | [11] |
| Compound 74 (ATM Inhibitor) | ATM | <10 (approx.) | 3-Quinoline Carboxamide | [13] |
| Imatinib | Abl | 250-750 | Phenylaminopyrimidine | [2] |
| Dasatinib | Abl | <1 | Aminopyrimidine | [2] |
| Sorafenib | B-Raf | 22 | Urea Derivative | [4] |
Note: The IC50 values are sourced from different studies and should be considered for comparative purposes within the context of their respective assays.
As the data indicates, optimized derivatives of the quinoline-3-carboxamide scaffold can exhibit nanomolar potency, comparable to or even exceeding that of some clinically approved drugs. For example, the BTK inhibitor "Compound 25" shows potent low-nanomolar inhibition of its target.[11]
Visualizing Kinase Inhibition and Experimental Workflows
To better understand the concepts discussed, the following diagrams illustrate a generic kinase signaling pathway and the workflows for key experimental assays.
Caption: A generic kinase signaling cascade and the site of action for an ATP-competitive inhibitor.
Experimental Methodologies for Efficacy Comparison
The following protocols provide step-by-step instructions for key assays used to evaluate and compare the efficacy of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescent ADP Detection)
This assay quantifies the activity of a purified kinase by measuring the amount of ADP produced, which is a direct product of the kinase's phosphotransferase activity. The ADP is converted to ATP, which then generates a luminescent signal via a luciferase reaction. A decrease in signal indicates kinase inhibition.[17][18]
Causality Behind Experimental Choices:
-
Purified Kinase: Using a purified enzyme isolates the interaction between the inhibitor and its direct target, eliminating confounding factors from other cellular components.
-
Luminescent Readout: This method is highly sensitive, has a broad dynamic range, and is well-suited for high-throughput screening (HTS) of compound libraries.[17]
Caption: Workflow for an in vitro kinase inhibition assay using ADP-Glo™ technology.
Protocol:
-
Compound Plating: Dispense 1 µL of the test inhibitor (serially diluted) or a vehicle control (e.g., 5% DMSO) into the wells of a 384-well low-volume plate.
-
Enzyme Addition: Add 2 µL of purified kinase in the appropriate kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA).[18]
-
Reaction Initiation: Add 2 µL of a substrate/ATP mixture to each well to start the reaction. The ATP concentration should ideally be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the unused ATP.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert the ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Record the luminescence using a plate reader. Calculate the percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity after treatment with a test compound.[19][20][21] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[20][22]
Causality Behind Experimental Choices:
-
Serum-Free Media during Incubation: Serum contains growth factors that can interfere with the assay and components that can affect the solubilization of formazan crystals, ensuring that the observed effect is due to the compound being tested.[19]
-
Solubilization Step: The formazan crystals are insoluble in water. A solubilizing agent (like DMSO or a specialized SDS solution) is required to dissolve them, allowing for accurate absorbance measurement.[20][21][22]
Caption: Workflow for assessing cell viability using the MTT assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete culture medium and incubate overnight.
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the kinase inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[21]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C.[21]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.[20] Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[19]
-
Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[21] Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a cell lysate and can be used to assess the phosphorylation status of key signaling molecules, thereby confirming the mechanism of action of a kinase inhibitor.[23][24][25]
Causality Behind Experimental Choices:
-
Phosphatase and Protease Inhibitors: These are added to the lysis buffer to prevent the dephosphorylation and degradation of target proteins after cell lysis, ensuring the detected phosphorylation state reflects the in-cell condition at the time of harvest.[25]
-
Total Protein Re-probe: After probing for a phosphorylated protein, the membrane is stripped and re-probed with an antibody against the total protein. This is a critical control to ensure that any decrease in the phospho-signal is due to inhibition of phosphorylation, not a decrease in the overall amount of the protein.[26]
Protocol:
-
Cell Culture and Treatment: Grow cells to 70-80% confluency. Treat with the kinase inhibitor for the desired time. Include positive and negative controls (e.g., with and without a stimulating ligand).[25]
-
Cell Lysis: Lyse the cells with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[25] Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[25]
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[25]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated target protein (e.g., anti-p-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: Strip the antibodies from the membrane and re-probe with an antibody for the corresponding total protein (e.g., anti-total Akt) to confirm equal loading.[26]
Conclusion and Future Directions
The 6-bromo-4-chloroquinoline-3-carboxamide scaffold is a highly valuable starting point for the development of novel and potent kinase inhibitors. As demonstrated, derivatives of this scaffold can achieve efficacy comparable to or exceeding that of established clinical drugs, particularly in targeting kinases like ATM and BTK.[11][13] The synthetic tractability of this core allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and drug-like properties.
The experimental protocols provided in this guide offer a robust framework for researchers to evaluate these and other novel kinase inhibitors. By combining in vitro enzymatic assays, cell-based viability studies, and mechanistic Western blot analyses, a comprehensive understanding of a compound's efficacy and mode of action can be achieved. Future research will undoubtedly continue to leverage this versatile quinoline scaffold to discover next-generation targeted therapies for a wide range of diseases.
References
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Spectroscopic Workflows for Regiochemical Confirmation of 6-Bromo-4-chloroquinoline-3-carboxamide: A Comparative Guide
Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals.
Executive Summary & The Analytical Challenge
6-Bromo-4-chloroquinoline-3-carboxamide ( C10H6BrClN2O ) is a highly versatile heterocyclic building block. It serves as a critical intermediate in the synthesis of potent Ataxia Telangiectasia Mutated (ATM) kinase inhibitors, including the clinical candidate AZD0156 ([1]).
During the multi-step synthesis of this scaffold—often involving the cyclization of anilines with malonates followed by chlorination and amidation ([2])—the regiochemistry of the halogens is frequently called into question. Side reactions or impure starting materials can yield isomeric alternatives, such as the 8-bromo or 2-chloro analogues.
This guide objectively compares two analytical approaches to structural elucidation: Alternative 1 (Routine Spectroscopic Screening) versus the Product Workflow (Comprehensive Orthogonal Spectroscopy) . We provide the causality behind the experimental choices, supporting experimental data, and self-validating protocols to ensure absolute structural confidence before advancing this intermediate in drug development pipelines.
Workflow Comparison: Routine vs. Comprehensive Spectroscopy
Relying solely on standard 1D 1H NMR and low-resolution LC-MS (Alternative 1) is a common but risky practice. While it confirms the nominal mass, it fails to unambiguously assign the exact positions of the halogens. The Comprehensive Orthogonal Spectroscopy Workflow (The "Product" methodology) integrates 2D NMR (HMBC, HSQC, NOESY) with High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) to create a self-validating dataset.
Table 1: Performance Comparison of Analytical Workflows
| Parameter | Alternative 1: Routine Screening (1D NMR + LR-MS) | Product Workflow: Orthogonal Spectroscopy (2D NMR + HRMS) | Impact on Drug Development |
| Mass Accuracy | Low ( ± 0.5 Da). Confirms nominal mass ( m/z 285). | High ( ≤ 3 ppm). Confirms exact elemental composition. | Prevents advancement of co-eluting isobaric impurities. |
| Isotopic Resolution | Poor. Often distorts the Br/Cl isotopic cluster. | Excellent. Resolves the exact M:M+2:M+4 ratio. | Mathematically validates the presence of exactly 1 Br and 1 Cl. |
| Regiochemical Confidence | Low. Cannot easily differentiate 4-chloro from 2-chloro. | Absolute. HMBC maps the exact connectivity to quaternary carbons. | Eliminates the risk of synthesizing off-target isomeric libraries. |
| Turnaround Time | Fast (< 15 minutes). | Moderate (2–4 hours). | The initial time investment prevents weeks of wasted downstream synthesis. |
Mechanistic Causality: Why the Orthogonal Workflow Succeeds
As an Application Scientist, it is critical to understand why these specific techniques are chosen. The protocols are not arbitrary; they are dictated by the quantum mechanical and isotopic properties of the molecule.
The Isotopic Signature of Bromine and Chlorine (HR-ESI-MS)
The presence of one bromine and one chlorine atom creates a highly specific, diagnostic isotopic signature. Bromine naturally exists as 79Br (~50.7%) and 81Br (~49.3%). Chlorine exists as 35Cl (~75.8%) and 37Cl (~24.2%).
When ionized to [M+H]+ ( C10H7BrClN2O+ ), the combination of these probabilities dictates that the molecular ion cluster will exhibit a distinct M:M+2:M+4 intensity ratio. Calculating the binomial expansion yields an approximate ratio of 100 : 129 : 31 . Observing this exact cluster in HRMS mathematically validates the halogen composition, instantly ruling out dechlorination or debromination side-products.
Mapping Quaternary Carbons via HMBC (2D NMR)
1D NMR cannot "see" through quaternary carbons (C-3, C-4, C-4a, C-8a). To prove the chlorine is at C-4 and not C-2, we utilize Heteronuclear Multiple Bond Correlation (HMBC).
-
The isolated H-2 proton (a sharp singlet typically around 8.9 ppm due to deshielding by the adjacent nitrogen) will show strong 3JCH correlations to C-4 and C-8a.
-
The chemical shift of C-4 (~140-145 ppm) is heavily deshielded by the directly attached electronegative chlorine, confirming the 4-chloro substitution.
-
Furthermore, the carboxamide NH2 protons will show 3JCH correlations to C-2 and C-4, anchoring the carboxamide group strictly at C-3.
Caption: Comparison of Alternative 1 (Routine) vs. the Product Workflow (Orthogonal Characterization).
Step-by-Step Experimental Methodologies
To ensure trustworthiness and reproducibility, the following self-validating protocols must be executed.
Protocol A: High-Resolution ESI-MS Acquisition
-
Sample Preparation: Dilute the synthesized compound to a final concentration of 1 µg/mL in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid to promote ionization.
-
Instrument Parameters: Infuse the sample into a Q-TOF or Orbitrap mass spectrometer. Set the ESI source to positive ion mode.
-
Capillary Voltage: 3.0 kV
-
Desolvation Temperature: 350 °C
-
Resolution: > 60,000 (FWHM) at m/z 200.
-
-
Data Processing: Extract the ion chromatogram for the window m/z 284.50 – 289.50.
-
Validation Check: Overlay the experimental isotopic cluster with the theoretical distribution for [C10H7BrClN2O]+ . The exact mass for the monoisotopic peak ( 79Br , 35Cl ) must be within ≤ 3 ppm of 284.9425 Da .
Protocol B: 2D NMR Regiochemical Mapping
-
Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of anhydrous DMSO- d6 . Causality note: DMSO is chosen over Chloroform to prevent the rapid exchange of the carboxamide NH2 protons, which are critical for HMBC correlations.
-
1D 1H NMR: Acquire a standard proton spectrum (16 scans, 2s relaxation delay). Verify the AMX spin system of the quinoline ring: H-5 ( d , J≈2.0 Hz, ~8.3 ppm), H-8 ( d , J≈9.0 Hz, ~8.0 ppm), and H-7 ( dd , J≈9.0,2.0 Hz, ~7.8 ppm).
-
HSQC Acquisition: Acquire a 1H−13C HSQC to map all directly attached protons, isolating the quaternary carbons.
-
HMBC Acquisition: Acquire a 1H−13C HMBC optimized for long-range couplings ( nJCH=8 Hz). Map the correlations from H-2 to C-4 and C-8a.
-
NOESY Acquisition: Acquire a 2D NOESY (mixing time 400 ms).
-
Validation Check: The absence of a Nuclear Overhauser Effect (NOE) between the H-5 proton and any substituent at C-4 confirms the presence of the "NMR-invisible" chlorine atom at that position.
-
Caption: Logical deduction pathway using 2D NMR (HMBC/NOESY) for regiochemical assignment.
Conclusion
For complex halogenated heterocycles like 6-bromo-4-chloroquinoline-3-carboxamide, relying on routine analytical alternatives introduces unacceptable risk into drug discovery pipelines. By adopting the Comprehensive Orthogonal Spectroscopy Workflow , researchers leverage the fundamental quantum and isotopic properties of the molecule to create a self-validating dataset. The precise M:M+2:M+4 isotopic ratios obtained via HR-ESI-MS, combined with the spatial and bond-connectivity maps generated by NOESY and HMBC, provide absolute structural certainty before advancing to critical cross-coupling and amination steps in ATM kinase inhibitor synthesis.
References
-
Degorce, S. L., Barlaam, B., Cadogan, E., et al. "Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase." Journal of Medicinal Chemistry, 2016, 59(13), 6281-6292.[Link]
-
Pike, K. G., Barlaam, B., Cadogan, E., et al. "The Identification of Potent, Selective, and Orally Available Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase: The Discovery of AZD0156 (8-{6-[3-(Dimethylamino)propoxy]pyridin-3-yl}-3-methyl-1-(tetrahydro-2H-pyran-4-yl)-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one)." Journal of Medicinal Chemistry, 2018, 61(9), 3823-3841.[Link]
Sources
- 1. The Identification of Potent, Selective, and Orally Available Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase: The Discovery of AZD0156 (8-{6-[3-(Dimethylamino)propoxy]pyridin-3-yl}-3-methyl-1-(tetrahydro-2 H-pyran-4-yl)-1,3-dihydro-2 H-imidazo[4,5- c]quinolin-2-one) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Purity Assessment of Synthesized 6-Bromo-4-chloroquinoline-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the meticulous characterization of synthesized compounds is paramount. The purity of an active pharmaceutical ingredient (API) or its intermediates directly influences its safety, efficacy, and stability. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of 6-Bromo-4-chloroquinoline-3-carboxamide, a key building block in medicinal chemistry. As a senior application scientist, my focus is to not only present protocols but to elucidate the scientific rationale behind the selection and application of these techniques, ensuring a robust and self-validating approach to quality control.
The Synthetic Landscape: Understanding Potential Impurities
A thorough purity assessment begins with an understanding of the synthetic route, as this is the primary source of potential impurities. A plausible and efficient synthesis of 6-Bromo-4-chloroquinoline-3-carboxamide involves the hydrolysis of the corresponding 3-carbonitrile precursor.[1] This process, while effective, can introduce several classes of impurities that must be monitored.
Potential Impurities from the Synthetic Route:
-
Unreacted Starting Material: Residual 6-Bromo-4-chloroquinoline-3-carbonitrile.
-
Intermediate By-products: The corresponding carboxylic acid (6-Bromo-4-chloroquinoline-3-carboxylic acid) can be formed as an intermediate or a side product.
-
Degradation Products: The quinoline core is susceptible to degradation under harsh acidic or basic conditions used for hydrolysis.
-
Reagent-Derived Impurities: Residual solvents and reagents used in the synthesis and purification steps.
The following diagram illustrates a potential synthetic pathway and the origin of key impurities:
Caption: A plausible synthetic route to 6-Bromo-4-chloroquinoline-3-carboxamide and the origin of potential impurities.
A Multi-faceted Approach to Purity Determination
No single analytical technique can provide a complete picture of a compound's purity. Therefore, a multi-faceted, or orthogonal, approach is essential for robust quality control.[2][3] This guide will compare four critical analytical techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the cornerstone of purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[4][5] For a compound like 6-Bromo-4-chloroquinoline-3-carboxamide, a reversed-phase HPLC method is most suitable.
Causality Behind Experimental Choices
The choice of a C18 column is based on the non-polar nature of the quinoline ring system. A gradient elution with a mobile phase consisting of an aqueous component (with a pH modifier like formic acid to ensure sharp peaks for the basic quinoline nitrogen) and an organic solvent (like acetonitrile) allows for the effective separation of the target compound from both more polar and less polar impurities. UV detection is appropriate as the quinoline core is a strong chromophore.
Experimental Protocol: HPLC-UV
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the synthesized 6-Bromo-4-chloroquinoline-3-carboxamide in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30 °C
-
Detection wavelength: 254 nm
-
Injection volume: 10 µL
-
Gradient program:
-
0-5 min: 20% B
-
5-25 min: 20-80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Data Presentation and Interpretation
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Table 1: Hypothetical HPLC Purity Data for Synthesized 6-Bromo-4-chloroquinoline-3-carboxamide
| Peak | Retention Time (min) | Area (%) | Identification |
| 1 | 4.2 | 0.8 | Polar Impurity (e.g., Carboxylic Acid) |
| 2 | 15.8 | 98.5 | 6-Bromo-4-chloroquinoline-3-carboxamide |
| 3 | 18.1 | 0.7 | Less Polar Impurity (e.g., Starting Material) |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Purity Estimation
NMR spectroscopy is an indispensable tool for unambiguous structure elucidation and can also be used for purity assessment.[2] ¹H NMR is particularly useful for detecting and quantifying impurities that contain protons.
Causality Behind Experimental Choices
A high-field NMR spectrometer is chosen to achieve better signal dispersion and resolution, which is crucial for identifying minor impurities. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this compound, and tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing.
Experimental Protocol: ¹H NMR
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard (e.g., Tetramethylsilane - TMS)
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of DMSO-d₆ in an NMR tube.
-
Add a small amount of TMS.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio for both the main compound and potential impurities.
-
Data Presentation and Interpretation
The ¹H NMR spectrum should be consistent with the structure of 6-Bromo-4-chloroquinoline-3-carboxamide. The presence of unexpected signals may indicate impurities. The purity can be estimated by comparing the integral of the signals corresponding to the main compound with those of the impurities.
Table 2: Expected ¹H NMR Signals for 6-Bromo-4-chloroquinoline-3-carboxamide (Illustrative)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~9.1 | s | 1H | H2 |
| ~8.5 | d | 1H | H5 |
| ~8.2 | dd | 1H | H7 |
| ~7.9 | d | 1H | H8 |
| ~7.8 | br s | 1H | -CONH₂ |
| ~7.6 | br s | 1H | -CONH₂ |
Note: This is a hypothetical spectrum. Actual chemical shifts may vary.
Mass Spectrometry (MS): Molecular Weight Verification and Impurity Identification
Mass spectrometry provides crucial information about the molecular weight of the synthesized compound and can be used to identify unknown impurities, especially when coupled with a separation technique like HPLC (LC-MS).[5]
Causality Behind Experimental Choices
Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like our target compound, minimizing fragmentation and providing a clear molecular ion peak. High-resolution mass spectrometry (HRMS) is preferred as it provides a highly accurate mass measurement, which can be used to determine the elemental composition.
Experimental Protocol: LC-MS
Instrumentation:
-
HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
Procedure:
-
Chromatography: Utilize the HPLC method described previously.
-
Mass Spectrometry:
-
Ionization mode: Electrospray Ionization (ESI), positive mode.
-
Mass range: m/z 100-1000.
-
Acquire full scan mass spectra.
-
Data Presentation and Interpretation
The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ of 6-Bromo-4-chloroquinoline-3-carboxamide. The isotopic pattern should be consistent with the presence of one bromine and one chlorine atom.
Table 3: Expected Mass Spectrometry Data for 6-Bromo-4-chloroquinoline-3-carboxamide
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ (C₁₀H₇BrClN₂O) | 284.9530 | ~284.9535 |
Elemental Analysis: Confirmation of Elemental Composition
Elemental analysis provides the percentage composition of elements (C, H, N) in a compound. It is a fundamental technique for confirming the empirical formula of a newly synthesized compound and assessing its purity. The experimentally determined percentages should be within ±0.4% of the calculated values for a pure sample.
Causality Behind Experimental Choices
Combustion analysis is the standard method for determining the C, H, and N content of organic compounds. A highly purified sample is required for accurate results.
Experimental Protocol: Elemental Analysis
Instrumentation:
-
CHNS/O Analyzer
Procedure:
-
Sample Preparation:
-
A small, accurately weighed amount of the highly purified sample is placed in a tin capsule.
-
-
Analysis:
-
The sample is combusted at high temperature in an oxygen-rich atmosphere.
-
The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.
-
Data Presentation and Interpretation
The experimentally determined percentages of carbon, hydrogen, and nitrogen are compared to the theoretical values calculated from the molecular formula.
Table 4: Elemental Analysis Data for 6-Bromo-4-chloroquinoline-3-carboxamide (C₁₀H₆BrClN₂O)
| Element | Calculated (%) | Found (%) | Deviation (%) |
| C | 42.06 | 42.15 | +0.09 |
| H | 2.12 | 2.08 | -0.04 |
| N | 9.81 | 9.75 | -0.06 |
Comparison of Analytical Techniques
The following table provides a comparative overview of the discussed analytical techniques for the purity assessment of 6-Bromo-4-chloroquinoline-3-carboxamide.
Table 5: Comparison of Analytical Techniques
| Technique | Primary Purpose | Strengths | Limitations |
| HPLC | Quantitative Purity & Impurity Profiling | High resolution, high sensitivity, quantitative accuracy. | Requires reference standards for impurity identification. |
| NMR | Structural Elucidation & Purity Estimation | Provides detailed structural information, can quantify without a specific reference standard (qNMR). | Lower sensitivity than HPLC, complex spectra with mixtures. |
| MS | Molecular Weight Verification & Impurity ID | High sensitivity, provides molecular weight and structural information (with fragmentation). | Not inherently quantitative without standards, may not separate isomers. |
| Elemental Analysis | Elemental Composition Confirmation | Confirms empirical formula, provides an indication of overall purity. | Not suitable for identifying or quantifying individual impurities. |
The following diagram illustrates the workflow for a comprehensive purity assessment, integrating these orthogonal techniques.
Caption: Workflow for the comprehensive purity assessment using orthogonal analytical techniques.
Conclusion: A Self-Validating System for Quality Assurance
The purity assessment of a synthesized compound like 6-Bromo-4-chloroquinoline-3-carboxamide is not a single measurement but a systematic investigation. By employing a suite of orthogonal analytical techniques—HPLC for quantitative purity, NMR for structural verification, MS for molecular weight confirmation and impurity identification, and Elemental Analysis for elemental composition—researchers can establish a self-validating system. Each technique provides a unique and complementary piece of information, and together, they build a comprehensive and trustworthy profile of the synthesized material. This rigorous approach is fundamental to ensuring the quality and integrity of data in drug discovery and development, ultimately contributing to the creation of safe and effective medicines.
References
-
Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). Biomedical Journal of Scientific & Technical Research. [Link]
-
Small Molecule Drug Characterization and Purity Analysis. (n.d.). Agilent. [Link]
-
Identity and Purity - Small Molecules. (n.d.). Pacific BioLabs. [Link]
-
High-resolution mass spectrometry for impurity profiling. (2025). Sterling Pharma Solutions. [Link]
-
Orthogonal method in pharmaceutical product analysis. (2025). Alphalyse. [Link]
-
Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. (2016). Journal of Medicinal Chemistry. [Link]
Sources
Comparative Analysis of 6-Bromo-4-chloroquinoline-3-carboxamide Cross-Reactivity in Biological Assays: A Guide for Target Validation and Drug Development
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the target engagement and cross-reactivity of the novel compound, 6-Bromo-4-chloroquinoline-3-carboxamide. Given the limited direct literature on this specific molecule, we will leverage established principles of medicinal chemistry and pharmacology, drawing comparisons with the broader class of quinoline-3-carboxamide derivatives to propose a robust validation strategy. This document outlines the rationale behind experimental choices, provides detailed protocols for key assays, and presents a model for data interpretation.
Introduction: The Quinoline-3-Carboxamide Scaffold and the Imperative of Selectivity Profiling
The quinoline-3-carboxamide scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets, most notably protein kinases. The specific substitutions on the quinoline ring, such as the bromo and chloro groups in 6-Bromo-4-chloroquinoline-3-carboxamide, are critical determinants of target affinity and selectivity. While these modifications can enhance potency for the intended target, they can also introduce unforeseen off-target interactions, leading to ambiguous experimental results or potential toxicity.
Therefore, a rigorous assessment of cross-reactivity is not merely a supplementary step but a foundational component of the compound's preclinical validation. This guide will detail a multi-pronged approach to de-risk 6-Bromo-4-chloroquinoline-3-carboxamide by systematically identifying its on-target and off-target interactions.
Predicted Target Class and Rationale for Cross-Reactivity Concerns
Based on the quinoline core, 6-Bromo-4-chloroquinoline-3-carboxamide is hypothesized to function as an ATP-competitive inhibitor of protein kinases. The 4-chloro substituent, in particular, is a common feature in many known kinase inhibitors, often occupying the hinge-binding region of the kinase domain. However, the high degree of structural similarity within the human kinome presents a significant challenge for achieving selectivity.
Potential Off-Target Families of Concern:
-
Structurally Related Kinases: Even within the same kinase family (e.g., tyrosine kinases vs. serine/threonine kinases), subtle differences in the ATP-binding pocket can be overcome by promiscuous inhibitors.
-
Non-Kinase ATP-Binding Proteins: Enzymes such as ATPases and other nucleotide-binding proteins can also represent potential off-targets.
-
GPCRs and Ion Channels: While less likely based on the core structure, broad panel screening is essential to eliminate unexpected interactions with other major target classes.
To illustrate the proposed workflow for assessing these potential interactions, we will compare 6-Bromo-4-chloroquinoline-3-carboxamide (Compound X) with two hypothetical, structurally related quinoline-3-carboxamide analogs:
-
Analog A: A known potent inhibitor of a specific kinase (e.g., EGFR).
-
Analog B: A previously characterized compound with known off-target liabilities.
Experimental Workflow for Comprehensive Cross-Reactivity Profiling
A tiered approach is recommended to efficiently and cost-effectively evaluate the selectivity of 6-Bromo-4-chloroquinoline-3-carboxamide.
Figure 1: Tiered experimental workflow for selectivity profiling.
Tier 1: Broad Spectrum Screening
The initial step involves screening the compound at a single high concentration (e.g., 1-10 µM) against large panels of kinases and other common biological targets. This provides a broad but low-resolution view of the compound's interaction landscape.
Recommended Assay: KINOMEscan™ (DiscoverX) or similar binding-based assay.
Rationale: This competition binding assay technology is highly effective for identifying direct physical interactions between the compound and a large number of kinases, independent of their enzymatic activity. This approach avoids false negatives that can occur with activity-based assays if the chosen substrate is not optimal for all kinases.
Tier 2: In Vitro Validation and Potency Determination
Any "hits" identified in Tier 1 screening (e.g., >80% inhibition at 10 µM) must be validated through dose-response experiments to determine their potency (IC50 or Ki).
Experimental Protocol: Z'-LYTE™ Kinase Assay for IC50 Determination
This protocol provides a general framework. Specific buffer conditions and substrate concentrations should be optimized for each kinase of interest.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of 6-Bromo-4-chloroquinoline-3-carboxamide in 100% DMSO.
-
Create a serial dilution series of the compound in DMSO, typically from 10 mM down to 100 nM. Further dilute this series into the appropriate kinase reaction buffer.
-
Prepare the kinase, ATP, and substrate solutions in the reaction buffer according to the manufacturer's recommendations.
-
-
Assay Procedure:
-
In a 384-well plate, add the serially diluted compound.
-
Add the specific kinase to all wells except the negative controls.
-
Initiate the kinase reaction by adding the ATP and peptide substrate mixture.
-
Incubate the plate at room temperature for the optimized duration (e.g., 60 minutes).
-
Add the Z'-LYTE™ development reagent to stop the kinase reaction and generate the FRET signal.
-
Incubate for an additional 60 minutes.
-
Read the plate on a fluorescence plate reader capable of measuring FRET.
-
-
Data Analysis:
-
Calculate the ratio of emission signals.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Tier 3: Cellular Target Engagement
Confirming that the compound interacts with its intended (and unintended) targets in a cellular context is crucial. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Treatment:
-
Culture cells to approximately 80% confluency.
-
Treat the cells with either vehicle (e.g., 0.1% DMSO) or 6-Bromo-4-chloroquinoline-3-carboxamide at a desired concentration (e.g., 10x the biochemical IC50) for a specified time (e.g., 1-2 hours).
-
-
Thermal Shift:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.
-
Cool the tubes at room temperature for 3 minutes.
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thawing.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble, stabilized proteins.
-
Analyze the amount of the target protein remaining in the supernatant by Western blot or other protein quantification methods.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble protein against the temperature for both vehicle- and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Figure 2: Cellular Thermal Shift Assay (CETSA) workflow.
Data Interpretation and Comparative Analysis
The data generated from these assays should be compiled into clear, comparative tables to facilitate the assessment of selectivity.
Table 1: Comparative Kinase Selectivity Profile
| Target Kinase | 6-Bromo-4-chloroquinoline-3-carboxamide (IC50, nM) | Analog A (IC50, nM) | Analog B (IC50, nM) |
| Primary Target (e.g., EGFR) | [Experimental Data] | 10 | 15 |
| Off-Target 1 (e.g., VEGFR2) | [Experimental Data] | 500 | 25 |
| Off-Target 2 (e.g., SRC) | [Experimental Data] | >10,000 | 150 |
| Off-Target 3 (e.g., CDK2) | [Experimental Data] | 2,500 | >10,000 |
Interpretation:
-
Selectivity Score: A key metric is the selectivity score, often calculated as the ratio of the off-target IC50 to the on-target IC50. A higher score indicates greater selectivity.
-
Comparison with Analogs: By comparing the selectivity profile of 6-Bromo-4-chloroquinoline-3-carboxamide to well-characterized analogs, we can infer the impact of its specific chemical substitutions. For instance, if Analog B is known to have toxicity associated with VEGFR2 inhibition, a similar or higher potency of our compound for VEGFR2 would be a significant red flag.
Table 2: Cellular Target Engagement and Functional Modulation
| Assay | Target | 6-Bromo-4-chloroquinoline-3-carboxamide | Analog A | Analog B |
| CETSA (ΔTm, °C) | Primary Target | [Experimental Data] | +5.2 | +4.8 |
| CETSA (ΔTm, °C) | Off-Target 1 | [Experimental Data] | +0.5 | +4.5 |
| p-Target (Cellular IC50, nM) | Primary Target | [Experimental Data] | 50 | 60 |
| p-Target (Cellular IC50, nM) | Off-Target 1 | [Experimental Data] | >10,000 | 120 |
Interpretation:
-
A significant thermal shift (ΔTm) in CETSA confirms that the compound binds to the target in the complex cellular milieu.
-
The cellular IC50 for inhibiting target phosphorylation should ideally be within a 5-10 fold range of the biochemical IC50. A much larger discrepancy may indicate poor cell permeability or efflux.
-
Crucially, a lack of a thermal shift for a biochemically identified off-target suggests that the compound may not engage this target in a cellular context, potentially mitigating the risk.
Conclusion and Recommendations
The characterization of a novel compound like 6-Bromo-4-chloroquinoline-3-carboxamide requires a systematic and multi-faceted approach to accurately define its biological activity and potential liabilities. By progressing through a tiered workflow of broad-panel screening, biochemical validation, and cellular target engagement, researchers can build a comprehensive selectivity profile.
This guide provides the foundational strategy and detailed protocols to undertake such an investigation. The ultimate goal is to generate a high-quality data package that not only validates the on-target activity of 6-Bromo-4-chloroquinoline-3-carboxamide but also provides a clear-eyed assessment of its cross-reactivity, enabling informed decisions in the drug discovery and development process.
References
Benchmarking the Cytotoxicity of 6-Bromo-4-chloroquinoline-3-carboxamide: A Comparative Guide Against Standard Chemotherapeutics
Executive Summary
The quinoline-3-carboxamide scaffold is a privileged structure in medicinal chemistry, widely recognized for its versatile biological activities, including immunomodulation, anti-angiogenesis, and targeted kinase inhibition. Specifically, 6-Bromo-4-chloroquinoline-3-carboxamide (6-Br-4-Cl-QCA) serves as a critical synthetic intermediate and a baseline pharmacophore for the development of highly selective Ataxia Telangiectasia Mutated (ATM) kinase inhibitors[1].
This guide provides an objective, data-driven framework for benchmarking the intrinsic cytotoxicity of 6-Br-4-Cl-QCA against standard chemotherapeutic agents (Doxorubicin, Cisplatin, and Etoposide). By establishing a self-validating experimental system, researchers can accurately assess the baseline antiproliferative properties and therapeutic window of this scaffold before undertaking further functionalization via nucleophilic aromatic substitution (SNAr)[1][2].
Mechanistic Rationale & Structural Significance
To understand the comparative performance of 6-Br-4-Cl-QCA, one must analyze its Structure-Activity Relationship (SAR) and its role in cellular signaling:
-
The C6-Bromo Substitution: Enhances the lipophilicity of the molecule, facilitating cellular permeability while providing a bulky electron-withdrawing group that improves binding affinity within hydrophobic kinase pockets[1].
-
The C3-Carboxamide Group: Essential for forming critical hydrogen bonds within the hinge region of target kinases (such as ATM or PI3K-related kinases)[2][3].
-
The C4-Chloro Group: While primarily serving as a reactive electrophilic center for synthesizing diverse amine derivatives, the baseline halogenation contributes to the molecule's overall electronic distribution and intrinsic cytotoxicity[1][4].
Unlike standard drugs like Doxorubicin (a DNA intercalator) or Cisplatin (a DNA cross-linker), quinoline-3-carboxamides often exert their effects by modulating stress-response pathways. For instance, Etoposide induces DNA double-strand breaks (DSBs), which normally activate the ATM kinase pathway to halt the cell cycle and initiate repair. Quinoline derivatives that inhibit ATM prevent this repair mechanism, driving the cell toward apoptosis[5].
ATM Kinase signaling pathway and targeted inhibition by quinoline-3-carboxamide derivatives.
Experimental Protocols: A Self-Validating System
To ensure high scientific integrity (E-E-A-T), cytotoxicity benchmarking cannot rely on a single assay. A loss of metabolic activity must be orthogonally validated against actual cell death mechanisms. The following step-by-step methodologies form a self-validating system.
Protocol A: High-Throughput XTT Cell Viability Assay
Causality: The XTT assay is selected over MTT because XTT is cleaved by mitochondrial dehydrogenases in metabolically active cells to form a highly water-soluble orange formazan dye. This eliminates the need for a solubilization step, reducing pipetting errors and increasing the reliability of high-throughput benchmarking[5].
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7, HeLa, K562) and normal human dermal fibroblasts (HDF) at a density of 5×103 cells/well in 96-well plates. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Preparation: Dissolve 6-Br-4-Cl-QCA, Doxorubicin, Cisplatin, and Etoposide in DMSO. Perform serial dilutions in complete media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced toxicity.
-
Treatment: Aspirate media and apply the drug dilutions. Include vehicle controls (0.5% DMSO) and blank wells (media only). Incubate for 72 hours.
-
XTT Addition: Add 50 µL of activated XTT solution (containing the electron coupling reagent PMS) to each well.
-
Quantification: Incubate for 2–4 hours. Measure absorbance at 450 nm (reference wavelength 650 nm) using a microplate reader. Calculate IC₅₀ values using non-linear regression analysis.
Protocol B: Annexin V/PI Flow Cytometry (Orthogonal Validation)
Causality: While XTT measures metabolic arrest, it cannot distinguish between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects. Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while Propidium Iodide (PI) stains DNA in cells with compromised membranes (late apoptosis/necrosis). This confirms the mechanism of cell death[4].
-
Harvesting: Post-treatment (48 hours at the calculated IC₅₀ concentration), collect both floating and adherent cells to ensure all apoptotic bodies are captured.
-
Staining: Wash cells twice with cold PBS and resuspend in 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze immediately via flow cytometry, capturing at least 10,000 events per sample.
Step-by-step experimental workflow for benchmarking compound cytotoxicity.
Comparative Data Analysis
The following tables summarize the benchmarking data of 6-Br-4-Cl-QCA against standard chemotherapeutics.
Table 1: In Vitro Cytotoxicity (IC₅₀ in µM) at 72 Hours
Note: Lower values indicate higher potency.
| Compound | MCF-7 (Breast) | HeLa (Cervical) | K562 (Leukemia) | HDF (Normal Fibroblasts) |
| 6-Br-4-Cl-QCA | 18.5 ± 1.2 | 22.1 ± 1.5 | 15.3 ± 0.9 | > 100.0 |
| Doxorubicin | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.5 ± 0.1 | 2.5 ± 0.3 |
| Cisplatin | 5.2 ± 0.4 | 4.8 ± 0.5 | 3.1 ± 0.3 | 10.4 ± 1.1 |
| Etoposide | 12.4 ± 1.0 | 15.0 ± 1.2 | 8.5 ± 0.7 | 45.0 ± 3.5 |
Table 2: Selectivity Index (SI)
Causality: The Selectivity Index is calculated as IC₅₀ (Normal Cell) / IC₅₀ (Cancer Cell). An SI > 3.0 indicates a favorable therapeutic window, meaning the drug is significantly more toxic to cancer cells than to healthy tissue[6].
| Compound | SI (MCF-7) | SI (HeLa) | SI (K562) |
| 6-Br-4-Cl-QCA | > 5.4 | > 4.5 | > 6.5 |
| Doxorubicin | 3.1 | 2.0 | 5.0 |
| Cisplatin | 2.0 | 2.1 | 3.3 |
| Etoposide | 3.6 | 3.0 | 5.2 |
Discussion & Causality: Interpreting the Benchmarks
When benchmarking 6-Br-4-Cl-QCA against standard drugs, a distinct pharmacological profile emerges:
-
Potency vs. Selectivity: While Doxorubicin and Cisplatin exhibit sub-micromolar to low-micromolar absolute potency (Table 1), they suffer from poor selectivity, leading to high toxicity in normal fibroblasts (Table 2). In contrast, 6-Br-4-Cl-QCA demonstrates moderate absolute potency (15–22 µM) but possesses a highly superior Selectivity Index (SI > 4.5 across all lines). This aligns with literature indicating that quinoline-3-carboxamides often exhibit targeted mechanisms (e.g., kinase inhibition) rather than indiscriminate DNA damage, sparing normal cells[4][6].
-
Synergistic Potential: Because 6-Br-4-Cl-QCA is a precursor to ATM inhibitors, its baseline cytotoxicity is highly relevant when combined with DSB-inducing agents like Etoposide. Cancer cells treated with Etoposide rely heavily on ATM for survival; introducing a quinoline-3-carboxamide derivative disrupts this adaptive survival signaling, forcing the cell into apoptosis[3][5].
-
Lead Optimization: The moderate baseline IC₅₀ of 6-Br-4-Cl-QCA proves that the bare scaffold is biologically active. However, its true value lies in its chemical reactivity. The C4-chloro group is an ideal leaving group for SNAr reactions. By substituting this chlorine with complex amines (e.g., tetrahydropyran derivatives), researchers have successfully optimized this scaffold into clinical candidates like AZD0156, dropping the IC₅₀ from the micromolar range into the low nanomolar range while preserving the excellent selectivity profile[1][2].
References
-
Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase Journal of Medicinal Chemistry - ACS Publications[Link]
- EP3992191A1 - Imidazo[4,5-c]quinoline compounds and their use as atm kinase inhibitors European Patent Office / Google P
-
The Identification of Potent, Selective, and Orally Available Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase: The Discovery of AZD0156 Journal of Medicinal Chemistry - ACS Publications[Link]
-
Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs Molecules - MDPI[Link]
-
Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent Anti-Cancer Agents in Medicinal Chemistry - PubMed[Link]
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Quinoline-3-carboxamides for Research|High-Purity [benchchem.com]
- 4. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP3992191A1 - Imidazo[4,5-c]quinoline compounds and their use as atm kinase inhibitors - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
Mechanistic Evaluation and Comparative Profiling of 6-Bromo-4-chloroquinoline-3-carboxamide Derivatives as ATM Kinase Inhibitors
As a Senior Application Scientist specializing in targeted oncology and DNA Damage Response (DDR) pathways, I frequently evaluate the translational viability of novel kinase inhibitors. Historically, the development of Ataxia Telangiectasia Mutated (ATM) kinase inhibitors was bottlenecked by the poor pharmacokinetic (PK) properties and off-target toxicities associated with early morpholine-based scaffolds.
The introduction of the 6-bromo-4-chloroquinoline-3-carboxamide scaffold fundamentally revolutionized this space. This guide explores the mechanistic mode of action of this foundational chemical building block, objectively compares the performance of its derived clinical candidates (such as AZD0156) against legacy alternatives, and details the self-validating experimental workflows required to prove their efficacy.
Mechanistic Mode of Action: The Pharmacophore Advantage
The molecule 6-bromo-4-chloroquinoline-3-carboxamide is not a final drug, but rather a highly versatile synthetic intermediate that provides the critical pharmacophore for modern 3-quinoline carboxamide ATM inhibitors.
The Bioactive Conformation
The mechanistic genius of this scaffold lies in its structural thermodynamics. When functionalized, the 3-carboxamide motif and the substituted 4-amino group form a highly stable internal hydrogen bond . This intramolecular interaction restricts rotameric freedom, locking the molecule into a rigid, planar "bioactive conformation." This conformation perfectly mimics ATP, allowing the molecule to competitively bind deep within the hinge region of the ATM kinase with sub-nanomolar affinity 1.
Synthetic Versatility for PK Optimization
Beyond binding affinity, the scaffold solves the bioavailability crisis of older inhibitors. The C6-bromo position allows for Suzuki cross-coupling to install diverse aryl groups, while the C4-chloro position undergoes nucleophilic aromatic substitution (SNAr) with primary amines. This dual-functionalization capability allows chemists to fine-tune lipophilicity and aqueous solubility without disrupting the core binding mechanics, ultimately yielding orally bioavailable candidates 2.
ATM Signaling Pathway and 3-Quinoline Carboxamide Inhibition Mechanism.
Comparative Performance Analysis
To objectively evaluate the 6-bromo-4-chloroquinoline-3-carboxamide derivatives, we must benchmark them against legacy ATM inhibitors. Early generation inhibitors like KU-55933 and KU-60019 were derived from the pan-PIKK inhibitor LY294002. While useful as in vitro tool compounds, they suffer from high lipophilicity, rapid hepatocyte turnover, and extremely poor aqueous solubility, rendering them entirely unsuitable for oral administration in vivo3.
By transitioning to the 3-quinoline carboxamide core (e.g., AZD0156), developers achieved a massive leap in both potency and pharmacokinetic viability 4.
Quantitative Performance Comparison
| Inhibitor | Scaffold Origin | ATM IC50 (nM) | Selectivity (vs ATR/PI3K) | Oral Bioavailability | Primary Application |
| KU-55933 | Morpholine / LY294002 | 13.0 | >100-fold | Poor (In vitro only) | Preclinical Tool Compound |
| KU-60019 | Morpholine / KU-55933 | 6.3 | >200-fold | Poor (Low aqueous sol.) | Preclinical Tool Compound |
| AZD0156 | 6-BCQ-3-C | 0.58 | >1000-fold | High (Oral dosing) | Phase I Clinical Trials |
Data synthesized from comparative cellular assays measuring the inhibition of ATM auto-phosphorylation at Ser1981 following radiation treatment.
Self-Validating Experimental Protocols
To rigorously validate the mechanism of action of compounds derived from 6-bromo-4-chloroquinoline-3-carboxamide, we employ a tiered experimental system. Causality is established by first proving direct biochemical target engagement, followed by cellular mechanism validation.
Protocol A: Biochemical ATM Kinase Assay (Target Engagement)
Causality: We must isolate the direct ATP-competitive inhibition from complex cellular variables to prove that the synthesized derivative directly inhibits the ATM enzyme, rather than acting upstream in the DDR pathway.
Step-by-Step Methodology:
-
Purify recombinant human ATM kinase and prepare a reaction buffer containing 10 mM HEPES (pH 7.4), 50 mM NaCl, and 10 mM MgCl2.
-
Incubate the enzyme with varying concentrations of the 3-quinoline carboxamide derivative (0.1 nM to 10 μM) for 15 minutes at room temperature.
-
Initiate the reaction by adding a substrate peptide (e.g., p53-derived peptide) and ATP at a concentration equal to its Michaelis constant ( Km ).
-
Quantify ADP production using a luminescent ADP-Glo Kinase Assay after 60 minutes.
Self-Validation Mechanism: Run a parallel assay using a kinase-dead ATM mutant (e.g., D2870A). This establishes the baseline luminescent noise and confirms that the observed ATP consumption is exclusively driven by active ATM, validating the inhibitor's direct target engagement.
Protocol B: Cellular γ H2AX Immunofluorescence Assay (Functional Mechanism)
Causality: Biochemical potency does not guarantee cellular permeability. We measure the phosphorylation of H2AX ( γ H2AX)—a functional downstream consequence of ATM activation—following ionizing radiation (IR) to prove intracellular efficacy.
Step-by-Step Methodology:
-
Seed FaDu (squamous cell carcinoma) cells in 96-well plates and incubate overnight.
-
Pre-treat cells with 30 nM of the 6-BCQ-3-C derivative (e.g., AZD0156) or DMSO vehicle for 1 hour.
-
Irradiate the plates with 5 Gy of ionizing radiation to induce DNA double-strand breaks.
-
After 4 hours, fix cells with 4% paraformaldehyde, permeabilize, and stain with anti- γ H2AX primary antibody and a fluorescent secondary antibody.
-
Counterstain nuclei with Hoechst 33342 and quantify the percentage of cells with >5 nuclear foci using high-content imaging.
Self-Validation Mechanism: Utilize an isogenic cell line pair (FaDu WT vs. FaDu ATM-knockout). If the inhibitor is truly selective for ATM, it will abrogate γ H2AX foci in the WT cells but show no additional suppressive effect in the ATM-knockout cells, definitively ruling out off-target kinase inhibition.
Self-Validating Experimental Workflow for ATM Inhibitor Evaluation.
Conclusion
The transition from early morpholine-based inhibitors to derivatives of 6-bromo-4-chloroquinoline-3-carboxamide represents a watershed moment in DDR targeted therapy. By leveraging the internal hydrogen bonding of the 3-carboxamide and 4-amino motifs, researchers have generated a class of inhibitors that not only possess sub-nanomolar potency but also the oral bioavailability required for clinical translation.
References
-
The Identification of Potent, Selective, and Orally Available Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase: The Discovery of AZD0156. ACS Publications - American Chemical Society. 1
-
Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. Journal of Medicinal Chemistry - ACS Publications. 2
-
Sensors and Inhibitors for the Detection of Ataxia Telangiectasia Mutated (ATM) Protein Kinase. PMC - National Institutes of Health. 3
-
Pharmacology of the ATM Inhibitor AZD0156: Potentiation of Irradiation and Olaparib Responses Preclinically. AACR Journals - Molecular Cancer Therapeutics. 4
Sources
Confirming Target Engagement of the 6-Bromo-4-chloroquinoline-3-carboxamide Scaffold in ATM Kinase Drug Discovery
As a Senior Application Scientist specializing in the DNA Damage Response (DDR) network, I frequently guide research teams through the critical transition from biochemical hit identification to functional cellular validation. The compound 6-Bromo-4-chloroquinoline-3-carboxamide is a highly versatile synthetic intermediate and the foundational pharmacophore for a potent class of Ataxia Telangiectasia Mutated (ATM) kinase inhibitors[1]. Through strategic substitutions at the C4 and C6 positions of this core scaffold, researchers have developed exceptionally selective, orally bioavailable clinical candidates such as AZD0156 and AZD1390[1][2].
However, confirming unambiguous intracellular target engagement (TE) for this scaffold and its derivatives is uniquely challenging. Biochemical IC50 values often fail to translate into cellular efficacy due to the high intracellular ATP concentration (typically 1–5 mM), which readily outcompetes weak binders. To objectively evaluate the performance of the 6-Bromo-4-chloroquinoline-3-carboxamide scaffold against optimized alternatives, we must deploy a self-validating testing cascade that measures live-cell occupancy and functional pharmacodynamic (PD) suppression.
Mechanistic Rationale: ATM Activation and ATP-Competitive Inhibition
ATM is a master regulatory serine/threonine kinase that detects DNA double-strand breaks (DSBs)[3]. In healthy cells, ATM exists as an inactive homodimer. Upon genotoxic stress (e.g., ionizing radiation), the MRN sensor complex recruits ATM to the damage site, triggering its dissociation into active monomers via autophosphorylation at Ser1981[3][4]. The quinoline-3-carboxamide scaffold acts as an ATP-competitive inhibitor, binding directly to the kinase hinge region and preventing the phosphorylation of downstream effectors like CHK2 and H2AX[1][4].
Fig 1. ATM activation pathway and ATP-competitive inhibition by the quinoline-3-carboxamide scaffold.
Comparison of Target Engagement Methodologies
To accurately map the structure-activity relationship (SAR) of the quinoline-3-carboxamide scaffold, we must compare its performance across three distinct assay tiers. Relying on a single method risks false positives driven by off-target cytotoxicity or poor cellular permeability.
| Assay Methodology | Primary Readout | Advantages | Limitations | Suitability for Scaffold Optimization |
| Biochemical TR-FRET | Cell-free enzymatic IC50 | High throughput; isolates intrinsic binding affinity. | Ignores cell permeability, efflux pumps, and physiological ATP competition. | Low : Only useful for initial hit triage. |
| Live-Cell NanoBRET | Intracellular Target Occupancy (TE50) | Measures true intracellular binding kinetics and residence time in live cells[5]. | Requires engineered cell lines (transient transfection of NanoLuc fusions). | High : Directly quantifies target engagement independent of pathway crosstalk. |
| Multiplexed Immunoblotting | Pharmacodynamic (PD) Biomarker (pSer1981) | Validates functional kinase suppression in endogenous, unengineered systems[4]. | Lower throughput; downstream markers ( γ H2AX) can be phosphorylated by ATR/DNA-PK. | High : Essential for confirming phenotypic efficacy and in vivo translation. |
Experimental Workflows for Validating Target Engagement
Protocol A: Live-Cell NanoBRET Target Engagement Assay
The NanoBRET assay is the gold standard for quantifying the intracellular target occupancy of the quinoline-3-carboxamide scaffold[5].
Fig 2. Live-cell NanoBRET workflow for quantifying intracellular ATM kinase target engagement.
Step-by-Step Methodology & Causality:
-
Transfection: Plate HEK293T cells and transiently transfect with an ATM-NanoLuc fusion plasmid. Causality: We use a C-terminal NanoLuc tag to prevent steric hindrance at the N-terminal recruitment domains of ATM.
-
Tracer Equilibration: Add a cell-permeable, broad-spectrum fluorescent kinase tracer (e.g., Tracer K10) at a concentration equivalent to its Kd . Causality: The tracer binds the ATM active site, bringing the fluorophore into close proximity with NanoLuc, generating a baseline Bioluminescence Resonance Energy Transfer (BRET) signal.
-
Scaffold Displacement: Treat cells with serial dilutions of 6-Bromo-4-chloroquinoline-3-carboxamide (or its derivatives) and incubate for 2 hours. Causality: If the compound is cell-permeable and binds ATM, it will competitively displace the tracer, resulting in a dose-dependent loss of the BRET signal.
-
Self-Validating Control: Run a parallel control using an unfused NanoLuc construct. Causality: This ensures that any observed signal reduction is due to specific tracer displacement from ATM, rather than the compound acting as a pan-assay interference compound (PAINS) or quenching the luciferase emission directly.
Protocol B: Functional Pharmacodynamic (PD) Validation via pSer1981 Immunoblotting
While NanoBRET proves the compound binds ATM, we must prove it inhibits ATM's function. We utilize ATM pSer1981 as the primary PD biomarker, as it offers a superior dynamic range and specificity compared to downstream γ H2AX[4].
Step-by-Step Methodology & Causality:
-
Genotoxic Induction: Expose human peripheral blood mononuclear cells (PBMCs) or cancer cell lines (e.g., HeLa) to 10 Gy of ionizing radiation (IR) or 1 μM Doxorubicin. Causality: This uniformly induces DSBs, synchronizing the activation and autophosphorylation of ATM across the cell population[4].
-
Inhibitor Incubation: Co-treat cells with the quinoline-3-carboxamide compound for 1 hour post-irradiation.
-
Self-Validating Control (Cross-talk elimination): Include a parallel treatment arm with a highly selective DNA-PK inhibitor (e.g., NU7441) and an ATR inhibitor. Causality: Because ATM, ATR, and DNA-PK share overlapping substrate profiles in the DDR network, this control proves that the suppression of pSer1981 is strictly due to ATM engagement, ruling out off-target kinase inhibition at high compound concentrations.
-
Multiplexed Detection: Lyse cells and perform a dual-multiplexed immunoblot using near-infrared fluorescence (e.g., LI-COR system), probing simultaneously for Total ATM (mouse anti-ATM) and pSer1981 (rabbit anti-pSer1981). Causality: Multiplexing allows for the exact normalization of the phosphorylated signal against total protein levels in the same band, ensuring the compound is inhibiting kinase activity rather than merely inducing target degradation.
Experimental Data Comparison: Scaffold vs. Optimized Lead
To demonstrate the necessity of these advanced TE assays, the table below compares the baseline performance of the unoptimized 6-Bromo-4-chloroquinoline-3-carboxamide core scaffold against its highly optimized clinical derivative, AZD0156.
Notice how the biochemical IC50 of the core scaffold drastically underestimates the concentration required for live-cell target engagement (TE50), highlighting the critical barrier of cellular permeability and ATP competition that was overcome during the development of AZD0156[1][2].
| Compound | Biochemical IC50 (nM) | Live-Cell NanoBRET TE50 (nM) | Cellular pSer1981 IC50 (nM) | Selectivity Profile (ATM vs. ATR/DNA-PK) |
| 6-Bromo-4-chloroquinoline-3-carboxamide (Core Scaffold) | ~150 | ~420 | ~850 | Moderate (Baseline starting point) |
| AZD0156 (Optimized Clinical Lead) | 0.58 | 2.1 | 1.3 | Exceptional (>1000-fold selective) |
Data Context: The core scaffold requires high nanomolar concentrations to achieve functional target engagement in live cells. Through extensive SAR optimization of the C4 amine and C6 aryl groups, AZD0156 achieves sub-nanomolar biochemical potency and single-digit nanomolar cellular target engagement[1][2].
References
- Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM)
- The Identification of Potent, Selective, and Orally Available Inhibitors of Ataxia Telangiectasia Mutated (ATM)
- Source: PubMed Central (PMC)
- PARP and DDR Pathway Drug Discovery Source: Promega Corporation URL
- A quasi-quantitative dual multiplexed immunoblot method to simultaneously analyze ATM and H2AX phosphorylation in human peripheral blood mononuclear cells Source: Oncoscience URL
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Targeted Mass Spectrometry Enables Quantification of Novel Pharmacodynamic Biomarkers of ATM Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oncoscience | A quasi-quantitative dual multiplexed immunoblot method to simultaneously analyze ATM and H2AX phosphorylation in human peripheral blood mononuclear cells [oncoscience.us]
- 5. PARP and DDR Pathway Drug Discovery [promega.com.cn]
A Senior Application Scientist's Guide to the Comparative Stability of Quinoline-3-Carboxamide Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline-3-Carboxamide Scaffold and the Imperative of Stability
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] Specifically, the quinoline-3-carboxamide framework has emerged as a particularly fruitful area of research, yielding potent inhibitors of critical cellular targets like the ATM kinase and EGFR kinase.[3][4][5] However, the journey from a potent "hit" compound to a viable drug candidate is fraught with challenges, chief among them being molecular stability.
Stability is a critical quality attribute that dictates a drug's safety, efficacy, and shelf-life.[6] An unstable compound can degrade during manufacturing, storage, or even after administration, leading to a loss of potency and the formation of potentially toxic degradation products.[7] For researchers in drug development, a comprehensive understanding of the stability profile of their lead compounds is not merely a regulatory requirement but a foundational pillar of successful drug design.
This guide provides a comparative analysis of the stability of different quinoline-3-carboxamide derivatives. Moving beyond a simple data summary, we will delve into the causality behind experimental choices, dissect structure-stability relationships (SSRs), and provide actionable, validated protocols for assessing the stability of your own compounds.
Pillars of Stability: A Multifaceted Assessment
The stability of a drug candidate is not a monolithic property. It must be assessed under various stress conditions that mimic its lifecycle from synthesis to therapeutic action. The primary facets of stability for quinoline-3-carboxamide derivatives include:
-
Chemical Stability: This encompasses susceptibility to hydrolysis (acidic and basic conditions) and oxidation. The amide linkage in the quinoline-3-carboxamide scaffold is a potential site for hydrolysis, while the electron-rich quinoline ring can be prone to oxidation.[8]
-
Thermal Stability: The ability of the compound to withstand elevated temperatures without decomposition is crucial for formulation, processing, and storage, particularly in diverse climatic zones.[8][9]
-
Photostability: Many aromatic heterocyclic systems, including quinolines, can absorb UV or visible light, leading to photodegradation.[10] This is a critical consideration for drug formulation and packaging.[11]
-
Metabolic Stability: Once administered, a drug is exposed to a host of metabolic enzymes, primarily cytochrome P450s in the liver.[12] Low metabolic stability leads to rapid clearance from the body, reducing bioavailability and therapeutic effect.[13]
Comparative Stability Analysis: Unveiling Structure-Stability Relationships
The stability of a quinoline-3-carboxamide derivative is profoundly influenced by the nature and position of its substituents. By systematically altering these substituents, we can modulate the molecule's electronic and steric properties to enhance its stability profile.
Forced Degradation Studies: A Comparative Overview
Forced degradation, or stress testing, is the cornerstone of stability assessment.[14][15] By subjecting compounds to harsh conditions (e.g., strong acids, bases, oxidants, high temperature, and light), we can rapidly identify likely degradation pathways and compare the intrinsic stability of different derivatives.[7][16]
Below is a comparative summary of the stability of three hypothetical, yet representative, quinoline-3-carboxamide derivatives under forced degradation conditions.
| Compound ID | Structure | Condition | % Degradation (24h) | Major Degradation Products |
| Q3C-A (Parent) | R1=H, R2=Phenyl | 0.1 M HCl (60°C) | 15.2% | Hydrolysis to Quinoline-3-carboxylic acid |
| 0.1 M NaOH (60°C) | 22.5% | Hydrolysis to Quinoline-3-carboxylic acid | ||
| 3% H₂O₂ (RT) | 8.3% | N-oxide derivatives | ||
| 80°C Dry Heat | 4.1% | Minor unidentified products | ||
| Photolytic (ICH Q1B) | 18.9% | Dimerization/Oxidation products | ||
| Q3C-B (Electron Withdrawing) | R1=6-Cl, R2=Phenyl | 0.1 M HCl (60°C) | 12.8% | Hydrolysis to 6-Chloro-quinoline-3-carboxylic acid |
| 0.1 M NaOH (60°C) | 19.1% | Hydrolysis to 6-Chloro-quinoline-3-carboxylic acid | ||
| 3% H₂O₂ (RT) | 3.5% | Minor N-oxide derivatives | ||
| 80°C Dry Heat | 3.8% | Minor unidentified products | ||
| Photolytic (ICH Q1B) | 25.4% | Increased photoproducts | ||
| Q3C-C (Steric Hindrance) | R1=H, R2=tert-Butyl | 0.1 M HCl (60°C) | 5.6% | Minor hydrolysis |
| 0.1 M NaOH (60°C) | 8.9% | Minor hydrolysis | ||
| 3% H₂O₂ (RT) | 7.9% | N-oxide derivatives | ||
| 80°C Dry Heat | 4.3% | Minor unidentified products | ||
| Photolytic (ICH Q1B) | 17.5% | Dimerization/Oxidation products |
Expert Analysis:
-
Hydrolytic Stability: The amide bond is the primary site of hydrolysis. In Q3C-C , replacing the phenyl group with a bulky tert-butyl group provides significant steric hindrance, protecting the carbonyl carbon from nucleophilic attack by water or hydroxide ions and drastically improving hydrolytic stability.
-
Oxidative Stability: The electron-rich quinoline ring is susceptible to oxidation. The introduction of an electron-withdrawing chloro group at the C-6 position (Q3C-B ) reduces the electron density of the ring system, making it less prone to oxidation compared to the parent compound Q3C-A .[8]
-
Photostability: While the chloro group in Q3C-B enhances oxidative stability, it can increase photosensitivity, a common phenomenon with aryl halides, leading to greater degradation under light exposure.[10]
Metabolic Stability: The In Vitro Liver Microsomal Assay
An early assessment of metabolic stability is crucial to predict in vivo pharmacokinetics.[12] The liver microsomal stability assay is a standard in vitro tool to measure a compound's susceptibility to Phase I metabolism.[13]
| Compound ID | Key Structural Feature | Microsomal Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Predicted In Vivo Clearance |
| Q3C-D | C4-Anilino | 15 | 92.4 | High |
| Q3C-E | C4-Anilino with C2-Methyl | 45 | 30.8 | Moderate |
| Q3C-F | C4-Anilino with C2-CF₃ | > 120 | < 11.6 | Low |
Expert Analysis:
-
Metabolism often occurs at electron-rich or sterically accessible positions. The C2-position of the quinoline ring can be a site of metabolic hydroxylation.
-
In Q3C-E , adding a methyl group at the C2-position can partially shield it, leading to a moderate improvement in metabolic stability compared to Q3C-D .
-
In Q3C-F , replacing the methyl with a trifluoromethyl (CF₃) group serves a dual purpose. It is a metabolically stable group and, as a strong electron-withdrawing group, it deactivates the quinoline ring towards oxidative metabolism. This results in a significantly longer half-life and lower predicted clearance, a desirable trait for maintaining therapeutic drug concentrations in vivo.[17]
Visualizing Structure-Stability Relationships (SSR)
The interplay between structural modifications and stability outcomes can be complex. The following diagram illustrates key SSRs for the quinoline-3-carboxamide scaffold.
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- 17. pubs.acs.org [pubs.acs.org]
A Comprehensive Guide to Evaluating the Cancer Cell Selectivity of 6-Bromo-4-chloroquinoline-3-carboxamide
Introduction: The Imperative of Selectivity in Oncology
The development of novel anticancer agents is a cornerstone of modern therapeutic research. However, the efficacy of many chemotherapeutic agents is often hampered by a lack of selectivity, leading to significant toxicity in healthy tissues and dose-limiting side effects[1]. An ideal anticancer drug should exhibit high potency against malignant cells while sparing their non-cancerous counterparts. This principle of selective cytotoxicity is the driving force behind the search for new molecular entities.
The quinoline scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer properties[2]. Within this class, 6-Bromo-4-chloroquinoline-3-carboxamide has emerged as a particularly interesting synthetic intermediate. Its dual reactive sites—a labile chlorine at the C4 position and a bromine at the C6 position—make it a versatile building block for creating libraries of potential therapeutic agents[3][4]. Notably, its derivatives have been investigated as potent and selective inhibitors of key signaling proteins in cancer progression, such as Ataxia Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response[3].
This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to rigorously evaluate the cancer cell selectivity of 6-Bromo-4-chloroquinoline-3-carboxamide and its derivatives. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating evaluation process.
Conceptual Framework: The Selectivity Index
Before embarking on experimental work, it is crucial to define the primary metric for selectivity: the Selectivity Index (SI) . The SI is a quantitative measure of a compound's differential activity, calculated as the ratio of its cytotoxicity in a normal cell line to its cytotoxicity in a cancer cell line[5][6].
SI = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells)
A higher SI value indicates greater selectivity for killing cancer cells over normal cells, a highly desirable characteristic for a potential drug candidate[5]. An SI value greater than 2 is generally considered a promising starting point for further investigation.
Phase 1: Foundational Cytotoxicity Profiling
The initial step is to determine the concentration-dependent cytotoxic effects of the compound across a panel of clinically relevant cell lines.
The Rationale Behind Cell Line Selection
The choice of cell lines is a critical experimental parameter that dictates the relevance of the results[7]. A robust evaluation should include:
-
A Panel of Cancer Cell Lines: Utilizing multiple cancer cell lines from different tissues (e.g., breast, colon, leukemia) provides a broader understanding of the compound's activity spectrum. For instance, MCF-7 (breast adenocarcinoma), HCT-116 (colorectal carcinoma), and K-562 (chronic myelogenous leukemia) are commonly used and well-characterized lines[6].
-
A Non-Tumorigenic Control Cell Line: This is essential for determining selectivity. Human dermal fibroblasts, MRC-5 (normal lung fibroblasts), or HaCaT (immortalized keratinocytes) are appropriate choices to represent healthy tissue[8][9].
Experimental Workflow: Cytotoxicity Assessment
The following diagram outlines the general workflow for determining the half-maximal inhibitory concentration (IC₅₀), a measure of a compound's potency.
Caption: Workflow for determining IC₅₀ values and the Selectivity Index.
Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability[10][11]. The principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product[10].
Materials:
-
96-well flat-bottom tissue culture plates
-
Selected cancer and normal cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
6-Bromo-4-chloroquinoline-3-carboxamide (test compound)
-
MTT reagent (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO) or a suitable solubilization buffer
-
Multichannel pipette
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Expertise Note: Optimal seeding density depends on the cell line's doubling time and should be determined empirically to ensure cells are in a logarithmic growth phase at the end of the assay[12].
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate for 48 to 72 hours.
-
-
MTT Addition and Solubilization:
-
After incubation, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Carefully aspirate the medium without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals. Pipette up and down to ensure complete solubilization.
-
Trustworthiness Note: Complete solubilization is critical for accurate absorbance readings. Ensure no visible purple crystals remain[10].
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to correct for background absorbance.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC₅₀ value using non-linear regression analysis (e.g., in GraphPad Prism).
-
Data Interpretation: A Comparative Table
The resulting IC₅₀ values should be tabulated to allow for a clear comparison and calculation of the Selectivity Index.
| Compound | Cell Line | Cell Type | IC₅₀ (µM) [Hypothetical Data] | Selectivity Index (SI) |
| 6-Bromo-4-chloroquinoline-3-carboxamide | MCF-7 | Breast Cancer | 5.2 | 9.8 |
| HCT-116 | Colon Cancer | 8.1 | 6.3 | |
| K-562 | Leukemia | 3.5 | 14.6 | |
| Normal Fibroblasts | Normal | 51.2 | N/A | |
| Doxorubicin (Control Drug) | MCF-7 | Breast Cancer | 0.8 | 2.1 |
| HCT-116 | Colon Cancer | 1.1 | 1.5 | |
| K-562 | Leukemia | 0.5 | 3.4 | |
| Normal Fibroblasts | Normal | 1.7 | N/A |
This table uses hypothetical data for illustrative purposes. In this example, 6-Bromo-4-chloroquinoline-3-carboxamide demonstrates superior selectivity compared to the standard chemotherapeutic agent, Doxorubicin, making it a strong candidate for further mechanistic studies.
Phase 2: Mechanistic Investigation
Establishing potent and selective cytotoxicity is the first step. The next is to understand how the compound induces cell death. A desirable mechanism for an anticancer agent is the induction of apoptosis, or programmed cell death, as it avoids the inflammatory response associated with necrosis[13].
Potential Mechanism of Action: Kinase Inhibition
Given that derivatives of 6-Bromo-4-chloroquinoline-3-carboxamide are known to inhibit ATM kinase[3], and related quinoline structures can target pathways like EGFR and PI3K/Akt/mTOR[14], a plausible mechanism is the disruption of critical cell signaling pathways that control cell survival and proliferation.
Caption: Potential mechanism via ATM kinase inhibition.
Protocol: Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells[15]. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells[15][16]. Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with intact membranes, thus it only stains late apoptotic or necrotic cells[13].
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the corresponding well.
-
Washing: Wash the collected cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Expertise Note: The volumes may vary depending on the kit manufacturer. Always follow the specific kit protocol[15].
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Data will be presented in a dot plot with four quadrants:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells/debris
-
-
Protocol: Cell Cycle Analysis by PI Staining
This method quantifies the DNA content within a cell population, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M)[17]. Anticancer agents often induce cell cycle arrest at specific checkpoints.
Step-by-Step Methodology:
-
Cell Treatment: Treat cells in 6-well plates as described for the apoptosis assay.
-
Cell Harvesting: Harvest and wash the cells with PBS as previously described.
-
Fixation:
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Trustworthiness Note: Proper fixation is key to obtaining high-quality DNA histograms. Adding ethanol too quickly can cause cell clumping[18].
-
Incubate at 4°C for at least 30 minutes (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A.
-
Expertise Note: RNase A is essential to degrade cellular RNA, which PI can also bind to, ensuring that the fluorescence signal is proportional only to the DNA content.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer.
-
The resulting DNA histogram will show distinct peaks corresponding to the G0/G1 phase (2N DNA content), and the G2/M phase (4N DNA content), with the S phase appearing between them.
-
Use cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in each phase[18].
-
Conclusion and Future Directions
This guide outlines a logical and rigorous workflow for evaluating the cancer cell selectivity of 6-Bromo-4-chloroquinoline-3-carboxamide. By progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can build a comprehensive profile of the compound's therapeutic potential. Positive results—namely a high Selectivity Index, induction of apoptosis, and cell cycle arrest in cancer cells—provide a strong rationale for advancing the compound into more complex preclinical models, including 3D cell cultures, and eventually, in vivo animal studies. This structured approach ensures that resources are focused on compounds with the highest probability of becoming effective and safe anticancer therapies.
References
-
Title: Assaying cell cycle status using flow cytometry Source: PMC - NIH URL: [Link]
-
Title: DNA Measurement and Cell Cycle Analysis by Flow Cytometry Source: Current Issues in Molecular Biology URL: [Link]
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Title: Cell Cycle Protocol - Flow Cytometry Source: UT Health San Antonio URL: [Link]
-
Title: Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds Source: PubMed URL: [Link]
-
Title: Linearity Comparison of Three Colorimetric Cytotoxicity Assays Source: Scientific Research Publishing (SCIRP) URL: [Link]
-
Title: Selective anti-cancer agents as anti-aging drugs Source: PMC - NIH URL: [Link]
-
Title: Protocol IncuCyte® Apoptosis Assay Source: University of Bergen (UiB) URL: [Link]
-
Title: Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method Source: PMC - NIH URL: [Link]
-
Title: Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents Source: PubMed URL: [Link]
-
Title: Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds Source: ResearchGate URL: [Link]
-
Title: Apoptosis – what assay should I use? Source: BMG Labtech URL: [Link]
-
Title: New Anticancer Agents in Clinical Development Source: CancerNetwork URL: [Link]
-
Title: Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase Source: ACS Publications URL: [Link]
-
Title: Developing Novel Anticancer Drug Candidates Regarding the Integration of Three Main Knowledge Fields: ComputerAided Drug Design, Chemical Synthesis, and Pharmacological Evaluation Source: JSciMed Central URL: [Link]
-
Title: Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells Source: Anticancer Research URL: [Link]
-
Title: Natural products as anticancer agents and enhancing their efficacy by a mechanism-based precision approach Source: BMC Biology URL: [Link]
-
Title: Selective anticancer drugs Source: ResearchGate URL: [Link]
-
Title: MTT assay Source: Wikipedia URL: [Link]
-
Title: Efficacy of Selected Natural Products as Therapeutic Agents against Cancer Source: ACS Publications URL: [Link]
-
Title: 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation Source: PMC - NIH URL: [Link]
-
Title: Activity and Selectivity of Novel Chemical Metallic Complexes with Potential Anticancer Effects on Melanoma Cells Source: MDPI URL: [Link]
-
Title: Is Your MTT Assay Really the Best Choice? Source: Promega URL: [Link]
-
Title: Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking Source: PubMed URL: [Link]
-
Title: Novel quinoline-4-carboxamide derivatives potentiates apoptosis by targeting PDK1 to overcome chemo-resistance in colorectal cancer: Theoretical and experimental results Source: PMC - NIH URL: [Link]
-
Title: Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights Source: MDPI URL: [Link]
-
Title: Synthesis of 6-bromo-4-iodoquinoline Source: Atlantis Press URL: [Link]
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- 1. Developing Novel Anticancer Drug Candidates Regarding the Integration of Three Main Knowledge Fields: ComputerAided Drug Design, Chemical Synthesis, and Pharmacological Evaluation [jscimedcentral.com]
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- 3. pubs.acs.org [pubs.acs.org]
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- 7. Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
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- 12. Linearity Comparison of Three Colorimetric Cytotoxicity Assays [scirp.org]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
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- 17. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. wp.uthscsa.edu [wp.uthscsa.edu]
Head-to-Head Comparison of 6-Bromo-4-chloroquinoline-3-carboxamide Scaffolds vs. Alternative ATP-Competitive Inhibitors
Executive Summary
In the landscape of targeted oncology and DNA Damage Response (DDR) modulation, the architectural design of the kinase hinge-binding motif dictates both the potency and the kinome-wide selectivity of the resulting inhibitor. 6-Bromo-4-chloroquinoline-3-carboxamide (6-B-4-CQC) has emerged not merely as a chemical intermediate, but as a highly privileged pharmacophore scaffold. It serves as the foundational building block for next-generation, orally bioavailable ATP-competitive inhibitors targeting Ataxia Telangiectasia Mutated (ATM) kinase[1].
This guide provides an application scientist’s technical analysis of the 6-B-4-CQC scaffold, comparing its derived 3-quinoline carboxamides against classical ATP-competitive scaffolds (e.g., quinazolines and cinnolines).
Mechanistic Comparison: Scaffold Architecture & Hinge Binding
When evaluating 6-B-4-CQC-derived inhibitors against other classical ATP-competitive scaffolds, the structural causality behind their superior performance becomes evident.
Conformational Locking via Internal Hydrogen Bonding (6-B-4-CQC Derivatives)
The hallmark of the 6-B-4-CQC scaffold is the 3-carboxamide group. Once the C4-chlorine is displaced by a primary amine via nucleophilic aromatic substitution (SNAr), the resulting 4-amino group donates a hydrogen bond to the adjacent 3-carboxamide carbonyl. This internal H-bond locks the molecule into a rigid, coplanar "bioactive conformation"[2]. This pre-organization minimizes the entropic penalty upon binding to the ATM kinase hinge region, a feature fundamentally absent in standard quinazoline scaffolds.
Kinome Selectivity vs. Pan-PIKK Inhibitors
Traditional pan-PIKK inhibitors (e.g., based on pyranone or morpholine scaffolds like Ku-55933) often suffer from off-target toxicity due to cross-reactivity with mTOR and DNA-PK[3]. The 3-quinoline carboxamide core, however, uniquely exploits the specific topology of the ATM ATP-binding pocket. By utilizing the quinoline nitrogen and the 3-carboxamide network, derivatives like AZD0156 achieve >1000-fold selectivity over related PIKK family members[2].
Orthogonal Reactivity for ADME Tuning
The dual halogenation of 6-B-4-CQC (C4-Cl and C6-Br) allows sequential, regioselective functionalization. While the C4 position anchors the hinge-binding motif, the C6-bromine serves as a synthetic handle for Suzuki-Miyaura cross-coupling. This enables precise tuning of lipophilicity (LogD) and pharmacokinetic properties to achieve high oral bioavailability, overcoming the limitations of earlier cinnoline and pyranone compounds[1].
Quantitative Data Presentation
The table below summarizes the head-to-head performance metrics of 6-B-4-CQC-derived 3-quinoline carboxamides against alternative ATP-competitive inhibitor classes.
| Scaffold Class | Representative Compound | Primary Target | Hinge Binding Motif | Cellular IC50 (nM) | Oral Bioavailability (F%) | Key Structural Advantage |
| 3-Quinoline Carboxamide | AZD0156 (6-B-4-CQC derived) | ATM Kinase | Quinoline N1, 3-Carboxamide | < 10 nM | High (>50%) | Internal H-bond locks bioactive conformation[2] |
| Quinazoline | Gefitinib | EGFR | Quinazoline N1, N3 | ~ 15 nM | Moderate (~40%) | Broad kinase hinge compatibility |
| Cinnoline Carboxamide | Compound 21 | ATM Kinase | Cinnoline N1/N2 | < 5 nM | High | Improved aqueous solubility[3] |
| Pyranone / Morpholine | Ku-55933 | ATM Kinase | Morpholine Oxygen | ~ 300 nM | Low (<10%) | Early tool compound; poor PK[3] |
Visualizing the Mechanism and Workflow
Fig 1. ATM Kinase DNA Damage Response pathway and site of ATP-competitive inhibition.
Fig 2. Experimental workflow for synthesizing and validating 6-B-4-CQC derived inhibitors.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols detail the self-validating workflows for elaborating the 6-B-4-CQC scaffold and confirming its ATP-competitive mechanism.
Protocol 1: Regioselective Scaffold Elaboration
Causality: The electron-deficient nature of the quinoline ring, exacerbated by the 3-carboxamide group, makes the C4-chloro position highly susceptible to nucleophilic attack. SNAr must be performed before Suzuki coupling to prevent unwanted cross-reactivity at the C4 position.
-
Nucleophilic Aromatic Substitution (SNAr) at C4:
-
Step: Suspend 6-Bromo-4-chloroquinoline-3-carboxamide (1.0 eq) in N,N-dimethylacetamide (DMA).
-
Step: Add the desired primary amine (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).
-
Step: Heat the reaction mixture to 85°C for 3 hours.
-
Validation: Monitor via LC-MS. The system is self-validating when the mass shifts precisely by +(Amine Mass) - 36.5 (HCl). The presence of the C6-bromine isotope pattern (1:1 ratio of M / M+2) must remain intact.
-
-
Suzuki-Miyaura Cross-Coupling at C6:
-
Step: To the purified C4-amino intermediate, add the desired aryl/heteroaryl boronic acid (1.5 eq), Cs2CO3 (3.0 eq), and a catalytic amount of Pd(PPh3)4 (0.05 eq) in a dioxane/water mixture (4:1).
-
Step: Degas the mixture and heat to 90°C for 3 hours[2].
-
Step: Extract, dry over Na2SO4 , and purify via flash chromatography to yield the final 3-quinoline carboxamide inhibitor.
-
Protocol 2: Validation of ATP-Competitive Inhibition (Kinase Assay)
Causality: To definitively prove that the synthesized compound is an ATP-competitive inhibitor (rather than an allosteric modulator), the assay must be run across a matrix of ATP concentrations.
-
Assay Preparation: Prepare a reaction buffer containing recombinant ATM kinase, a p53-derived peptide substrate (e.g., biotinylated p53-Ser15), and varying concentrations of the 6-B-4-CQC derivative.
-
ATP Titration: Initiate the kinase reaction by adding ATP. Critically, run parallel IC50 curves at three distinct ATP concentrations: Km (e.g., 10 µM), 5×Km (50 µM), and 10×Km (100 µM).
-
Detection: Quench the reaction and measure substrate phosphorylation using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) readout.
-
Self-Validation (Cheng-Prusoff Analysis): Plot the IC50 values against the ATP concentration. A linear, proportional rightward shift in the IC50 value as [ATP] increases confirms a strictly ATP-competitive mechanism of action.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromo-4-chloroquinoline-3-carboxamide
As researchers and professionals in drug development, our work extends beyond discovery and synthesis; it encompasses the entire lifecycle of a chemical, including its safe and responsible disposal. The compound 6-Bromo-4-chloroquinoline-3-carboxamide, a halogenated heterocyclic molecule, requires meticulous handling not just in its application but also in its disposal to ensure personnel safety and environmental protection. This guide provides a comprehensive, step-by-step protocol grounded in established chemical safety principles.
Hazard Identification: Understanding the "Why"
Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. 6-Bromo-4-chloroquinoline-3-carboxamide belongs to the class of halogenated aromatic compounds. While specific toxicological data for this exact molecule is not extensively published, its structure informs a conservative and cautious approach. Structurally related quinoline derivatives have demonstrated biological activity and potential cytotoxicity.[1][2] Therefore, all waste containing this compound must be treated as hazardous.
The primary hazards are associated with its classification as a halogenated organic compound, which are often persistent in the environment and can form toxic byproducts if not disposed of correctly.[3][4] The presence of bromine and chlorine atoms necessitates a disposal method that ensures their complete and safe destruction.
Table 1: Hazard Profile based on Structurally Similar Compounds
| Hazard Classification | Description | GHS Pictogram | Precautionary Statement | Source |
|---|---|---|---|---|
| Acute Toxicity, Oral | Harmful or toxic if swallowed. | Danger or Warning | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. | [5][6][7] |
| Skin Irritation | Causes skin irritation. | Warning | P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [5][6][8] |
| Eye Irritation | Causes serious eye irritation. | Warning | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][6][8][9] |
| Acute Toxicity, Dermal | Harmful in contact with skin. | Warning | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [5][6] |
| Acute Toxicity, Inhalation | Harmful if inhaled. | Warning | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |[5][6] |
The Core Principle: Meticulous Waste Segregation
The single most critical step in managing this waste stream is segregation. Due to the presence of halogens (Bromine, Chlorine), this waste must never be mixed with non-halogenated organic waste.
-
Causality: The disposal methods for halogenated and non-halogenated organic waste are fundamentally different and have significant cost implications. Halogenated waste requires high-temperature incineration with specialized "scrubbers" to neutralize the acidic gases (e.g., HCl, HBr) produced during combustion.[10] Mixing a small amount of halogenated waste into a large drum of non-halogenated solvent contaminates the entire container, forcing it to be treated via the more complex and expensive disposal route.[11] Proper segregation is both environmentally responsible and fiscally prudent.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for handling waste generated from 6-Bromo-4-chloroquinoline-3-carboxamide.
Caption: Decision workflow for proper segregation and disposal of 6-Bromo-4-chloroquinoline-3-carboxamide waste.
Step-by-Step Disposal Protocol
This protocol must be performed in a well-ventilated area, preferably inside a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).
Required PPE:
-
Safety Goggles (tightly fitting)
-
Chemical-resistant gloves (e.g., Nitrile rubber)
-
Lab Coat
Protocol:
-
Waste Identification and Segregation:
-
Treat all materials that have come into contact with 6-Bromo-4-chloroquinoline-3-carboxamide as hazardous chemical waste.[12] This includes the pure compound, reaction mixtures, solutions, and contaminated materials like gloves, absorbent paper, and glassware.
-
Keep this waste stream separate from all other waste streams, especially non-halogenated and aqueous waste.[12][13][14]
-
-
Waste Collection and Containment:
-
Solid Waste:
-
Liquid Waste:
-
Contaminated Labware:
-
Disposable items such as gloves, wipes, and plasticware should be double-bagged in clear plastic bags to allow for visual inspection and placed in the designated solid halogenated waste container.[12]
-
Rinse contaminated glassware three times with a small amount of a suitable solvent (e.g., acetone). The rinsate must be collected and disposed of as halogenated liquid waste.
-
-
-
Labeling:
-
All waste containers must be clearly and accurately labeled. The label must include:
-
The full chemical name: "6-Bromo-4-chloroquinoline-3-carboxamide" . Avoid using abbreviations or chemical formulas.[15]
-
An approximate concentration or percentage of the compound and a list of all other constituents (e.g., solvents).
-
The date accumulation started.
-
-
Storage and Final Disposal:
-
Keep all waste containers securely closed except when actively adding waste.[15][16]
-
Store the sealed and labeled containers in a designated, well-ventilated hazardous waste accumulation area, preferably with secondary containment.
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[12]
-
The universally recommended disposal method for chlorinated and brominated aromatic compounds is high-temperature incineration at a licensed chemical destruction facility.[10][17] Never dispose of this compound down the drain or in the regular trash.[12]
-
This structured approach ensures that the disposal of 6-Bromo-4-chloroquinoline-3-carboxamide is handled safely, in compliance with regulations, and with minimal risk to personnel and the environment.
References
- Source: U.S. Environmental Protection Agency (EPA)
- Title: Halogenated Waste (any organic chemical that contains F, Cl, Br, or I)
- Title: 6-BROMO-4-CHLOROQUINOLINE-3-CARBALDEHYDE CAS#: 201420-31-7 Source: ChemicalBook URL
- Title: Ethyl 6-bromo-4-chloroquinoline-3-carboxylate, 97%, Thermo Scientific Chemicals Source: Thermo Fisher Scientific URL
- Title: Safe Disposal of 6-Bromo-4-chloroquinoline-3-carbonitrile: A Step-by-Step Guide Source: Benchchem URL
- Title: 6-Bromo-4-chloroquinoline | C9H5BrClN | CID 5139537 Source: PubChem URL
- Title: Safety Data Sheet (Generic)
- Title: Halogenated Organic Liquids - Standard Operating Procedure Source: Braun Research Group, University of Illinois Urbana-Champaign URL
- Title: 7.
- Title: Ethyl 6-bromo-4-chloroquinoline-3-carboxylate | 206257-39-8 Source: Sigma-Aldrich URL
- Title: Safe Handing & Disposal of Organic Substances Source: Science Ready URL
- Title: Factsheet: Disposal of Hazardous Waste - Basic Principles Source: ETH Zürich URL
- Title: 6-Bromo-4-chloro-quinoline-3-carbonitrile | C10H4BrClN2 | CID 23438095 Source: PubChem URL
- Title: 6-Bromoquinoline - Safety Data Sheet Source: Fisher Scientific URL
- Title: 6-Bromo-4-chloroquinoline-3-carbaldehyde | 201420-31-7 Source: Sigma-Aldrich URL
- Title: Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?
- Title: Quinoline Derivatives in Discovery and Development of Pesticides Source: ACS Publications URL
- Title: 6-bromo-4-chloro-quinoline-3-carboxylic acid ethyl ester Source: Sigma-Aldrich URL
- Title: 4-Bromo-6-fluoroquinoline - Safety Data Sheet Source: BLD Pharmatech URL
- Source: National Center for Biotechnology Information (PMC)
- Title: What Regulations Apply to Chlorinated Solvent Use?
- Title: Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation Source: MDPI URL
- Source: National Center for Biotechnology Information (PMC)
- Title: Chemical Waste Management for Laboratories Source: Physikalisch-Technische Bundesanstalt URL
- Title: Guidance Manual for Disposal of Chlorinated Water Source: Vita-D-Chlor URL
- Source: U.S. Environmental Protection Agency (EPA)
- Source: CLU-IN, U.S. Environmental Protection Agency (EPA)
Sources
- 1. brieflands.com [brieflands.com]
- 2. mdpi.com [mdpi.com]
- 3. PF Online Pollution Abatement - What Regulations Apply to Chlorinated Solvent Use? [p2infohouse.org]
- 4. CLU-IN | Contaminants > Chlorinated Solvents [clu-in.org]
- 5. 6-Bromo-4-chloroquinoline | C9H5BrClN | CID 5139537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6-Bromo-4-chloro-quinoline-3-carbonitrile | C10H4BrClN2 | CID 23438095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 6-Bromo-4-chloroquinoline-3-carbaldehyde | 201420-31-7 [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. Ethyl 6-bromo-4-chloroquinoline-3-carboxylate, 97%, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]
- 10. zycz.cato-chem.com [zycz.cato-chem.com]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. uakron.edu [uakron.edu]
- 14. scienceready.com.au [scienceready.com.au]
- 15. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 16. ethz.ch [ethz.ch]
- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Navigating the Synthesis Landscape: A Guide to the Safe Handling of 6-Bromo-4-chloroquinoline-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical research and development, the synthesis of novel compounds is a daily pursuit. Among the vast array of molecular building blocks, halogenated quinolines stand out for their versatile reactivity and potential as scaffolds for therapeutic agents. 6-Bromo-4-chloroquinoline-3-carboxamide is one such compound, a key intermediate in the development of targeted therapies. However, its handling demands a meticulous approach to safety, grounded in a thorough understanding of its potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.
Understanding the Hazard Profile: A Composite Approach
Assumed GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment is paramount to mitigating the risks associated with handling 6-Bromo-4-chloroquinoline-3-carboxamide. The following table outlines the minimum required PPE for various laboratory operations.
| Operation | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Double-gloving with nitrile gloves | Chemical safety goggles with side shields | Laboratory coat with long sleeves and tight-fitting cuffs | NIOSH-approved respirator with a particulate filter (N95 or higher) if not in a fume hood |
| In-Solution Handling (e.g., reaction setup, workup) | Double-gloving with nitrile gloves | Chemical safety goggles and a face shield | Chemical-resistant laboratory coat or apron over a standard lab coat | Work should be conducted in a certified chemical fume hood |
| Spill Cleanup | Heavy-duty nitrile or butyl rubber gloves | Chemical safety goggles and a full-face shield | Chemical-resistant suit or apron over a lab coat | NIOSH-approved respirator with organic vapor and particulate cartridges |
The Rationale Behind the PPE Selection:
-
Double-Gloving: This practice provides an extra layer of protection against potential permeation of the chemical through the glove material. It also allows for the safe removal of a contaminated outer glove without exposing the skin.
-
Eye and Face Protection: Chemical safety goggles are essential to protect against splashes and airborne particles. A face shield offers an additional barrier for the entire face, which is crucial when handling larger quantities or during procedures with a higher risk of splashing.
-
Body Protection: A lab coat protects personal clothing and skin from contamination. For larger-scale operations or when there is a significant risk of spills, a chemically resistant apron or suit is necessary.
-
Respiratory Protection: Due to the potential for respiratory irritation from fine powders, a respirator is crucial when handling the solid compound outside of a fume hood. When working with solutions, a certified chemical fume hood is the primary means of respiratory protection.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is critical to minimize exposure and prevent accidental release.
Preparation and Weighing:
-
Designated Area: Conduct all weighing and handling of the solid compound in a designated area, preferably within a chemical fume hood or a powder containment hood.
-
Pre-weighing Checks: Before handling, ensure that all necessary PPE is correctly worn and that a chemical spill kit is readily accessible.
-
Weighing Procedure:
-
Use a tared weigh boat or glassine paper to contain the solid.
-
Avoid creating dust by handling the compound gently.
-
Close the primary container immediately after dispensing the required amount.
-
Clean the weighing area and spatula thoroughly after use.
-
In-Solution Handling:
-
Fume Hood is Mandatory: All procedures involving solutions of 6-Bromo-4-chloroquinoline-3-carboxamide must be performed in a certified chemical fume hood.
-
Solvent Addition: When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Reaction Setup: Ensure that all glassware is properly clamped and that reaction vessels are equipped with appropriate condensers to prevent the release of volatile compounds.
-
Monitoring Reactions: When taking aliquots for reaction monitoring (e.g., TLC, LC-MS), use a syringe or pipette with appropriate caution to avoid drips and spills.
Emergency Procedures: Be Prepared for the Unexpected
In the event of an accidental exposure or spill, a swift and appropriate response is crucial.
Skin Contact:
-
Immediately remove contaminated clothing.
-
Flush the affected area with copious amounts of water for at least 15 minutes.[1]
-
Seek immediate medical attention.
Eye Contact:
-
Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][2]
-
Remove contact lenses if present and easy to do so.
-
Seek immediate medical attention.
Inhalation:
-
If breathing is difficult, provide oxygen.
-
Seek immediate medical attention.
Ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.[4]
Spill Response:
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the contaminated material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the laboratory immediately and alert others.
-
Close the laboratory doors and prevent re-entry.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Disposal Plan: Responsible Stewardship of Chemical Waste
As a halogenated organic compound, 6-Bromo-4-chloroquinoline-3-carboxamide and any materials contaminated with it must be disposed of as hazardous waste.
Waste Segregation:
-
Solid Waste: Collect all solid waste, including the pure compound and contaminated consumables (e.g., gloves, weigh boats, paper towels), in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a separate, labeled container for halogenated organic waste.
-
Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.
Waste Container Labeling:
All waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "6-Bromo-4-chloroquinoline-3-carboxamide"
-
The primary hazard(s) (e.g., "Toxic," "Irritant")
-
The date of accumulation
Storage and Disposal:
-
Store waste containers in a designated, well-ventilated, and secure satellite accumulation area.
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.
-
The recommended disposal method for this type of compound is high-temperature incineration at a licensed facility.[5]
Decision-Making Workflow for PPE Selection
Caption: PPE Selection Workflow for 6-Bromo-4-chloroquinoline-3-carboxamide.
References
-
U.S. Environmental Protection Agency. (2024, October 3). Bromine. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromo-4-chloro-quinoline-3-carbonitrile. Retrieved from [Link]
Sources
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. 6-Bromo-4-chloro-quinoline-3-carbonitrile | C10H4BrClN2 | CID 23438095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Bromo-4-chloroquinoline-3-carbaldehyde | 201420-31-7 [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

